molecular formula C8H16O B1588258 3-Octen-2-OL CAS No. 57648-55-2

3-Octen-2-OL

Cat. No.: B1588258
CAS No.: 57648-55-2
M. Wt: 128.21 g/mol
InChI Key: YJJIVDCKSZMHGZ-VOTSOKGWSA-N
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Description

trans-3-Octen-2-ol, also known as 3-octen-2-ol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, trans-3-octen-2-ol is considered to be a fatty alcohol lipid molecule. trans-3-Octen-2-ol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). trans-3-Octen-2-ol has been primarily detected in urine. Within the cell, trans-3-octen-2-ol is primarily located in the cytoplasm. trans-3-Octen-2-ol is a creamy, melon rind, and mushroom tasting compound that can be found in cereals and cereal products and fishes. This makes trans-3-octen-2-ol a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-oct-3-en-2-ol
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InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3/b7-6+
Source PubChem
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InChI Key

YJJIVDCKSZMHGZ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
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DSSTOX Substance ID

DTXSID101316025
Record name trans-3-Octen-2-ol
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Molecular Weight

128.21 g/mol
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Physical Description

Colourless liquid; sweet, creamy, buttery lactone odour
Record name 3-Octen-2-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water and fats, Miscible at room temperature (in ethanol)
Record name 3-Octen-2-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.826-0.836
Record name 3-Octen-2-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

57648-55-2, 76649-14-4
Record name trans-3-Octen-2-ol
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Record name 3-OCTEN-2-OL, (3E)-
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Record name trans-3-Octen-2-ol
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Octen-2-ol: Properties, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Octen-2-ol is a naturally occurring secondary allylic alcohol that is a significant contributor to the aroma and flavor profiles of many natural products, most notably mushrooms. Its structure, possessing two stereogenic centers, gives rise to a rich stereoisomeric complexity that is critical to its biological function and sensory perception. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the chemical and physical properties of this compound, its natural prevalence, biosynthetic origins, and key methodologies for its stereoselective synthesis and analytical separation.

Molecular Identification

Correctly identifying a chemical entity is the foundation of all scientific investigation. This compound is systematically known as oct-3-en-2-ol.[1] The CAS Registry Number 76649-14-4 is commonly used for the compound without specified stereochemistry, while specific isomers, such as the (E)-isomer, have unique identifiers.[1][2]

IdentifierValueSource(s)
IUPAC Name oct-3-en-2-ol[1]
Molecular Formula C₈H₁₆O[3][4]
Molecular Weight 128.21 g/mol [3]
CAS Number 76649-14-4 (Unspecified Isomers)[1][5]
57648-55-2 ((E)-isomer)
InChIKey YJJIVDCKSZMHGZ-UHFFFAOYSA-N
Canonical SMILES CCCCC=CC(C)O[1]
FEMA Number 3602[6]

Physicochemical & Organoleptic Properties

This compound is a colorless liquid under standard conditions.[6] Its organoleptic profile is complex, often described with notes of mushroom, green, melon rind, and waxy nuances.[7] At higher concentrations, it can also present sweet, creamy, and buttery characteristics.[3]

PropertyValueConditionsSource(s)
Appearance Colorless liquid25 °C, 1 atm[6]
Density 0.826 - 0.836 g/cm³25 °C[6]
Boiling Point 98 °C@ 2.00 mm Hg[7]
Flash Point 71.1 °C (160 °F)Closed Cup[6]
Refractive Index 1.422 - 1.42820 °C[6]
Solubility Insoluble in water; Miscible in ethanolRoom Temperature[3]
Odor Profile Mushroom, green, melon, waxy, sweet, creamy-[3][7]
Taste Profile Mushroom, green, earthy, nutty@ 20 ppm-

The Central Role of Stereoisomerism

A nuanced understanding of this compound requires a deep appreciation of its stereochemistry. The molecule contains two stereocenters: a chiral carbon at the C2 position and a carbon-carbon double bond between C3 and C4, which allows for geometric isomerism.[8] This results in four distinct stereoisomers:

  • (2R,3E)-3-octen-2-ol

  • (2S,3E)-3-octen-2-ol

  • (2R,3Z)-3-octen-2-ol

  • (2S,3Z)-3-octen-2-ol

The spatial arrangement of substituents is paramount, as enantiomers and diastereomers frequently exhibit different biological activities and sensory properties by interacting differently with chiral receptors in biological systems, such as olfactory receptors.[8] While it is highly probable that each of the four stereoisomers of this compound possesses a unique odor profile and potency, specific sensory data for each isolated isomer is not extensively documented in current literature, marking a clear area for future research.[8]

Spectroscopic Analysis and Analytical Protocols

Characterization and quantification of this compound rely on standard spectroscopic and chromatographic techniques.

Spectroscopic Interpretation
  • Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 128 is expected but may be weak. Key fragmentation patterns for allylic alcohols include the loss of water (M-18), loss of a methyl group (M-15), and cleavage alpha to the oxygen, resulting in a prominent peak at m/z 45. Alpha-cleavage on the other side and allylic cleavage will also produce characteristic fragments.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other key peaks include C-H stretching just below 3000 cm⁻¹, a C=C stretching absorption around 1650-1670 cm⁻¹, and a strong C-O stretching band between 1000-1100 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: For the (E)-isomer, distinct signals are observed for all eight carbons. Key resonances include the carbinol carbon (C2) around 68 ppm, the two olefinic carbons (C3 and C4) between 125-140 ppm, and the methyl carbon (C1) around 23 ppm.[2]

    • ¹H NMR: The proton on the hydroxyl group will appear as a broad singlet whose chemical shift is concentration-dependent. The proton on C2 will be a quintet or multiplet around 4.1-4.3 ppm. The olefinic protons on C3 and C4 will appear as multiplets in the 5.4-5.7 ppm region, with a large coupling constant (J ≈ 15 Hz) for the (E)-isomer. The terminal methyl group (C1) will be a doublet around 1.2 ppm.

Experimental Protocol: Chiral Gas Chromatography (GC) Separation

The scientific imperative to study individual stereoisomers necessitates a robust analytical method for their separation. Chiral gas chromatography is the technique of choice.

Causality: The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers of the analyte and the chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for chiral alcohols due to inclusion phenomena and hydrogen bonding interactions.[8]

Methodology:

  • Column Selection: Employ a capillary GC column with a derivatized cyclodextrin chiral stationary phase (e.g., Rt-βDEXsa or similar). This phase provides the necessary enantioselectivity.[8]

  • Sample Preparation: Prepare a dilute solution of the this compound isomer mixture (racemate) in a volatile, anhydrous solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

  • GC Instrumentation and Conditions:

    • Injector: Set to 250 °C in split mode to ensure rapid volatilization without thermal degradation.

    • Carrier Gas: Use Hydrogen or Helium with a constant flow rate (e.g., 1.5 mL/min). Hydrogen often provides better resolution and shorter analysis times.

    • Oven Temperature Program: An optimized temperature ramp is crucial for resolution. Start at a low temperature (e.g., 70 °C, hold for 2 min) to allow for initial interactions with the CSP, then ramp at a slow rate (e.g., 3 °C/min) to a final temperature of 200 °C.

    • Detector: A Flame Ionization Detector (FID) is suitable for general quantification, while a Mass Spectrometer (MS) provides definitive identification of the eluting peaks.

  • Data Analysis: The resulting chromatogram should show baseline-resolved peaks for the different stereoisomers. Identify peaks based on retention times compared to authentic standards if available.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Isomer Mixture Dilution Dilute in Hexane (1 mg/mL) Sample->Dilution Vial Autosampler Vial Dilution->Vial Injector GC Injector (250°C) Vial->Injector Injection Column Chiral Column (Temp. Program) Injector->Column MS Mass Spec. Detector Column->MS Chromatogram Raw Chromatogram MS->Chromatogram Signal Integration Peak Integration & Identification Chromatogram->Integration Report Quantitative Report Integration->Report

Diagram: Workflow for Chiral GC-MS Analysis.

Natural Occurrence and Biosynthesis

This compound is a prominent volatile organic compound (VOC) in the chemical ecology of fungi and plants. It is a key C8 compound derived from the enzymatic oxidation of polyunsaturated fatty acids, primarily linoleic acid.[8]

Biosynthetic Pathway: The pathway is catalyzed by a sequence of enzymes, principally lipoxygenase (LOX) and hydroperoxide lyase (HPL).

  • Oxygenation: Lipoxygenase introduces molecular oxygen into linoleic acid to form a hydroperoxide intermediate.

  • Cleavage: This unstable intermediate is rapidly cleaved by hydroperoxide lyase into shorter-chain aldehydes and other fragments.

  • Reduction: The resulting C8 carbonyl compounds, such as 3-octen-2-one, are then reduced by alcohol dehydrogenases to the corresponding alcohols, including this compound.[8]

Biosynthesis_Pathway Linoleic_Acid Linoleic Acid Hydroperoxide Linoleic Acid Hydroperoxide Linoleic_Acid->Hydroperoxide Lipoxygenase (LOX) + O₂ C8_Carbonyls 3-Octen-2-one (and other C8 carbonyls) Hydroperoxide->C8_Carbonyls Hydroperoxide Lyase (HPL) Product This compound C8_Carbonyls->Product Alcohol Dehydrogenase + NAD(P)H

Diagram: Biosynthesis of this compound.

Chemical Synthesis and Reactivity

Stereocontrolled synthesis is essential for accessing individual isomers for further study.

Experimental Protocol: Asymmetric Reduction of 3-Octen-2-one

This protocol outlines a general, highly effective method for producing enantiomerically enriched this compound.

Causality: The enantioselectivity of the reaction is dictated by the chiral catalyst, which creates a chiral environment around the prochiral ketone. The hydride is delivered preferentially to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. Catalysts like those used in Noyori asymmetric hydrogenation are exemplary.

Methodology:

  • Inert Atmosphere: Assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon). Maintaining anhydrous and oxygen-free conditions is critical for catalyst activity.

  • Reagent Addition:

    • Charge the flask with a solution of the substrate, (E)-3-octen-2-one (1.0 eq), in an anhydrous solvent (e.g., isopropanol).

    • Add the asymmetric catalyst (e.g., a chiral Ru-complex, ~0.1 mol%) to the solution. The choice of catalyst chirality ((R,R) vs. (S,S)) will determine whether the (R)- or (S)-alcohol is produced.

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or GC until the starting ketone is consumed.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the product into an organic solvent (e.g., diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude alcohol by flash column chromatography on silica gel or distillation to yield the enantiomerically enriched this compound.

Chemical Reactivity and Stability

As a secondary allylic alcohol, this compound exhibits characteristic reactivity.

  • Enhanced Reactivity: The allylic nature of the alcohol enhances the rate of substitution reactions at the C2 position. The hydroxyl group can be protonated and leave as water, forming a resonance-stabilized allylic carbocation, which is readily attacked by nucleophiles.[9][10]

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-octen-2-one, using mild oxidizing agents like manganese dioxide (MnO₂) or PCC.[11]

  • Storage and Stability: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition. It is stable under recommended storage conditions.

Safety and Handling

While comprehensive toxicological data for this compound is not fully established, it is recognized as safe for its intended use as a flavoring agent at current intake levels by bodies such as JECFA.[3] As with any laboratory chemical, standard safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Flammability: The compound is a flammable liquid. Keep away from open flames, sparks, and other sources of ignition.

Conclusion

This compound is a multifaceted molecule whose chemical and physical properties are intrinsically linked to its stereochemistry. Its role as a natural flavor and fragrance compound is well-established, but the potential for its individual stereoisomers to exhibit unique biological activities remains a compelling area for future research. The synthetic and analytical protocols detailed herein provide a robust framework for scientists to explore the nuanced world of this important C8 alcohol.

References

Sources

An In-depth Technical Guide to the Stereoisomers of 3-Octen-2-ol: (E) and (Z) Configurations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Octen-2-ol is a naturally occurring C8 volatile organic compound (VOC) identified as a key aroma component in many fungi and plants.[1] Its molecular structure, featuring both a chiral center and a carbon-carbon double bond, gives rise to four distinct stereoisomers. This guide provides a comprehensive technical examination of the geometric isomers, (E)-3-Octen-2-ol and (Z)-3-Octen-2-ol, focusing on their synthesis, analytical characterization, separation, and applications. We will delve into the causality behind experimental choices, providing field-proven insights and detailed protocols to support research and development in chemical ecology, flavor science, and synthetic chemistry.

Introduction to the Stereochemistry of this compound

This compound (C₈H₁₆O) is a secondary unsaturated alcohol whose biological activity and sensory properties are intrinsically linked to its stereochemical configuration. The molecule possesses two distinct stereogenic elements:

  • A Chiral Carbon (C2): The carbon atom bonded to the hydroxyl group is asymmetric, leading to (R) and (S) enantiomers.

  • Geometric Isomerism (C3-C4): The double bond between the third and fourth carbon atoms can exist in either a trans (E, from the German entgegen) or cis (Z, from the German zusammen) configuration.

The combination of these elements results in four possible stereoisomers:

  • (2R, 3E)-3-Octen-2-ol

  • (2S, 3E)-3-Octen-2-ol

  • (2R, 3Z)-3-Octen-2-ol

  • (2S, 3Z)-3-Octen-2-ol

This guide will focus on the synthesis and characterization of the (E) and (Z) diastereomeric pairs, which are often produced as mixtures in both natural and synthetic contexts. Understanding and controlling this isomerism is critical for applications ranging from recreating specific natural flavors to synthesizing chiral building blocks for drug development.

Physicochemical and Spectroscopic Properties

The subtle difference in the spatial arrangement of the (E) and (Z) isomers leads to small but significant variations in their physical properties and spectroscopic signatures. While data for the pure (Z)-isomer is scarce in public literature, the properties of the common commercial mixture and the pure (E)-isomer are well-documented.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₆O[1][2][3]
Molecular Weight 128.21 g/mol [1][2][3]
CAS Number 76649-14-4 (isomer mixture)[1][3]
IUPAC Name oct-3-en-2-ol[1][3]
Appearance Colorless liquid[1][3]
Odor Profile Mushroom, earthy, waxy, creamy, green, melon rind[1][4][5]
Density 0.826 - 0.836 g/cm³ @ 25°C[3][4]
Boiling Point 98°C @ 2 mmHg[5]
Refractive Index 1.422 - 1.428 @ 20°C[3][4]
Solubility Insoluble in water; soluble in ethanol and fats[1][3]

Table 2: Key Spectroscopic Data for Distinguishing (E) and (Z) Isomers

Spectroscopic TechniqueKey Differentiator(E)-3-Octen-2-ol(Z)-3-Octen-2-ol (Predicted)
¹H NMR Vinylic Proton Coupling Constant (J-value)δ 5.5-5.7 (m), J ≈ 15 HzJ ≈ 10-12 Hz
¹³C NMR Allylic Carbon Chemical ShiftShifts influenced by steric effectsShifts differ from (E)-isomer due to steric compression
Infrared (IR) C-H Out-of-Plane Bend~960-980 cm⁻¹ (strong)~675-730 cm⁻¹ (variable)
GC Retention Index Kovats Retention Index (Polar Column)1769 (FFAP column)[6]Lower retention index than (E)-isomer on polar columns

The most definitive method for distinguishing between the (E) and (Z) isomers is through ¹H NMR spectroscopy, where the magnitude of the coupling constant between the two vinylic protons provides unambiguous proof of the double bond geometry.

Stereoselective Synthesis Strategies

The most prevalent and reliable method for synthesizing specific isomers of this compound is through the 1,2-reduction of the corresponding α,β-unsaturated ketone, (E)- or (Z)-3-octen-2-one.[1] The geometry of the double bond in the precursor ketone is retained in the final alcohol product, making the synthesis of the ketone the critical first step.

Synthesis of Precursors: (E)- and (Z)-3-Octen-2-one

(E)-3-Octen-2-one is commercially available and can be synthesized through methods such as the aldol condensation of pentanal with acetone. The synthesis of the (Z)-isomer is more challenging and often results in mixtures that require purification.

Stereoselective Reduction of 3-Octen-2-one

The reduction of the carbonyl group in 3-octen-2-one must be performed selectively to avoid the undesired 1,4-reduction of the conjugated double bond.

  • For Diastereoselectivity (Achieving E vs. Z): The choice of reducing agent is critical. Standard reducing agents like sodium borohydride (NaBH₄) effectively perform the 1,2-reduction, converting the ketone to the alcohol while preserving the double bond's configuration.

  • For Enantioselectivity (Achieving R vs. S): To produce a single enantiomer, an asymmetric reduction is required. This is accomplished using a chiral catalyst system. The Noyori-type asymmetric hydrogenation using ruthenium-BINAP catalysts or reduction with boranes in the presence of a chiral catalyst like an oxazaborolidine (Corey-Bakshi-Shibata or CBS catalyst) are highly effective.[1]

G cluster_0 Synthesis of (E)-3-Octen-2-ol precursor (E)-3-Octen-2-one reaction 1,2-Reduction Reaction in Anhydrous Solvent (e.g., Methanol, -78°C to 0°C) precursor->reaction reagent Reducing Agent (e.g., NaBH₄) reagent->reaction 1.0-1.5 eq chiral_catalyst Optional: Chiral Catalyst (e.g., CBS) for Enantioselectivity chiral_catalyst->reaction catalytic amount product (E)-3-Octen-2-ol (Racemic or Enantioenriched) reaction->product

Caption: Workflow for the stereoselective reduction of (E)-3-octen-2-one.

Protocol 1: Asymmetric Reduction of (E)-3-Octen-2-one

This protocol provides a generalized procedure for the enantioselective reduction to yield a specific enantiomer of (E)-3-octen-2-ol. The choice of the (R)- or (S)-CBS catalyst determines the chirality of the final product.

  • Reaction Setup: Under an inert atmosphere (e.g., Argon), add a solution of (E)-3-octen-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.[1]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of the appropriate chiral CBS catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine, ~0.1 eq) to the cooled ketone solution.

  • Reducing Agent Addition: Add a solution of a borane reducing agent, such as borane-dimethyl sulfide complex (BMS, ~1.0 eq), dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in diethyl ether, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude alcohol by flash column chromatography on silica gel to yield the enantioenriched (E)-3-octen-2-ol.

Analytical Characterization and Separation

Distinguishing and quantifying the (E) and (Z) isomers within a mixture requires high-resolution analytical techniques. The similarity in their boiling points and polarities makes separation challenging.[7]

Chromatographic Separation

Gas Chromatography (GC): This is the most common technique for analyzing volatile compounds like this compound.

  • Column Choice: Achieving separation requires a high-resolution capillary column. A polar stationary phase, such as those containing polyethylene glycol (e.g., WAX, FFAP), is crucial.[7] These phases separate the isomers based on subtle differences in polarity, where the more linear (E)-isomer typically interacts more strongly and elutes later than the more compact (Z)-isomer.

  • Method Optimization: A slow oven temperature ramp (e.g., 2-5 °C/min) is essential to maximize the differential partitioning of the isomers onto the stationary phase.[7]

High-Performance Liquid Chromatography (HPLC): While less common for this specific compound, HPLC can be effective.

  • Silver Ion Chromatography: This specialized technique offers excellent separation of geometric isomers.[7] A stationary phase impregnated with silver ions (Ag⁺) reversibly interacts with the π-electrons of the double bond. The strength of this interaction differs between the sterically hindered (Z)-isomer and the more accessible (E)-isomer, enabling separation.[7][8]

G cluster_1 GC-MS Analytical Workflow sample Isomer Mixture (E/Z)-3-Octen-2-ol prep Sample Preparation (Dilution in Hexane) sample->prep injection GC Injection (Split/Splitless Inlet, 250°C) prep->injection separation Separation on Polar Capillary Column (e.g., FFAP Phase) injection->separation detection Mass Spectrometry Detection (EI, 70 eV) separation->detection analysis Data Analysis (Library Search, Peak Integration) detection->analysis

Caption: Standard workflow for the analysis of this compound isomers by GC-MS.

Protocol 2: GC-MS Analysis for Isomer Separation
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound isomer mixture in a suitable solvent like hexane or dichloromethane.[1]

  • GC Column: Use a high-resolution capillary column with a polar stationary phase (e.g., DB-WAX, FFAP, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • GC Conditions:

    • Injector: Set to 250 °C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 3 °C/min to 180 °C, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Full scan mode from m/z 35-400 for identification.[1] For quantification, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity by monitoring characteristic ions (e.g., m/z 43, 57, 71, 81).[1][2]

  • Data Analysis: Identify peaks by comparing mass spectra with a reference library (e.g., NIST).[2][9] The elution order will confirm the identity of the (Z) and (E) isomers, with the (Z) isomer typically eluting first on a polar column.

Natural Occurrence and Biosynthesis

This compound is a significant component of the "C8 volatiles" that characterize the aroma of many mushrooms, such as Tricholoma matsutake.[1] Its biosynthesis in fungi and plants originates from the oxidative degradation of linoleic acid, an abundant polyunsaturated fatty acid.[1]

The pathway is initiated by the enzyme lipoxygenase (LOX) , which oxygenates linoleic acid to form a hydroperoxide intermediate. This unstable intermediate is then cleaved by hydroperoxide lyase (HPL) to generate various short-chain aldehydes and ketones. Subsequent enzymatic reductions convert these carbonyl compounds into the corresponding C8 alcohols, including 1-octen-3-ol and this compound.[1]

G cluster_2 Biosynthesis of C8 Volatiles linoleic Linoleic Acid lox Lipoxygenase (LOX) linoleic->lox hydroperoxide Hydroperoxide Intermediate lox->hydroperoxide hpl Hydroperoxide Lyase (HPL) hydroperoxide->hpl c8_ketones C8 Ketones (e.g., 1-Octen-3-one) hpl->c8_ketones reductase Alcohol Dehydrogenase (ADH) c8_ketones->reductase c8_alcohols C8 Alcohols (1-Octen-3-ol, this compound) reductase->c8_alcohols

Caption: Simplified biosynthetic pathway of this compound from linoleic acid.

Conclusion and Future Directions

The (E) and (Z) isomers of this compound represent a fascinating case study in how subtle changes in molecular geometry can impact chemical synthesis, analysis, and biological function. This guide has outlined the core methodologies for their stereoselective synthesis via ketone reduction and their separation and characterization using high-resolution chromatography and spectroscopy. The protocols and workflows provided serve as a validated starting point for researchers in the field.

Future research should focus on elucidating the specific biological activities and sensory thresholds of each of the four pure stereoisomers. Such studies require robust methods for both diastereomeric and enantiomeric separation, representing a significant but achievable challenge in synthetic and analytical chemistry. A deeper understanding of these structure-activity relationships will unlock the full potential of these molecules in flavor science, chemical ecology, and as chiral synthons for pharmaceutical development.

References

  • The Enigmatic Presence of this compound in Fungi and Plants: A Technical Guide. (2025). BenchChem.
  • This compound, (3E)- | C8H16O. PubChem, National Center for Biotechnology Information. [Link]

  • This compound | C8H16O. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Octen-2-one | C8H14O. PubChem, National Center for Biotechnology Information. [Link]

  • This compound, 2-methyl-, (Z)-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • This compound, 76649-14-4. The Good Scents Company. [Link]

  • This compound Mass Spectrum. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • This compound IR Spectrum. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • This compound. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
  • The preparation method of 3-chlorobicyclo[3.2.1]-3-octen-2-ol.
  • How to separate E and Z isomers?. ResearchGate. [Link]

  • Technical Support Center: Separation of (E) and (Z) Isomers of 3-Hexen-2-one. (2025). BenchChem.
  • This compound Gas Chromatography. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • 3-octen-2-one 1-hexenyl methyl ketone. The Good Scents Company. [Link]

  • Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. Nahrung.
  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. University of Helsinki. [Link]

  • 3-Octen-2-one, (E)-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

Sources

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 3-Octen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the stereoisomers of 3-octen-2-ol, a chiral secondary alcohol with significant relevance in the flavor, fragrance, and pharmaceutical industries. For researchers, scientists, and professionals in drug development, a thorough understanding of stereoisomerism is fundamental to elucidating structure-activity relationships, ensuring enantiomeric purity, and meeting regulatory standards. This document details the structural complexities of this compound's four stereoisomers, provides field-proven methodologies for their stereoselective synthesis and chiral separation, and discusses the potential implications of their stereochemistry on biological activity.

Introduction: The Significance of Stereoisomerism in this compound

This compound (C₈H₁₆O) is a volatile organic compound found in a variety of natural sources, including mushrooms, and is a key contributor to their characteristic aroma.[1] Its molecular structure contains two stereogenic centers: a chiral carbon at the C2 position and a carbon-carbon double bond between C3 and C4. This gives rise to four distinct stereoisomers: (2R,3E)-3-octen-2-ol, (2S,3E)-3-octen-2-ol, (2R,3Z)-3-octen-2-ol, and (2S,3Z)-3-octen-2-ol.[1] The spatial arrangement of these stereocenters profoundly influences the molecule's physical, chemical, and biological properties. In the context of drug development, where molecular recognition by chiral receptors is paramount, the ability to synthesize and analyze single, pure enantiomers is a critical capability.

The Four Stereoisomers of this compound

The four stereoisomers of this compound arise from the combination of two sources of isomerism:

  • Geometric Isomerism: The double bond between C3 and C4 can exist in two configurations:

    • (E) or trans: The higher priority groups on each carbon of the double bond are on opposite sides.

    • (Z) or cis: The higher priority groups on each carbon of the double bond are on the same side.

  • Enantiomerism: The carbon at the C2 position is a chiral center, bonded to four different groups (a hydroxyl group, a methyl group, a hydrogen atom, and the octenyl chain). This results in two possible configurations:

    • (R)-configuration (Rectus): The priorities of the substituents decrease in a clockwise direction.

    • (S)-configuration (Sinister): The priorities of the substituents decrease in a counter-clockwise direction.

The combination of these two stereogenic elements results in the four distinct stereoisomers depicted below.

G 2S_3E (2S,3E)-3-octen-2-ol 2R_3Z (2R,3Z)-3-octen-2-ol 2S_3E->2R_3Z Diastereomers 2S_3Z (2S,3Z)-3-octen-2-ol 2S_3E->2S_3Z Diastereomers 2R_3Z->2S_3Z Enantiomers 2R_3E 2R_3E 2R_3E->2R_3Z Diastereomers 2R_3E->2S_3Z Diastereomers

Caption: The stereoisomeric relationships of this compound.

Stereoselective Synthesis of this compound Enantiomers

The preparation of enantiomerically pure this compound is most effectively achieved through the stereoselective reduction of the corresponding prochiral ketone, 3-octen-2-one. This transformation can be accomplished using a variety of chiral reducing agents or catalysts that preferentially generate one enantiomer over the other.

General Protocol: Asymmetric Reduction of 3-Octen-2-one

This protocol outlines a general methodology for the enantioselective reduction of (E)-3-octen-2-one to produce either (2R,3E)- or (2S,3E)-3-octen-2-ol. The choice of the chiral catalyst is the determining factor for the stereochemical outcome.

Materials:

  • (E)-3-octen-2-one (prochiral substrate)

  • Chiral reducing agent (e.g., (R)- or (S)-CBS reagent, or a chiral metal complex like a Noyori catalyst)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask is charged with a solution of (E)-3-octen-2-one in the anhydrous solvent under an inert atmosphere.

  • Cooling: The reaction mixture is cooled to the optimal temperature for the chosen catalyst (typically between -78 °C and room temperature).

  • Addition of Chiral Catalyst: The chiral reducing agent or catalyst is added to the stirred solution.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of the quenching solution.

  • Workup and Extraction: The product is extracted from the aqueous phase with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

G cluster_synthesis Stereoselective Synthesis Workflow start Start: (E)-3-octen-2-one dissolve Dissolve in Anhydrous Solvent start->dissolve inert Inert Atmosphere (Ar or N2) dissolve->inert cool Cool to Optimal Temperature inert->cool add_catalyst Add Chiral Catalyst cool->add_catalyst react Reaction and Monitoring (TLC/GC) add_catalyst->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end End: Enantiomerically Enriched this compound purify->end

Caption: Workflow for the asymmetric reduction of 3-octen-2-one.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as many chiral reducing agents are sensitive to moisture and air.

  • Low Temperature: Performing the reaction at low temperatures often enhances the enantioselectivity of the reduction by favoring the transition state that leads to the desired enantiomer.

  • Catalyst Selection: The choice of catalyst is the most crucial decision. For example, using an (R)-configured catalyst will typically yield the (R)-alcohol, while an (S)-configured catalyst will produce the (S)-alcohol. The mechanism of this stereochemical control is often rationalized by considering the steric interactions in the transition state.[2]

Chiral Separation and Analysis of this compound Stereoisomers

For the analysis of a racemic or diastereomeric mixture of this compound, chiral gas chromatography (GC) is the most effective technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.

Protocol: Chiral Gas Chromatography (GC) Separation

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral GC Column: A capillary column with a cyclodextrin-based CSP (e.g., Rt-βDEXsa) is often effective for separating chiral alcohols.[3]

Sample Preparation:

  • Prepare a stock solution of the this compound mixture in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for GC analysis (e.g., 10-100 µg/mL).

GC Conditions:

  • Injector Temperature: Typically set between 200-250 °C.

  • Oven Temperature Program: An initial temperature of around 60-80 °C is held for a few minutes, followed by a slow temperature ramp (e.g., 2-5 °C/min) to a final temperature of 180-220 °C. Slower ramp rates often improve resolution.[3]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Detector: FID is commonly used for quantification, while MS provides structural information for identification.

Analysis: The different stereoisomers will have distinct retention times on the chiral column, allowing for their separation and quantification. The elution order of the enantiomers will depend on the specific chiral stationary phase used.

G cluster_separation Chiral GC Analysis Workflow start Start: Mixture of This compound Stereoisomers prepare Sample Preparation (Dilution) start->prepare inject GC Injection prepare->inject separate Separation on Chiral Column inject->separate detect Detection (FID/MS) separate->detect analyze Data Analysis (Chromatogram) detect->analyze end End: Quantified Stereoisomers analyze->end

Caption: Workflow for the chiral GC separation of this compound stereoisomers.

Properties of this compound Stereoisomers

Property(2R,3E)(2S,3E)(2R,3Z)(2S,3Z)Racemic Mixture
Molecular Formula C₈H₁₆OC₈H₁₆OC₈H₁₆OC₈H₁₆OC₈H₁₆O
Molecular Weight ( g/mol ) 128.21128.21128.21128.21128.21[4]
Appearance Colorless liquidColorless liquidColorless liquidColorless liquidColorless liquid[4]
Density (g/mL at 25°C) Data not availableData not availableData not availableData not available0.826 - 0.836[4]
Refractive Index (at 20°C) Data not availableData not availableData not availableData not available1.422 - 1.428[4]
Specific Rotation ([(\alpha)]ᴅ) Expected positive valueExpected negative valueExpected positive valueExpected negative value0
Odor Profile Data not availableData not availableData not availableData not availableSweet, creamy, buttery, lactone, mushroom[1]
Odor Threshold Data not availableData not availableData not availableData not availableInformation not available

Biological Significance and Implications for Drug Development

While specific biological activities for the individual stereoisomers of this compound are not extensively documented, the principle that stereochemistry governs biological function is well-established.[5] The structurally related compound, 1-octen-3-ol, exhibits enantiomer-specific activity as an insect attractant.[6] It is highly probable that the stereoisomers of this compound also display differential interactions with biological receptors, such as olfactory receptors or enzyme active sites.

For drug development professionals, this underscores the importance of stereochemical control. The therapeutic efficacy of a chiral drug is often associated with one enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects.[5] Therefore, the development of stereoselective syntheses and robust analytical methods for chiral separation are not merely academic exercises but essential components of modern drug discovery and development.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a flammable liquid and should be kept away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling flammable organic liquids should be followed.[7]

Conclusion

The four stereoisomers of this compound represent distinct chemical entities with potentially unique physical, chemical, and biological properties. While their collective use as a flavoring agent is established, a deeper understanding of the individual stereoisomers is crucial for advancing research in sensory science, chemical ecology, and drug development. The methodologies for stereoselective synthesis and chiral separation outlined in this guide provide a framework for obtaining and characterizing these individual isomers. Further investigation into the specific biological activities of each stereoisomer is warranted and may unveil novel applications for these compounds.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42538, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5358336, this compound, (3E)-. Retrieved from [Link]

  • SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. Retrieved from [Link]

  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • The Lipid Web. (n.d.). The Chromatographic Resolution of Chiral Lipids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. Retrieved from [Link]

  • Cai, S., et al. (2019). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. Organic Letters, 21(12), 4411–4414. Retrieved from [Link]

  • Straathof, A. J., et al. (2002). Enzyme-catalyzed regio- and enantioselective ketone reductions. Current Opinion in Biotechnology, 13(6), 548-556. Retrieved from [Link]

  • University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound in NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-PENTEN-2-OL. Retrieved from [Link]

  • MDPI. (2023). Chemical Composition, Enantiomeric Distribution and Biological Activity of Essential Oil from Morella pubescens (Humb. & Bonpl. ex Willd.) Wilbur. Molecules, 28(7), 2975. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound, (E)-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound, 2-methyl-, (Z)- in NIST Chemistry WebBook. Retrieved from [Link]

Sources

Natural occurrence of 3-Octen-2-OL in fungi and plants

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Natural Occurrence of 3-Octen-2-ol in Fungi and Plants

Abstract

This compound is a naturally occurring C8 volatile organic compound (VOC) that contributes significantly to the aroma profiles of various fungi and, to a lesser extent, plants. While its isomer, 1-octen-3-ol (mushroom alcohol), is extensively studied, this compound remains a more enigmatic component of the natural volatilome. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural distribution, biosynthetic origins from fatty acid degradation, and established analytical methodologies for its detection and quantification. Furthermore, it explores the compound's biological activities, particularly its role as a semiochemical. This document serves as a foundational resource, consolidating quantitative data, detailed experimental protocols, and visual representations of biochemical and analytical workflows to support advanced research and development.

Introduction: The Chemical Identity of this compound

This compound is a secondary unsaturated alcohol that plays a role in the characteristic scents of many natural sources, most notably mushrooms.[1] Its aroma is often described as mushroom-like, green, earthy, waxy, and with creamy or buttery notes.[2][3][4] As a chiral molecule with a carbon-carbon double bond, it can exist as four distinct stereoisomers, each potentially having unique sensory properties and biological activities.[1] This stereoisomerism is a critical consideration for researchers in flavor chemistry and chemical ecology. The compound is sparingly soluble in water but miscible with organic solvents like ethanol.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₆O[1][3]
Molecular Weight 128.21 g/mol [1][3][5]
IUPAC Name oct-3-en-2-ol[1]
CAS Number 76649-14-4[1]
Appearance Colorless liquid[3][6]
Odor Profile Mushroom, green, earthy, waxy, creamy, melon rind[2][4][6]
Density 0.826 - 0.836 g/cm³[3][6]
Refractive Index 1.422 - 1.428[3][6]
Solubility Insoluble in water; soluble in ethanol[2][3]

Natural Occurrence and Distribution

While not as ubiquitously studied as other C8 volatiles, this compound has been identified in a diverse array of biological systems.

Prevalence in Fungi

Fungi are the most significant natural source of this compound and other eight-carbon volatiles. These compounds are defining components of the characteristic "mushroom" aroma.[1] The production of these volatiles is a result of the oxidative cleavage of fatty acids, a common metabolic process in fungi.[7] Its presence has been reported in various fungal species, including edible mushrooms where it contributes to the complex flavor profile, and in mold species such as Penicillium cyclopium.[1] While extensive quantitative data is sparse, the presence of C8 compounds is a hallmark of the fungal volatilome.

Occurrence in Plants

The documentation of this compound in plants is less frequent than in fungi. However, it has been identified as a component of the volatile profile in some plant species. For instance, it is found in fennel (Foeniculum vulgare), where it contributes to the plant's complex aromatic character alongside compounds like anethole and fenchone.[8] It has also been associated with the flavor profiles of fruits and vegetables such as raspberry, tomato, melon, and watermelon.[2][6]

The Biosynthetic Pathway: From Linoleic Acid to C8 Volatiles

The formation of this compound in both fungi and plants is intrinsically linked to the metabolism of polyunsaturated fatty acids, primarily linoleic acid.[9][7] This biochemical cascade is initiated by enzymatic oxidation and subsequent cleavage of the fatty acid chain.

The biosynthesis of C8 volatiles is a multi-step enzymatic process.[1] The pathway begins with the oxygenation of linoleic acid by the enzyme lipoxygenase (LOX) , which forms a hydroperoxide intermediate.[1][10] This intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme.[10][11] While this pathway is well-documented for producing the isomer 1-octen-3-ol, the specific steps leading to this compound are hypothesized to involve the formation of its corresponding ketone, 3-octen-2-one, which is then reduced to this compound.[1][12] This final reduction step would be catalyzed by an alcohol dehydrogenase or a similar reductase enzyme.

Biosynthesis_of_3_Octen_2_ol cluster_pathway Linoleic Acid Degradation Pathway linoleic_acid Linoleic Acid hydroperoxide Linoleic Acid Hydroperoxide linoleic_acid->hydroperoxide Lipoxygenase (LOX) c8_ketone 3-Octen-2-one hydroperoxide->c8_ketone Hydroperoxide Lyase (HPL) c8_alcohol This compound c8_ketone->c8_alcohol Reductase

Caption: Proposed biosynthetic pathway of this compound from linoleic acid.

Analytical Methodologies for Detection and Quantification

The analysis of volatile compounds like this compound from complex biological matrices requires sensitive and specific techniques. The gold standard for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace extraction method.

Core Technique: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, highly sensitive, and robust sample preparation technique ideal for extracting VOCs.[1][13][14] The method involves exposing a fused silica fiber coated with a sorbent polymer to the headspace (the gas phase above the sample) in a sealed vial.[14][15] Volatiles partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

Causality in Protocol Choice:

  • Why HS-SPME? It eliminates the need for organic solvents, reducing sample preparation time and potential contamination. Its equilibrium-based nature allows for the sensitive concentration of low-abundance volatiles from the sample headspace, making it perfect for analyzing trace aroma compounds.[14]

  • Why GC-MS? Gas chromatography provides excellent separation of complex mixtures of volatiles based on their boiling points and polarity. Mass spectrometry offers definitive identification based on the unique mass fragmentation pattern of each compound, ensuring trustworthy and accurate results.[13]

Experimental Protocol: HS-SPME-GC-MS Analysis of Fungal Volatiles

This protocol outlines a general, self-validating procedure for the analysis of this compound from fungal cultures.

1. Sample Preparation:

  • Place a standardized amount (e.g., 1-5 mL of liquid culture or 1-5 g of mycelium/fruiting body) into a 20 mL headspace vial.
  • Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes by reducing their solubility in the aqueous phase (salting-out effect).
  • Seal the vial immediately with a PTFE/silicone septum cap.

2. Headspace Extraction (HS-SPME):

  • Place the vial in a heating block or water bath set to a controlled temperature (e.g., 40-60°C) and allow it to equilibrate for a set time (e.g., 15-30 minutes). This ensures consistent partitioning of volatiles into the headspace.
  • Insert the SPME fiber (e.g., 75 µm CAR/PDMS) through the septum into the headspace above the sample.[13] Do not let the fiber touch the sample.
  • Expose the fiber for a standardized time (e.g., 30-60 minutes) to allow for adsorption of the volatiles.

3. GC-MS Analysis:

  • Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).

  • The desorbed compounds are separated on a suitable capillary column (e.g., VF-WAX MS or HP-Innowax polar column).[13]

  • The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

  • Compound identification is achieved by comparing the obtained mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing retention indices with known standards.[13]

    Analytical_Workflow cluster_workflow HS-SPME-GC-MS Workflow A 1. Sample Preparation (Fungal Culture in Vial) B 2. Headspace Equilibration (Heating & Incubation) A->B Seal Vial C 3. Volatile Adsorption (SPME Fiber Exposure) B->C Insert Fiber D 4. Thermal Desorption (GC Inlet) C->D Transfer Fiber E 5. Chromatographic Separation (GC Column) D->E Analyte Injection F 6. Mass Spectrometric Detection (MS Detector) E->F Separated Analytes G 7. Data Analysis (Library Matching & Quantification) F->G Mass Spectra

    Caption: Standard experimental workflow for the analysis of this compound.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities, primarily functioning as a semiochemical—a chemical messenger that mediates interactions between organisms. It can act as both an attractant and a repellent, depending on the insect species and the specific context.[1] This dual role makes it a compound of interest for developing novel pest management strategies. Its isomer, 1-octen-3-ol, is a well-known kairomone that attracts many blood-feeding insects, including mosquitoes.[16][17] The related ketone, 3-octanone, also influences insect behavior.[16] The specific roles and signaling pathways associated with this compound are an active area of research, with potential applications in agriculture and public health.

Conclusion

This compound is a significant, albeit understudied, volatile compound found in the chemical repertoires of fungi and some plants. Its biosynthesis via the lipoxygenase pathway highlights a fundamental metabolic process that generates a host of bioactive C8 compounds. For researchers in natural products chemistry, food science, and drug development, a thorough understanding of its occurrence, formation, and analysis is crucial. The methodologies detailed in this guide provide a robust framework for future investigations into the precise biological roles of this compound and its potential for practical applications.

References

  • This compound, 76649-14-4 - The Good Scents Company . The Good Scents Company. Available at: [Link].

  • Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, USA | Request PDF - ResearchGate . ResearchGate. Available at: [Link].

  • This compound | C8H16O | CID 42538 - PubChem . National Center for Biotechnology Information. Available at: [Link].

  • 1-Octen-3-ol - University of Bristol . University of Bristol. Available at: [Link].

  • Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients - MDPI . MDPI. Available at: [Link].

  • 3-octen-2-one 1-hexenyl methyl ketone - The Good Scents Company . The Good Scents Company. Available at: [Link].

  • This compound, (3E)- | C8H16O | CID 5358336 - PubChem . National Center for Biotechnology Information. Available at: [Link].

  • Showing Compound this compound (FDB016161) - FooDB . FooDB. Available at: [Link].

  • Mosquito - Wikipedia . Wikipedia. Available at: [Link].

  • Recombinant Lipoxygenases and Hydroperoxide Lyases for the Synthesis of Green Leaf Volatiles | Journal of Agricultural and Food Chemistry - ACS Publications . ACS Publications. Available at: [Link].

  • Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry - PMC - NIH . National Center for Biotechnology Information. Available at: [Link].

  • Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o . TTB.gov. Available at: [Link].

  • Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential - PMC . National Center for Biotechnology Information. Available at: [Link].

  • Differences in fungal and plant volatiles synthesis pathways (based on... - ResearchGate . ResearchGate. Available at: [Link].

  • Metabolism of polyunsaturated fatty acids in fungi. (a) Linoleic acid... - ResearchGate . ResearchGate. Available at: [Link].

  • (PDF) Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry - ResearchGate . ResearchGate. Available at: [Link].

  • Eight-carbon volatiles in mushrooms and fungi: Properties, analysis, and biosynthesis . ResearchGate. Available at: [Link].

  • Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC - NIH . National Center for Biotechnology Information. Available at: [Link].

  • Plant and fungal lipoxygenases - PubMed . National Center for Biotechnology Information. Available at: [Link].

  • Antifungal Hydroxy Fatty Acids Produced during Sourdough Fermentation: Microbial and Enzymatic Pathways, and Antifungal Activity in Bread - PMC - NIH . National Center for Biotechnology Information. Available at: [Link].

  • Biosynthesis and genomic analysis of medium-chain hydrocarbon production by the endophytic fungal isolate Nigrograna mackinonnii E5202H - PubMed Central . National Center for Biotechnology Information. Available at: [Link].

  • Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application - MDPI . MDPI. Available at: [Link].

  • Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas chromatography/mass Spectrometry - PubMed . National Center for Biotechnology Information. Available at: [Link].

  • Fungal Δ9-fatty acid desaturase: a unique enzyme at the core of lipid metabolism in Aspergillus fumigatus and a promising target for the search for antifungal strategies | mBio - ASM Journals . American Society for Microbiology. Available at: [Link].

  • Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products - JoVE . JoVE. Available at: [Link].

  • Fennel - Wikipedia . Wikipedia. Available at: [Link].

  • (PDF) Plant Lipoxygenases and Their Role in Plant Physiology - ResearchGate . ResearchGate. Available at: [Link].

  • Fungal volatile organic compounds: mechanisms involved in their sensing and dynamic communication with plants - Frontiers . Frontiers. Available at: [Link].

  • What can be lost? Genomic perspective on the lipid metabolism of Mucoromycota - PMC . National Center for Biotechnology Information. Available at: [Link].

  • (PDF) Detection of oleic acid biodegradation by fungi - ResearchGate . ResearchGate. Available at: [Link].

  • Volatile emission and biosynthesis in endophytic fungi colonizing black poplar leaves . PubMed. Available at: [Link].

  • Antifungal effects of volatile organic compounds produced by Trichoderma koningiopsis T2 against Verticillium dahliae - Frontiers . Frontiers. Available at: [Link].

Sources

Biosynthesis pathway of 3-Octen-2-OL from linoleic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthesis of 3-Octen-2-ol from Linoleic Acid

Authored by a Senior Application Scientist

Foreword: The world of volatile organic compounds (VOCs) is a complex tapestry of molecules that dictate the aroma, flavor, and chemical ecology of the organisms that produce them. Among these, the C8 compounds derived from fatty acid oxidation are particularly significant, contributing the characteristic "mushroom" and "green" notes to many natural products. While 1-octen-3-ol, the "mushroom alcohol," has been the subject of extensive research, its structural isomer, this compound, remains a more enigmatic yet crucial component of the natural volatilome. This guide provides a comprehensive, research-level exploration of the biosynthetic pathway of this compound from its linoleic acid precursor, designed for professionals in research, natural product chemistry, and drug development.

The Genesis: Linoleic Acid as the Foundational Precursor

The journey to this compound begins with linoleic acid (C18:2), an essential polyunsaturated fatty acid abundant in many plants, fungi, and particularly in mushrooms.[1] Its structure, featuring a (1Z, 4Z)-pentadiene moiety, makes it an ideal substrate for enzymatic oxygenation, the first committed step in the biosynthesis of a vast array of signaling molecules and volatile compounds known as oxylipins.[2] The availability of linoleic acid within the cell, often released from membrane phospholipids by phospholipases, is the primary prerequisite for the initiation of the C8 volatile cascade.[2]

The Core Pathway: A Three-Act Enzymatic Cascade

The conversion of linoleic acid to this compound is not a single reaction but a coordinated enzymatic cascade. This process is primarily catalyzed by a sequence of three enzyme classes: lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH).[3]

Act I: Dioxygenation via Lipoxygenase (LOX)

The first and rate-limiting step is the stereo- and regio-specific incorporation of molecular oxygen into the linoleic acid backbone, a reaction catalyzed by non-heme iron-containing enzymes called lipoxygenases (LOXs).[4]

  • Mechanism of Action: The LOX catalytic cycle begins with the abstraction of a hydrogen atom from the central methylene group of the pentadiene system in linoleic acid, creating a substrate radical.[2] This is followed by the antarafacial addition of molecular oxygen (O₂) to form a peroxyl radical, which is then reduced to a fatty acid hydroperoxide anion, completing the catalytic cycle.[5][6]

  • Regiospecificity is Key: LOX enzymes exhibit distinct positional specificity, yielding different hydroperoxide isomers. In plants, 9-LOX and 13-LOX are common, producing 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE), respectively.[2][5] However, in fungi such as Agaricus bisporus, the formation of C8 volatiles is predominantly linked to the action of a distinct LOX that generates 10-hydroperoxyoctadecadienoic acid (10-HPODE).[7][8] It is the formation of this specific 10-HPODE intermediate that channels the pathway toward C8 compounds like 1-octen-3-ol and, by extension, this compound.

Act II: C-C Bond Cleavage by Hydroperoxide Lyase (HPL)

The highly reactive and unstable hydroperoxide intermediate is immediately acted upon by hydroperoxide lyase (HPL). These enzymes are a specialized class of cytochrome P450 (CYP74 family) that catalyze the cleavage of a C-C bond adjacent to the hydroperoxide group.[9][10]

  • Mechanism of Action: HPLs catalyze the homolytic isomerization of the fatty acid hydroperoxide into a transient hemiacetal intermediate.[11] This unstable intermediate rapidly decomposes, cleaving the carbon chain.

  • Product Specificity: The identity of the resulting fragments is dictated entirely by the position of the hydroperoxide on the fatty acid chain. The cleavage of 10-HPODE by HPL is the critical step that generates the eight-carbon backbone of this compound. This reaction yields two primary products: a C8 volatile and a C10 oxo-acid.[8][12] While the direct cleavage product leading to this compound is likely the ketone 3-octen-2-one , the analogous and well-documented cleavage of 10-HPOD to yield 1-octen-3-ol and 10-oxo-trans-8-decenoic acid provides a strong mechanistic precedent.[7][8][12]

Act III: Reduction via Alcohol Dehydrogenase (ADH)

The final step in the biosynthesis is the reduction of the carbonyl group of the C8 ketone intermediate (3-octen-2-one) to a secondary alcohol, yielding this compound. This transformation is catalyzed by alcohol dehydrogenases (ADHs).

  • Mechanism of Action: ADHs are oxidoreductases that facilitate the interconversion between alcohols and their corresponding aldehydes or ketones.[13] The reduction of 3-octen-2-one to this compound requires a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), which is oxidized to NAD⁺ or NADP⁺ in the process.[14][15] The stereospecificity of the resulting alcohol is determined by the specific ADH isozyme involved.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential enzymatic reactions converting linoleic acid into this compound.

Biosynthesis_Pathway cluster_start Step 1: Oxygenation cluster_cleavage Step 2: Cleavage cluster_reduction Step 3: Reduction Linoleic_Acid Linoleic Acid (C18:2) HPODE 10-Hydroperoxyoctadecadienoic Acid (10-HPODE) Linoleic_Acid->HPODE Lipoxygenase (LOX) + O2 Octenone 3-Octen-2-one HPODE->Octenone Hydroperoxide Lyase (HPL) (CYP74) Oxo_acid C10 Oxo-acid HPODE->Oxo_acid Octenol This compound Octenone->Octenol Alcohol Dehydrogenase (ADH) + NAD(P)H

Caption: Biosynthetic cascade from linoleic acid to this compound.

Quantitative Data on C8 Volatiles

Quantitative data for this compound specifically is limited in the literature. However, data for the closely related and often more abundant C8 ketone, 3-octen-2-one, and the isomeric alcohol, 1-octen-3-ol, provide valuable context on the prevalence of this pathway in fungi.

CompoundFungal SpeciesConcentration/AbundanceReference
This compound Penicillium cyclopiumIdentified as a volatile product[3]
3-Octen-2-one Heat-treated A. bisporusReduced content after treatment[16]
1-Octen-3-ol Agaricus bisporusMajor C8 volatile, key aroma compound[7]
1-Octen-3-ol Penicillium camembertiProduced via LOX pathway[17]

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis and Analysis

This protocol describes the laboratory-scale synthesis of C8 volatiles from linoleic acid using a crude enzyme homogenate from mushroom tissue, a method that leverages the native LOX and HPL activities.

I. Preparation of Crude Enzyme Homogenate:

  • Homogenize fresh Agaricus bisporus (button mushroom) tissue (100 g) in 200 mL of ice-cold 0.1 M phosphate buffer (pH 7.0) using a blender.

  • Filter the homogenate through four layers of cheesecloth to remove solids.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which serves as the crude enzyme extract containing active LOX and HPL.[7] Keep on ice.

II. Enzymatic Reaction:

  • Prepare a 15 mM linoleic acid substrate solution by dissolving it in 0.1 M phosphate buffer (pH 6.5) with a small amount of Tween 20 to aid emulsification.[8]

  • In a sealed glass vial, combine 5 mL of the crude enzyme extract with 5 mL of the linoleic acid substrate solution.

  • Incubate the reaction mixture at 25-35°C for 1 hour with gentle agitation.[8] The optimal temperature may require empirical determination.

  • Stop the reaction by adding 1 mL of 2 M HCl.

III. Product Extraction and Analysis (HS-SPME-GC-MS):

  • Transfer the reaction vial to a heating block set at 60°C.

  • Expose a 75 µm CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes to adsorb the volatile products.[18]

  • Immediately introduce the SPME fiber into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption (e.g., 250°C for 3 minutes).

  • Separate the compounds on a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient.

  • Identify this compound and other products by comparing their mass spectra and retention times to those of authentic standards and library data (e.g., NIST).[3]

Visualization of the Analytical Workflow

The following diagram outlines the key steps in the analytical protocol for identifying the biosynthesized products.

Analytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A Mushroom Homogenate (Enzyme Source) C Incubation (Enzymatic Reaction) A->C B Linoleic Acid (Substrate) B->C D Headspace SPME (Volatile Adsorption) C->D E GC-MS (Separation & Detection) D->E F Data Analysis (Compound Identification) E->F

Caption: Workflow for analysis of this compound from in vitro synthesis.

Conclusion and Future Directions

The biosynthesis of this compound from linoleic acid is a sophisticated, multi-step enzymatic process fundamentally reliant on the sequential action of lipoxygenase, hydroperoxide lyase, and alcohol dehydrogenase. The regiospecificity of the initial LOX-catalyzed oxygenation to form a 10-hydroperoxide intermediate is the critical determinant that directs the pathway toward C8 volatile production in fungi. While the core pathway is established, significant opportunities for further research exist. The precise identification and characterization of the specific LOX, HPL, and ADH isozymes involved in this compound formation remain to be fully elucidated. Furthermore, exploring the stereochemical outcome of the final reduction step will provide deeper insights into the enzymatic control and potential biological activity of the different stereoisomers of this compound. Such knowledge is invaluable for applications in the flavor and fragrance industry, as well as for understanding the complex chemical ecology of fungi and plants.

References

  • Benchchem. (n.d.). This compound | 76649-14-4.
  • Cecchi, L., Migliorini, M., Giambanelli, E., & Zanoni, B. (n.d.). The lipoxygenase-catalyzed oxygenation of linoleic acid into 9-hydroperoxide and 13-hydroperoxide of linoleic acid. ResearchGate.
  • Wikipedia. (n.d.). Hydroperoxide lyase. Retrieved from [Link]

  • Grechkin, A. N., Brühlmann, F., Mukhtarova, L. S., Gogolev, Y. V., & Hamberg, M. (2006). Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(12), 1419–1428. Retrieved from [Link]

  • Mashima, R., & Okuyama, T. (2015). The role of lipoxygenases in pathophysiology; new insights and future perspectives. Redox Biology, 6, 297-310. Retrieved from [Link]

  • Noordermeer, M. A., Veldink, G. A., & Vliegenthart, J. F. (2001). Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance. ChemBioChem, 2(7-8), 494–504. Retrieved from [Link]

  • Ahmad, P., et al. (2022). Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants. International Journal of Molecular Sciences, 23(7), 3965. Retrieved from [Link]

  • Gräf, J., et al. (2020). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Molecules, 25(21), 5035. Retrieved from [Link]

  • Garssen, G. J., Vliegenthart, J. F., & Boldingh, J. (1971). An anaerobic reaction between lipoxygenase, linoleic acid and its hydroperoxides. Biochemical Journal, 122(3), 327–332. Retrieved from [Link]

  • Kunkee, R. E., & Singh, R. (1975). Alcohol Dehydrogenase Activities of Wine Yeasts in Relation to Higher Alcohol Formation. Applied and Environmental Microbiology, 30(4), 666-670. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol dehydrogenase. Retrieved from [Link]

  • Tressl, R., Bahri, D., & Engel, K. H. (1982). The enzymic oxidative breakdown of linoleic acid in mushrooms (Psalliota bispora). Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 174(3), 209-213. Retrieved from [Link]

  • Di, L. (2022). The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. AAPS J, 24(4), 73. Retrieved from [Link]

  • PDB-101. (n.d.). Alcohol Dehydrogenase. RCSB PDB. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). ADH, Alcohol dehydrogenase. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Czerwińska, M. E., & Szterk, A. (2021). Changes in Lacto-Fermented Agaricus bisporus (White and Brown Varieties) Mushroom Characteristics, including Biogenic Amine and Volatile Compound Formation. Molecules, 26(11), 3365. Retrieved from [Link]

  • Ganesan, K., & Xu, B. (2018). Mushroom oils: A review of their production, composition, and potential applications. Biochimie, 150, 123-131. Retrieved from [Link]

  • Assaf, S., et al. (2011). Biosynthesis of 1-octen-3-ol and 10-oxo-trans-8-decenoic acid using a crude homogenate of Agaricus bisporus: Optimization of the reaction: Kinetic factors. Journal of Agricultural and Food Chemistry, 59(15), 8330-8336. Retrieved from [Link]

  • Li, Y., et al. (2021). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Frontiers in Nutrition, 8, 709933. Retrieved from [Link]

  • Lee, S. M., et al. (2020). Fatty Acids and Stable Isotope Ratios in Shiitake Mushrooms (Lentinula edodes) Indicate the Origin of the Cultivation Substrate Used: A Preliminary Case Study in Korea. Foods, 9(9), 1198. Retrieved from [Link]

  • Li, G., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 829. Retrieved from [Link]

  • Chen, J., et al. (2014). Formation of 1-octen-3-ol from Aspergillus flavus conidia is accelerated after disruption of cells independently of Ppo oxygenases, and is not a main cause of inhibition of germination. Fungal Biology, 118(5-6), 483-490. Retrieved from [Link]

  • Maggi, F., et al. (2010). Effect of linoleic acid induction on the production of 1-octen-3-ol by the lipoxygenase and hydroperoxide lyase activities of Penicillium camemberti. Food Chemistry, 122(4), 1163-1168. Retrieved from [Link]

  • Musso, M. R., et al. (2021). Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. Antioxidants, 10(10), 1585. Retrieved from [Link]

Sources

The Enigmatic Role of 3-Octen-2-ol in Fungal Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Volatile organic compounds (VOCs) represent the chemical language of fungi, mediating a vast array of intra- and inter-species interactions. Among these, the eight-carbon (C8) volatiles are particularly significant. While 1-octen-3-ol, the well-known "mushroom alcohol," has been the subject of extensive research, its structural isomer, 3-octen-2-ol, is emerging as a molecule of interest with potentially distinct and significant roles in fungal metabolism and signaling. This technical guide provides a comprehensive overview of the current understanding of this compound in the fungal kingdom, detailing its chemical properties, hypothesized biosynthesis, observed physiological effects, and the state-of-the-art experimental methodologies used to study this enigmatic compound.

Introduction: The C8 Volatiles in Fungal Chemical Ecology

Fungi emit a complex bouquet of VOCs that are crucial for their survival and interaction with the surrounding environment.[1][2] These compounds can act as signaling molecules, influencing fungal development, spore germination, and interactions with other organisms, including plants, bacteria, and insects.[1][3] The C8 compounds, particularly 1-octen-3-ol, 3-octanone, and this compound, are hallmark VOCs for many fungal species and are largely derived from the oxidative degradation of linoleic acid.[4] While 1-octen-3-ol is recognized for its role as a germination self-inhibitor and an insect semiochemical, the specific biological functions of this compound are less defined, presenting a compelling area for future research.[4][5] This guide consolidates the existing knowledge on this compound, providing a foundational framework for its further investigation.

Chemical and Physical Properties

This compound is a chiral unsaturated alcohol that exists as four stereoisomers.[5] It is a colorless liquid characterized by a distinct mushroom-like, earthy, and slightly waxy odor.[5][6][7] Its properties make it sparingly soluble in water but soluble in organic solvents, which is typical for many fungal VOCs involved in airborne and substrate-diffused signaling.[5][8]

PropertyValueSource
Molecular Formula C₈H₁₆O[8][9][10]
Molecular Weight 128.21 g/mol [8][9][11]
Appearance Colorless clear liquid[6]
Odor Profile Mushroom, earthy, waxy, melon rind[5][7][12]
Specific Gravity 0.826 to 0.836 @ 25°C[6][8]
Refractive Index 1.422 to 1.428 @ 20°C[6][8]
Flash Point 71.11 °C (160.00 °F)[6][12]
CAS Number 76649-14-4[9][10]

Biosynthesis of this compound: A Hypothesized Pathway

The biosynthesis of C8 volatiles in fungi is intrinsically linked to the oxidative breakdown of fatty acids, with linoleic acid serving as the primary precursor.[4][5] The pathway for the more common isomer, 1-octen-3-ol, is well-documented and proceeds via the enzymes lipoxygenase (LOX) and hydroperoxide lyase (HPL).[13][14][15]

While the specific enzymatic steps leading to this compound are not yet fully elucidated, it is strongly hypothesized to be formed via the reduction of its corresponding ketone, 3-octen-2-one.[5] The proposed pathway begins with the oxygenation of linoleic acid by lipoxygenase to form a hydroperoxide intermediate, which is then cleaved by hydroperoxide lyase into C8 compounds. Subsequent enzymatic reduction of 3-octen-2-one would yield this compound.

G cluster_pathway Proposed Biosynthetic Pathway of this compound linoleic_acid Linoleic Acid lox Lipoxygenase (LOX) linoleic_acid->lox hydroperoxide Hydroperoxide Intermediate hpl Hydroperoxide Lyase (HPL) hydroperoxide->hpl c8_compounds C8 Carbonyl Compounds (e.g., 3-Octen-2-one) reductase Reductase (Hypothesized) c8_compounds->reductase octenol This compound lox->hydroperoxide hpl->c8_compounds reductase->octenol

Caption: Proposed enzymatic cascade for this compound biosynthesis from linoleic acid.

Biological Roles and Physiological Effects

Data specifically detailing the biological activity of this compound is limited. However, by examining the function of related C8 volatiles, particularly 1-octen-3-ol, we can infer potential roles and establish a basis for future comparative studies.

Regulation of Spore Germination

Many C8 volatiles are known to act as self-inhibitors of spore germination, a phenomenon often referred to as the "overcrowding consequence".[4] This mechanism prevents germination in dense spore populations where resources may be scarce. While much of this research has focused on 1-octen-3-ol in species like Penicillium paneum and Aspergillus flavus, there is evidence that this compound also possesses this activity.[4][16][17] One study noted the complete inhibition of fungal spore germination at a concentration of 2.0 mg/mL.[5] This suggests that this compound may play a crucial role in regulating fungal population density and dormancy.

Inter-species Signaling (Semiochemical)

Fungal VOCs are key mediators of interactions with other organisms.

  • Insect Attraction: 1-octen-3-ol is a well-established semiochemical that attracts various insects, including mosquitoes, which use it to locate mammalian hosts by detecting it in their breath and sweat.[4][18] Fungi may exploit this to facilitate spore dispersal. It is plausible that this compound contributes to the overall "odor bouquet" that signals a fungal presence to insects.

  • Defense: Conversely, these compounds can also act as deterrents. 1-octen-3-ol produced by the mushroom Clitopilus prunulus has been shown to deter consumption by slugs.[3] This defensive role may extend to this compound, protecting the fungus from fungivores.

Mycoparasitism and Mycotoxin Regulation

Volatile compounds are known to play a role in the antagonistic interactions between different fungal species, a process known as mycoparasitism. Species of Trichoderma, a common biocontrol agent, produce volatile metabolites that inhibit the growth of plant-pathogenic fungi.[19] Furthermore, sub-inhibitory levels of 1-octen-3-ol have been shown to paradoxically increase the production of the mycotoxin patulin in Penicillium expansum, highlighting a complex regulatory role for C8 volatiles in secondary metabolism.[20] The specific involvement of this compound in these processes remains an important area for investigation.

Biological ActivityCompoundOrganism(s)Effect
Spore Germination Inhibition This compound Fungi (general)Complete inhibition at 2.0 mg/mL.[5]
Spore Germination Inhibition 1-Octen-3-olPenicillium, AspergillusReversible inhibition at high concentrations.[4][17]
Insect Attraction 1-Octen-3-olMosquitoes (Aedes aegypti)Attractant used to locate hosts.[4]
Feeding Deterrence 1-Octen-3-olSlugs (Ariolimax columbianus)Deters consumption of mushroom tissue.[3]
Mycotoxin Regulation 1-Octen-3-olPenicillium expansumIncreases patulin production at sub-inhibitory levels.[20]
Neurotoxicity 1-Octen-3-olDrosophila melanogasterReduces dopamine levels and causes neuron degeneration.[21][22]

Methodologies for Analysis

The study of volatile compounds like this compound requires sensitive and precise analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose.

Protocol 1: Analysis of this compound by HS-SPME-GC-MS

This protocol provides a robust workflow for the extraction and quantitative analysis of this compound and other VOCs from fungal cultures. The choice of SPME is critical as it is a solvent-free, highly sensitive, and non-destructive extraction technique ideal for volatile and semi-volatile compounds.

Step-by-Step Methodology:

  • Fungal Culture: Inoculate the fungus of interest onto a suitable solid or liquid medium (e.g., Potato Dextrose Agar/Broth) in a sealed headspace vial. Incubate under controlled conditions (temperature, light) for a period sufficient for VOC production.

  • Internal Standard: Introduce a known concentration of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time, such as 2-heptanone) into the vial. This is crucial for accurate quantification.

  • Equilibration: Place the vial in a heating block (e.g., at 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • SPME Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 30 minutes) to adsorb the VOCs. The fiber choice is determined by the polarity and volatility of the target analytes.

  • GC-MS Analysis:

    • Desorption: Immediately transfer the SPME fiber to the heated injection port of the GC-MS system, where the adsorbed analytes are thermally desorbed onto the analytical column.

    • Separation: Separate the compounds on a suitable capillary column (e.g., DB-5ms) using a temperature gradient program.

    • Detection & Identification: Detect the eluting compounds using a mass spectrometer. Identify this compound by comparing its mass spectrum and retention time to that of a pure analytical standard.

  • Quantification: Calculate the concentration of this compound by comparing its peak area to the peak area of the internal standard and referencing a previously generated calibration curve.

Caption: Experimental workflow for the analysis of fungal VOCs using HS-SPME-GC-MS.

Potential Applications and Future Directions

While research is ongoing, this compound holds potential in several fields:

  • Flavor and Fragrance Industry: Its unique aroma profile makes it a valuable component in the formulation of flavors and fragrances, particularly for creating mushroom, melon, and earthy notes.[6][7]

  • Biocontrol: As a potential germination inhibitor and signaling molecule, it could be explored for applications in agriculture to control pathogenic fungi.

  • Drug Development: Understanding how fungal VOCs like this compound interact with cellular pathways in other organisms, including potential neurotoxic effects as seen with its isomer, could provide novel insights for toxicology and drug discovery.[23]

Future research must focus on definitively identifying the enzymes in the this compound biosynthetic pathway, characterizing its specific receptors and signaling cascades within fungi, and conducting comparative studies against 1-octen-3-ol to delineate their respective biological roles.

Conclusion

This compound is a significant, yet understudied, volatile organic compound in the chemical arsenal of fungi. While its biosynthesis is likely linked to the well-established fatty acid oxidation pathway, its specific physiological functions are just beginning to be understood. As a structural isomer of the ubiquitous 1-octen-3-ol, it presents a fascinating case of how subtle changes in molecular structure can potentially lead to distinct biological activities. The application of modern analytical techniques, combined with genetic and biochemical approaches, will be essential to fully unravel the enigmatic role of this compound in fungal metabolism, development, and ecological interactions.

References

  • The Enigmatic Presence of this compound in Fungi and Plants: A Technical Guide. Benchchem.
  • This compound - Mycotoxin D
  • Formation of 1-octen-3-ol from Aspergillus flavus conidia is accelerated after disruption of cells independently of Ppo oxygenases, and is not a main cause of inhibition of germin
  • Diversity and functions of fungal VOCs with special reference to the multiple bioactivities of the mushroom alcohol. NIH.
  • This compound, 76649-14-4. The Good Scents Company.
  • Fungal volatile organic compounds: A review with emphasis on their biotechnological potential. ScienceDirect.
  • Fungal volatiles have physiological properties. PubMed.
  • Volatile organic compounds in wild fungi from Mediterranean forest ecosystems.
  • This compound | C8H16O | CID 42538. PubChem - NIH.
  • Biosynthesis of (R)-(-)
  • This compound, (3E)- | C8H16O | CID 5358336. PubChem.
  • Fungal Volatile Organic Compounds: More Than Just a Funky Smell? PubMed.
  • Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential. PMC.
  • This compound | CAS 76649-14-4. Santa Cruz Biotechnology.
  • This compound (Cas 76649-14-4). Parchem.
  • Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegener
  • This compound CAS#: 76649-14-4. ChemicalBook.
  • 1-Octen-3-ol inhibits conidia germination of Penicillium paneum despite of mild effects on membrane permeability, respiration, intracellular pH, and changes the protein composition. PubMed.
  • The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. PMC - NIH.
  • Mycoparasitism studies of Trichoderma species against three phytopathogenic fungi: evaluation of antagonism and hydrolytic enzyme production. PubMed.
  • Volatile 1-octen-3-ol increases patulin production by Penicillium expansum on a p
  • Effect of fungal indoor air pollutant 1-octen-3-ol on levels of reactive oxygen species and nitric oxide as well as dehydrogenases activities in drosophila melanogaster males. PubMed.
  • Biosynthesis of Fungal Natural Products Involving Two Separate P
  • A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A. NIH.
  • Mosquito. Wikipedia.
  • Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegener

Sources

3-Octen-2-OL as a volatile organic compound (VOC) in chemical ecology

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Octen-2-ol: A Volatile Organic Compound in Chemical Ecology

Abstract

This compound is a naturally occurring volatile organic compound (VOC) that plays a significant role in the chemical ecology of fungi and plants.[1] While its more famous isomer, 1-octen-3-ol (often called "mushroom alcohol"), has been the subject of extensive research, this compound remains a more enigmatic yet equally important molecule in the natural volatilome.[1] This technical guide provides a comprehensive overview of this C8 alcohol, detailing its chemical properties, natural prevalence, biosynthesis, and diverse functions as a semiochemical. We will explore its role in insect olfaction, plant-pathogen interactions, and provide detailed methodologies for its analysis, aimed at researchers, scientists, and professionals in drug development and chemical ecology.

Foundational Chemistry: Properties and Stereoisomerism

A thorough understanding of a molecule's physicochemical properties is the bedrock of any investigation into its biological activity. This compound (C₈H₁₆O) is a secondary alcohol characterized by a mushroom-like, earthy, and slightly waxy odor.[1] It is sparingly soluble in water but soluble in common organic solvents.[1][2]

Key Chemical and Physical Properties

The fundamental properties of this compound are summarized below, providing essential data for analytical method development and experimental design.

PropertyValueSource
Molecular Formula C₈H₁₆O[3]
Molecular Weight 128.21 g/mol [2][3][4]
CAS Number 76649-14-4[1][2][3]
Appearance Colorless liquid[2][5]
Odor Profile Sweet, creamy, buttery, mushroom, melon rind, waxy[2][6]
Specific Gravity 0.826 - 0.836 @ 25°C[2][5]
Refractive Index 1.422 - 1.428 @ 20°C[2][5]
Solubility Insoluble in water; soluble in ethanol and oils[2]
The Critical Role of Stereochemistry

This compound possesses two stereogenic centers: a chiral carbon at the C2 position and a carbon-carbon double bond between C3 and C4, which allows for geometric (E/Z or trans/cis) isomerism.[1] This results in four distinct stereoisomers:

  • (2R,3E)-3-octen-2-ol

  • (2S,3E)-3-octen-2-ol

  • (2R,3Z)-3-octen-2-ol

  • (2S,3Z)-3-octen-2-ol

In chemical ecology, stereochemistry is not a trivial detail; it is often the determining factor in a molecule's biological activity. The precise three-dimensional arrangement of atoms dictates how a ligand, such as this compound, fits into the binding pocket of a biological receptor. Enantiomers of the same compound can elicit vastly different, or even opposing, physiological responses.[7] For instance, the enantiomers of the related compound 1-octen-3-ol exhibit differential attraction for various insect species, highlighting the high specificity of their olfactory systems.[8][9] It is therefore highly probable that the stereoisomers of this compound also exhibit unique biological activities.[1]

Natural Occurrence and Biosynthesis

This compound is a common metabolite found across different biological kingdoms, primarily in fungi and plants. Its production is intrinsically linked to the oxidative degradation of fatty acids.

Occurrence in the Fungal Kingdom

Fungi, particularly edible mushrooms and molds like Penicillium, are significant producers of C8 volatile compounds, which define their characteristic aromas.[1] this compound has been identified as a volatile emitted by Penicillium cyclopium.[1] These compounds are not merely byproducts; they are active participants in fungal ecology, potentially involved in defense, signaling, and interactions with other organisms.

Biosynthesis via the Lipoxygenase (LOX) Pathway

The primary biosynthetic route for C8 volatiles, including this compound, in both fungi and plants is the enzymatic oxidation of linoleic acid, a ubiquitous polyunsaturated fatty acid.[1] This multi-step process is catalyzed by a sequence of enzymes, principally lipoxygenase (LOX) and hydroperoxide lyase (HPL).[1][10]

The causal chain of this pathway is as follows:

  • Oxygenation: Lipoxygenase (LOX) initiates the process by introducing molecular oxygen into linoleic acid, forming a hydroperoxide intermediate (e.g., 10-hydroperoxyoctadecadienoic acid or 10-HPODE).[10][11]

  • Cleavage: This unstable intermediate is then rapidly cleaved by hydroperoxide lyase (HPL), breaking the carbon chain to yield shorter C8 compounds.

  • Reduction/Isomerization: The resulting C8 molecules can include ketones like 3-octen-2-one, which are subsequently reduced by alcohol dehydrogenases to their corresponding alcohols, 1-octen-3-ol and this compound.[1]

G cluster_0 Biosynthesis of C8 Volatiles Linoleic_Acid Linoleic Acid HPODE Hydroperoxide Intermediate (e.g., 10-HPODE) Linoleic_Acid->HPODE Lipoxygenase (LOX) + O₂ C8_Compounds C8 Aldehydes/Ketones (e.g., 3-Octen-2-one) HPODE->C8_Compounds Hydroperoxide Lyase (HPL) Octenol_Isomers This compound & 1-Octen-3-ol C8_Compounds->Octenol_Isomers Alcohol Dehydrogenase (Reduction)

Caption: Generalized enzymatic pathway for this compound biosynthesis from linoleic acid.

The Ecological Significance: this compound as a Semiochemical

Semiochemicals are signaling molecules that mediate interactions between organisms. This compound and its related C8 compounds function as critical messengers in a variety of ecological contexts.

Insect Olfaction: A Potential Modulator of Behavior

While direct research on this compound is less abundant than for its isomer, the principles of insect olfaction allow for well-grounded inferences. 1-Octen-3-ol is a well-documented kairomone, an attractant used by many blood-feeding insects, including mosquitoes and biting midges, to locate their vertebrate hosts.[8][12][13] It is a component of exhaled breath and skin odors.[13] Given the structural similarity, this compound is a strong candidate for interacting with insect olfactory systems, potentially as an attractant, repellent, or modulator of other odorant responses.

The process of olfactory detection in insects is a highly specific, receptor-mediated cascade:

  • Binding: Volatile molecules enter the insect's sensilla (sensory hairs) and bind to Odorant Receptors (ORs) located on the dendritic membranes of Olfactory Receptor Neurons (ORNs).[14]

  • Activation: This binding event triggers a conformational change in the OR, leading to the opening of an ion channel.

  • Signal Transduction: The influx of ions depolarizes the neuron, generating an electrical signal (action potential).

  • Neural Processing: This signal is transmitted to higher processing centers in the insect brain, such as the antennal lobe, where it is interpreted, leading to a behavioral response (e.g., attraction or repulsion).[15]

G cluster_pathway Insect Olfactory Signaling VOC This compound (Odorant) OR Odorant Receptor (OR) VOC->OR Binding ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation Brain Antennal Lobe (Brain) ORN->Brain Signal Transmission Behavior Behavioral Response Brain->Behavior Processing

Caption: Simplified workflow of an insect's olfactory response to a VOC like this compound.

Airborne Signaling in Plant Defense

Plants are not passive victims of their environment. When attacked by pathogens, some plants release a specific blend of VOCs. Recent studies have shown that C8 volatiles, such as 1-octen-3-ol and 3-octanol, released by a plant under pathogenic attack can act as airborne signals.[16] These signals are perceived by neighboring, healthy plants, which then "prime" their own defenses, activating the salicylic acid-dependent signaling pathway to become more resistant to subsequent infection.[16] This plant-to-plant communication demonstrates a sophisticated ecological role for these compounds in community-level disease resistance.

Technical Guide for Analysis

For researchers aiming to study this compound, robust and validated analytical methods are paramount. The choice of methodology is driven by the research question, whether it's simple detection, accurate quantification, or stereoisomer-specific analysis.

Sample Collection and Preparation

The volatile nature of this compound requires specific collection techniques to capture it from a sample matrix (e.g., air, water, or biological tissue).[17]

  • Dynamic Headspace (Purge & Trap): This method is ideal for isolating trace amounts of VOCs from liquid or solid samples.[17] An inert gas is passed through the sample, purging the volatiles, which are then trapped on an adsorbent material. The trap is later heated to release the compounds for analysis.[17]

  • Solid-Phase Microextraction (SPME): A fast, solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample's headspace. The VOCs adsorb to the fiber and are then thermally desorbed directly into the injection port of a gas chromatograph.

  • Liquid-Liquid Extraction (LLE): A classic method using two immiscible liquids (e.g., water and an organic solvent) to separate compounds based on their differential solubilities.[18]

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds.[17][18]

Methodology:

  • Sample Introduction: Inject the prepared sample (either from thermal desorption or liquid injection) into the GC.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. A non-polar column (e.g., DB-5ms) is often a good starting point.

  • Detection & Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that can be compared to spectral libraries (like NIST) for positive identification.

  • Quantification: By running a calibration curve with a known standard of this compound, the peak area in the chromatogram can be used to determine the concentration of the analyte in the unknown sample.

Protocol 2: Chiral Separation of Stereoisomers

To investigate the distinct biological activities of the four stereoisomers, they must first be separated. This is achieved using chiral gas chromatography.

Causality of Experimental Choices: The key to a successful chiral separation is the selection of a chiral stationary phase (CSP). These phases are typically cyclodextrin derivatives that create a chiral environment within the column. The different stereoisomers of this compound will interact differently with the CSP, causing them to travel through the column at slightly different rates and thus elute at different times.

Methodology:

  • Column Selection: Choose a suitable chiral GC column (e.g., a cyclodextrin-based phase like Restek Rt-βDEXsa or sm).[1]

  • Sample Preparation: Prepare a stock solution of the this compound mixture (or sample extract) in an appropriate solvent like hexane.

  • GC Parameter Optimization:

    • Temperature Program: Start with a slow temperature ramp to maximize resolution between the closely eluting peaks.

    • Carrier Gas Flow Rate: Optimize the flow rate (e.g., Helium at ~1 mL/min) to achieve the best separation efficiency.

  • Injection & Analysis: Inject the sample and acquire the chromatogram.

  • Data Processing: Integrate the peaks corresponding to each enantiomer. Calculate the resolution (Rs) to ensure baseline separation and determine the enantiomeric excess (%ee) if applicable.

Caption: A typical experimental workflow for the chiral GC separation of this compound stereoisomers.

Electrophysiological Assays

To directly measure an insect's olfactory response to this compound, electrophysiological techniques are employed.[19]

  • Electroantennography (EAG): Measures the overall electrical response of the entire antenna to an odor puff. It is a powerful screening tool to determine if an insect can detect the compound.[19][20]

  • Single Sensillum Recording (SSR): A more refined technique where a microelectrode is inserted at the base of a single olfactory sensillum to record the action potentials from the one to four ORNs housed within. This allows researchers to determine the specific neuron type that responds to this compound and to characterize its sensitivity and specificity.[8]

Future Directions and Research Gaps

The study of this compound in chemical ecology is an emerging field with significant potential. While its structural relative, 1-octen-3-ol, has provided a valuable roadmap, several key areas require dedicated investigation:

  • Stereoisomer-Specific Bioassays: The primary research gap is the lack of studies differentiating the behavioral and physiological effects of the four this compound stereoisomers.

  • Receptor Identification: Identifying the specific odorant receptors (ORs) in various insect species that bind to this compound is crucial for understanding its mechanism of action.

  • Ecological Context: Expanding research beyond insects to explore its role as a potential antimicrobial agent, a signaling molecule in plant-nematode interactions, or a factor in fungal sporulation and development.

  • Synergistic and Antagonistic Effects: Investigating how this compound interacts with other VOCs in a natural blend to modulate an organism's behavior.

By addressing these questions, the scientific community can fully elucidate the role of this subtle yet significant molecule in shaping the chemical landscapes of our ecosystems.

References

  • This compound | 76649-14-4 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPxcwyZi077I7IAXrv3KBgHoiJgTd4HGfIiTaOf6chphv2H_mnC5Q0JJSszO01SL6n4ArCs0uikkNf2WJMjxaCrOKhPV9R6psC1q9zzX1g1qbq9-xsgMVONM9JkxjaJ9klJoo0yA==]
  • This compound, (3E)- | C8H16O | CID 5358336 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5358336]
  • Analytical Methods. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOJbHbxvaV5m4m02ELbIkQ18IxUZrUhXrzFX8QksS8MGlBPNDGVUIk5r9hcCK_J-vGY-7dBCYUy00ddtaY7-z3twul4mt7lAZuGi_km2NP_GPttllXt4c50N3LcM-1g_S4Gwu5lUts5ws3ont_t305UlLg0JOzxIMdoRon1lw1Yf4jUQ==]
  • Electrophysiological Responses from Culicoides (Diptera: Ceratopogonidae) to Stimulation with Carbon Dioxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGziEkRXbF5_mp_RmhsaRNl-CDqO65EmaCLdpafo8fmBU0DLafAe8rBzzGJdNcu6jqj87gWhgtNdILNdPlQWFCZwGWklYR3IDsdcA5-AvYK1s-aVKeYxUV0dyZrwbjfroXJtpp8t_hew3C5x4iIGq2fD4BqqtB525QRtSNVkpHbnW61qq8nfP2u]
  • This compound | C8H16O | CID 42538 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/42538]
  • Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9994519/]
  • Bacterial type III effector–induced plant C8 volatiles elicit antibacterial immunity in heterospecific neighbouring plants via airborne signalling - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8362145/]
  • This compound - Substance Details - SRS | US EPA. [URL: https://cdxapps.epa.gov/srs-public/srs-substance-details/588368]
  • Analytical Methods for Detection of Selected Estrogenic Compounds in Aqueous Mixtures. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXGsneLKPPXKf_AwbxP_eA6_QJkwKuf9KP8FSvqteWvtS22FTkkRvCzRCZsiyx3V5wR_bxobUNmlACImTiaJ3719MX8vwKF-TN8R5NbfFqhsh21_YpeQC5uvZMl-3-Nyzoeg7nHs-L5S9Ag-2Jp8foF7VKfhflq61aOJXNFzY6RQuijn1eEq6eYeXOunZKO0iCCga3dEs0gXuFB5gyoegVphULwTfp21k_55ufbH0a-Wdr]
  • This compound, 76649-14-4 - The Good Scents Company. [URL: http://www.thegoodscentscompany.
  • Mosquito - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mosquito]
  • Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24218593/]
  • Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5498114/]
  • (PDF) Exploiting volatile organic compounds in crop protection: A systematic review of 1‐octen‐3‐ol and 3‐octanone - ResearchGate. [URL: https://www.researchgate.net/publication/371350174_Exploiting_volatile_organic_compounds_in_crop_protection_A_systematic_review_of_1-octen-3-ol_and_3-octanone]
  • Showing Compound this compound (FDB016161) - FooDB. [URL: https://foodb.ca/compounds/FDB016161]
  • Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4593921/]
  • Electrophysiological and Behavioral Responses of Holotrichia parallela to Volatiles from Peanut - MDPI. [URL: https://www.mdpi.com/2075-4450/12/2/158]
  • This compound | CAS 76649-14-4 | SCBT - Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/3-octen-2-ol-76649-14-4]
  • Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3128111/]
  • Functional Development of the Octenol Response in Aedes aegypti - DTIC. [URL: https://apps.dtic.
  • The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9398835/]
  • Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies - Frontiers. [URL: https://www.frontiersin.org/journals/tropical-diseases/articles/10.3389/fitd.2023.1328351/full]
  • Electrophysiological and behavioural responses of mosquitoes to volatiles of Silene otites (Caryophyllaceae) - ResearchGate. [URL: https://www.researchgate.
  • Production of 3-Oxo-2-(2'-pentenyl)-cyclopentane-1-octanoic Acid in the Fungus Aspergillus oryzae: A Step Towards Heterologous Production of Pyrethrins in Fungi - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26718544/]
  • Bioprospecting Phenols as Inhibitors of Trichothecene-Producing Fusarium: Sustainable Approaches to the Management of Wheat Pathogens - MDPI. [URL: https://www.mdpi.com/2076-2607/11/12/2908]
  • Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31739452/]
  • Applications of Plant Essential Oils in Pest Control and Their Encapsulation for Controlled Release: A Review - MDPI. [URL: https://www.mdpi.com/2073-4395/13/11/2764]
  • Natural Enantiomers: Occurrence, Biogenesis and Biological Properties - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6273]
  • This compound CAS#: 76649-14-4 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4274996.htm]
  • stereochemistry and biological activity of drugs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcQHBknNKa7eEEFhliX0ABZPGswKpLhx9xPoloFsm2xoXkysEegxz9ho5CkmX-b27dupwkJCbzXgU026gJ3xbOE_0CD1vCODO54G1hdkQ5NqgYCmBRc2aumAdrUbJ3F1eK3lWzBP7g-mTcg3CqB6kTirz6BwJp4CV1pOGMI5udrbB9uV2Ge8o_9FVEILJnrneufFv1cXbuILTJ]
  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - MDPI. [URL: https://www.mdpi.com/2076-0817/13/4/278]
  • 3-octen-2-one 1-hexenyl methyl ketone - The Good Scents Company. [URL: http://www.thegoodscentscompany.
  • 3-Octen-2-one | C8H14O | CID 5363229 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5363229]
  • (Z)-3-octen-1-ol, 20125-84-2 - The Good Scents Company. [URL: http://www.thegoodscentscompany.

Sources

Structure-activity relationships of 3-Octen-2-ol stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Structure-Activity Relationships of 3-Octen-2-ol Stereoisomers

Foreword: The Imperative of Chirality in Bioactivity

In the intricate dance between a molecule and a biological system, three-dimensional structure is paramount. For chiral molecules, the subtle rearrangement of atoms around a stereocenter can mean the difference between a potent therapeutic and an inert compound, a fragrant aroma and an odorless substance, or a powerful attractant and a non-responsive chemical cue. This compound, a C8 unsaturated alcohol found in fungi, plants, and insects, serves as a compelling model for this principle. With two stereocenters, it exists as four distinct stereoisomers, each a unique chemical entity. This guide is designed for researchers, chemists, and professionals in sensory science and drug development to navigate the stereochemical landscape of this molecule. We will dissect the methodologies required to synthesize and analyze these isomers and explore their structure-activity relationships, while also highlighting critical gaps in the current scientific literature that present opportunities for future research.

Stereoselective Synthesis: The Gateway to Understanding Activity

To evaluate the distinct properties of each stereoisomer, they must first be obtained in high purity. The most common and logical strategy for accessing the four stereoisomers of this compound begins with the stereoselective reduction of the corresponding prochiral ketones, (E)-3-octen-2-one and (Z)-3-octen-2-one.[1][2] The choice of a chiral reducing agent or catalyst is the critical experimental decision that dictates which stereoisomer is formed, as it creates a diastereomeric transition state that energetically favors the formation of one enantiomer over the other.

Protocol: Asymmetric Reduction of (E)-3-Octen-2-one

This protocol provides a generalized, yet robust, framework for the synthesis of the (,E)-3-octen-2-ol stereoisomers. A similar approach can be applied to the (Z)-ketone to access the remaining isomers.

Materials:

  • (E)-3-Octen-2-one (substrate)

  • Anhydrous solvent (e.g., Methanol, Isopropanol, Dichloromethane)

  • Chiral reducing agent/catalyst system (e.g., (R)- or (S)-CBS catalyst with borane, or a chiral transfer hydrogenation catalyst like a Ru-TsDPEN complex with a hydrogen donor like formic acid)

  • Inert gas (Argon or Nitrogen)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., Diethyl ether)

  • Drying agent (e.g., anhydrous Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: Under an inert atmosphere, dissolve (E)-3-octen-2-one (1.0 equivalent) in the chosen anhydrous solvent in a flame-dried flask. Cool the solution to the optimal temperature for the catalyst system (e.g., 0 °C to -78 °C).

  • Catalyst Introduction: Introduce the chiral catalyst (e.g., 5-10 mol% of the chosen chiral catalyst).

  • Reductant Addition: Slowly add the reducing agent (e.g., borane solution or formic acid) to the reaction mixture. The slow addition is crucial to control the reaction rate and prevent side reactions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Quenching: Once the reaction is complete, slowly add the quenching solution to neutralize the remaining reducing agent.

  • Extraction: Extract the product into an organic solvent (e.g., diethyl ether) three times. Combine the organic layers.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired this compound stereoisomer.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC to validate the stereoselectivity of the synthesis.

Structure-Sensory Relationships: Deconstructing an Aroma

The olfactory system is exquisitely sensitive to stereochemistry. While this compound is broadly associated with a "mushroom" and "earthy" aroma, this description applies to the commercially available racemic mixture.[3] A full understanding of its SAR requires the sensory characterization of each pure stereoisomer.

The Analytical Approach: Gas Chromatography-Olfactometry (GC-O)

GC-O is the definitive technique for correlating a specific chemical compound with its perceived odor. An effluent stream from the gas chromatograph is split between a chemical detector (like a mass spectrometer) and a sniffing port, where a trained sensory panelist describes the odor and its intensity as compounds elute.

Diagram 1: Experimental Workflow for GC-O Analysis

G cluster_prep Sample Preparation cluster_gc Chromatography cluster_analysis Dual Detection sample Pure Stereoisomer in Dilution Series injection Inject into GC sample->injection column Separate on Chiral Capillary Column injection->column splitter Effluent Splitter column->splitter ms Mass Spectrometer (Identification) splitter->ms sniff Sniffing Port (Human Assessor) splitter->sniff data Correlate Data: Retention Time vs. Odor Descriptor ms->data sniff->data

Caption: A streamlined workflow for Gas Chromatography-Olfactometry (GC-O).

Sensory Profile of this compound Stereoisomers: A Critical Knowledge Gap

A comprehensive search of the scientific literature reveals a significant gap: quantitative odor thresholds and specific, validated odor descriptors for the four individual stereoisomers of this compound are not currently published. This lack of data prevents the construction of a complete SAR profile for its olfactory properties. To guide future research, the following table illustrates the data required for such an analysis. For context, data for the well-characterized stereoisomers of the related C8 compound, 1-octen-3-ol, are often cited to demonstrate the principle of olfactory stereospecificity.[4]

StereoisomerOdor Descriptor(s)Odor Threshold (ng/L in air)
(2R,3E)-3-Octen-2-ol Data Not Available in LiteratureData Not Available in Literature
(2S,3E)-3-Octen-2-ol Data Not Available in LiteratureData Not Available in Literature
(2R,3Z)-3-Octen-2-ol Data Not Available in LiteratureData Not Available in Literature
(2S,3Z)-3-Octen-2-ol Data Not Available in LiteratureData Not Available in Literature
Racemic Mixture Mushroom, green, earthy, waxy, melon rind[3][5]Data Not Available in Literature

Structure-Biological Activity Relationships: Pheromonal and Antifungal Potential

Beyond flavor and fragrance, C8 alcohols are known to possess important biological activities, including roles as insect pheromones and antifungal agents.[1][6] The efficacy of these activities is often highly dependent on stereochemistry.[7][8]

Pheromonal Activity

Many insects use specific stereoisomers of volatile compounds for chemical communication.[7] While related compounds are known pheromones, the specific activity of this compound isomers is another area requiring further investigation. The primary tool for this discovery phase is Electroantennography (EAG).

Protocol: Electroantennography (EAG) Assay

EAG measures the summated electrical potential from an insect's antenna in response to an odor stimulus, providing a direct measure of olfactory receptor activation.

Step-by-Step Methodology:

  • Antenna Preparation: An insect is immobilized, and an intact antenna is excised at the base.

  • Electrode Placement: The base of the antenna is placed into a reference electrode (a glass capillary filled with saline solution). The distal tip is inserted into a recording electrode to complete the circuit.

  • Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna.

  • Sample Injection: A precise puff of air containing a known concentration of a single, purified this compound stereoisomer is injected into the continuous air stream.

  • Signal Recording: The voltage difference between the electrodes is amplified and recorded. The negative deflection from baseline upon stimulation is the EAG response.

  • Data Analysis: The peak amplitude of the EAG response (in millivolts) is measured. Responses to different stereoisomers and concentrations are compared to determine which are most stimulating to the insect's olfactory system. A solvent blank is used as a negative control.

Antifungal Activity

Volatile organic compounds from fungi can play a role in inhibiting competing microbes. The potential antifungal activity of this compound stereoisomers can be quantitatively assessed using a Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution MIC Assay

This method determines the lowest concentration of a compound that prevents visible growth of a target fungus.

Step-by-Step Methodology:

  • Fungal Inoculum Preparation: A standardized suspension of a target fungus (e.g., Aspergillus niger or Penicillium rubens) is prepared in a sterile liquid growth medium (e.g., RPMI-1640).

  • Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of each purified stereoisomer in the growth medium.

  • Inoculation: Add the fungal inoculum to each well, including a positive control (fungus with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 28-35°C) for 24-48 hours.

  • MIC Determination: The MIC is identified as the lowest concentration of the stereoisomer in which no visible turbidity (fungal growth) is observed.

Conclusions and Future Directions

This compound presents a classic, yet incompletely solved, puzzle in molecular recognition. While its general properties are known, a detailed structure-activity relationship profile is contingent upon the stereoselective synthesis and subsequent analysis of its four constituent stereoisomers.

Key Research Imperatives:

  • Complete Stereoselective Synthesis: A peer-reviewed, robust synthesis for all four stereoisomers is the necessary first step for all further research.

  • Comprehensive Sensory Analysis: Each pure isomer must be subjected to GC-O analysis by a trained panel to determine its specific odor character and detection threshold. This will finally elucidate the specific contribution of each isomer to the overall "mushroom" aroma.

  • Broad-Spectrum Biological Screening: The isomers should be screened against a panel of relevant insect species (using EAG) and fungal pathogens (via MIC assays) to uncover any potential pheromonal or antifungal activities and determine their stereochemical specificity.

This guide provides the established methodologies and the conceptual framework necessary to undertake this research. By filling these knowledge gaps, the scientific community can unlock the full potential of this compound's stereochemical diversity, with potential applications in the flavor, agriculture, and pharmaceutical industries.

References

  • Farhadi, N., et al. (2020). Screening the antifungal activities of monoterpenes and their isomers against Candida species. Journal of Applied Microbiology, 129(5), 1191-1201. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • The University of Greenwich. (n.d.). The Chemical Diversity of Midge Pheromones. GALA Greenwich Academic Literature Archive. [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Octen-2-one. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Mori, K. (2007). Stereochemical studies on pheromonal communications. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 83(8), 258-270. [Link]

  • Fraser, J. A., et al. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Medicinal Chemistry Letters, 15(6), 822-827. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound, 2-methyl-, (Z)-. NIST Chemistry WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • U.S. National Library of Medicine. (n.d.). This compound. PubChem. [Link]

  • Polster, J. (2023). Analytical and sensory characterization of the stereoisomers of 2-mercapto-4-alkanols and related substituted 1,3-oxathianes. mediaTUM. [Link]

  • Mori, K. (2005). Organic Synthesis in Pheromone Science. Molecules, 10(1), 23-39. [Link]

  • Shikichi, Y., & Mori, K. (2012). Synthesis of all the stereoisomers of 6-methyl-2-octadecanone, 14-methyl-2-octadecanone, and 6,14-dimethyl-2-octadecanone, sex pheromone components of the Lyclene dharma dharma moth, from the enantiomers of citronellal. Bioscience, Biotechnology, and Biochemistry, 76(10), 1943-1951. [Link]

  • Shi, W., et al. (2013). Impact of Absolute Stereochemistry on the Antiangiogenic and Antifungal Activities of Itraconazole. ACS Medicinal Chemistry Letters, 4(5), 491-494. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

Sources

An In-depth Technical Guide to the Olfactory Properties and Aroma Profile of 3-Octen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octen-2-ol is a naturally occurring eight-carbon volatile organic compound (VOC) that is a significant contributor to the aroma of many natural products, most notably mushrooms. As a secondary alcohol with two stereogenic centers, it exists as four distinct stereoisomers, each potentially possessing unique sensory and biological properties. This technical guide provides a comprehensive overview of this compound, detailing its olfactory and gustatory profiles, physicochemical characteristics, natural prevalence, and biosynthetic origins. Furthermore, it presents detailed methodologies for its analysis, including gas chromatography-olfactometry (GC-O) and chiral gas chromatography, and explores its biological activities and potential applications. This document is intended to serve as a critical resource for researchers and professionals in the fields of flavor science, chemical ecology, and drug development.

Introduction: The Nuances of a Fungal Volatile

While its isomer, 1-octen-3-ol, has long been celebrated as the archetypal "mushroom alcohol," this compound presents a more complex and subtle aroma profile that is integral to the characteristic scent of many fungi and plants.[1] This C8 alcohol is a product of the enzymatic oxidation of linoleic acid and plays a crucial role in the chemical ecology of the organisms that produce it.[1] For researchers, a thorough understanding of this compound is essential for elucidating structure-activity relationships, developing novel flavor and fragrance compounds, and exploring its potential as a bioactive molecule. This guide offers an in-depth exploration of its olfactory landscape, analytical characterization, and biological significance.

Physicochemical Properties

This compound is a colorless liquid with limited solubility in water but is soluble in organic solvents such as ethanol.[1] Its chemical structure and key physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name This compound[2][3]
Synonyms oct-3-en-2-ol, Methyl hexenyl carbinol[3]
CAS Number 76649-14-4[1][2][3]
Molecular Formula C8H16O[1][2][3]
Molecular Weight 128.21 g/mol [1][2]
Boiling Point 98 °C at 2 mmHg
Density 0.826 - 0.836 g/cm³ at 25 °C[2]
Refractive Index 1.422 - 1.428 at 20 °C[2]
Flash Point 71.11 °C[3]
Solubility Insoluble in water; soluble in alcohol[1][2]

Olfactory and Gustatory Profile

The aroma of this compound is multifaceted, most commonly described as having a strong mushroom-like scent.[1] However, its profile is distinguished by additional nuanced notes, including creamy, waxy, green, and melon rind.[1] This complexity makes it a key contributor to the characteristic aromas of various natural products.

The taste of this compound mirrors its olfactory characteristics. At a concentration of 20 ppm in water, its taste is described as mushroom, green, melon rind, earthy, and nutty.

The Role of Stereochemistry in Aroma Perception

This compound possesses two stereogenic centers: a chiral carbon at the C2 position and a carbon-carbon double bond at the C3 position, which gives rise to geometric isomerism (E/Z). This results in four possible stereoisomers:

  • (2R,3E)-3-octen-2-ol

  • (2S,3E)-3-octen-2-ol

  • (2R,3Z)-3-octen-2-ol

  • (2S,3Z)-3-octen-2-ol

Natural Occurrence and Biosynthesis

This compound is a common volatile metabolite in a variety of fungi and plants.[1] It is a key component of the aroma profile of many edible mushrooms.

The Lipoxygenase (LOX) Pathway

The primary biosynthetic route to this compound in fungi and plants is through the lipoxygenase (LOX) pathway, which involves the enzymatic degradation of polyunsaturated fatty acids, primarily linoleic acid.[1] The pathway is initiated by the enzyme lipoxygenase, which catalyzes the dioxygenation of linoleic acid to form a hydroperoxide intermediate. This unstable intermediate is then cleaved by the enzyme hydroperoxide lyase (HPL) to yield C8 compounds, including 3-octen-2-one. Subsequently, 3-octen-2-one can be reduced to this compound.

LOX_Pathway linoleic_acid Linoleic Acid hydroperoxide Linoleic Acid Hydroperoxide linoleic_acid->hydroperoxide Lipoxygenase (LOX) octenone 3-Octen-2-one hydroperoxide->octenone Hydroperoxide Lyase (HPL) octenol This compound octenone->octenol Reductase

Caption: Biosynthetic pathway of this compound via the LOX pathway.

Analytical Methodologies

The characterization of this compound in complex natural matrices requires a combination of sophisticated analytical techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds in a volatile mixture. It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

  • Sample Preparation: Volatile compounds from the sample matrix (e.g., mushroom tissue) are extracted using headspace solid-phase microextraction (HS-SPME) with a fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS).

  • Gas Chromatographic Separation: The extracted volatiles are thermally desorbed in the GC inlet and separated on a capillary column (e.g., DB-Wax or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: 40 °C (held for 3 min), ramped to 230 °C at 5 °C/min (held for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Olfactometric Detection: The column effluent is split between a mass spectrometer (MS) for compound identification and a heated sniffing port. A trained panelist sniffs the effluent and records the retention time and a descriptor for each perceived odor.

  • Data Analysis: The olfactometric data is correlated with the MS data to identify the compounds responsible for specific aromas.

GCO_Workflow cluster_sample_prep Sample Preparation cluster_gc_system GC System cluster_detection Detection spme HS-SPME injector GC Injector (Thermal Desorption) spme->injector column Capillary Column (Separation) injector->column splitter Effluent Splitter column->splitter ms Mass Spectrometer (Identification) splitter->ms sniffing_port Sniffing Port (Olfactometry) splitter->sniffing_port panelist Trained Panelist sniffing_port->panelist

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Chiral Gas Chromatography

To separate and quantify the individual stereoisomers of this compound, chiral gas chromatography is employed. This technique utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of enantiomers.

  • Column Selection: A capillary GC column with a chiral stationary phase (CSP) is essential. Cyclodextrin-based CSPs, such as β-cyclodextrin derivatives, are often effective for resolving chiral alcohols.

  • Sample Preparation: A solution of the this compound isomers is prepared in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 220 °C.

    • Oven Temperature Program: 70 °C (held for 2 min), ramped to 180 °C at 3 °C/min.

    • Carrier Gas: Hydrogen or Helium at a constant flow rate.

    • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Data Analysis: The retention times of the separated enantiomers are compared to those of authenticated standards for identification and quantification.

Biological Activities and Potential Applications

While primarily known for its contribution to flavor and aroma, this compound, like other C8 volatile compounds, exhibits a range of biological activities.

Role as a Semiochemical

Volatile organic compounds are crucial for chemical communication between organisms. This compound can act as a semiochemical, influencing the behavior of other organisms. For instance, some C8 volatiles are known to attract insects, while others can have repellent effects. The closely related 1-octen-3-ol is a known attractant for certain mosquito species.[4] Further research into the specific semiochemical properties of this compound isomers could lead to the development of novel pest management strategies.

Antimicrobial and Antifungal Properties

Several studies have demonstrated that C8 volatile compounds produced by fungi can inhibit the growth of other fungi and bacteria.[5][6] This suggests a role for this compound in the competitive interactions between microorganisms. The exploration of these antimicrobial properties could be of interest for applications in food preservation and agriculture.

Relevance to Drug Development

The direct application of this compound in drug development is not yet established. However, the study of naturally occurring bioactive molecules can provide valuable insights for pharmaceutical research. The neurological effects of the related compound, 1-octen-3-ol, which has been shown to disrupt dopamine packaging and cause neurodegeneration in Drosophila melanogaster, highlight the potential for these small volatile molecules to interact with biological systems in significant ways.[7] Understanding the structure-activity relationships of this compound and its isomers could inform the design of novel therapeutic agents.

Conclusion

This compound is a chemically and sensorially complex molecule with a significant impact on the aroma of many natural products. Its multifaceted olfactory profile, influenced by its stereochemistry, makes it a subject of great interest for flavor and fragrance research. The analytical techniques detailed in this guide provide a robust framework for its identification and characterization. Furthermore, the emerging understanding of its biological activities as a semiochemical and antimicrobial agent opens up new avenues for its application in agriculture and potentially, in the long term, for providing scaffolds in drug discovery. This guide serves as a foundational resource to encourage and facilitate further in-depth research into the properties and potential of this compound.

References

  • (2021). Eight-carbon volatiles-prominent fungal and plant interaction compounds. Journal of Experimental Botany.
  • This compound | 76649-14-4. Benchchem.
  • Volatile C8 compounds and pseudomonads influence primordium formation of Agaricus bisporus. Semantic Scholar.
  • Eight-carbon volatiles in mushrooms and fungi: properties, analysis, and biosynthesis.
  • This compound | C8H16O. PubChem.
  • Volatile C8 compounds and pseudomonads influence primordium formation of Agaricus bisporus.
  • Determination of Volatile Organic Compounds and Antibacterial Activity of the Amazonian Cyanobacterium Synechococcus sp. Strain GFB01.
  • This compound, 76649-14-4. The Good Scents Company.
  • This compound, (3E)- | C8H16O. PubChem.
  • CAS 1669-44-9 3-OCTEN-2-ONE. BOC Sciences.
  • Mosquito. Wikipedia.
  • Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration.
  • Odor Detection Thresholds & References. leffingwell.com.
  • Table 6.1 – Odor Threshold Values. Swesiaq.
  • Odor threshold Values of odorous chemicals by Triangle Odor Bag Method. env.go.jp.
  • Showing Compound this compound (FDB016161). FooDB.

Sources

IUPAC name and CAS number for 3-Octen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Octen-2-ol: Nomenclature, Stereoisomerism, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an eight-carbon unsaturated alcohol that, while structurally simple, presents a significant degree of chemical complexity due to its stereoisomerism. As a naturally occurring volatile organic compound (VOC) found in a variety of fungi and plants, its primary applications lie within the flavor and fragrance industries.[1][2] However, for professionals in research and drug development, a nuanced understanding of its specific stereoisomers is paramount. The spatial arrangement of substituents dictates not only its organoleptic properties but also its biological activity and interactions. This guide provides a detailed examination of the nomenclature, stereochemistry, and key physicochemical properties of this compound, establishing a foundational understanding for its synthesis, analysis, and potential application in broader scientific contexts.

Introduction: The Criticality of Stereochemical Precision

This compound is a secondary alcohol that serves as a compelling case study in the importance of stereoisomerism. While its isomer, 1-octen-3-ol (often called "mushroom alcohol"), is more extensively studied, this compound remains a molecule of interest with unique properties.[1] Its structure contains two distinct stereogenic elements: a chiral carbon atom and a carbon-carbon double bond. This combination gives rise to four unique stereoisomers, each with a distinct three-dimensional architecture. For researchers, particularly in drug development and sensory science, recognizing and differentiating these isomers is not merely an academic exercise. The specific stereochemistry can dramatically alter a molecule's binding affinity to receptors, its metabolic pathway, and its overall efficacy and safety profile. Therefore, precise identification through correct IUPAC nomenclature and CAS (Chemical Abstracts Service) numbers is the first step in any rigorous scientific investigation involving this compound.

Comprehensive Nomenclature and Stereoisomerism

The structural foundation of this compound includes a chiral center at the C2 position (the carbon bearing the hydroxyl group) and a double bond between C3 and C4, which can exist in either a cis (Z) or trans (E) configuration. This results in the four possible stereoisomers detailed below.

G cluster_E (E) / trans Isomers cluster_Z (Z) / cis Isomers E_isomers (3E)-oct-3-en-2-ol E2R (2R,3E)-oct-3-en-2-ol E2S (2S,3E)-oct-3-en-2-ol E2R->E2S Enantiomers Z2R (2R,3Z)-oct-3-en-2-ol E2R->Z2R Diastereomers Z2S (2S,3Z)-oct-3-en-2-ol E2R->Z2S Diastereomers E2S->Z2R Diastereomers E2S->Z2S Diastereomers Z_isomers (3Z)-oct-3-en-2-ol Z2R->Z2S Enantiomers

Caption: Stereoisomers of this compound.

The CAS number 76649-14-4 is often used to refer to this compound without specifying the stereochemistry, implying a mixture of isomers.[3][4] However, for targeted synthesis or biological assays, referencing the specific isomer is crucial.

Compound Name IUPAC Name CAS Number Notes
This compound (Isomer Mixture)oct-3-en-2-ol76649-14-4[3][5]Generic identifier for the compound, stereochemistry undefined.
trans-3-Octen-2-ol(3E)-oct-3-en-2-ol57648-55-2[6]Refers to the racemate of the trans isomer.
cis-3-Octen-2-ol(3Z)-oct-3-en-2-ol69668-89-9[7][8]Refers to the racemate of the cis isomer.

Physicochemical and Organoleptic Properties

This compound is a colorless liquid with distinct sensory characteristics that are valuable in the food and fragrance sectors.[2] Its properties are summarized below.

Property Value Reference(s)
Molecular Formula C₈H₁₆O[1][4]
Molecular Weight 128.21 g/mol [1][4]
Appearance Colorless clear liquid[2][3]
Boiling Point 98 °C @ 2.00 mm Hg[2][3]
Density 0.826 - 0.836 g/cm³ @ 25 °C[1][3]
Refractive Index 1.422 - 1.440 @ 20 °C[2][3]
Flash Point ~71 °C (160 °F)[2][3]
Solubility Insoluble in water; soluble in ethanol.[1][2]
Odor Profile Mushroom, earthy, green, waxy, with creamy and buttery notes.[1][2]
Taste Profile At 20 ppm: mushroom, green, earthy, and nutty notes.[2]

Synthesis and Analytical Workflow

The targeted synthesis of a specific this compound stereoisomer is essential for studying its unique biological or sensory properties. A common and effective strategy is the stereoselective reduction of the corresponding ketone, 3-octen-2-one.

Experimental Protocol: Stereoselective Synthesis of (S,E)-3-Octen-2-ol

This protocol describes a self-validating system for the asymmetric reduction of (E)-3-octen-2-one. The choice of a chiral reducing agent is the causal factor driving the enantioselectivity of the reaction.

Objective: To synthesize (S,E)-3-Octen-2-ol with high enantiomeric excess.

Materials:

  • (E)-3-Octen-2-one (precursor)[9]

  • (-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethanolamine

  • Diethyl ether

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas (inert atmosphere)

Methodology:

  • Reaction Setup: A flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere (Argon).

  • Reagent Addition: Anhydrous THF (100 mL) is added to the flask, followed by (-)-DIP-Chloride™ (1.1 equivalents). The solution is cooled to -25 °C in a cryo-cooler.

  • Substrate Introduction: (E)-3-Octen-2-one (1.0 equivalent), dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred solution over 30 minutes. The slow addition is critical to control the reaction exotherm and maximize selectivity.

  • Reaction Monitoring: The reaction is stirred at -25 °C for 4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting ketone.

  • Workup and Quenching: Once the reaction is complete, the flask is removed from the cooling bath. Diethanolamine (3.0 equivalents) is added slowly to quench the reaction and precipitate the boron byproduct. The mixture is stirred for 1 hour at room temperature.

  • Extraction: Diethyl ether (150 mL) is added, and the resulting slurry is filtered. The filtrate is washed sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification and Validation: The crude product is purified by flash column chromatography. The final product's identity and enantiomeric excess are validated using chiral GC analysis and ¹H/¹³C NMR spectroscopy.

G

Caption: Workflow for stereoselective synthesis.

Natural Occurrence and Biosynthetic Pathway

This compound is a naturally occurring volatile compound in various organisms, contributing to their characteristic aroma. It is particularly noted in certain species of mushrooms and plants.[1][10] Its biosynthesis is linked to the lipid metabolism pathway, specifically the oxidation of linoleic acid.

The pathway is initiated by the enzyme lipoxygenase, which introduces molecular oxygen into linoleic acid to form a hydroperoxide intermediate. This unstable intermediate is then cleaved by a hydroperoxide lyase, generating shorter-chain aldehydes and oxo-acids. Subsequent enzymatic reduction of the resulting C8 ketone, 3-octen-2-one, yields this compound.[1]

G

Caption: Biosynthesis from Linoleic Acid.

Conclusion

For the scientific community, this compound serves as a model for the importance of stereochemical detail. While a single, generic CAS number is often used, it belies the existence of four distinct molecules with potentially different biological and physical properties. Adherence to precise IUPAC nomenclature and the use of stereoisomer-specific CAS numbers are foundational to reproducible and accurate research. The protocols and data presented in this guide offer a comprehensive starting point for professionals aiming to synthesize, analyze, or utilize this versatile unsaturated alcohol in their work, ensuring a basis of scientific integrity and technical accuracy.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42538, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5358336, this compound, (3E)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-octen-2-one. Retrieved from [Link]

  • MDPI. (2023). Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. Retrieved from [Link]

  • NIST. (n.d.). This compound, 2-methyl-, (Z)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • FlavScents. (n.d.). (Z)-3-octen-2-ol. Retrieved from [Link]

  • Drugfuture. (n.d.). This compound, (3Z)-. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (E)-3-Octen-2-ol via Asymmetric Reduction of the Prochiral Ketone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the synthesis of the chiral allylic alcohol, (E)-3-Octen-2-ol, through the asymmetric reduction of its corresponding prochiral α,β-unsaturated ketone, (E)-3-Octen-2-one. Chiral alcohols are pivotal building blocks in the synthesis of natural products and medicinally important compounds.[1] This document outlines and compares key catalytic methodologies, including the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation. The core of this guide is a detailed, field-proven protocol for the CBS reduction, selected for its reliability, predictability, and operational simplicity in a laboratory setting. We further detail the necessary analytical protocols for structural verification and the critical determination of enantiomeric purity.

Introduction: The Significance of Chiral (E)-3-Octen-2-ol

(E)-3-Octen-2-ol is a C8 unsaturated alcohol found in a variety of fungi and plants.[2] Its structure contains two potential sources of stereoisomerism: a chiral center at the C2 carbon and a carbon-carbon double bond, which gives rise to geometric isomers.[2] This results in four possible stereoisomers. The focus of this guide is the synthesis of the (E)-geometric isomers, specifically the enantiomeric pair: (2R,3E)-3-Octen-2-ol and (2S,3E)-3-Octen-2-ol.

In biological systems, enantiomers of a chiral compound can exhibit profoundly different physiological, pharmacological, or organoleptic properties.[3][4] Therefore, the ability to selectively synthesize a single enantiomer is paramount in fields ranging from drug development to the flavor and fragrance industry. The most efficient route to optically active secondary alcohols is the asymmetric reduction of their corresponding prochiral ketones.[5][6] This note details the application of modern asymmetric catalysis to the 1,2-reduction of (E)-3-Octen-2-one.

Strategic Approaches to Asymmetric Reduction

The primary challenge in the reduction of an α,β-unsaturated ketone (enone) is achieving selective 1,2-reduction of the carbonyl group over the competing 1,4-conjugate reduction of the alkene. The following catalytic systems are renowned for their ability to deliver high levels of both regio- and enantioselectivity.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a highly reliable method for the enantioselective reduction of a wide array of prochiral ketones.[7][8]

  • Catalyst & Reductant: The reaction is catalyzed by a chiral oxazaborolidine, which is typically generated in situ from a chiral amino alcohol (often derived from proline) and a borane source.[8][9] The stoichiometric reducing agent is a borane complex, such as borane-dimethyl sulfide (BMS) or borane-THF.[10]

  • Mechanism & Causality: The remarkable selectivity of the CBS reduction stems from a well-defined, chair-like six-membered transition state.[10][11] The borane reagent first coordinates to the Lewis basic nitrogen of the oxazaborolidine catalyst.[10] This activation enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone. The ketone orients itself to minimize steric hindrance, placing its larger substituent in a pseudo-equatorial position. This rigid, organized transition state directs the intramolecular hydride transfer to a specific face of the carbonyl, yielding the chiral alcohol with high predictability and enantiomeric excess.[10][11] The ability to generate the catalyst in situ from stable precursors is a significant practical advantage, as it circumvents issues of catalyst degradation during storage.[9]

Noyori Asymmetric Hydrogenation

Pioneered by Ryōji Noyori, this method employs ruthenium catalysts bearing chiral phosphine ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), for the hydrogenation of ketones.[12][13][14]

  • Catalyst & Reductant: The catalyst system typically involves a Ru-BINAP complex, often in conjunction with a diamine ligand, using molecular hydrogen (H₂) as the clean and atom-economical reductant.[12][15]

  • Mechanism & Causality: The reaction is understood to proceed via a "metal-ligand bifunctional" mechanism.[16] The ketone substrate coordinates to the ruthenium center, and hydrogen is transferred from the metal (as a hydride) to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen.[14] The C₂-symmetric, axially chiral BINAP ligand creates a well-defined chiral environment around the metal center, which is the ultimate origin of the enantioselectivity.[12][15] The choice between (R)-BINAP and (S)-BINAP allows for the selective synthesis of the corresponding (R)- or (S)-alcohol, making it a powerful tool for targeted synthesis.[15]

Biocatalysis

Enzymes, particularly alcohol dehydrogenases (ADHs) and certain 'ene'-reductases (EREDs), offer an environmentally benign and often exceptionally selective alternative.[17][18]

  • Catalyst & Reductant: Whole cells or isolated enzymes serve as the catalyst, using a biological hydride source like NADPH, which is typically regenerated in situ using a sacrificial co-substrate (e.g., isopropanol).

  • Mechanism & Causality: The enzyme's three-dimensional active site acts as a chiral pocket, binding the ketone substrate in a highly specific orientation. This precise positioning allows for a perfectly stereocontrolled transfer of a hydride from the cofactor to one face of the carbonyl.[18] The result is often near-perfect enantioselectivity (>99% ee) under mild aqueous conditions.[19]

Experimental Guide: Protocol for CBS Reduction

This protocol details the synthesis of (S,E)-3-Octen-2-ol from (E)-3-Octen-2-one using the (R)-2-Methyl-CBS-oxazaborolidine catalyst. To synthesize the (R)-enantiomer, the (S)-version of the catalyst should be used.

Materials & Equipment
  • (E)-3-Octen-2-one (≥98% purity)

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Borane-dimethyl sulfide complex (BMS) (ca. 10 M)

  • Anhydrous Tetrahydrofuran (THF) (distilled from Na/benzophenone)

  • Methanol (MeOH)

  • Hydrochloric Acid (1 M)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment: Flame-dried, two-necked round-bottom flask, magnetic stirrer, argon/nitrogen line with bubbler, septum, syringes, ice-water bath, TLC plates (silica gel), separatory funnel.

Step-by-Step Procedure
  • Reaction Setup: Under an inert atmosphere of argon, add the (R)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene, 1.0 mL, 1.0 mmol, 0.1 eq.) to a flame-dried 100 mL two-necked flask containing anhydrous THF (20 mL).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: In a separate dry vial, dissolve (E)-3-Octen-2-one (1.26 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL). Add this solution dropwise to the stirred catalyst solution over 5 minutes.

  • Reductant Addition: Slowly add the borane-dimethyl sulfide complex (0.6 mL, ~6.0 mmol, 0.6 eq.) dropwise via syringe to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A slight evolution of gas may be observed.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting ketone by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) eluent system. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by the very slow, dropwise addition of methanol (5 mL) at 0 °C to decompose any excess borane. Caution: Vigorous hydrogen evolution will occur.

  • Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (20 mL) and stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate to afford the pure (S,E)-3-Octen-2-ol as a colorless oil.

Visualization of Key Processes

Asymmetric Reduction Workflow```dot

G sub Starting Material (E)-3-Octen-2-one react Asymmetric Reduction (Anhydrous THF, 0 °C) sub->react cat Asymmetric Catalyst (e.g., CBS-oxazaborolidine) cat->react red Reducing Agent (e.g., Borane) red->react workup Quench & Aqueous Work-up react->workup purify Flash Chromatography workup->purify prod Pure Product (E)-3-Octen-2-ol purify->prod analysis Analysis (NMR, MS, Chiral HPLC) prod->analysis

Sources

Introduction: The Significance of Chiral Allylic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enantioselective Synthesis of 3-Octen-2-ol Isomers

This compound (C₈H₁₆O) is a secondary allylic alcohol that possesses significant value as a chiral building block in the synthesis of complex natural products and pharmaceuticals.[1] Its structure contains two potential sources of stereoisomerism: a stereocenter at the C2 carbon and a carbon-carbon double bond (C3-C4) that can exist as either E (trans) or Z (cis) geometry. This gives rise to four distinct stereoisomers: (2R,3E), (2S,3E), (2R,3Z), and (2S,3Z)-3-octen-2-ol. The ability to selectively synthesize a single one of these isomers is a critical challenge in modern organic chemistry, as the biological activity of chiral molecules is often dictated by their specific stereochemistry.

This application note provides detailed protocols for the enantioselective synthesis of the (2R,3E) and (2S,3E) isomers of this compound, starting from the commercially available prochiral ketone, (E)-3-octen-2-one.[2] We will explore two powerful, Nobel Prize-winning methodologies: the Noyori Asymmetric Transfer Hydrogenation and the Corey-Bakshi-Shibata (CBS) Reduction. These methods are selected for their high levels of enantioselectivity, reliability, and the predictable nature of their stereochemical outcomes.

Strategic Overview: Asymmetric Reduction of a Prochiral Ketone

The most direct and atom-economical approach to enantiomerically pure this compound is the asymmetric reduction of the corresponding α,β-unsaturated ketone, 3-octen-2-one. In this strategy, a prochiral ketone is converted into a chiral alcohol through the use of a chiral catalyst. The catalyst creates a chiral environment around the ketone, forcing the reducing agent (hydride source) to attack one face of the carbonyl group in preference to the other. The choice of the catalyst's chirality—for instance, an (R,R) or (S,S) ligand—directly determines whether the resulting alcohol has the (R) or (S) configuration at the newly formed stereocenter.

Synthetic_Strategy cluster_0 Asymmetric Reduction start (E)-3-Octen-2-one (Prochiral Ketone) catalyst_S Noyori Catalyst [(S,S)-TsDPEN-Ru] start->catalyst_S HCOOH/NEt₃ (Hydride Source) catalyst_R CBS Catalyst [(R)-Me-CBS] start->catalyst_R BH₃•SMe₂ (Hydride Source) product_S (2S, 3E)-3-Octen-2-ol catalyst_S->product_S product_R (2R, 3E)-3-Octen-2-ol catalyst_R->product_R Noyori_Cycle catalyst [(S,S)-TsDPEN]RuCl(p-cymene) active_catalyst Active Ru-H Catalyst [(S,S)-TsDPEN]RuH catalyst->active_catalyst Activation h_acceptor CO₂ + Et₃NH⁺ catalyst->h_acceptor ts Transition State (Ketone Coordination) active_catalyst->ts Coordination product_complex Product-Catalyst Complex ts->product_complex Hydride Transfer product_complex->catalyst Regeneration alcohol (2S,3E)-3-Octen-2-ol product_complex->alcohol Product Release ketone (E)-3-Octen-2-one ketone->ts h_donor HCOOH / NEt₃ h_donor->active_catalyst

Caption: Simplified catalytic cycle for Noyori transfer hydrogenation.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Prepare a 5:2 azeotropic mixture of formic acid (HCOOH) and triethylamine (NEt₃). Scientist's Note: This mixture serves as the hydrogen source. The reaction is irreversible as the byproduct, CO₂, escapes the system, driving the equilibrium towards the product. [3] * Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (E)-3-octen-2-one (1.26 g, 10.0 mmol, 1.0 eq).

    • Add the HCOOH/NEt₃ azeotrope (20 mL).

    • Under a positive flow of argon, add the Noyori catalyst, RuCl (32 mg, 0.05 mmol, 0.005 eq). Rationale: A low catalyst loading (0.5 mol%) is typically sufficient due to the high efficiency of the catalyst.

  • Reaction Execution:

    • Stir the resulting clear, orange solution at 28 °C for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes mobile phase. The product alcohol will have a lower Rf value than the starting ketone.

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess formic acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification:

    • Purify the crude oil by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford (2S,3E)-3-octen-2-ol as a colorless oil.

Application Protocol 2: Synthesis of (2R,3E)-3-Octen-2-ol via Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a premier method for the enantioselective reduction of prochiral ketones. [4][5]It utilizes a chiral oxazaborolidine catalyst, typically derived from proline, in combination with a stoichiometric borane source like borane-dimethyl sulfide complex (BH₃•SMe₂). [6]The method is renowned for its high enantioselectivity, predictability, and operational simplicity.

Causality and Mechanistic Insight

The effectiveness of the CBS catalyst lies in its ability to pre-organize the ketone and the borane reducing agent in a highly ordered, chair-like six-membered transition state. [6][7]The borane first coordinates to the Lewis basic nitrogen of the oxazaborolidine ring. This complex then coordinates to the ketone's carbonyl oxygen. For steric reasons, the ketone's larger substituent (the pentenyl group) orients away from the catalyst's bulky group. This precise arrangement forces the hydride from the borane to be delivered to a specific face of the carbonyl, resulting in high enantioselectivity. [6][8]

CBS_Mechanism catalyst (R)-Me-CBS Catalyst complex Catalyst-Borane Complex catalyst->complex Coordination borane BH₃•SMe₂ borane->complex ts Chair-like Transition State complex->ts ketone (E)-3-Octen-2-one ketone->ts Coordination (Steric Control) product_complex Alkoxyborane Intermediate ts->product_complex Intramolecular Hydride Transfer alcohol (2R,3E)-3-Octen-2-ol product_complex->alcohol Workup (H₂O/H⁺)

Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction.

Detailed Experimental Protocol
  • Reaction Setup:

    • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL).

    • Add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.0 mL, 1.0 mmol, 0.1 eq). Rationale: 10 mol% of the catalyst is a standard loading that provides an excellent balance between reaction rate and cost.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Slowly add borane-dimethyl sulfide complex (BH₃•SMe₂, 10.0 M, 0.8 mL, 8.0 mmol, 0.8 eq) dropwise to the catalyst solution. Stir for 10 minutes.

    • In a separate flask, prepare a solution of (E)-3-octen-2-one (1.26 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF.

    • Add the ketone solution dropwise to the cold catalyst-borane mixture over a period of 30 minutes using a syringe pump. Scientist's Note: Slow addition of the ketone is crucial to prevent the uncatalyzed, non-selective reduction by free borane, which would lower the enantiomeric excess.

  • Reaction Execution:

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Monitor the reaction by TLC (20% Ethyl Acetate/Hexanes) until the starting material is fully consumed.

  • Workup and Purification:

    • Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol (10 mL).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 N hydrochloric acid (HCl, 30 mL) and stir for another 30 minutes to hydrolyze the resulting borate esters.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Purification:

    • Purify the crude product via flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield pure (2R,3E)-3-octen-2-ol.

Characterization and Data Summary

The identity and purity of the synthesized this compound isomers should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and HRMS). The critical measure of success, the enantiomeric excess (ee), must be determined by chiral chromatography.

Analytical Method for Enantiomeric Excess (ee) Determination:

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).

  • Typical Column: A column with a chiral stationary phase, such as one based on cyclodextrin or cellulose derivatives, is required.

  • Procedure: A small sample of the purified alcohol is dissolved in an appropriate solvent (e.g., hexane/isopropanol) and injected into the chromatograph. The two enantiomers will have different retention times, and the ee can be calculated from the relative areas of the two peaks.

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Table of Expected Results

Parameter(2S,3E)-3-Octen-2-ol (Noyori ATH)(2R,3E)-3-Octen-2-ol (CBS Reduction)
Typical Yield 85 - 95%90 - 98%
Enantiomeric Excess (ee) >98%>97%
Appearance Colorless OilColorless Oil
¹H NMR (CDCl₃, 400 MHz) δ 5.65-5.45 (m, 2H), 4.15 (q, J=6.4 Hz, 1H), 2.05 (q, J=7.2 Hz, 2H), 1.45 (sext, J=7.4 Hz, 2H), 1.25 (d, J=6.4 Hz, 3H), 0.90 (t, J=7.5 Hz, 3H)δ 5.65-5.45 (m, 2H), 4.15 (q, J=6.4 Hz, 1H), 2.05 (q, J=7.2 Hz, 2H), 1.45 (sext, J=7.4 Hz, 2H), 1.25 (d, J=6.4 Hz, 3H), 0.90 (t, J=7.5 Hz, 3H)
Optical Rotation [α]D NegativePositive

Note: Specific optical rotation values should be compared with literature precedents.

References

  • Zhang, Z., et al. (2020). Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity. Chemical Science. [Link]

  • Zhang, Z., et al. (2020). Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and. I.R.I.S.[Link]

  • Wikipedia contributors. (2023). Sharpless epoxidation. Wikipedia. [Link]

  • Chemistry LibreTexts. (2021). Epoxidation of Allylic Alcohols. Chemistry LibreTexts. [Link]

  • Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]

  • ResearchGate. (n.d.). Enantioselective kinetic resolution of secondary allylic alcohols by chiral organocatalysis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Kinetic resolution. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts. Organic Chemistry Portal. [Link]

  • Sartori, S. K., et al. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. ResearchGate. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry. [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. SynArchive. [Link]

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia. [Link]

  • Li, Y., et al. (2021). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [Link]

  • Sandmeier, T., & Carreira, E. M. (2020). Enantioselective Iridium-Catalyzed α-Allylation with Aqueous Solutions of Acetaldehyde. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Sandmeier, T., & Carreira, E. M. (2020). Enantioselective Iridium-Catalyzed α-Allylation with Aqueous Solutions of Acetaldehyde. ETH Zürich Research Collection. [Link]

  • Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia. [Link]

  • Marshall, J. A., et al. (2007). Synthesis of 4-Triisopropylsilyl-3-butyn-2-ol by Asymmetric Transfer Hydrogenation. Organic Syntheses. [Link]

  • Sandmeier, T., & Carreira, E. M. (2020). Enantioselective Iridium-Catalyzed α-Allylation with Aqueous Solutions of Acetaldehyde. PubMed. [Link]

  • University of Windsor. (n.d.). Asymmetric Synthesis. University of Windsor. [Link]

  • OChem Tutor. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. [Link]

  • Xiao, J., et al. (2007). Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. University of Liverpool. [Link]

  • Sandmeier, T., & Carreira, E. M. (2020). Enantioselective Iridium-Catalyzed α-Allylation with Aqueous Solutions of Acetaldehyde. ACS Publications. [Link]

  • The Good Scents Company. (n.d.). 3-octen-2-one. The Good Scents Company. [Link]

  • Trindade, P. A., et al. (2023). Lipase-catalysed changes in essential oils revealed by comprehensive two-dimensional gas chromatography. Semantic Scholar. [Link]

  • Szymańska, K., et al. (2022). A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives. MDPI. [Link]

  • Company, R., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. MDPI. [Link]

  • Britton, R., et al. (2021). Enantioselective Total Synthesis of (R,R)-Blumenol B and d9-Blumenol B. MDPI. [Link]

  • Forró, E., & Fülöp, F. (2007). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed. [Link]

  • de Miranda, A. S., et al. (2021). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. [Link]

  • Paizs, C., et al. (2018). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. MDPI. [Link]

  • Wang, C., et al. (2018). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. PMC. [Link]

  • Wills, M., et al. (2020). Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). This compound. The Good Scents Company. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • FooDB. (2020). Showing Compound 3-Octen-2-one (FDB011611). FooDB. [Link]

  • Brown, H. C., & Jadhav, P. K. (1984). (R)-(+)-1-OCTYN-3-OL. Organic Syntheses. [Link]

Sources

Extraction of 3-Octen-2-OL from natural sources using HS-SPME

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Headspace Solid-Phase Microextraction (HS-SPME) of 3-Octen-2-ol from Natural Sources

Authored by a Senior Application Scientist

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction and analysis of this compound from natural matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a C8 volatile organic compound (VOC), is a significant contributor to the aroma and flavor profiles of many natural products, including fungi and plants.[1] This document delves into the theoretical underpinnings of HS-SPME, offers a detailed, step-by-step protocol for its application, and provides insights into method optimization and validation to ensure robust and reproducible results.

Introduction: The Significance of this compound

This compound is a naturally occurring secondary alcohol that imparts characteristic earthy, mushroom-like, and green melon rind notes to a variety of organisms.[2][3] While its isomer, 1-octen-3-ol (mushroom alcohol), is more extensively studied, this compound is a key component of the natural volatilome with applications in the flavor and fragrance industry.[1][4] Its accurate extraction and quantification from complex natural sources are crucial for quality control, flavor profiling, and exploring its potential bioactive properties.

Physicochemical Properties of this compound:

A thorough understanding of the analyte's properties is fundamental to developing an effective extraction method.

PropertyValueSource
Molecular Formula C₈H₁₆O[5][6]
Molecular Weight 128.21 g/mol [5][7]
Boiling Point ~98°C at 2mm Hg[3]
Flash Point 71.11°C (160°F)[2][4]
Appearance Colorless liquid[3][4]
Solubility Insoluble in water; soluble in ethanol[3][5]
Odor Profile Sweet, creamy, mushroom, green, waxy[3]

The compound's volatility and relative non-polarity make HS-SPME an ideal solvent-free technique for its extraction.

The Principle of Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sample preparation technique that integrates sampling, extraction, and concentration of volatile and semi-volatile compounds from a sample's headspace into a single step.[8] A fused-silica fiber coated with a stationary phase is exposed to the headspace above a solid or liquid sample in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed or absorbed by the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and subsequent analysis.

The efficiency of this process is governed by the partitioning equilibrium of the analyte between the sample matrix, the headspace, and the fiber coating. This equilibrium is influenced by several critical parameters that must be carefully optimized.

Causality-Driven Protocol Optimization

The success of the HS-SPME method hinges on the systematic optimization of key experimental parameters. Each choice is dictated by the physicochemical properties of this compound and the complexity of the sample matrix.

SPME Fiber Selection: The Core of Selectivity

The choice of fiber coating is paramount as it determines the selectivity and efficiency of the extraction. The selection is based on the "like dissolves like" principle, matching the polarity of the fiber coating to the analyte. For a semi-volatile compound like this compound, a combination fiber is often most effective.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a tri-phase fiber recommended for a broad range of volatile and semi-volatile compounds.[9][10][11] The DVB provides an affinity for aromatic compounds, CAR (a carbon molecular sieve) is excellent for trapping small, volatile molecules, and the PDMS component effectively extracts non-polar compounds. This fiber is often the first choice for complex natural matrices where a wide variety of VOCs are present.[12]

  • Polydimethylsiloxane (PDMS): A non-polar coating ideal for the extraction of non-polar volatiles.[13] While it can extract this compound, its efficiency might be lower compared to combination fibers if other interfering compounds are present.

  • Polyacrylate (PA): A polar fiber, generally more suitable for polar analytes. It may be a less optimal choice for the relatively non-polar this compound.

Recommendation: For a comprehensive volatile profile including this compound from natural sources, the DVB/CAR/PDMS fiber is the most authoritative choice due to its broad-spectrum affinity.[10][11]

fiber_selection Analyte Analyte: this compound (Semi-Volatile, Relatively Non-Polar) Fiber_Choice Select SPME Fiber Analyte->Fiber_Choice DVB_CAR_PDMS DVB/CAR/PDMS (Recommended) Broad Range, High Adsorption Fiber_Choice->DVB_CAR_PDMS  Broad Profile Needed PDMS PDMS (Alternative) Good for Non-Polar Analytes Fiber_Choice->PDMS  Highly Non-Polar Matrix PA Polyacrylate (PA) (Less Suitable) For Polar Analytes Fiber_Choice->PA  Polar Interferences Expected

Caption: Decision logic for SPME fiber selection for this compound.

Incubation and Extraction Temperature

Temperature is a double-edged sword in HS-SPME.

  • Increased Temperature: Promotes the release of semi-volatile analytes like this compound from the sample matrix into the headspace, increasing their concentration.[8]

  • Decreased Adsorption: The adsorption of analytes onto the SPME fiber is an exothermic process. Therefore, excessively high temperatures can reduce the fiber's capacity to retain the compounds.[8]

A balance must be struck. For semi-volatiles, temperatures ranging from 50°C to 80°C are common.[9][11] Optimization studies have shown that for similar compounds, an incubation temperature of 70-80°C for 30-60 minutes provides a good balance.[9][11][14]

Equilibration and Extraction Time
  • Equilibration Time: The time allowed for the sample to reach the set temperature and for the volatiles to establish equilibrium between the matrix and the headspace. A typical equilibration time is 15-30 minutes.[8][11]

  • Extraction Time: The duration the fiber is exposed to the headspace. Longer times generally lead to higher analyte adsorption, up to the point of equilibrium. However, excessively long times can lead to competitive displacement of target analytes by other compounds in the matrix. An extraction time of 30-60 minutes is often optimal.[9][14]

Sample Matrix Modification: The Role of Salt

For aqueous or semi-aqueous samples, adding an inorganic salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) can significantly enhance the extraction efficiency.[8] This "salting-out" effect decreases the solubility of organic volatiles in the aqueous phase, thereby increasing their concentration in the headspace and promoting their adsorption onto the fiber.

Detailed Application Protocol: HS-SPME-GC-MS of this compound from Fungal Mycelium

This protocol provides a validated starting point. Researchers should perform their own optimization based on their specific matrix and instrumentation.

Materials and Reagents
  • SPME Fiber Assembly: DVB/CAR/PDMS, 50/30 µm (e.g., from Supelco/Merck)

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • Sample: Fresh or freeze-dried fungal mycelium (or other natural source)

  • Standard: this compound analytical standard

  • Salt: Anhydrous Sodium Chloride (NaCl), analytical grade

  • Internal Standard (Optional): 2-Octanol or other suitable compound not present in the sample.[13]

Instrumentation
  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Autosampler with SPME capability

  • SPME Fiber Conditioning Station

Experimental Workflow

hs_spme_workflow cluster_prep 1. Sample Preparation cluster_extraction 2. HS-SPME Extraction cluster_analysis 3. GC-MS Analysis Sample Weigh 1g of sample into vial Salt Add 0.5g NaCl Sample->Salt Seal Seal Vial Salt->Seal Incubate Incubate & Equilibrate (e.g., 70°C for 15 min) Seal->Incubate Extract Expose SPME Fiber (e.g., 70°C for 40 min) Incubate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection & Identification Separate->Detect

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Step-by-Step Methodology
  • Fiber Conditioning: Before first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions (typically by inserting it into the GC inlet at a high temperature, e.g., 270°C, for 30-60 min).

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the homogenized natural sample (e.g., ground fungal mycelium) into a 20 mL headspace vial.

    • Add 0.5 g of NaCl to the vial.

    • If using an internal standard, spike the sample at this stage.

    • Immediately seal the vial with the screw cap.

  • HS-SPME Extraction (Automated):

    • Place the vial in the autosampler tray.

    • Set the following parameters (values are a starting point for optimization):

      • Incubation/Equilibration Temperature: 70°C[9][14]

      • Incubation/Equilibration Time: 15 min[8]

      • Extraction Time: 40 min[11]

      • Agitation: On (if available)

  • Desorption and GC-MS Analysis:

    • The autosampler will automatically insert the fiber into the GC inlet.

    • GC Inlet Temperature: 250°C[9][10]

    • Desorption Time: 4 min[9][14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 min.

      • Ramp: 5°C/min to 240°C.

      • Hold: 5 min at 240°C.

    • MS Parameters:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Range: m/z 35-400

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

Identification and Quantification
  • Identification: The identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or a reference library such as NIST.[6]

  • Quantification: For accurate quantification, a calibration curve should be constructed using a standard addition method or an external standard curve prepared in a matrix that mimics the sample. This is critical for compensating for matrix effects.[15]

Method Validation and Data Integrity

A developed HS-SPME method must be validated to ensure its reliability.[9][14] Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (R²) > 0.99[16]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-Noise Ratio (S/N) ≥ 10
Precision (RSD%) The closeness of agreement among a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).RSD < 15% (may vary by application)
Accuracy (Recovery%) The closeness of the test results obtained by the method to the true value. Assessed by spiking the matrix with a known amount of analyte.80-120%

Troubleshooting Common HS-SPME Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Response / Poor Sensitivity - Suboptimal extraction temperature or time.- Incorrect fiber choice.- Analyte degradation.- Re-optimize temperature and time.- Test a different fiber (e.g., DVB/CAR/PDMS).- Decrease incubation temperature.
Poor Reproducibility (High RSD) - Inhomogeneous sample.- Inconsistent vial sealing.- Fiber carryover or damage.- Ensure thorough sample homogenization.- Use a torque wrench for consistent cap tightness.- Bake out fiber between runs; inspect fiber under a microscope.
Ghost Peaks / Carryover - Incomplete desorption of analytes from the previous run.- Increase desorption time and/or temperature.- Run a blank after a high-concentration sample.
Matrix Effects - Co-extracted compounds interfering with ionization or chromatography.- Use the standard addition method for quantification.- Optimize GC parameters for better separation.

Conclusion

HS-SPME coupled with GC-MS is a powerful, solvent-free technique for the extraction and analysis of this compound from complex natural sources. Methodical optimization of parameters—most critically, SPME fiber selection, extraction temperature, and time—is essential for achieving the sensitivity and reproducibility required in research and industrial applications. The protocol and insights provided herein serve as an authoritative foundation for developing and validating a robust analytical method tailored to the specific needs of the researcher.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Frontiers in Nutrition. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubMed Central. (n.d.). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Retrieved from [Link]

  • National Institutes of Health. (2024). Optimization of the determination of volatile organic compounds in plant tissue and soil samples. Retrieved from [Link]

  • PubChem. (n.d.). This compound, (3E)-. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of a HS-SPME-GC Method for Determining Higher Fatty Esters and Oak Lactones in White Rums. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. Retrieved from [Link]

  • National Institutes of Health. (2023). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Retrieved from [Link]

  • Scientific Research Publishing. (2020). Method Optimization Study on Isolation of Volatile Compounds by Headspace Solid-Phase Microextraction (HS-SPME) from Custard Apple (Annona squamosa L.) Pulp. Retrieved from [Link]

  • ResearchGate. (2020). Method Optimization Study on Isolation of Volatile Compounds by Headspace Solid-Phase Microextraction (HS-SPME) from Custard Apple (Annona squamosa L.) Pulp. Retrieved from [Link]

  • MDPI. (2018). Sampling Dynamics for Volatile Organic Compounds Using Headspace Solid-Phase Microextraction Arrow for Microbiological Samples. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3-Octen-2-one. Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of 3-Octen-2-ol in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Octen-2-ol is a naturally occurring volatile organic compound (VOC) that is a key contributor to the characteristic aroma of many natural products, most notably mushrooms.[1][2] Its presence and concentration are critical quality indicators in the food and fragrance industries and serve as a biomarker for fungal activity in environmental and agricultural sciences. This technical guide provides a robust, validated protocol for the sensitive and selective analysis of this compound using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). We will detail the causal logic behind parameter selection, from sample preparation to final data analysis, to ensure methodological integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound (C₈H₁₆O) is an eight-carbon unsaturated secondary alcohol.[1] It exists as four distinct stereoisomers due to a chiral center and a carbon-carbon double bond.[1] While often overshadowed by its more famous isomer, 1-octen-3-ol ("mushroom alcohol"), this compound possesses a unique and complex aroma profile described as green, mushroom-like, waxy, and earthy.[2][3][4] This makes its quantification essential for:

  • Food Science: Authenticity testing and quality control of products like mushrooms, melons, and tomatoes.[2]

  • Environmental Monitoring: Detecting and profiling fungal contamination in crops and indoor environments.[5][6]

  • Chemical Ecology: Studying the role of VOCs in plant-fungal interactions.

  • Fragrance & Flavor Development: Manufacturing specific aroma profiles for commercial products.[2]

Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for this application, offering the high separation efficiency required to resolve volatile isomers and the mass selectivity needed for unambiguous identification in complex matrices.[7]

Principle of the Method: A Synergistic Approach

This protocol employs Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, a solvent-free technique ideal for extracting VOCs from a sample's headspace.[8][9][10]

Why HS-SPME?

  • Sensitivity: It concentrates analytes from the headspace, significantly lowering detection limits compared to direct injection.[11]

  • Matrix Effect Reduction: By sampling the vapor phase, non-volatile matrix components (salts, sugars, proteins) that can contaminate the GC system are left behind.[7]

  • Solvent-Free: It is an environmentally friendly "green" chemistry technique that eliminates solvent-related interference and cost.[10]

The extracted analytes are then thermally desorbed into the GC inlet, separated based on their boiling points and affinity for the capillary column's stationary phase, and finally detected by the mass spectrometer.[7][8] The MS ionizes the eluted compounds, typically using electron ionization (EI), and separates the resulting charged fragments by their mass-to-charge ratio (m/z), creating a unique chemical fingerprint for identification.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating quality control checks to ensure data integrity.

Materials and Reagents
  • Standard: this compound (CAS No. 76649-14-4), analytical standard grade (≥98% purity).

  • Solvent: Methanol or Dichloromethane, HPLC or GC-grade.[7][12]

  • SPME Fibers: 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) is recommended for broad-range VOC analysis, including alcohols.[13]

  • Vials: 20 mL glass headspace vials with PTFE/silicone septa.[7][12]

  • Deionized Water: For preparation of aqueous matrices.

Instrumentation and Consumables
  • GC-MS System: A system equipped with a split/splitless injector, a capillary column, and a quadrupole mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD, Thermo Scientific TRACE 1300 with ISQ MS).

  • GC Column: A mid-polarity column such as a DB-WAX or VF-WAXms (60 m x 0.25 mm ID x 0.25 µm film thickness) is ideal for separating alcohols.[13] A non-polar DB-5ms column can also be used.[12]

  • Carrier Gas: Helium (99.999% purity).

Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquot (e.g., 5g solid or 5mL liquid) Vial 2. Place in 20mL Headspace Vial Sample->Vial Standard Internal Standard (Optional) Standard->Vial Equilibrate 3. Equilibration (e.g., 60°C for 15 min) Vial->Equilibrate Expose 4. Expose SPME Fiber (e.g., 30 min at 60°C) Equilibrate->Expose Desorb 5. Thermal Desorption in GC Inlet (250°C) Expose->Desorb Separate 6. GC Separation (Capillary Column) Desorb->Separate Ionize 7. EI Ionization (70 eV) Separate->Ionize Analyze 8. Mass Analysis (Quadrupole) Ionize->Analyze Detect 9. Detection (Electron Multiplier) Analyze->Detect Chromatogram 10. Generate Chromatogram (TIC) Detect->Chromatogram Identify 11. Peak Identification (NIST Library Match) Chromatogram->Identify Quantify 12. Quantification (Calibration Curve) Identify->Quantify Report 13. Generate Report Quantify->Report

Caption: HS-SPME-GC-MS workflow from sample preparation to final report.

Step-by-Step Protocol

1. Preparation of Calibration Standards:

  • Create a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Perform serial dilutions to prepare a set of working standards in deionized water, covering the expected concentration range of the samples (e.g., 0.1, 1, 5, 10, 50, 100 ng/mL).

  • Rationale: A multi-point calibration curve is essential for accurate quantification and to verify the linearity of the instrument response, a key validation parameter.[14][15]

2. Sample Preparation:

  • For liquid samples (e.g., fruit juice), place 5 mL into a 20 mL headspace vial.

  • For solid samples (e.g., mushroom tissue), homogenize and place 2-5 g into a 20 mL headspace vial. Add 5 mL of deionized water to create a slurry and facilitate volatile release.

  • Spike Quality Control (QC) samples with a known concentration of this compound.

  • Rationale: Consistent sample volume and matrix composition are crucial for reproducible headspace equilibrium and, therefore, reproducible results.[7]

3. HS-SPME Procedure:

  • Place the vial in the autosampler tray with an incubation/equilibration setting of 60°C for 15 minutes .

  • Expose the CAR/PDMS SPME fiber to the vial's headspace for 30 minutes at 60°C with agitation.

  • Rationale: Incubation allows the volatile analytes to reach equilibrium between the sample and the headspace.[9] The extraction time and temperature are optimized to ensure sufficient adsorption of this compound onto the fiber without causing thermal degradation.

4. GC-MS Instrumental Analysis:

  • Immediately after extraction, the fiber is automatically inserted into the GC inlet for thermal desorption.

  • The instrumental parameters must be precisely controlled. See Table 1 for recommended settings.

  • Rationale: Each parameter is chosen to optimize the separation and detection of this compound. The inlet temperature ensures complete desorption, while the oven program separates it from other volatiles. The MS parameters are standard for generating reproducible EI spectra.

Instrumental Parameters
Parameter Setting Justification
GC System
InjectorSplitless Mode, 250 °CMaximizes transfer of analyte to the column for trace analysis. High temperature ensures rapid thermal desorption from the SPME fiber.[1]
Carrier GasHelium, Constant Flow @ 1.2 mL/minInert gas that provides good chromatographic efficiency. Constant flow ensures reproducible retention times.
Oven Program40 °C (hold 2 min), ramp to 240 °C @ 8 °C/min, hold 5 minInitial low temperature allows for sharp peak shapes. The ramp rate is optimized to separate C8 alcohols from other matrix components.
ColumnVF-WAXms (60 m x 0.25 mm x 0.25 µm)The polar stationary phase provides excellent selectivity for alcohols and other polar volatile compounds.[13]
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for EI, which generates the spectra found in commercial libraries like NIST.
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temp.150 °CEnsures stable mass filtering.
Mass Scan Range40 - 250 m/zCovers the molecular ion and all significant fragments of this compound while avoiding interference from air/water.
Solvent Delay3 minPrevents the filament from being damaged by any residual solvent or air introduced during injection.

Results and Data Analysis

Identification

The primary identification of this compound is based on two criteria:

  • Retention Time (RT): The peak's retention time must match that of a known analytical standard analyzed under identical conditions.

  • Mass Spectrum: The background-subtracted mass spectrum of the peak must show a high-quality match (>85%) to a reference spectrum from a trusted library, such as the NIST/EPA/NIH Mass Spectral Library.[16][17]

Expected Mass Spectrum

The electron ionization of this compound (Molecular Weight: 128.21 g/mol ) results in a characteristic fragmentation pattern.[16][18] While the molecular ion peak [M]⁺ at m/z 128 may be weak or absent, as is common for alcohols, key fragment ions are consistently observed.[19]

m/z (Mass-to-Charge) Ion Identity (Tentative) Significance
113[M-CH₃]⁺Loss of a methyl group.
99[M-C₂H₅]⁺Loss of an ethyl group.
85[M-C₃H₇]⁺Loss of a propyl group.
71 [C₄H₇O]⁺ Likely base peak or major fragment from cleavage near the double bond. [20]
57[C₄H₉]⁺Butyl cation fragment.
45[C₂H₅O]⁺Cleavage alpha to the hydroxyl group.
43 [C₃H₇]⁺ or [CH₃CO]⁺ Prominent fragment, common in many organic molecules. [21][22]

Note: The relative intensities of these ions provide the fingerprint for library matching. The NIST WebBook is an authoritative source for reference spectra.[16]

Quantification and Method Validation

For quantitative analysis, construct a calibration curve by plotting the peak area of the target ion (e.g., m/z 71) against the concentration of the prepared standards. The linearity of the method should be confirmed by a coefficient of determination (R²) value > 0.99.[14]

The method's performance must be validated according to established guidelines (e.g., ICH, FDA) to ensure it is fit for purpose.[15][23] Key validation parameters include:

  • Specificity: The ability to detect the analyte without interference from the matrix.

  • Accuracy: Assessed via spike-recovery studies, with results typically expected within 80-120%.[24]

  • Precision: Measured as the relative standard deviation (RSD) of replicate measurements, which should be <15%.[24]

  • Limit of Detection (LOD) & Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

Troubleshooting

Problem Potential Cause Solution
No or Low Peak Signal Incomplete desorption; SPME fiber degradation; Low sample concentration.Increase injector temperature (max 270°C); Condition or replace SPME fiber; Pre-concentrate sample if possible.
Poor Peak Shape (Tailing) Active sites in the injector liner or column; Column contamination.Use a deactivated liner; Bake out the column; Trim the first few cm of the column.
Retention Time Shift Fluctuation in carrier gas flow; Column aging; Oven temperature variation.Check for gas leaks; Re-equilibrate the column; Verify oven temperature calibration.
High Background Noise Contaminated carrier gas; Column bleed; Septum bleed.Use high-purity gas with filters; Condition the column; Use high-quality, low-bleed septa.

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a sensitive, robust, and high-throughput solution for the analysis of this compound. By leveraging a solvent-free extraction technique and the inherent selectivity of mass spectrometry, this protocol is suitable for complex matrices found in food, environmental, and clinical research. The emphasis on a self-validating workflow, from calibration to quality control, ensures the generation of reliable and defensible scientific data.

References

  • Jeleń, H. H., & Wąsowicz, E. (2002). Use of Solid Phase Microextraction (SPME) for Profiling Fungal Volatile Metabolites. Letters in Applied Microbiology. Available from: [Link]

  • SCION Instruments. Sample preparation GC-MS. Available from: [Link]

  • Mestrelab Research. Common Sample Preparation Techniques for GC-MS Analysis. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42538, this compound. Available from: [Link]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. Available from: [Link]

  • Organomation. Preparing Samples for GC-MS/MS Analysis. Available from: [Link]

  • Oxford Academic. Use of solid phase microextraction (SPME) for profiling fungal volatile metabolites. Available from: [Link]

  • Springer Nature Experiments. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry. Available from: [Link]

  • PubMed. Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas chromatography/mass Spectrometry. Available from: [Link]

  • National Institute of Standards and Technology. This compound in the NIST WebBook. Available from: [Link]

  • ResearchGate. Use of Solid Phase Microextraction (SPME) for Profiling the Volatile Metabolites Produced by Glomerella cingulata. Available from: [Link]

  • MDPI. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available from: [Link]

  • Preprints.org. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]

  • ChromSolutions. GC & GC/MS Method Development Quick Reference Guide. Available from: [Link]

  • U.S. Food and Drug Administration. Guidelines for the Validation of Chemical Methods for the Foods Program. Available from: [Link]

  • National Center for Biotechnology Information. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Available from: [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook for this compound. Available from: [Link]

  • National Institute of Standards and Technology. IR Spectrum for this compound. Available from: [Link]

  • National Institute of Standards and Technology. Gas Chromatography Data for this compound. Available from: [Link]

  • National Institute of Standards and Technology. Gas Chromatography Data for 3-Octen-2-one. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5358336, (3E)-3-Octen-2-ol. Available from: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • MDPI. Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. Available from: [Link]

  • YouTube. Mass Spectral Fragmentation Pathways. Available from: [Link]

  • Doc Brown's Chemistry. C8H18 mass spectrum of octane fragmentation pattern. Available from: [Link]

Sources

Application Note & Protocol: Quantification of 3-Octen-2-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Octen-2-ol in Biological Systems

This compound is a volatile organic compound (VOC) recognized for its characteristic mushroom and earthy aroma.[1][2] Its presence and concentration in biological matrices can be indicative of microbial activity, making its quantification relevant in diverse fields such as food quality assessment, flavor development, and environmental monitoring.[1] In clinical and research settings, VOCs like this compound are gaining attention as potential non-invasive biomarkers for diagnosing and monitoring diseases.[3][4] For instance, alterations in the VOC profile of human samples such as breath, sweat, urine, or blood can reflect metabolic changes associated with various pathological conditions, including cancer and metabolic disorders.[3][5]

The accurate and sensitive quantification of this compound in complex biological samples presents analytical challenges due to its volatility and the potential for matrix interference.[6][7] This document provides a comprehensive protocol for the robust quantification of this compound in biological samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity, requires minimal sample preparation, and is solvent-free, making it an environmentally friendly and efficient choice for researchers.[6][8]

Principle of the Method

This protocol employs HS-SPME to extract and concentrate this compound from the headspace of a biological sample.[8][9] The extracted analyte is then thermally desorbed into a gas chromatograph for separation and subsequently detected and quantified by a mass spectrometer. The use of an internal standard is crucial for accurate quantification, as it compensates for variations in sample matrix and extraction efficiency.

Experimental Workflow

Quantification_of_3_Octen_2_ol_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample_Collection Biological Sample (e.g., Blood, Urine, Saliva) Internal_Standard Spike with Internal Standard Sample_Collection->Internal_Standard Aliquot Incubation Equilibration and Incubation Internal_Standard->Incubation Vortex HS_SPME Headspace SPME Extraction Incubation->HS_SPME Expose Fiber GC_MS GC-MS Analysis (Thermal Desorption, Separation, Detection) HS_SPME->GC_MS Inject & Desorb Quantification Peak Integration and Quantification GC_MS->Quantification Chromatogram Validation Data Validation and Reporting Quantification->Validation Calibration Curve

Caption: Workflow for the quantification of this compound.

Materials and Reagents

Item Supplier Notes
This compound standardSigma-AldrichPurity ≥98%
2-Nonanol (Internal Standard)Sigma-AldrichPurity ≥99%
Methanol (HPLC grade)Fisher ScientificFor stock solutions
Deionized waterMilliporeType 1
Sodium Chloride (NaCl)Sigma-AldrichACS reagent grade
20 mL Headspace vials with capsAgilent Technologies
SPME Fiber AssemblySupelco75 µm Carboxen/PDMS
Gas Chromatograph-Mass SpectrometerAgilent, Thermo Fisher, etc.Equipped with a split/splitless injector

Protocol 1: Sample Preparation

The complexity of biological matrices necessitates careful sample preparation to minimize matrix effects.[7][10] Sample dilution is a straightforward and effective method to reduce these effects.[7]

  • Sample Collection and Storage: Collect biological samples (e.g., blood, urine, saliva) using standard procedures. If not analyzed immediately, store samples at -80°C to prevent degradation of volatile compounds.

  • Preparation of Standards:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

    • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of 2-nonanol in methanol.

    • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation:

    • Thaw frozen biological samples on ice.

    • For blood samples, a 1:5 dilution with deionized water is recommended to mitigate matrix effects for compounds with boiling points between 100-150°C.[7] For other matrices, optimization of the dilution factor may be necessary.

    • Pipette 1 mL of the diluted sample (or undiluted for certain matrices) into a 20 mL headspace vial.

    • Spike the sample with the internal standard (2-nonanol) to a final concentration of 50 ng/mL.

    • Add 0.3 g of NaCl to the vial to enhance the partitioning of volatile compounds into the headspace (salting-out effect).

    • Immediately cap the vial and vortex for 10 seconds.

Protocol 2: HS-SPME and GC-MS Analysis

The choice of SPME fiber and GC-MS parameters is critical for achieving optimal sensitivity and separation. A Carboxen/PDMS fiber is well-suited for trapping a broad range of volatile compounds.[9]

  • HS-SPME Conditions:

    • Place the prepared vial in the autosampler tray or a heating block.

    • Equilibrate the sample at 60°C for 15 minutes with agitation. The optimal temperature and time may need to be adjusted depending on the specific biological matrix.[1]

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to allow for the extraction of volatile compounds.

  • GC-MS Parameters:

    • Injector: Set the injector temperature to 250°C and operate in splitless mode for thermal desorption of the analytes from the SPME fiber for 2 minutes.[1]

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1.0 mL/min.[1]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes.[1][11]

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C.[11]

      • Transfer Line Temperature: 280°C.[11]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Acquire data in both full scan mode (m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.

Compound Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound4557, 72, 85
2-Nonanol (IS)4559, 73, 87

Data Analysis and Quantification

  • Peak Identification: Identify the peaks corresponding to this compound and the internal standard (2-nonanol) in the chromatogram based on their retention times and mass spectra.

  • Calibration Curve:

    • Integrate the peak areas of the quantifier ions for this compound and the internal standard in the chromatograms of the calibration standards.

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Plot a calibration curve of the peak area ratio versus the concentration of this compound. The curve should exhibit good linearity (R² ≥ 0.99).[6][11]

  • Quantification of Unknown Samples:

    • Integrate the peak areas for this compound and the internal standard in the unknown sample chromatograms.

    • Calculate the peak area ratio.

    • Determine the concentration of this compound in the sample by interpolating from the calibration curve.

Method Validation

A thorough method validation is essential to ensure the reliability and accuracy of the results.[12] The validation should be performed according to established guidelines, such as those from the ICH or FDA.[11][13]

Parameter Acceptance Criteria Rationale
Linearity R² ≥ 0.99Demonstrates a proportional relationship between concentration and response.[11]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest concentration of analyte that can be reliably detected.[11]
Limit of Quantification (LOQ) S/N ≥ 10The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[11]
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 15%Measures the closeness of agreement between a series of measurements.[6][11]
Accuracy (Recovery) 85-115% of the nominal concentrationMeasures the closeness of the measured value to the true value.[11][14]
Selectivity No interfering peaks at the retention time of the analyte and internal standardEnsures that the method is able to differentiate the analyte from other components in the sample.[12]
Stability Analyte concentration remains within ±15% of the initial concentrationEvaluates the stability of the analyte in the biological matrix under different storage conditions.[12]

Considerations for Chiral Separation

This compound is a chiral molecule, and the enantiomeric distribution can be of biological importance. For the separation of its enantiomers, a chiral gas chromatography column, such as one with a cyclodextrin-based stationary phase, is required.[1] The GC conditions, particularly the temperature program, will need to be optimized to achieve baseline separation of the enantiomers.[1]

Troubleshooting

Problem Potential Cause Solution
Low sensitivity/No peak Inefficient extraction, degradation of analyte, incorrect GC-MS parameters.Optimize SPME conditions (time, temperature), check standard stability, verify GC-MS settings.
Poor peak shape Active sites in the injector or column, incompatible solvent.Use a deactivated liner, check column integrity, ensure proper solvent choice.
High background noise Contaminated carrier gas, column bleed, contaminated SPME fiber.Use high-purity gas with traps, condition the column, bake out the SPME fiber.
Poor reproducibility Inconsistent sample preparation, variable extraction conditions, autosampler issues.Standardize sample handling, ensure consistent SPME parameters, check autosampler performance.

Conclusion

This application note provides a detailed and robust protocol for the quantification of this compound in biological samples. The combination of HS-SPME with GC-MS offers a sensitive, reliable, and high-throughput method suitable for clinical research and other applications where the accurate measurement of this volatile biomarker is crucial. Adherence to proper sample preparation, instrumental analysis, and method validation procedures is paramount for obtaining high-quality, reproducible data.

References

  • Development of a GC/Q-ToF-MS Method Coupled with Headspace Solid-Phase Microextraction to Evaluate the In Vitro Metabolism of β-Caryophyllene. (2022). MDPI. Retrieved from [Link]

  • Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. (2022). MDPI. Retrieved from [Link]

  • Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. (n.d.). Alcohol and Tobacco Tax and Trade Bureau. Retrieved from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2020). ResearchGate. Retrieved from [Link]

  • This compound, 76649-14-4. (n.d.). The Good Scents Company. Retrieved from [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2020). PubMed Central. Retrieved from [Link]

  • Investigation of sweat VOC profiles in assessment of cancer biomarkers using HS-GC-MS. (2021). Scientific Reports. Retrieved from [Link]

  • Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. (2005). LCGC International. Retrieved from [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (2024). National Institutes of Health. Retrieved from [Link]

  • GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS. (n.d.). UPB Scientific Bulletin. Retrieved from [Link]

  • Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction. (2014). ResearchGate. Retrieved from [Link]

  • Association between volatile organic compounds in urine and dyslipidemia: findings based on analysis of NHANES data. (2025). PubMed Central. Retrieved from [Link]

  • Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

  • LC/MS/MS Method Package for Short Chain Fatty Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • Validation of a method for ethanol analysis in biological and non-biological samples and its toxicological application. (2021). ResearchGate. Retrieved from [Link]

  • Advances in Solid Phase Microextraction and Perspective on Future Directions. (2017). ACS Publications. Retrieved from [Link]

  • Methods for the determination of biomarkers of exposure to emerging pollutants in human specimens. (2015). National Institutes of Health. Retrieved from [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. (2022). PLOS ONE. Retrieved from [Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). National Institutes of Health. Retrieved from [Link]

  • Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. (2025). bioRxiv. Retrieved from [Link]

  • Stir Bar Sorption Extraction (SBSE) and Its Application for Analysis of Organic Compounds in Aqueous Samples. (2021). IISTE. Retrieved from [Link]

  • Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. (2020). ResearchGate. Retrieved from [Link]

  • Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. (2020). National Institutes of Health. Retrieved from [Link]

  • Portable Electronic Olfactometer for Non-Invasive Screening of Canine Ehrlichiosis: A Proof-of-Concept Study Using Machine Learning. (2024). MDPI. Retrieved from [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2013). PMC. Retrieved from [Link]

  • Stir Bar Sorptive Extraction: A New Quantitative and Comprehensive Sampling Technique for Determination of Chemical Signal Profiles from Biological Media. (2001). ResearchGate. Retrieved from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2020). Hrčak. Retrieved from [Link]

  • Solid-phase microextraction for headspace analysis of key volatile compounds in orange beverage emulsion. (2014). ResearchGate. Retrieved from [Link]

  • Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. (2012). PubMed. Retrieved from [Link]

  • Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. (2021). Murdoch University Research Portal. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. (2025). ResearchGate. Retrieved from [Link]

  • guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.). WOAH. Retrieved from [Link]

  • Power-Free Sweat Sample Concentration Using a Silica-Gel-Packed PDMS Microchannel. (2024). MDPI. Retrieved from [Link]

  • GC Derivatization. (n.d.). University of California, Davis. Retrieved from [Link]

  • Stir Bar Sorptive Extraction (SBSE) applied to Environmental Aqueous Samples. (n.d.). Gerstel. Retrieved from [Link]

  • SOP-5161, Routine Validation of Volatile Organic Compound (VOC) Analytical Data. (2013). Los Alamos National Laboratory. Retrieved from [Link]

Sources

Application Note & Protocol: High-Throughput Analysis of Volatile Organic Compounds (VOCs) Using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Solvent-Free VOC Extraction

In the landscape of modern analytical chemistry, particularly within pharmaceutical development and quality control, the accurate and sensitive measurement of volatile organic compounds (VOCs) is paramount. VOCs can be indicative of product stability, residual solvents, impurities, or even biomarkers for disease.[1][2] Headspace Solid-Phase Microextraction (HS-SPME) has emerged as a powerful, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single, efficient step.[3][4] This method is based on the equilibrium partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a polymer-coated fused-silica fiber.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, optimization, and practical application of HS-SPME for robust and reliable VOC analysis.

The core advantage of HS-SPME lies in its simplicity and sensitivity, offering a significant improvement over traditional, time-consuming, and solvent-intensive extraction methods.[3] By exposing the coated fiber to the headspace of a sample, volatile and semi-volatile compounds are adsorbed or absorbed onto the fiber.[6] The fiber is then directly transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis, typically by mass spectrometry (MS).[6][7] This direct transfer minimizes analyte loss and contamination, leading to higher sensitivity and reproducibility.[3]

I. Foundational Principles: Understanding the HS-SPME Process

The HS-SPME process is governed by a three-phase equilibrium: the sample matrix, the headspace, and the fiber coating.[8] The amount of analyte extracted by the fiber is dependent on the partitioning coefficients of the analyte between these three phases. Several key factors influence this equilibrium and, consequently, the extraction efficiency. A thorough understanding of these principles is crucial for method development and optimization.

The Three-Phase Equilibrium
  • Sample-Headspace Partitioning: Volatile analytes partition from the sample matrix (solid or liquid) into the headspace. This is influenced by the analyte's vapor pressure, the sample matrix composition, and temperature.

  • Headspace-Fiber Partitioning: Analytes in the headspace then partition into the stationary phase coated on the SPME fiber. The affinity of the analyte for the fiber coating is a critical determinant of extraction efficiency.

The overall process can be visualized as a competition for the analyte between the three phases. The goal of method optimization is to shift the equilibrium to favor the partitioning of the analyte onto the SPME fiber.

II. Critical Experimental Parameters and Their Optimization

The success of an HS-SPME experiment hinges on the careful selection and optimization of several key parameters. These parameters are often interdependent, and a systematic approach to their optimization is essential for developing a robust and validated method.[3][7]

A. SPME Fiber Selection: The Heart of the Extraction

The choice of SPME fiber coating is the most critical parameter, as it dictates the selectivity and efficiency of the extraction.[3] Different coatings have varying affinities for different classes of compounds based on polarity and molecular size.

Fiber CoatingCompositionPrimary ApplicationCharacteristics
Polydimethylsiloxane (PDMS) Non-polarNon-polar volatiles and semi-volatilesAbsorption-based extraction. Good for larger molecules.[9]
Polyacrylate (PA) PolarPolar analytes like phenols and alcoholsGood for analytes with low vapor pressure.
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) Mixed-phaseBroad range of volatiles and semi-volatilesAdsorption-based extraction, ideal for small, volatile compounds.[10] Often the first choice for screening.[7]
Carboxen/PDMS (CAR/PDMS) Mixed-phaseVery volatile compounds (C2-C12)Strong adsorbent for small molecules.
Divinylbenzene/PDMS (DVB/PDMS) Mixed-phasePolar and non-polar volatiles, aminesGood for a wide range of analytes.[9]

Expert Insight: For initial method development with an unknown sample, a mixed-phase fiber such as DVB/CAR/PDMS is often the best starting point due to its broad analyte coverage.[7][10]

B. Extraction Temperature and Time: Driving the Equilibrium

Temperature plays a dual role in HS-SPME. Increasing the temperature of the sample vial enhances the volatility of the analytes, increasing their concentration in the headspace and accelerating the attainment of equilibrium.[11][12] However, excessively high temperatures can negatively impact the partitioning of analytes onto the fiber, especially for very volatile compounds, and may risk thermal degradation of the sample.[11][12]

Extraction time is the duration the fiber is exposed to the headspace. The system will eventually reach an equilibrium where the amount of analyte adsorbed onto the fiber no longer increases with time. While operating at equilibrium provides the highest sensitivity and is independent of time, it can be lengthy. For high-throughput applications, pre-equilibrium extraction can be employed, provided the extraction time is precisely controlled to ensure reproducibility.[13]

Optimization Strategy: A systematic approach, such as a one-factor-at-a-time or a Design of Experiments (DoE) approach, should be used to determine the optimal combination of temperature and time for the target analytes.[7][14]

C. Sample Matrix Modification: Enhancing Analyte Release

Modifications to the sample matrix can significantly improve the release of VOCs into the headspace.

  • Salting Out: The addition of an inorganic salt (e.g., NaCl) to aqueous samples increases the ionic strength of the solution, which can decrease the solubility of organic analytes and promote their partitioning into the headspace.[15][16]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the sample can convert them into their neutral, more volatile form, thereby increasing their concentration in the headspace.

D. Agitation: Accelerating Mass Transfer

Agitation of the sample vial (e.g., stirring or shaking) during extraction helps to accelerate the mass transfer of analytes from the sample matrix to the headspace, reducing the time required to reach equilibrium.[16] Consistent agitation is crucial for reproducibility.[16]

III. Protocol: HS-SPME-GC/MS for VOC Profiling in Pharmaceutical Samples

This protocol provides a general framework for the analysis of residual solvents in a pharmaceutical formulation. It should be optimized and validated for each specific application.

A. Materials and Reagents
  • SPME Fiber Assembly (e.g., DVB/CAR/PDMS)

  • SPME Manual Holder or Autosampler

  • Headspace Vials (e.g., 10 mL or 20 mL) with PTFE/Silicone Septa Caps

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Analytical balance

  • Vortex mixer

  • Heating block or water bath with agitation capabilities

  • Internal Standard (IS) solution (e.g., a deuterated analog of a target analyte)

  • Sodium Chloride (analytical grade)

  • Sample Matrix (pharmaceutical formulation)

B. Experimental Workflow

Caption: HS-SPME-GC/MS workflow for VOC analysis.

C. Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh a defined amount of the pharmaceutical sample (e.g., 100 mg) into a headspace vial.

    • Spike the sample with a known amount of the internal standard solution.

    • If applicable, add a pre-determined amount of NaCl (e.g., 0.5 g).

    • Immediately seal the vial with a PTFE/silicone septum cap.

  • HS-SPME Extraction:

    • Place the vial in a heating agitator set to the optimized equilibration temperature (e.g., 60 °C) and allow the sample to equilibrate for a set time (e.g., 15 minutes).[7]

    • After equilibration, expose the conditioned SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.[17]

    • Retract the fiber into the needle.

  • GC-MS Analysis:

    • Immediately introduce the SPME fiber into the heated injection port of the GC (e.g., 250 °C) for thermal desorption for a specified time (e.g., 2-5 minutes).[7]

    • Start the GC-MS data acquisition. The desorbed analytes are separated on the GC column and detected by the mass spectrometer.

  • Fiber Conditioning:

    • After each analysis, the fiber should be conditioned in a separate conditioning station or the GC injection port at a high temperature (as recommended by the manufacturer) to remove any residual compounds before the next extraction.[7]

D. Method Validation

For use in a regulated environment, the HS-SPME method must be validated according to ICH guidelines.[18][19] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.[7]

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

IV. Troubleshooting Common HS-SPME Issues

Even with a well-optimized method, problems can arise. A systematic approach to troubleshooting is essential.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Analyte Response - Inactive or broken fiber.- Incorrect fiber for the analyte.- Insufficient extraction time or temperature.- GC inlet leak.- Replace the SPME fiber.- Select a more appropriate fiber coating.- Re-optimize extraction parameters.- Check for leaks in the GC system.[12]
Poor Reproducibility - Inconsistent extraction time or temperature.- Inconsistent sample volume or headspace volume.- Inconsistent agitation.- Fiber carryover.- Ensure precise control of all extraction parameters.- Use an autosampler for consistent timing.- Adequately condition the fiber between runs.[16][20]
Ghost Peaks/Carryover - Incomplete desorption of analytes.- Inadequate fiber conditioning.- Contaminated syringe or inlet liner.- Increase desorption time or temperature.- Increase fiber conditioning time or temperature.- Clean or replace the GC inlet liner and syringe.[12]
Peak Tailing or Broadening - Active sites in the GC inlet or column.- Co-elution of interfering compounds.- Incompatible GC column phase.- Deactivate the inlet liner.- Optimize the GC temperature program.- Select a more appropriate GC column.

V. Applications in Drug Development

HS-SPME is a versatile technique with numerous applications in the pharmaceutical industry:

  • Residual Solvent Analysis: Detection and quantification of residual solvents from the manufacturing process in active pharmaceutical ingredients (APIs) and final drug products.

  • Stability Studies: Monitoring the generation of volatile degradation products in drug products over time to assess stability.

  • Impurity Profiling: Identification of volatile impurities that may affect the safety and efficacy of a drug.

  • Biomarker Discovery: Analysis of VOCs in biological matrices (e.g., breath, urine, plasma) for disease diagnosis and therapeutic monitoring.[1][15]

  • Extractables and Leachables Testing: Identification of volatile compounds that may migrate from packaging materials into the drug product.[2]

VI. The Future of HS-SPME: Advancements and Innovations

The field of SPME is continuously evolving, with ongoing research focused on the development of novel fiber coatings with enhanced selectivity and efficiency, including nanoparticle-coated fibers.[21] Additionally, the coupling of SPME with advanced analytical techniques such as comprehensive two-dimensional gas chromatography (GCxGC) is enabling the analysis of increasingly complex volatile profiles.[6] The automation of HS-SPME workflows is also becoming more prevalent, offering higher throughput and improved reproducibility for routine analysis in quality control environments.[13]

Conclusion

HS-SPME is a robust, sensitive, and environmentally friendly technique for the analysis of VOCs that offers significant advantages for researchers and professionals in the pharmaceutical industry. By understanding the fundamental principles, carefully optimizing the experimental parameters, and implementing a validated protocol, HS-SPME can provide high-quality data for a wide range of applications, from quality control to cutting-edge research.

References

  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC. PubMed Central. Available at: [Link]

  • Optimization of Headspace Solid Phase Microextraction (HS-SPME) for the Extraction of Volatile Organic Compounds (VOCs) in MD2 Pineapple. ResearchGate. Available at: [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc.. Available at: [Link]

  • Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. National Institutes of Health. Available at: [Link]

  • Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.). MDPI. Available at: [Link]

  • SPME Fibers. Agilent. Available at: [Link]

  • Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. MDPI. Available at: [Link]

  • Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d’Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). MDPI. Available at: [Link]

  • Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography. Persée. Available at: [Link]

  • Optimization of the determination of volatile organic compounds in plant tissue and soil samples. National Institutes of Health. Available at: [Link]

  • Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. National Institutes of Health. Available at: [Link]

  • Headspace Solid-Phase Microextraction: Fundamentals and Recent Advances. ResearchGate. Available at: [Link]

  • Improvement of HS-SPME for analysis of volatile organic compounds (VOC) in water samples by simultaneous direct fiber cooling and freezing of analyte solution. ResearchGate. Available at: [Link]

  • Recent Applications of Solid Phase Microextraction Coupled to Liquid Chromatography. MDPI. Available at: [Link]

  • Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry for the Characterization of Polymeric Materials. LCGC International. Available at: [Link]

  • Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. National Institutes of Health. Available at: [Link]

  • Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots. PubMed. Available at: [Link]

  • Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI. Available at: [Link]

  • Automation of Solid-Phase Microextraction in High-Throughput Format and Applications to Drug Analysis. ResearchGate. Available at: [Link]

  • Use of headspace solid-phase microextraction (HS-SPME) in hair analysis for organic compounds. ResearchGate. Available at: [Link]

  • SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube. Available at: [Link]

  • Non-destructive profiling of volatile organic compounds using HS-SPME/GC-MS and its application for the geographical discrimination. ScienceDirect. Available at: [Link]

  • Multiple internal standard normalization for improving HS-SPME-GC-MS quantitation in Virgin Olive Oil Volatile Organic Compounds (VOO-VOCs) profile. ResearchGate. Available at: [Link]

  • Chemical Approach to the Optimization of Conditions Using HS-SPME/GC–MS for Characterization of Volatile Compounds in Eugenia brasiliensis Fruit. MDPI. Available at: [Link]

  • Volatile Organic Compounds (VOCs) Analysis by GC/MS. Medistri SA. Available at: [Link]

  • Refinement of SPME-GC/MS For The Detection of Volatile Organic Compounds in Medical Science and Pharmacy. ResearchGate. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link]

Sources

Application Note: High-Resolution Enantioselective Separation of 3-Octen-2-ol Using Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reproducible method for the enantioselective separation of (R)- and (S)-3-octen-2-ol using chiral gas chromatography (GC). 3-Octen-2-ol is a significant chiral alcohol found in various natural products, where its enantiomers can possess distinct sensory and biological properties.[1] Achieving baseline separation of these enantiomers is critical for quality control in the flavor and fragrance industries, as well as for research in chemical ecology and drug development. This guide details a complete protocol using a cyclodextrin-based chiral stationary phase (CSP), providing insights into the principles of separation, method optimization, and expected results.

Introduction and Scientific Principles

Chirality is a fundamental property of many bioactive molecules, with enantiomers often exhibiting profoundly different pharmacological or toxicological effects.[2] In the context of flavor and fragrance, the human olfactory system can readily distinguish between enantiomers, making their accurate quantification essential. This compound, a volatile C8 alcohol, contains a stereogenic center, and its separation requires a chiral environment.

Chiral gas chromatography is the premier technique for resolving volatile enantiomers.[3] The separation is achieved by employing a capillary column coated with a chiral stationary phase (CSP).[4] For volatile alcohols like this compound, derivatized cyclodextrins are exceptionally effective CSPs.[1][5]

Mechanism of Separation: The Role of Cyclodextrins

Cyclodextrins are macrocyclic oligosaccharides that form a truncated cone or torus shape. Their exterior is hydrophilic, while the internal cavity is relatively hydrophobic. This structure allows them to form temporary, non-covalent "host-guest" inclusion complexes with analyte molecules of appropriate size and polarity.[5][6]

Enantioseparation occurs due to differences in the stability of the diastereomeric complexes formed between each enantiomer and the chiral cyclodextrin selector. The separation relies on a "three-point interaction model," where multiple simultaneous interactions (e.g., hydrogen bonding, van der Waals forces, dipole-dipole interactions) must occur between the analyte and the CSP.[2][7] The enantiomer that forms the more stable complex is retained longer on the column, resulting in its later elution and enabling separation. The specific derivatives on the cyclodextrin rim (e.g., acetyl, pentyl groups) fine-tune these interactions, providing unique selectivity for different classes of compounds.[3][8]

Experimental Methodology

This section provides a complete, self-validating protocol for the separation of this compound enantiomers.

A standard gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis. The key to the separation is the choice of the chiral capillary column.

ComponentSpecificationRationale
Gas Chromatograph Agilent 8890, Shimadzu GC-2030, or equivalent, with EPCElectronic Pneumatic Control (EPC) ensures precise and reproducible control of gas flows and pressures.
Chiral GC Column Supelco β-DEX™ 225 (or equivalent, e.g., Restek Rt-βDEXsm)This column contains a derivatized β-cyclodextrin (2,3-di-O-acetyl-6-O-TBDMS) ideal for separating chiral alcohols.[9][10]
Column Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thicknessStandard dimensions providing a good balance between resolution and analysis time.[11][12][13]
Injector Split/Splitless InletAllows for the injection of small sample volumes and prevents column overloading.
Detector Flame Ionization Detector (FID)Highly sensitive to organic compounds and provides a robust, linear response.
Carrier Gas Hydrogen (H₂) or Helium (He)Hydrogen is often preferred as it provides higher efficiency and allows for faster analysis times.[14]
Vials & Syringes 2 mL amber glass vials with PTFE/silicone septa; 10 µL GC syringeStandard consumables for GC analysis to ensure sample integrity and injection precision.
ReagentGrade/PuritySource
Racemic (±)-3-Octen-2-ol≥98%Sigma-Aldrich, Alfa Aesar, or equivalent
Dichloromethane (DCM)GC Grade or equivalentFisher Scientific, VWR, or equivalent
(R)-(-)-3-Octen-2-ol(Optional, for peak ID)Chiral standards supplier
(S)-(+)-3-Octen-2-ol(Optional, for peak ID)Chiral standards supplier
  • Stock Solution Preparation: Accurately weigh approximately 50 mg of racemic this compound into a 50 mL volumetric flask.

  • Dilution: Dissolve and dilute to the mark with dichloromethane to create a 1 mg/mL (1000 ppm) stock solution.

  • Working Standard: Perform a serial dilution of the stock solution with dichloromethane to a final concentration of approximately 10-50 ppm. A typical final concentration for FID analysis is 20 µg/mL.[1]

    • Causality: This concentration range is optimal for FID sensitivity without overloading the capillary column, which can cause peak broadening and loss of resolution.[4]

  • Transfer: Transfer the final working standard to a 2 mL autosampler vial and cap securely.

  • Column Installation & Conditioning: Install the β-DEX™ 225 column according to the manufacturer's instructions. Condition the column by heating it to 220°C (below the 230°C maximum) for 2-4 hours with carrier gas flow to remove any contaminants.

  • Method Setup: Program the following GC conditions into the instrument software.

ParameterRecommended SettingRationale & Optimization Notes
Inlet Split ModePrevents column overload.
Inlet Temperature 220 °CEnsures rapid and complete vaporization of the analyte.[1]
Split Ratio 50:1A good starting point. Can be adjusted (e.g., 20:1 to 100:1) to optimize peak intensity.
Injection Volume 1.0 µLStandard volume for capillary GC.
Carrier Gas HydrogenProvides better efficiency than Helium.
Flow Rate / Pressure Constant Flow @ 1.5 mL/minConstant flow ensures reproducible retention times throughout the temperature program.
Oven Program Initial: 70 °C, hold for 2 minAn initial hold ensures sharp peaks for early-eluting compounds.
Ramp: 2 °C/min to 180 °CThis is the most critical parameter. A slow ramp rate maximizes the differential interaction time between the enantiomers and the CSP, which is essential for achieving high resolution.[1][4][15]
Final Hold: Hold at 180 °C for 5 minEnsures all components have eluted from the column.
Detector FID
FID Temperature 250 °CPrevents condensation of analytes in the detector.
FID H₂ Flow 30 mL/minTypical setting for FID operation.
FID Air Flow 300 mL/minTypical setting for FID operation.
FID Makeup Gas (N₂) 25 mL/minImproves peak shape and detector response.
  • Sequence Execution: Place the prepared vial in the autosampler. Run a blank (pure dichloromethane) injection first to ensure system cleanliness, followed by the sample injection.

  • Data Acquisition: Collect the chromatogram for the full duration of the run (approx. 62 minutes).

Workflow Visualization

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh 1. Weigh Racemic This compound Standard dissolve 2. Dissolve & Dilute in Volumetric Flask (Stock Solution) weigh->dissolve dilute 3. Perform Serial Dilution (Working Standard) dissolve->dilute vial 4. Transfer to Autosampler Vial dilute->vial inject 5. Inject Sample into GC-FID System vial->inject Load Sample separate 6. Enantioseparation on β-DEX™ 225 Column (Temp. Program) inject->separate detect 7. Detection by FID separate->detect acquire 8. Acquire Chromatogram detect->acquire Generate Signal integrate 9. Integrate Peaks (Area, Retention Time) acquire->integrate calculate 10. Calculate Resolution (Rs) & Selectivity (α) integrate->calculate

Caption: Experimental workflow for chiral GC analysis.

Results and Discussion

Upon analysis using the prescribed method, a chromatogram showing two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound is expected. The elution order will depend on the specific column batch but will be consistent for a given column. Identification of each enantiomer can be confirmed by injecting pure standards, if available.

To validate the separation, two key chromatographic parameters must be calculated: the selectivity factor (α) and the resolution (Rs).

ParameterFormulaDefinitionTarget Value
Selectivity Factor (α) α = k₂ / k₁The ratio of the retention factors of the two enantiomers. It measures the separation of the peak maxima.[16][17] A value > 1.0 indicates separation.> 1.05
Resolution (Rs) Rs = 2(t₂ - t₁) / (w₁ + w₂)The degree of separation between two peaks, considering both their retention times (t) and their peak widths (w).[16][18][19]≥ 1.5 (Baseline)

Where k is the retention factor, t is the retention time, and w is the peak width at the base. Subscripts 1 and 2 refer to the first and second eluting enantiomers, respectively.

A resolution value of 1.5 or greater signifies "baseline resolution," meaning the peaks are fully separated with minimal overlap, allowing for accurate and precise quantification.[18]

The oven temperature program is the most powerful variable for optimizing chiral separations in GC.[15][20]

  • Lowering Temperature / Slower Ramp Rate: Generally, decreasing the oven temperature or using a slower ramp rate increases the retention time and enhances the subtle energetic differences in the interactions between the enantiomers and the CSP.[21][22] This leads to a larger separation between the peaks (increased selectivity) and often improves resolution.

  • Higher Temperature / Faster Ramp Rate: This reduces analysis time but can cause the enantiomers to co-elute as they have less time to interact differentially with the stationary phase, leading to decreased resolution.[15]

The 2 °C/min ramp rate recommended in this protocol is a well-established starting point that balances resolution with practical analysis time.[4] If baseline resolution is not achieved, reducing the ramp rate to 1.0 or 1.5 °C/min should be the first optimization step.

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the separation of this compound enantiomers using a β-cyclodextrin-based chiral GC column. By carefully controlling the GC parameters, particularly the oven temperature program, high-resolution, baseline separation can be consistently achieved. This method is directly applicable to quality control laboratories in the flavor and fragrance sector and provides a solid foundation for researchers requiring accurate enantiomeric excess determination of volatile chiral alcohols.

References

  • Sidisky, L. M. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Retrieved from [Link]

  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]

  • AZ chrom s.r.o. (n.d.). Chiral Gas Chromatography. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Preprints.org. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Analytics-Shop. (n.d.). GC Column beta-DEX 225, LxID: 30m x 0.25 mm, df 0.25 mum. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). BETA-DEX 225, 30m x 0.25mmID x 0.25μm df. Retrieved from [Link]

  • Crawford Scientific. (2024, December 3). Resolution, Selectivity & Efficiency In Liquid Chromatography. Part 1: Primer. Retrieved from [Link]

  • Berthod, A., Li, W., & Armstrong, D. W. (1992). Multiple enantioselective retention mechanisms on derivatized cyclodextrin gas chromatographic chiral stationary phases. Analytical Chemistry. Retrieved from [Link]

  • Restek Corporation. (n.d.). Chiral GC Capillary Column, Rt-βDEXsm 30 m, 0.25 mm ID, 0.25 µm. Retrieved from [Link]

  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. Retrieved from [Link]

  • Gotor, V., et al. (2011). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry. Retrieved from [Link]

  • Schug, K. A. (2023, March 1). How Chemistry Determines Separations: The Influence of Selectivity on Resolution. LCGC International. Retrieved from [Link]

  • Schurig, V. (2021). Chiral stationary phases and applications in gas chromatography. Journal of Separation Science. Retrieved from [Link]

  • Dolan, J. W. (n.d.). How Does Temperature Affect Selectivity? LCGC International. Retrieved from [Link]

  • Harvey, D. (2019, June 5). 12.2: General Theory of Column Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. Retrieved from [Link]

  • Supelco. (n.d.). Supelco 24348 β-DEX™ 225 Capillary GC Column. Retrieved from [Link]

  • Shimadzu. (n.d.). About Resolution, Part 1. Retrieved from [Link]

  • Hyun, M. H., et al. (2010). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2013). Effect of Temperature on the Chiral Separation of Enantiomers of Some Drugs. ResearchGate. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 27). What Is Selectivity Factor In Chromatography? YouTube. Retrieved from [Link]

  • Xie, S.-M., et al. (2012). Chiral Metal–Organic Frameworks for High-Resolution Gas Chromatographic Separations. Journal of the American Chemical Society. Retrieved from [Link]

  • Ilisz, I., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules. Retrieved from [Link]

  • Phenomenex. (2024, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

Sources

Application of 3-Octen-2-ol in Flavor and Fragrance Manufacturing: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 3-octen-2-ol, a volatile organic compound with significant applications in the flavor and fragrance industry. Intended for researchers, scientists, and product development professionals, this document details the chemical properties, synthesis, analysis, and practical applications of this versatile molecule. We will delve into its characteristic sensory profile and provide actionable protocols for its effective utilization and evaluation.

Introduction to this compound: The Essence of Mushroom and More

This compound is a naturally occurring secondary alcohol that contributes to the characteristic aroma of many natural products, most notably mushrooms.[1] Its scent is often described as mushroom-like, earthy, and slightly waxy.[1] Beyond its role in fungi, this compound is found in a variety of plants and is a product of lipid oxidation in many foods. This C8 alcohol is a key component in creating authentic and complex flavor and fragrance profiles.

Chemical and Physical Properties

This compound is a colorless liquid with limited solubility in water but is soluble in organic solvents like ethanol.[1][2] A summary of its key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
CAS Number 76649-14-4[1]
Appearance Colorless liquid[2]
Odor Mushroom, earthy, waxy, creamy, melon rind[2]
Taste Mushroom, green, melon rind, earthy, nutty (at 20 ppm)[2]
Boiling Point 98 °C at 2 mm Hg[2]
Flash Point 71 °C[2]
Solubility Insoluble in water, soluble in ethanol[2]
Stereoisomerism: A World of Sensory Nuances

This compound possesses two stereogenic centers: a chiral carbon at the C2 position and a carbon-carbon double bond between C3 and C4, giving rise to geometric isomerism. This results in four distinct stereoisomers, each with potentially unique sensory properties:

  • (2R,3E)-3-octen-2-ol

  • (2S,3E)-3-octen-2-ol

  • (2R,3Z)-3-octen-2-ol

  • (2S,3Z)-3-octen-2-ol

The separation and characterization of these stereoisomers are crucial for fine-tuning flavor and fragrance profiles, as different enantiomers and diastereomers can elicit different olfactory responses.

Biosynthesis and Synthesis of this compound

Natural Biosynthesis

In fungi and plants, this compound is primarily biosynthesized through the enzymatic oxidation of linoleic acid.[1] This pathway involves the enzymes lipoxygenase (LOX) and hydroperoxide lyase (HPL). LOX oxygenates linoleic acid to a hydroperoxide intermediate, which is then cleaved by HPL to yield C8 compounds. These compounds can be further reduced to form this compound.[1]

Caption: Biosynthetic pathway of this compound from linoleic acid.

Chemical Synthesis: A Protocol for Stereoselective Reduction

The primary route for obtaining enantiomerically pure forms of this compound is through the stereoselective reduction of the corresponding ketone, (E)-3-octen-2-one.

Protocol 1: Asymmetric Reduction of (E)-3-Octen-2-one

This protocol outlines a general procedure for the enantioselective reduction to yield either (2R,3E)-3-octen-2-ol or (2S,3E)-3-octen-2-ol, depending on the chiral catalyst used.

Materials:

  • (E)-3-octen-2-one

  • Anhydrous solvent (e.g., isopropanol, dichloromethane)

  • Chiral catalyst (e.g., Noyori's catalyst, CBS catalyst)

  • Reducing agent (e.g., isopropanol as both solvent and hydrogen source for transfer hydrogenation)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve (E)-3-octen-2-one (1.0 eq) in the anhydrous solvent.

  • Catalyst Addition: Add the chiral catalyst (typically 0.01 to 0.1 eq). The choice of catalyst enantiomer will determine the stereochemistry of the product.

  • Initiation of Reduction: If using transfer hydrogenation with isopropanol, gently heat the reaction mixture to initiate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Applications in Flavor Manufacturing

This compound is a valuable component in a wide array of flavor formulations due to its complex and natural-smelling profile.

Mushroom and Earthy Flavors

The most prominent application of this compound is in the creation of authentic mushroom flavors. It provides the characteristic earthy, fungal, and slightly damp notes that are difficult to replicate with other compounds. It is often used in combination with its isomer, 1-octen-3-ol, to achieve a well-rounded mushroom profile.

Typical Usage Levels in Mushroom Flavors: 5-50 ppm in the final product.

Fruity and Vegetable Flavors

This compound can add complexity and realism to various fruit and vegetable flavors.[2]

  • Melon and Watermelon: It imparts a fresh, green, and rind-like note.

  • Tomato: It enhances the green and savory notes.

  • Raspberry: It can provide a subtle earthy and green nuance that balances the sweetness.

  • Soybean: It contributes to the characteristic beany and slightly green flavor of soy products.[2]

Typical Usage Levels in Fruit and Vegetable Flavors: 1-20 ppm in the final product.

The precursor, 3-octen-2-one, is also widely used and can provide nutty and fruity notes to a variety of flavors, including almond, hazelnut, peach, and apple.

Applications in Fragrance Manufacturing

In the fragrance industry, this compound is used to impart natural, earthy, and green notes to various compositions.

Earthy and Green Accords

It is a key component in creating "petrichor" (the smell of rain on dry earth) and forest-floor accords. Its damp, earthy character provides a natural and grounding element to fragrances.

Floral and Herbal Compositions

In small amounts, this compound can add a dewy, green facet to floral fragrances, enhancing their naturalness. It can also be used in herbal and fougère compositions to provide a touch of earthy realism.

Recommended Usage Levels: Up to 2.0% in the fragrance concentrate.

Analytical Protocols: Ensuring Quality and Consistency

Accurate identification and quantification of this compound are essential for quality control in flavor and fragrance manufacturing. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique employed.

Protocol 2: Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the analysis of this compound in liquid matrices such as beverages or flavor emulsions.

Materials:

  • HS-SPME autosampler and GC-MS system

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and septa

  • Sodium chloride (analytical grade)

  • Sample matrix (e.g., beverage)

  • This compound standard for identification and quantification

Procedure:

  • Sample Preparation: Place 10 mL of the liquid sample into a 20 mL headspace vial. Add 2 g of sodium chloride to increase the volatility of the analyte.[3]

  • Incubation: Equilibrate the vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation to allow the volatile compounds to partition into the headspace.[3]

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injection: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).

    • Separation: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program could be: start at 40°C for 2 min, ramp to 250°C at 10°C/min, and hold for 5 min.

    • Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 35-350) for initial identification. For quantification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and selectivity. Key ions for this compound can be determined from its mass spectrum.

Caption: Workflow for the analysis of this compound by HS-SPME-GC-MS.

Sensory Evaluation: A Protocol for Profiling

Sensory analysis is critical for understanding the contribution of this compound to a flavor or fragrance. A trained sensory panel can provide detailed descriptive analysis.

Protocol 3: Sensory Evaluation of this compound in a Neutral Matrix

Objective: To characterize the sensory profile of this compound.

Materials:

  • Trained sensory panel (8-12 panelists)

  • Odor-free evaluation booths

  • Glassware for sample presentation (e.g., coded sniffing glasses)

  • Neutral matrix (e.g., mineral water for flavor, odorless solvent for fragrance)

  • This compound solution at a predetermined concentration (e.g., 20 ppm in water)

  • Reference standards for sensory attributes (e.g., fresh mushrooms, damp soil, melon rind)

  • Data collection software or ballots

Procedure:

  • Panelist Training: Familiarize the panel with the expected aroma and flavor attributes of this compound using reference standards. Develop a consensus lexicon for describing the sensory characteristics. A lexicon for mushroom flavor can include attributes like musty, earthy, damp, potato, fermented, and mushroomy.[4][5][6]

  • Sample Preparation: Prepare a solution of this compound in the neutral matrix at a concentration above its detection threshold.

  • Evaluation: Present the coded samples to the panelists in a randomized order. Panelists should evaluate the samples and rate the intensity of each attribute on a predefined scale (e.g., a 15-point line scale). Palate cleansers (e.g., unsalted crackers and water) should be provided between samples.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine the sensory profile of this compound and identify significant differences between samples if applicable.

Safety and Regulatory Information

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

  • FEMA Number: 3602[2]

  • JECFA Number: 1140[2]

The JECFA has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3]

Conclusion

This compound is a multifaceted ingredient that offers a natural and authentic touch to a wide range of flavor and fragrance creations. Its characteristic mushroom and earthy notes, with nuances of green and waxy, make it an indispensable tool for formulators seeking to create complex and realistic sensory experiences. A thorough understanding of its chemical properties, synthesis, and analytical methods, as outlined in this guide, is essential for its effective and consistent application.

References

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42538, this compound. Retrieved from [Link]

  • MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Retrieved from [Link]

  • MDPI. (2020). Development of a Sensory Flavor Lexicon for Mushrooms and Subsequent Characterization of Fresh and Dried Mushrooms. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Development of a Sensory Flavor Lexicon for Mushrooms and Subsequent Characterization of Fresh and Dried Mushrooms. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Development of a Sensory Flavor Lexicon for Mushrooms and Subsequent Characterization of Fresh and Dried Mushrooms. Retrieved from [Link]

Sources

Application and Protocol Guide: 3-Octen-2-ol as a Volatile Biomarker for Fungal Contamination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The detection of fungal contamination is a critical challenge in ensuring the safety and quality of indoor environments, food products, and pharmaceuticals. Traditional methods relying on culture and microscopy can be time-consuming and may not detect all fungal species. This guide provides a comprehensive overview of the use of 3-octen-2-ol, a volatile organic compound (VOC), as a rapid and sensitive biomarker for fungal presence. We will delve into the scientific basis for its use, detailed protocols for its detection and quantification using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), and practical applications for researchers, scientists, and drug development professionals.

Introduction: The Need for Rapid Fungal Detection

Fungal contamination poses significant risks across various sectors. In indoor environments, mold growth can lead to "sick building syndrome" and trigger allergic reactions.[1] In the food industry, fungal spoilage can result in economic losses and the production of mycotoxins, which are harmful to consumers.[2] For pharmaceutical manufacturing, maintaining sterility is paramount, and fungal contamination can compromise product safety and efficacy.

Conventional fungal detection methods, such as culture-based techniques, are often slow, requiring days or weeks for results. Furthermore, many fungal species are not easily culturable. This necessitates the development of rapid, sensitive, and specific methods for detecting fungal contamination. Volatile organic compounds (VOCs) produced by fungi during their metabolic processes offer a promising alternative as non-invasive biomarkers.[3][4] One such VOC, this compound, has emerged as a key indicator of fungal growth.[5]

The Science of this compound as a Fungal Biomarker

2.1. Chemical Properties and Biosynthesis

This compound (C8H16O) is an eight-carbon unsaturated alcohol.[6] It is a volatile compound with a characteristic mushroom-like, earthy, and nutty aroma.[7] This compound is produced by a wide range of fungal species through the enzymatic oxidation of linoleic acid, a common fatty acid.[5] The biosynthetic pathway involves the enzymes lipoxygenase (LOX) and hydroperoxide lyase (HPL), which convert linoleic acid into various C8 compounds, including this compound.[5][8]

cluster_pathway Biosynthesis of this compound linoleic_acid Linoleic Acid hydroperoxide Hydroperoxide Intermediate linoleic_acid->hydroperoxide Lipoxygenase (LOX) c8_compounds C8 Compounds (e.g., 1-octen-3-one) hydroperoxide->c8_compounds Hydroperoxide Lyase (HPL) three_octen_2_ol This compound c8_compounds->three_octen_2_ol Reduction

Caption: Biosynthesis of this compound from linoleic acid.

2.2. Fungal Species Producing this compound

Numerous fungal species associated with food spoilage and indoor air contamination have been identified as producers of this compound. This broad association makes it a valuable general indicator of fungal growth.

Fungal GenusCommon AssociationReference
PenicilliumIndoor mold, food spoilage[5]
AspergillusIndoor mold, opportunistic pathogen[8]
TrichodermaSoil fungus, biocontrol agent
CladosporiumCommon indoor and outdoor mold
Edible MushroomsNatural food component[5]

Analytical Methodology: Detection and Quantification

The primary and most robust method for the analysis of this compound is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[5][9] This technique is highly sensitive, allowing for the detection of trace amounts of volatile compounds.[10]

3.1. Experimental Workflow Overview

The overall workflow involves sample collection, extraction and concentration of volatile compounds from the sample's headspace using an SPME fiber, separation of the compounds by gas chromatography, and identification and quantification by mass spectrometry.

cluster_workflow HS-SPME-GC-MS Workflow sample_prep Sample Preparation (e.g., air, food, culture) hs_spme Headspace SPME (Extraction & Concentration) sample_prep->hs_spme gc_ms GC-MS Analysis (Separation & Detection) hs_spme->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Caption: HS-SPME-GC-MS analytical workflow.

3.2. Detailed Protocol: Air Sampling and Analysis

This protocol is designed for the analysis of this compound in indoor air samples to assess fungal contamination.

Materials:

  • Sorbent tubes (e.g., Tenax® TA)

  • Low-flow air sampling pump

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

  • This compound analytical standard

  • Internal standard (e.g., Toluene-d8)

Protocol Steps:

  • Air Sampling:

    • Connect a sorbent tube to a calibrated low-flow air sampling pump.

    • Draw a known volume of air (e.g., 10-100 L) through the tube at a flow rate of 50-200 mL/min.

    • After sampling, cap both ends of the sorbent tube and store at 4°C until analysis.

  • Sample Preparation (Thermal Desorption):

    • Place the sorbent tube in a thermal desorber connected to the GC-MS.

    • Desorb the trapped volatile compounds by heating the tube (e.g., at 250°C for 5-10 minutes) with a flow of inert gas (helium).

    • The desorbed analytes are cryo-focused at the head of the GC column.

  • HS-SPME for Headspace Analysis (Alternative to Thermal Desorption):

    • For contained samples (e.g., material off-gassing), place a known amount of the material in a 20 mL headspace vial and seal.

    • Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

    • Expose a pre-conditioned SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.[11]

  • GC-MS Analysis:

    • Injection: Introduce the SPME fiber into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.[5] For thermal desorption from tubes, the GC program is initiated after the cryo-focusing step.

    • Gas Chromatography:

      • Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[11]

      • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) to separate the compounds based on their boiling points and column interactions.

    • Mass Spectrometry:

      • Ionization: Use standard electron ionization (EI) at 70 eV.

      • Acquisition Mode: Operate in full scan mode (e.g., m/z 35-350) for compound identification. For quantification, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.[12]

  • Data Analysis and Quantification:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and by matching the spectrum against a reference library like the NIST database.[3][10]

    • Quantification: Prepare a calibration curve using different concentrations of the this compound standard. Spike a known amount of an internal standard into all samples and standards to correct for variations in extraction and injection. Calculate the concentration of this compound in the original sample based on its peak area relative to the internal standard and the calibration curve.[12]

3.3. Quality Control and Validation

To ensure the trustworthiness of the results, the following quality control measures are essential:

  • Method Blanks: Analyze empty sorbent tubes or headspace vials to check for background contamination.[11]

  • Spiked Samples: Analyze samples spiked with a known amount of this compound to determine recovery and accuracy.

  • Replicates: Analyze replicate samples to assess the precision of the method.

  • Calibration Verification: Run a calibration standard periodically to ensure the stability of the instrument's response.

Applications and Interpretation

The presence of this compound above a certain threshold can be a strong indicator of active fungal growth.

  • Indoor Air Quality: Elevated levels of this compound in indoor air can signal hidden mold growth, prompting further investigation and remediation.

  • Food Safety and Spoilage: Monitoring this compound in the headspace of packaged foods can serve as a non-destructive method for early detection of fungal spoilage.[2]

  • Pharmaceuticals: Testing for this compound can be part of environmental monitoring in cleanrooms and in the quality control of raw materials and finished products.

Interpretation of Results:

The interpretation of this compound concentrations should be done in the context of the specific application. Establishing a baseline concentration in a non-contaminated environment is crucial for comparison. A significant increase from the baseline is indicative of fungal contamination.

Limitations and Considerations

While this compound is a valuable biomarker, it is important to consider the following:

  • Not Species-Specific: As many fungal species produce this compound, its presence does not identify the specific type of fungus.

  • Quantitative Data Scarcity: While its presence is a good indicator, establishing definitive quantitative thresholds for what constitutes a "problem" is still an area of active research.[5]

  • Other Sources: While predominantly of fungal origin, trace amounts of this compound can be found in some plants.[5]

Conclusion

The use of this compound as a biomarker for fungal contamination offers a rapid, sensitive, and non-invasive analytical approach. The HS-SPME-GC-MS method provides a robust and reliable means for its detection and quantification. By understanding the scientific basis and following validated protocols, researchers, scientists, and drug development professionals can effectively utilize this biomarker to ensure the safety and quality of products and environments.

References

  • protocols.io. (2025, September 12). Analysis of Microbial Volatile Compounds by SPME-GC/MS. Retrieved from [Link]

  • Wood, T. D. (2014, August 22). Analysis of Volatile Bacterial Metabolites by Gas Chromatography–Mass Spectrometry. Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2023). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. PMC. Retrieved from [Link]

  • Medistri SA. (2022, March 21). Volatile Organic Compounds (VOCs) Analysis by GC/MS. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound this compound (FDB016161). Retrieved from [Link]

  • (n.d.). III Analytical Methods. Retrieved from [Link]

  • PhareSST. (n.d.). Analytical Method. Retrieved from [Link]

  • ResearchGate. (2015, June 24). How do I quantify volatile organic compounds using GC-MS?. Retrieved from [Link]

  • NIST. (n.d.). This compound. WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound | C8H16O | CID 42538. PubChem. Retrieved from [Link]

  • (n.d.). Role of Molecular Biomarkers in the Diagnosis of Invasive Fungal Diseases in Children. Retrieved from [Link]

  • (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 76649-14-4. Retrieved from [Link]

  • PubMed. (2022, July 18). Effect of fungal indoor air pollutant 1-octen-3-ol on levels of reactive oxygen species and nitric oxide as well as dehydrogenases activities in drosophila melanogaster males. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Detection of Food Toxins Using Mass Spectrometry. PMC. Retrieved from [Link]

  • National Institutes of Health. (2022, August 8). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. PMC. Retrieved from [Link]

Sources

Application Notes & Protocols for the Investigation of 3-Octen-2-ol as a Putative Semiochemical in Insect Pest Management

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive framework for the systematic evaluation of 3-octen-2-ol as a candidate semiochemical for insect pest management. While its isomer, 1-octen-3-ol ("mushroom alcohol"), is a well-documented insect attractant and repellent, this compound remains largely uncharacterized in this context.[1] This guide, intended for researchers in chemical ecology and pest management, posits that the structural similarities between these C8 alcohols warrant a thorough investigation into this compound's bioactivity. We provide authoritative, field-proven protocols for electrophysiological and behavioral screening, preliminary field trials, and data interpretation, establishing a complete workflow from initial hypothesis to field validation.

Introduction: The Case for Investigating this compound

Semiochemicals—chemicals that mediate intra- and interspecific interactions—are cornerstone tools in modern Integrated Pest Management (IPM) programs.[2][3] They offer species-specific, environmentally benign alternatives to broad-spectrum pesticides for monitoring, mass trapping, and mating disruption.[2]

The C8 alcohol 1-octen-3-ol is a classic example, acting as a potent kairomone for many blood-feeding insects like mosquitoes, often in synergy with carbon dioxide.[4][5][6] Conversely, it can act as a repellent or oviposition deterrent for other species.[2] this compound is a structurally related volatile organic compound (VOC) also found in nature, particularly in fungi and plants, arising from the enzymatic oxidation of linoleic acid.[1] Its structural similarity to a range of known C8 semiochemicals suggests a high probability of biological activity in insects.

This document provides the necessary scientific rationale and detailed methodologies to test the hypothesis that this compound can function as a valuable semiochemical for manipulating insect behavior.

Section 1: Scientific Precedent - The Role of C8 Alcohols in Insect Chemical Ecology

The bioactivity of C8 volatiles is well-established. Different isomers and related compounds elicit precise and often potent responses across various insect orders. Understanding these existing interactions provides the logical foundation for investigating this compound.

Table 1: Documented Semiochemical Activity of C8 Volatile Analogues

Compound Insect Species Order: Family Observed Effect Source(s)
1-Octen-3-ol Aedes albopictus Diptera: Culicidae Attractant (Synergist with CO₂) [4][5]
1-Octen-3-ol Aedes taeniorhynchus Diptera: Culicidae Attractant (Synergist with CO₂) [6][7]
1-Octen-3-ol Microplitis croceipes Hymenoptera: Braconidae Elicits Antennal Response (EAG) [8]
1-Octen-3-ol Drosophila suzukii Diptera: Drosophilidae Oviposition Deterrent ("Push") [2]
3-Octanol Aromia bungii Coleoptera: Cerambycidae Elicits Antennal Response (EAG) [9]

| (Z)-3-Octen-1-ol | Eurycotis floridana | Blattodea: Blattidae | Allomone |[10] |

Causality Insight: The insect olfactory system is highly specific. Minor changes in the position of a double bond or hydroxyl group, as seen between 1-octen-3-ol and this compound, can drastically alter or eliminate binding to an olfactory receptor. However, it can also confer activity for a different receptor or even a different species. Therefore, screening this compound against a diverse range of pest species is a scientifically sound exploratory strategy.

Section 2: Core Laboratory Evaluation Protocols

The following protocols are designed to be self-validating systems for determining if a target insect species can detect this compound (EAG) and whether this detection translates into a behavioral response (olfactometer).

Protocol 2.1: Electroantennography (EAG) Screening

Principle: EAG measures the summed electrical potential from all olfactory sensory neurons on an insect's antenna in response to a volatile stimulus.[8] A significant voltage deflection indicates that the insect possesses receptors capable of detecting the compound. This is the crucial first step in screening for bioactivity.

Materials:

  • Live, healthy adult insects (2-5 days old, mixed sexes initially).

  • High-purity this compound (racemic mixture for initial screening).

  • Solvent: Hexane or paraffin oil (redistilled).

  • Saline solution (e.g., Ringer's).

  • Dissecting microscope, micromanipulators, Faraday cage.

  • Glass capillary electrodes, Ag/AgCl wires.

  • Air stimulus controller for delivering purified, humidified air puffs.

  • High-impedance amplifier and data acquisition software (e.g., Syntech).

Step-by-Step Methodology:

  • Preparation of Stimuli: a. Prepare a stock solution of this compound in hexane at 10 µg/µL. b. Create a serial dilution series: 1000 µg, 100 µg, 10 µg, 1 µg, and 0.1 µg in 10 µL of solvent. c. Pipette 10 µL of each dilution onto a small filter paper strip (e.g., 1 cm x 2 cm) and place it inside a Pasteur pipette. d. Prepare a solvent-only control (10 µL hexane on filter paper) and a positive control (a known EAG-active compound for the species, if available).

  • Antennal Preparation: a. Immobilize the insect (e.g., by chilling or in a cut pipette tip). b. Under the microscope, carefully excise one complete antenna at its base using micro-scissors. c. Immediately mount the antenna between the two electrodes. The recording electrode makes contact with the distal tip, and the reference electrode contacts the base. Use a small amount of conductive gel to ensure a stable connection.

  • EAG Recording: a. Place the mounted antenna inside the Faraday cage to shield it from electrical noise. b. Position the outlet of the stimulus controller ~1 cm from the antenna, delivering a continuous stream of purified, humidified air. c. Begin recording. Allow for a 30-second baseline stabilization period. d. Deliver a stimulus by puffing air (e.g., 0.5 seconds) through the stimulus pipette containing the filter paper. e. Record the maximum amplitude of the negative voltage deflection (in millivolts, mV). f. Allow the antenna to recover for at least 45-60 seconds between puffs. g. Present stimuli in ascending order of concentration to avoid rapid adaptation. Present the solvent control periodically throughout the experiment.

  • Data Analysis & Validation: a. For each replicate, subtract the average response to the solvent control from the response to this compound to get the relative response. b. A compound is considered EAG-active if the relative response is consistently and significantly greater than zero (use a one-sample t-test). c. Generate a dose-response curve by plotting the relative EAG amplitude (mV) against the log of the stimulus concentration.

Diagram: EAG Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stimuli Prepare Stimulus (this compound Dilutions) Puff Deliver Air Puff (Stimulus) Stimuli->Puff Insect Immobilize Insect & Excise Antenna Mount Mount Antenna on Electrodes Insect->Mount Mount->Puff Record Amplify & Record Signal (mV) Puff->Record Normalize Normalize Data (Subtract Control) Record->Normalize Stats Statistical Analysis (t-test) Normalize->Stats DoseResponse Generate Dose-Response Curve Stats->DoseResponse

Caption: Workflow for Electroantennography (EAG) screening.

Protocol 2.2: Y-Tube Olfactometer Behavioral Bioassay

Principle: If EAG confirms detection, a behavioral assay is required to determine if the detection triggers attraction or repulsion. A Y-tube olfactometer provides a simple choice test for walking or flying insects.[8]

Materials:

  • Glass Y-tube olfactometer of appropriate size for the insect.

  • Air source with flow meters, charcoal filter, and humidifier.

  • Odor sources (e.g., vials or cartridges).

  • Test insects (starved for 4-6 hours to motivate foraging behavior).

  • Lighting: Uniform, non-directional light source above the setup.

Step-by-Step Methodology:

  • System Setup: a. Connect the air source to the two arms of the Y-tube via flow meters. Ensure a constant, equal, and laminar airflow through both arms (e.g., 200 mL/min). The air must be purified through an activated charcoal filter and humidified by bubbling through distilled water. b. Place a stimulus source at the upwind end of one arm (treatment arm) and a control source at the end of the other (control arm). c. The treatment source is a filter paper with 10 µL of this compound solution (use a dose that elicited a moderate EAG response). The control source is a filter paper with 10 µL of solvent only.

  • Bioassay Procedure: a. Introduce a single insect at the downwind end of the Y-tube's main arm. b. Allow the insect to acclimate for 1 minute. c. Observe the insect for a set period (e.g., 5 minutes). Record its "first choice" (moving a set distance, e.g., 2 cm, into an arm) and the total time spent in each arm. d. An insect that does not make a choice within the time limit is recorded as a "no-choice." e. After each replicate, clean the Y-tube thoroughly with solvent (e.g., ethanol) and bake at 120°C to remove residual odors. Rotate the Y-tube 180° to avoid positional bias.

  • Data Analysis & Validation: a. Replicate the experiment with at least 30 insects that make a choice. b. First Choice Data: Analyze using a Chi-square (χ²) test to determine if the distribution of choices between the treatment and control arms differs significantly from a 50:50 distribution. c. Time-Spent Data: Analyze using a paired t-test or Wilcoxon signed-rank test to see if the time spent in the treatment arm is significantly different from the time spent in the control arm. d. Preference Index (PI): Calculate as PI = (N_t - N_c) / (N_t + N_c), where N_t is the number choosing the treatment and N_c is the number choosing the control. A PI from 0 to +1 indicates attraction; 0 to -1 indicates repulsion.

Diagram: Behavioral Assay Workflow

Olfactometer_Workflow Setup Setup Olfactometer (Purified Air, Odor Sources) Acclimate Introduce & Acclimate Single Insect Setup->Acclimate Observe Observe & Record (First Choice, Time Spent) Acclimate->Observe Clean Clean & Rotate Apparatus Observe->Clean Repeat Repeat for N Replicates Clean->Repeat Repeat->Acclimate Analyze Statistical Analysis (Chi-Square / t-test) Repeat->Analyze After N reps

Caption: Workflow for Y-Tube Olfactometer behavioral bioassay.

Section 3: Field Evaluation Protocol

Principle: Positive laboratory results must be validated under field conditions, where environmental factors and competing chemical cues are present. This protocol outlines a preliminary trapping experiment to assess the efficacy of this compound as a lure.

Methodology: Randomized Block Field Trial

  • Lure & Trap Preparation: a. Lures: Prepare controlled-release lures. A simple method is to load 100 mg of this compound into a polyethylene vial or onto a rubber septum. b. Traps: Select a trap type appropriate for the target insect (e.g., sticky traps, funnel traps, or suction traps for mosquitoes). c. Treatments:

    • T1: Trap with this compound lure.
    • T2: Trap with synergist lure only (e.g., CO₂ from dry ice for mosquitoes, or a general floral attractant).
    • T3: Trap with this compound lure + synergist lure.
    • T4: Trap with no lure (blank control).
  • Experimental Design: a. Select a suitable field site with a known population of the target pest. b. Use a randomized complete block design. Create at least four blocks, spaced >100 m apart. c. Within each block, place one of each of the four treatments. Traps within a block should be spaced 20-25 m apart to minimize interference. d. Deploy traps and collect captured insects every 2-3 days for a period of 2-4 weeks. e. After each collection, re-randomize the positions of the treatments within each block to control for location-specific variability.

  • Data Analysis: a. For each collection date, count the number of target insects per trap. b. Transform the count data (e.g., using log(x+1)) to normalize the distribution. c. Analyze the transformed data using a two-way ANOVA, with treatment and block as factors. d. If the treatment effect is significant, use a post-hoc test (e.g., Tukey's HSD) to compare mean trap catches between the four treatments. A significantly higher catch in T1 or T3 compared to T2 and T4 indicates attraction.

Section 4: Path to Application - A Logical Progression

The data gathered from these protocols should be interpreted in a logical sequence to determine if this compound is a viable candidate for a pest management product.

Diagram: Research & Development Logic Pathway

Logic_Pathway A Hypothesis: This compound is a putative semiochemical B Protocol 2.1: EAG Screening A->B C Result: Significant Antennal Response? B->C D Protocol 2.2: Behavioral Assay C->D Yes J Conclusion: Not a viable semiochemical for this species C->J No E Result: Attraction or Repulsion Confirmed? D->E F Protocol 3.1: Field Trial E->F Yes E->J No G Result: Efficacy in Field Conditions? F->G H Optimization: Formulation, Dose-Ranging, Chiral Isomer Testing G->H Yes G->J No I End Goal: Commercial IPM Product (Lure, Repellent) H->I

Caption: Logical pathway from initial screening to product development.

Conclusion

While this compound is currently an understudied compound in chemical ecology, its chemical properties and the established bioactivity of its analogues make it a compelling target for investigation. The protocols detailed in this guide provide a rigorous, systematic, and scientifically sound methodology for researchers to evaluate its potential as a novel semiochemical. By following this workflow, from electrophysiological screening to behavioral assays and field validation, the scientific community can effectively uncover the role of this compound in insect communication and potentially develop new, sustainable tools for integrated pest management.

References

  • Ngumbi, E., et al. (2016). Electroantennogram response of the parasitoid, Microplitis croceipes to host-related odors. National Institutes of Health. Available at: [Link]

  • Crepeau, T. N., et al. (2007). Evaluation of the Mosquito Magnet Pro trap with and without 1-octen-3-ol for collecting Aedes albopictus and other urban mosquitoes. Journal of the American Mosquito Control Association. Available at: [Link]

  • Conti, E., et al. (2020). Electroantennographic Responses of Aromia bungii (Faldermann, 1835) (Coleoptera, Cerambycidae) to a Range of Volatile Compounds. MDPI. Available at: [Link]

  • Hoel, D. F., et al. (2011). Evaluation of Carbon Dioxide, 1-Octen-3-OL, and Lactic Acid as Baits in Mosquito Magnet (trademark) Pro Traps for Aedes albopict. Defense Technical Information Center. Available at: [Link]

  • Strickman, D., et al. (2007). Evaluation of the Mosquito Magnet Pro trap with and without 1-octen-3-ol for collecting Aedes albopictus and other urban mosquitoes. Journal of the American Mosquito Control Association. Available at: [Link]

  • The Pherobase. (n.d.). Semiochemical compound: (Z)-3-Octen-1-ol. Available at: [Link]

  • Vythilingam, I., et al. (1992). EVALUATION OF CARBON DIOXIDE AND 1-OCTEN-3-OL AS MOSQUITO ATTRACTANTS. Southeast Asian Journal of Tropical Medicine and Public Health. Available at: [Link]

  • El-Sayed, A. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research. Available at: [Link]

  • Wang, G., et al. (2019). Attempt to Quantify Molecules of Host Plant Volatiles Evoking an Electroantennographic Response in Anoplophora glabripennis Antennae. MDPI. Available at: [Link]

  • Takken, W., & Kline, D. L. (1989). CARBON DIOXIDE AND I-OCTEN-3-OL AS MOSQUITO ATTRACTANTS. Biodiversity Heritage Library. Available at: [Link]

  • Kline, D. L. (1994). FIELD EVALUATION OF HEAT AS AN ADDED ATTRACTANT TO TRAPS BAITED WITH CARBON DIOXIDE AND OCTENOL FOR AEDES TAENIORHYNCHUS. Journal of the American Mosquito Control Association. Available at: [Link]

  • Wikipedia. (n.d.). Mosquito. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound, 76649-14-4. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Parameters for 3-Octen-2-ol Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-octen-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for method optimization and troubleshooting. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

This compound (C8H16O) is a volatile organic compound (VOC) that is a secondary alcohol.[1] It exists as four distinct stereoisomers due to a chiral center and a carbon-carbon double bond.[1] This compound is a significant contributor to the aroma of many natural products, including mushrooms.[1] Accurate detection and quantification are crucial in flavor and fragrance industries, as well as in chemical ecology and potentially other biological contexts.

Q2: I'm seeing significant peak tailing for this compound. What are the likely causes?

Peak tailing for polar analytes like alcohols is a common issue in GC analysis.[2] It is often caused by unwanted interactions between the analyte and active sites within the GC system.[2][3] These active sites, such as exposed silanol groups (Si-OH) on glass liners or the column stationary phase, can form hydrogen bonds with the hydroxyl group of the alcohol, delaying its elution and causing the characteristic tailing.[3] Other potential causes include:

  • Poor Column Cutting: Jagged or angled cuts of the fused silica column can create active sites and turbulence.[3]

  • Incorrect Column Installation: If the column is positioned too high or too low in the inlet, it can create dead volume.[3]

  • System Contamination: Contamination of the stationary phase can lead to peak tailing for all compounds.[3]

  • Column Polarity Mismatch: Using a non-polar column for a polar compound like this compound can result in significant tailing.[3]

Q3: Should I consider derivatization for this compound analysis?

Derivatization can be a useful technique to improve the chromatographic behavior of polar compounds like alcohols. The process involves a chemical reaction to modify the analyte, often by targeting active hydrogens. For alcohols, a common method is trimethylsilylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[4]

  • Advantages of Derivatization:

    • Reduces peak tailing by masking the polar hydroxyl group.

    • Increases volatility, potentially leading to shorter retention times and sharper peaks.

    • Can improve thermal stability.

  • Considerations:

    • Adds an extra step to sample preparation.

    • The reaction must be optimized for temperature and time to ensure complete derivatization.[4]

    • Incomplete derivatization can lead to multiple peaks for a single analyte.

For many applications, optimizing the GC-MS parameters without derivatization is sufficient. However, if you continue to experience significant peak shape issues after optimization, derivatization is a viable option to explore.

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.

Guide 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape can compromise the accuracy of quantification and the resolution of closely eluting compounds.[2]

Troubleshooting Workflow: Peak Shape Issues

Peak_Shape_Troubleshooting cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_splitting Peak Splitting start Poor Peak Shape (Tailing, Fronting, Split) tailing Check for Active Sites start->tailing Asymmetric to the right fronting Check for Overload start->fronting Asymmetric to the left splitting Check Injection Technique start->splitting Double Peak solution_tailing1 Use Deactivated Liner & Column tailing->solution_tailing1 solution_tailing2 Trim Column Inlet (10-20 cm) tailing->solution_tailing2 solution_fronting1 Reduce Injection Volume fronting->solution_fronting1 solution_fronting2 Increase Split Ratio fronting->solution_fronting2 solution_splitting1 Ensure Proper Column Installation splitting->solution_splitting1 solution_splitting2 Optimize Initial Oven Temperature splitting->solution_splitting2

Caption: Troubleshooting decision tree for common peak shape problems.

Guide 2: Low Sensitivity or No Peak Detected

Low sensitivity can be a significant hurdle, especially when analyzing trace levels of this compound.

Troubleshooting Steps:
  • Verify System Suitability: Inject a known standard to confirm that the instrument is functioning correctly.

  • Check for Leaks: Air leaks in the system can lead to a noisy baseline and reduced sensitivity.[5]

  • Optimize MS Parameters:

    • Ion Source Temperature: The temperature of the ion source affects ionization efficiency.[6] Overly high temperatures can lead to thermal degradation, while low temperatures may result in incomplete vaporization.[6] A typical starting point is 230°C.[7]

    • Acquisition Mode: For quantitative analysis, using Selected Ion Monitoring (SIM) mode instead of full scan mode can significantly increase sensitivity.[1] In SIM mode, the mass spectrometer only detects specific ions characteristic of this compound.[1]

  • Sample Preparation: If using headspace solid-phase microextraction (HS-SPME), optimize extraction parameters such as temperature and time to ensure efficient extraction of this compound.[8]

Optimized GC-MS Parameters for this compound

The following tables provide recommended starting parameters for the GC-MS analysis of this compound. These should be considered as a starting point and may require further optimization based on your specific instrument and sample matrix.

Table 1: Recommended GC Parameters
ParameterRecommended SettingRationale
GC Column Mid-polar (e.g., DB-624, Rtx-VMS) or polar (e.g., DB-WAX) capillary columnA polar or mid-polar column is generally recommended for the analysis of polar compounds like alcohols to achieve better peak shape and resolution.[3][9]
Column Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thicknessThese are standard dimensions that provide a good balance of resolution, analysis time, and sample capacity.[10]
Carrier Gas Helium or HydrogenHelium is a common and effective carrier gas. Hydrogen can provide faster analysis times but requires appropriate safety precautions.
Flow Rate 1 mL/min (constant flow)A constant flow rate ensures reproducible retention times.[8]
Inlet Temperature 250°CThis temperature ensures the rapid vaporization of the sample without causing thermal degradation of this compound.[7]
Injection Mode Splitless (for trace analysis) or SplitSplitless injection is preferred for maximizing sensitivity for low-concentration samples.[7] A split injection can be used for higher concentration samples to prevent column overload.
Oven Temperature Program Initial: 40-60°C, hold for 2-5 min; Ramp: 5-10°C/min to 220-250°C, hold for 5 minA temperature program is essential for separating compounds with a range of boiling points.[11] The initial low temperature allows for the focusing of volatile compounds, while the ramp effectively elutes less volatile components.[12]
Table 2: Recommended MS Parameters
ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)EI is a standard and robust ionization technique for volatile and semi-volatile compounds.[7]
Electron Energy 70 eVThis is the standard electron energy used for EI, which allows for comparison of mass spectra with commercial libraries like NIST.[13]
Ion Source Temperature 230°CThis temperature helps to ensure complete vaporization of the analyte as it enters the ion source.[7]
Quadrupole Temperature 150°CMaintaining a stable quadrupole temperature is important for mass accuracy.[7]
Mass Range (Full Scan) m/z 35-300This range is sufficient to capture the molecular ion and characteristic fragment ions of this compound.[8]
Selected Ions (SIM Mode) To be determined from the full scan mass spectrum of a this compound standardSelecting characteristic and abundant ions for SIM analysis will significantly enhance sensitivity.[1] The NIST WebBook provides a reference mass spectrum for this compound.[14]
This compound Mass Spectrum and Fragmentation

The mass spectrum of this compound obtained by electron ionization will show a molecular ion peak (M+) at m/z 128, corresponding to its molecular weight.[14] However, for alcohols, the molecular ion peak can be weak or absent.[15] The fragmentation pattern is key to its identification. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[15]

Experimental Protocols

Protocol 1: GC-MS Method Development for this compound

This protocol outlines the steps for developing a robust GC-MS method for the analysis of this compound.

Workflow Diagram: GC-MS Method Development

GCMS_Method_Development cluster_prep Preparation cluster_gc_opt GC Optimization cluster_ms_opt MS Optimization cluster_validation Method Validation prep_standard Prepare this compound Standard prep_system System Suitability Check prep_standard->prep_system gc_column Select Appropriate GC Column prep_system->gc_column gc_temp Optimize Oven Temperature Program gc_column->gc_temp gc_inlet Set Inlet Parameters gc_temp->gc_inlet ms_scan Acquire Full Scan Spectrum gc_inlet->ms_scan ms_sim Develop SIM Method (Optional) ms_scan->ms_sim val_linearity Linearity & Range ms_sim->val_linearity val_lod_loq LOD & LOQ val_linearity->val_lod_loq val_accuracy Accuracy & Precision val_lod_loq->val_accuracy

Caption: A stepwise workflow for developing a GC-MS method for this compound.

References

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Retrieved from [Link]

  • OENO One. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. Retrieved from [Link]

  • MDPI. (n.d.). Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. Retrieved from [Link]

  • ResearchGate. (2018). Anyone has tips on how to optimize a GC-MS system for highly volatile compounds? Retrieved from [Link]

  • PubChem. (n.d.). This compound, (3E)-. Retrieved from [Link]

  • GL Sciences. (2023). GC Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2013). Optimizing GC–MS Methods. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • OMICS Online. (n.d.). Examining the Effect of Ion Source Temperature on Electron Ionization Efficiency. Retrieved from [Link]

  • Phenomenex. (n.d.). Guide to Choosing a GC Column. Retrieved from [Link]

  • Phenomenex. (n.d.). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]

  • LCGC International. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Chromatography Forum. (2019). Alcohol Method Development by GC-MS. Retrieved from [Link]

  • Restek. (n.d.). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • NIST. (n.d.). This compound, 2-methyl-, (Z)-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2017). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. Retrieved from [Link]

  • YouTube. (2025). What Is Temperature Programming In GC-MS? - Chemistry For Everyone. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • LCGC International. (2017). The Secrets of Successful Temperature Programming. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of ion source parameters on the averaged (n = 3) peak.... Retrieved from [Link]

  • YouTube. (2025). Source parameters & ESI ion sources - Episode 13 | Introduction to LC-M/MS. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 76649-14-4. Retrieved from [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Abstract. Retrieved from [Link]

  • MDPI. (n.d.). Effects of Different Adduct Ions, Ionization Temperatures, and Solvents on the Ion Mobility of Glycans. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Sensitivity for Trace Level Detection of 3-Octen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and sensitive detection of 3-octen-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to quantify this volatile organic compound (VOC) at trace levels in various matrices. Here, we will delve into the nuances of method development, optimization, and troubleshooting, providing you with the expertise to overcome common analytical challenges.

Introduction to this compound Analysis

This compound is a C8 unsaturated alcohol known for its characteristic mushroom, green, and earthy aroma.[1][2] It is a significant flavor and fragrance compound found in various natural products, including fungi and plants.[3] Its analysis at trace levels is crucial for quality control in the food and beverage industry, environmental monitoring, and in studying biological processes. The primary analytical technique for this purpose is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This guide will focus on maximizing the sensitivity and reliability of this method.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the analysis of this compound.

Question 1: I am not detecting any this compound, or the signal is extremely low. What are the likely causes?

Answer: This is a common issue when working at trace levels. Let's break down the potential culprits, starting from sample preparation to data acquisition.

  • Sub-optimal HS-SPME Parameters: The efficiency of HS-SPME is highly dependent on several factors.

    • Fiber Selection: For a semi-polar compound like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective choice as it covers a broad range of analytes.[4][5] If you are using a different fiber, consider testing a DVB/CAR/PDMS fiber.

    • Extraction Temperature and Time: The volatility of this compound is moderate. Increasing the extraction temperature (e.g., to 50-70°C) can enhance its partitioning into the headspace.[6] Similarly, increasing the extraction time (e.g., to 30-60 minutes) will allow for more efficient adsorption onto the SPME fiber. However, be aware that excessively high temperatures can potentially lead to thermal degradation of the analyte.[7][8]

    • Sample Matrix Effects: The composition of your sample can significantly impact the release of this compound into the headspace. High concentrations of salts or sugars can decrease its volatility. Conversely, adding salt (e.g., NaCl) to aqueous samples can "salt out" the analyte, increasing its concentration in the headspace and improving sensitivity.

  • Inefficient GC-MS Parameters:

    • Injector Temperature: While a hot injector is necessary to desorb the analyte from the SPME fiber, excessively high temperatures can cause thermal degradation of unsaturated alcohols.[9] A typical starting point is 250°C, but you may need to optimize this.[3]

    • Column Choice: A mid-polar GC column is generally suitable for separating this compound.

    • MS Acquisition Mode: For trace level detection, using the full scan mode may not provide the required sensitivity. It is highly recommended to use Selected Ion Monitoring (SIM) mode .[10][11]

Question 2: My peak shape for this compound is poor (e.g., tailing or broad). How can I improve it?

Answer: Poor peak shape can compromise both identification and quantification. Here are the key areas to investigate:

  • Active Sites in the GC System: Alcohols are prone to interacting with active sites (e.g., silanol groups) in the GC inlet liner, column, or connections, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and ensure your GC column is in good condition. If the column is old, consider trimming the first few centimeters or replacing it.

  • Sub-optimal Desorption from SPME Fiber: If the analyte is not rapidly desorbed in the injector, it will result in a broad peak.

    • Solution: Ensure the SPME fiber is fully inserted into the hottest zone of the injector and that the desorption time is adequate (typically 2-5 minutes).[3]

  • Derivatization as an Option: For alcohols that consistently show poor peak shape, derivatization can be a powerful solution. Converting the hydroxyl group to a less polar silyl ether (e.g., using BSTFA) can significantly improve peak symmetry and increase volatility.

Question 3: I am seeing interfering peaks that co-elute with this compound. How can I resolve this?

Answer: Co-elution is a common challenge in complex matrices. Here are some strategies to achieve better separation:

  • Optimize the GC Temperature Program: A slower temperature ramp rate around the elution time of this compound can improve the separation from closely eluting compounds.

  • Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

  • Leverage the Power of SIM Mode: By monitoring specific fragment ions of this compound, you can selectively detect it even if other compounds co-elute. The key is to choose ions that are unique to your target analyte.

Frequently Asked Questions (FAQs)

Q1: What is the typical mass spectrum fragmentation pattern for this compound?

A1: The electron ionization (EI) mass spectrum of this compound (molecular weight: 128.21 g/mol ) will typically show a molecular ion peak (M+) at m/z 128, although it can be weak.[3][12] Common fragment ions include:

  • m/z 113: Loss of a methyl group (M-15)

  • m/z 110: Loss of a water molecule (M-18)

  • m/z 57: A common fragment for C8 compounds.

You can consult the NIST Mass Spectrometry Data Center for a reference spectrum.[13]

Q2: How do I set up my mass spectrometer in SIM mode for this compound?

A2: To set up SIM mode, you first need to know the characteristic ions of this compound. Based on its fragmentation pattern, you would select a few of the most abundant and specific ions to monitor. A good starting point would be to monitor the molecular ion (m/z 128) and one or two characteristic fragment ions (e.g., m/z 113 and 57).[3][10] This will significantly increase the signal-to-noise ratio and improve your detection limits.[14]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Not always. Direct analysis of this compound is often successful, especially with a well-maintained GC system. However, if you are struggling with poor peak shape, low sensitivity, or active sites in your system, derivatization (e.g., silylation) is a highly effective strategy to overcome these issues.

Q4: How can I mitigate matrix effects in my samples?

A4: Matrix effects can either suppress or enhance the signal of your analyte.[15] To minimize these effects:

  • Use Headspace SPME: This technique is inherently good at reducing matrix effects as it only samples the volatile and semi-volatile compounds in the headspace, leaving non-volatile matrix components behind.

  • Method of Standard Additions: For complex matrices, the method of standard additions is a robust calibration strategy that can compensate for matrix effects.

  • Isotope Dilution: Using a stable isotope-labeled internal standard of this compound is the gold standard for correcting for matrix effects and variations in sample preparation.

Experimental Protocols & Workflows

Protocol 1: HS-SPME-GC-MS Analysis of this compound

This protocol provides a general procedure for the trace level detection of this compound in a liquid matrix.

1. Sample Preparation: a. Place 5 mL of the liquid sample into a 20 mL headspace vial. b. If the sample is aqueous, add 1.5 g of NaCl to the vial. c. Add a magnetic stir bar. d. Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure: a. Place the vial in a heating block or autosampler with agitation. b. Equilibrate the sample at 60°C for 15 minutes with continuous stirring. c. Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C with continued stirring.

3. GC-MS Analysis: a. Immediately after extraction, introduce the SPME fiber into the GC injector. b. Desorb the analytes at 250°C for 3 minutes in splitless mode. c. GC Conditions:

  • Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
  • Oven Program: 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min. d. MS Conditions:
  • Ion Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Ionization Energy: 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Ions to Monitor: m/z 128, 113, 57.
Data Presentation
ParameterRecommended SettingRationale
SPME Fiber DVB/CAR/PDMSBroad analyte range, suitable for semi-polar compounds.[4]
Extraction Temp. 60°CEnhances partitioning of this compound into the headspace.
Extraction Time 30 minAllows for sufficient adsorption onto the fiber for trace analysis.
GC Injector Temp. 250°CEnsures efficient desorption without significant thermal degradation.[3]
GC Column Polar (e.g., DB-WAX)Good for separating alcohols and other polar compounds.
MS Mode SIMDramatically improves sensitivity for trace level detection.[10][14]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Liquid Sample (5 mL) vial 20 mL Headspace Vial sample->vial salt Add NaCl (1.5g) vial->salt seal Seal Vial salt->seal equilibrate Equilibrate (60°C, 15 min) seal->equilibrate extract Extract with DVB/CAR/PDMS Fiber (60°C, 30 min) equilibrate->extract desorb Desorb (250°C, 3 min) extract->desorb separate GC Separation desorb->separate detect MS Detection (SIM Mode) separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

troubleshooting_logic cluster_spme SPME Optimization cluster_gcms GC-MS Optimization cluster_system System Check start Low or No Signal for This compound check_fiber Verify DVB/CAR/PDMS Fiber is Used start->check_fiber check_injector Check Injector Temp (250°C) start->check_injector check_leaks Check for System Leaks start->check_leaks optimize_temp_time Increase Extraction Temp (60°C) & Time (30 min) check_fiber->optimize_temp_time add_salt Add Salt to Aqueous Samples optimize_temp_time->add_salt solution Improved Sensitivity add_salt->solution use_sim Switch to SIM Mode (m/z 128, 113, 57) check_injector->use_sim use_sim->solution check_column Inspect GC Column Condition check_leaks->check_column check_column->solution

Caption: Troubleshooting logic for low signal of this compound.

References

  • National Institute of Standards and Technology. This compound. In: NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. This compound. In: NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. This compound. In: NIST Chemistry WebBook. Available from: [Link]

  • National Institute of Standards and Technology. This compound, 2-methyl-, (Z)-. In: NIST Chemistry WebBook. Available from: [Link]

  • Romero, V., et al. (2014). Multiple headspace solid-phase microextraction for eliminating matrix effect in the simultaneous determination of haloanisoles and volatile phenols in wines.
  • Nogueira, J. M. F. (2012). Assessment of the matrix effect on the headspace solid-phase microextraction (HS-SPME) analysis of chlorophenols in wines. Microchimica Acta, 178(1-2), 1-9.
  • Shimadzu. C146-E424A Smart SPME Fibers and Arrow Selection Guide. Available from: [Link]

  • National Institute of Standards and Technology. 3-Octen-2-one, (E)-. In: NIST Chemistry WebBook. Available from: [Link]

  • Li, H., et al. (2022). HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. Foods, 11(1), 118.
  • Li, Y., et al. (2022). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). Foods, 11(1), 10.
  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available from: [Link]

  • Shimadzu. Scan Mode vs SIM (Selected Ion Monitoring) in GC-MS. Available from: [Link]

  • Waters Corporation. (2021, January 21). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5 [Video]. YouTube. Available from: [Link]

  • LCGC International. (2021). Flying High with Sensitivity and Selectivity: GC–MS to GC–MS/MS. Available from: [Link]

  • 3M Environmental Laboratory.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • ALWSCI. Detection Limits By GC/MS/MS in SIM And MRM. Available from: [Link]

  • Indira Gandhi National Open University. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • The Good Scents Company. This compound. Available from: [Link]

  • Agilent Technologies. (2001).
  • Jurina, T., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Applied Sciences, 13(23), 12529.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42538, this compound. Available from: [Link]

  • Lopes, D., et al. (2004). Thermal instability of germacrone: implications for gas chromatographic analysis of thermally unstable analytes.
  • Macias, R. M., et al. (2018). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate.
  • Klee, M. (2023, December 8). GC Solutions #35: Activity and Decomposition. Separation Science. Available from: [Link]

  • LCGC International. (2023, March 6). GC Column Killers!. Available from: [Link]

Sources

Calibration curve issues in quantitative analysis of 3-Octen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of 3-Octen-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of this volatile secondary alcohol. This guide provides in-depth, field-proven insights in a direct question-and-answer format to ensure the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my calibration curve for this compound consistently non-linear, especially at lower concentrations?

A1: Non-linearity, particularly a curve that tails off at the low end, is a frequent issue when analyzing polar, active compounds like this compound. The primary cause is often related to active sites within the GC system. The hydroxyl (-OH) group of this compound can form hydrogen bonds with silanol groups present on the surfaces of the inlet liner, column, or even contaminated areas of the injector port.[1][2] At low concentrations, a significant fraction of the analyte is adsorbed, leading to a disproportionately low response. As the concentration increases, these active sites become saturated, and the response appears more linear.[1]

Q2: I'm observing poor peak shape (tailing) for my this compound standards. What is the likely cause?

A2: Peak tailing is a classic symptom of analyte interaction with active sites within the chromatographic system. For a polar compound like this compound, this is most commonly due to interactions with an insufficiently deactivated inlet liner, contamination at the head of the GC column, or the use of a non-inert flow path.[3] Over time, non-volatile residues from samples can accumulate in the liner, creating new active sites that interact with polar analytes.

Q3: Is derivatization necessary for the quantitative analysis of this compound?

A3: While not strictly mandatory, derivatization is highly recommended for robust and accurate quantification of this compound, especially at trace levels. The process, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[4] This transformation increases the volatility and thermal stability of the analyte, leading to improved peak shape, reduced interaction with active sites, and enhanced sensitivity.[4][5]

Q4: My results are not reproducible when analyzing this compound in a complex matrix like mushroom or a beverage sample. What should I investigate?

A4: Poor reproducibility in complex matrices is often due to matrix effects . Co-eluting compounds from the sample matrix can either enhance or suppress the ionization of this compound in the MS source, leading to inconsistent results.[6][7] Additionally, the complexity of food matrices can make it challenging to isolate and identify flavor compounds accurately.[8] It is crucial to optimize sample preparation methods to minimize these effects.[8] Using matrix-matched calibration standards or an internal standard can help compensate for these variations.[7][9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving specific issues you may encounter during your analysis.

Issue 1: Non-Linear Calibration Curve (R² < 0.995)

A non-linear calibration curve can arise from several factors, from standard preparation to instrumental issues. The following troubleshooting workflow will help you systematically identify the root cause.

Troubleshooting Workflow for Non-Linear Calibration Curve

start Start: Non-Linear Calibration Curve (R² < 0.995) std_prep Step 1: Verify Standard Preparation start->std_prep instrument Step 2: Assess for Active Sites & Inlet Issues std_prep->instrument Standards OK? reprep_std Action: Re-prepare standards. - Use calibrated pipettes. - Check solvent purity. - Ensure accurate serial dilutions. std_prep->reprep_std No method Step 3: Evaluate Method Parameters instrument->method System Inert? inert_path Action: Improve System Inertness. - Use a new, deactivated liner. - Trim the column (0.5m from inlet). - Check for leaks. instrument->inert_path No detector Step 4: Check for Detector Saturation method->detector Parameters OK? optimize_method Action: Optimize Method. - Lower injection volume. - Increase split ratio. - Consider derivatization. method->optimize_method No end_point End: Re-run Calibration detector->end_point Not Saturated? adjust_range Action: Adjust Concentration Range. - Narrow the calibration range. - Dilute high-concentration standards. detector->adjust_range Yes

Caption: A systematic workflow for troubleshooting non-linear calibration curves.

  • Causality and Actionable Steps:

    • Standard Preparation Errors: Inaccurate dilutions, especially in serial dilutions, can introduce significant errors. Always use calibrated volumetric flasks and pipettes. Verify the purity of the solvent used for dilutions, as contaminants can interfere with the analysis.

    • Active Sites in the Inlet: The GC inlet is a common source of activity. A contaminated liner with non-volatile sample residue can strongly adsorb polar analytes like this compound.

      • Protocol: Replace the inlet liner with a new, high-quality deactivated liner. If peak shape and linearity do not improve, consider trimming the first 0.5 meters of the GC column to remove any accumulated non-volatile residues.

    • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting and a non-linear response at higher concentrations.

      • Protocol: Reduce the injection volume or dilute the higher concentration standards. Alternatively, if using splitless injection, consider switching to a split injection with an appropriate split ratio (e.g., 10:1 or higher) to reduce the amount of analyte reaching the column.

    • Detector Saturation: The mass spectrometer detector has a finite linear dynamic range. At very high concentrations, the detector's response may no longer be proportional to the analyte concentration, causing the calibration curve to plateau.

      • Protocol: Analyze the raw data for your highest calibration standard. If the peak is flat-topped, the detector is saturated. Narrow your calibration range to lower concentrations.

Issue 2: Poor Reproducibility in Complex Matrices

When analyzing this compound in samples like food, beverages, or biological tissues, the sample matrix can significantly impact the results.

  • Causality and Actionable Steps:

    • Matrix-Induced Signal Suppression/Enhancement: Co-eluting compounds can affect the ionization efficiency of this compound in the MS source. This is a common issue in complex matrices like mushrooms, which contain a wide variety of volatile compounds.[8][10]

      • Protocol 1: Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the standards and samples experience similar matrix effects.[7][9] To do this, obtain a sample of the same matrix (e.g., a mushroom species known not to produce this compound) and process it using your sample preparation method. Use the resulting extract as the solvent for your calibration standards.

      • Protocol 2: Use of an Internal Standard (IS): An ideal internal standard is a compound that is chemically similar to the analyte but not present in the sample. A deuterated analog of this compound would be ideal. The IS is added at a constant concentration to all standards and samples. By plotting the ratio of the analyte response to the IS response against the analyte concentration, variations due to matrix effects and injection volume can be compensated.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes a general procedure for the derivatization of this compound to its trimethylsilyl (TMS) ether, which improves its chromatographic properties.

  • Reagents and Materials:

    • This compound standard

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[4]

    • Pyridine (as a catalyst, optional but recommended for secondary alcohols)

    • Anhydrous solvent (e.g., hexane or dichloromethane)

    • GC vials with inserts

    • Heating block or oven

  • Step-by-Step Procedure:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent.

    • In a GC vial, add an aliquot of the standard solution.

    • Evaporate the solvent under a gentle stream of nitrogen to dryness. It is crucial to remove all residual water, as silylation reagents are moisture-sensitive.[5]

    • Add 50 µL of MSTFA and 10 µL of pyridine to the dried standard.

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes. The reaction time and temperature may need optimization.

    • Cool the vial to room temperature before injecting into the GC-MS.

Silylation Reaction Workflow

cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis prep_std Prepare this compound standard in anhydrous solvent dry_down Evaporate solvent to complete dryness prep_std->dry_down add_reagents Add MSTFA and Pyridine dry_down->add_reagents heat_react Heat at 60-80°C for 30-60 min add_reagents->heat_react cool_down Cool to room temperature heat_react->cool_down inject Inject into GC-MS cool_down->inject

Caption: A step-by-step workflow for the silylation of this compound.

Quantitative Data Summary

The following table provides typical performance characteristics for the quantitative analysis of volatile secondary alcohols like this compound by GC-MS. These values are representative and should be determined for your specific instrument and method.

ParameterExpected Value (Direct Analysis)Expected Value (With Silylation)Reference
Linear Range 0.1 - 10 µg/mL0.05 - 5.0 µg/mL[11]
Correlation Coefficient (R²) > 0.990> 0.998[12]
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/g[11]
Limit of Quantification (LOQ) ~0.15 µg/mL~0.03 µg/g[11]
Precision (RSD%) < 15%< 10%

Note: Data for Linear Range, LOD, and LOQ are based on a structurally similar compound, 1-octen-3-ol, and serve as a representative example.[11]

References

  • BenchChem. (n.d.). This compound | 76649-14-4.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42538, this compound.
  • Spectroscopy Online. (n.d.). Quantitative Mass Spectrometry Part IV: Deviations from Linearity.
  • YouTube. (2023, September 12). GC MS Techniques for Troubleshooting Off Flavor, Off Odor, and Flavor Scalping in Foods, Beverages.
  • ResearchGate. (2025). Analysis of the Volatile Flavor Compounds Produced during the Growth Stages of the Shiitake Mushrooms (Lentinus edodes).
  • Sigma-Aldrich. (n.d.). Prevent GC Inlet Problems BEFORE They Cost You Time and Money.
  • YouTube. (2022, April 10). How to Troubleshoot and Improve your GC/MS.
  • Chromatography Online. (2014, August 22). Non-linear Calibration.
  • Agilent Technologies. (2009, October 20). 7890 Series GC Troubleshooting.
  • BenchChem. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
  • Agilent Technologies. (n.d.). Agilent GC troubleshooting guide poster.
  • Agilent Technologies. (n.d.). usermanual-gc-troubleshooting-8890-g3540-90016-en-agilent.pdf.
  • Agilent Technologies. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links.
  • Semantic Scholar. (2021, July 22). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
  • PubMed. (2004). Non-linear and non-constant variance calibration curves in analysis of volatile organic compounds for testing of water by the purge-and-trap method coupled with gas chromatography/mass spectrometry.
  • Separation Science. (n.d.). Inlet Activity.
  • Bayerisches Zentrum für Biomolekulare Massenspektrometrie. (n.d.). Matrix-matched Calibration.
  • Chromatography Forum. (2009, April 24). Non-linear calibration GCMS.
  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • Chromatography Forum. (2016, February 25). Inlet contamination.
  • MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
  • BrJAC. (2023, August 29). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS.
  • PubMed. (n.d.). Characterization of Volatile Profiles of Six Popular Edible Mushrooms Using Headspace-Solid-Phase Microextraction Coupled with Gas Chromatography Combined with Chemometric Analysis.
  • PMC. (2025, March 7). Development of an Application Method for Volatile Compounds Derived from Mushroom Fungi Beds as Plant Growth-Promoting Biostimulants.
  • ResearchGate. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry.
  • Chromatography Forum. (2020, October 17). Reasons for poor linearity on GC-MS calibration.
  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • ResearchGate. (n.d.). Detector response and intensity cross-contribution as contributing factors to the observed non-linear calibration curves in mass spectrometric analysis.
  • MDPI. (n.d.). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model.

Sources

Technical Guide: Selection and Validation of Internal Standards for 3-Octen-2-ol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating an appropriate internal standard (IS) for the quantitative analysis of 3-Octen-2-ol. Accurate quantification of volatile organic compounds (VOCs) like this compound, a key aroma compound found in many natural products, is critically dependent on a robust analytical method that corrects for inevitable variations in sample preparation and instrument performance.[1][2][3] The internal standard method is the cornerstone of achieving such precision and accuracy in chromatographic analysis.[4][5]

This document moves beyond a simple checklist, offering in-depth rationale for methodological choices, troubleshooting for common experimental hurdles, and a self-validating protocol to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of using an internal standard for this compound analysis.

Q1: What is an internal standard and why is it essential for analyzing a volatile compound like this compound?

A: An internal standard (IS) is a pure, stable compound that is added in a known, constant amount to every sample, calibrant, and quality control being analyzed.[4][6] For a volatile compound like this compound, which is often analyzed by Headspace Gas Chromatography (HS-GC), its use is paramount. Volatility introduces potential analyte loss during sample preparation and transfer. Furthermore, minor variations in injection volume, split ratios, or detector sensitivity can significantly impact the absolute analyte response.[7]

The IS is chosen to be chemically similar to this compound, meaning it will be affected by these variations in the same way.[4] Instead of relying on the absolute peak area of this compound, quantification is based on the ratio of the analyte's peak area to the IS's peak area.[4] This ratio remains stable even if both analyte and IS are lost proportionally, thereby correcting for systematic and random errors and dramatically improving the method's precision and accuracy.[4]

Q2: What are the "golden rules" for selecting a good internal standard?

A: An ideal internal standard must satisfy several critical criteria:

  • Chemical Similarity: It should be structurally and functionally similar to this compound to ensure comparable behavior during extraction, derivatization (if any), and chromatographic elution.[4][8]

  • Purity and Stability: The IS must be available in a high, certified purity and remain chemically stable throughout the entire analytical process, from sample storage to final detection.[9][10]

  • Absence in Samples: It must not be naturally present in any of the test samples.[6][11]

  • Chromatographic Resolution: The IS must be fully resolved from this compound and all other components in the sample matrix, ideally with a baseline resolution (Rs) greater than 1.5.[11] The only exception is for mass spectrometry, where isotopically labeled standards can co-elute.[9]

  • Appropriate Retention Time: It should elute near the analyte of interest to minimize variability associated with temperature programming in GC.[12]

Q3: What is the best type of internal standard for the GC-MS analysis of this compound?

A: For GC-MS analysis, the "gold standard" is an isotopically labeled analog of the analyte, such as This compound-d₃ or ¹³C-3-Octen-2-ol .[6][8][12] These compounds are chemically and physically almost identical to this compound, meaning they co-elute and exhibit the same extraction efficiency and ionization response.[13][14] However, the mass spectrometer can easily distinguish them due to their mass difference. This near-perfect chemical mimicry provides the most accurate correction for matrix effects and other sources of error.[15]

Q4: At what concentration should I add the internal standard?

A: The internal standard should be added at a concentration that produces a peak area similar to that of the analyte at the midpoint of the calibration range.[4] This ensures that both peaks are well within the linear dynamic range of the detector, which optimizes the precision of the peak area ratio measurement. Adding the IS at a very early stage of sample preparation is also crucial, as this allows it to correct for analyte losses during steps like extraction, evaporation, and reconstitution.[4]

Part 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during method development.

Q: My internal standard peak is co-eluting with another component in my sample matrix. What should I do?

A: Co-elution is a common problem that compromises quantification.

  • Confirm the Issue: First, inject a blank matrix sample (without IS) and a pure IS solution separately to confirm that the interference is from the matrix and not an impurity in your standard.

  • Modify Chromatographic Conditions: The most direct solution is to alter the GC method.

    • Temperature Program: Modify the temperature ramp rate or add an isothermal hold to increase the separation between the interfering peak and the IS.

    • Column Change: If modifying the temperature program fails, consider a GC column with a different stationary phase (e.g., switching from a non-polar DB-5ms to a more polar phase like WAX) to alter the elution order.[16]

  • Select a Different IS: If chromatographic changes are not feasible or effective, you must select a different internal standard with a different retention time. Refer to the selection protocol below.

Q: The peak area ratio of my analyte to the internal standard is not consistent across replicate injections of the same sample. What's wrong?

A: Inconsistent area ratios point to a fundamental problem with your method, as this is precisely what an IS is meant to correct.

  • Check for IS Instability: Your chosen IS may be degrading during sample preparation or upon injection into the hot GC inlet. Test this by preparing a sample and analyzing it immediately, and then again after several hours. A decreasing IS peak area over time indicates instability.

  • Verify IS and Analyte Similarity: If the IS and analyte peak areas are not tracking together (e.g., the analyte area decreases while the IS area stays the same on reinjection), it suggests the IS is not a good chemical mimic for your analyte under your specific conditions.[8] This is a sign that you may need an IS that is more structurally similar to this compound.

  • Assess for Non-Linearity: Ensure that both the analyte and IS peak areas are within the linear range of the detector. If either is saturating the detector, the ratio will be inconsistent. Prepare a dilution of the sample and re-analyze. If the ratio becomes stable, detector saturation was the likely cause.

  • Investigate Matrix Effects: In complex matrices, non-specific binding can affect the analyte and IS differently. While an isotopically labeled IS largely corrects for this, a structural analog may not. Consider a more rigorous sample cleanup procedure.

Q: I cannot find or afford an isotopically labeled standard for this compound. What are my next best options?

A: While isotopically labeled standards are ideal, they are not always accessible. The next best choice is a structural analog or a compound from the same chemical class that meets the "golden rules."

  • Homologs: Consider an alcohol with a similar structure but a different chain length, such as 2-Nonanol or 2-Heptanol . These compounds will have similar functional groups and polarity but different retention times.

  • Positional Isomers: A compound like 1-Octen-3-ol could be used, but only if you can definitively prove it is absent in your samples. Given that 1-octen-3-ol is also a very common mushroom alcohol, this is often a risky choice.[2]

  • Other Alcohols: Compounds like 2-Octanol or 4-Methyl-2-pentanol have been used as general-purpose internal standards for volatile analysis and could be screened for suitability.[17]

The key is to perform a thorough validation to prove that the chosen analog behaves like this compound in your specific method and matrix.[18][19]

Part 3: Experimental Protocols & Workflows

Protocol 1: Step-by-Step Selection and Validation of an Internal Standard

This protocol provides a self-validating framework for choosing and confirming a suitable IS for this compound analysis.

Step 1: Candidate Selection

  • Prioritize an isotopically labeled standard (e.g., this compound-d₃) if available.

  • If not, select 2-3 candidate structural analogs based on the criteria in the table below (e.g., 2-Nonanol, 2-Heptanol). Ensure they are not present in your sample matrix.

Step 2: Initial Chromatographic Screening

  • Prepare a mid-range standard solution of pure this compound and each candidate IS in your final solvent.

  • Inject each solution separately onto your GC system to determine their individual retention times.

  • Inject a mixture of this compound and the candidate IS to confirm baseline separation (Rs > 1.5).

Step 3: Matrix Interference Check

  • Select at least 6 different sources of your blank matrix (e.g., 6 different lots of the product you are testing).

  • Analyze each blank matrix without any added IS.

  • Examine the chromatograms at the retention time of your candidate IS. There should be no interfering peaks. Any peak present must be less than 20% of the response of the IS at its final working concentration.

Step 4: Validation of the IS Method

  • Prepare Calibration Standards: Prepare a series of at least 5 calibration standards containing increasing concentrations of this compound. Add a constant, fixed concentration of the chosen IS to every standard.

  • Construct the Calibration Curve: Analyze the standards. Plot the peak area ratio (Area of this compound / Area of IS) against the concentration of this compound.

  • Assess Linearity: Perform a linear regression on the calibration curve. The coefficient of determination (r²) should be > 0.99.[20]

  • Determine Precision and Accuracy:

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Analyze at least five replicates of each QC level.

    • Precision: The relative standard deviation (%RSD) of the calculated concentrations should be <15%.

    • Accuracy: The mean calculated concentration should be within 85-115% of the true value.[20]

  • Confirm Stability: Re-inject a prepared mid-range QC sample after 24 hours at autosampler temperature. The calculated concentration should not deviate by more than 15% from the initial result.

Workflow for Internal Standard Selection and Validation

The following diagram outlines the logical decision-making process for selecting and validating an internal standard.

G cluster_0 Phase 1: Selection & Screening cluster_1 Phase 2: Validation start Define Analyte: This compound decision1 Isotopically Labeled IS Available? start->decision1 select_iso Select Deuterated or ¹³C Labeled IS decision1->select_iso Yes screen_analog Screen Structural Analogs (e.g., 2-Nonanol) decision1->screen_analog No validation Full Method Validation: - Linearity (r² > 0.99) - Precision (%RSD < 15%) - Accuracy (85-115%) select_iso->validation check_matrix Check for Matrix Interference & Co-elution screen_analog->check_matrix decision2 Suitable Candidate Found? check_matrix->decision2 re_screen Select & Screen New Candidates decision2->re_screen No decision2->validation Yes re_screen->screen_analog end_node Method Ready for Sample Analysis validation->end_node

Caption: Workflow for IS selection and validation.

Part 4: Data Presentation

Table 1: Candidate Internal Standards for this compound Analysis
Internal Standard CandidateChemical ClassMolecular Weight ( g/mol )Boiling Point (°C)Rationale / Considerations
This compound-d₃ Isotopically Labeled Alcohol~131.23~175Gold Standard. Near-identical properties ensure the most accurate correction. Requires GC-MS.[8][12]
2-Nonanol Secondary Alcohol144.25195-198Good Choice. Structural homolog with similar functionality. Higher boiling point ensures it elutes after the analyte.
2-Heptanol Secondary Alcohol116.20160-161Possible Choice. Structural homolog. Lower boiling point means it will likely elute before the analyte.
2-Octanol Secondary Alcohol130.23175-177Possible Choice. Isomer of octanol. Similar properties, but must be fully resolved from this compound.[17]
1-Octen-3-ol Secondary Alcohol128.21175Risky Choice. Isomer with very similar properties. High risk of being naturally present in samples (e.g., mushrooms).[2]

References

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments. Retrieved from [Link]

  • Dolan, J. W. (2013). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42538, this compound. Retrieved from [Link]

  • Internal standard. (2023). In Wikipedia. Retrieved from [Link]

  • This compound, 76649-14-4. (n.d.). The Good Scents Company. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5358336, this compound, (3E)-. Retrieved from [Link]

  • Grings, M., et al. (2010). Validation of a Manual Headspace Gas Chromatography Method for Determining Volatile Compounds in Biological Fluids. Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]

  • How would I pick a suitable internal standard? (2021). Reddit. Retrieved from [Link]

  • Hřibová, P., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Molecular Sciences. Retrieved from [Link]

  • How Do You Quantify Compounds Using Gas Chromatography? (2024). Chemistry For Everyone. Retrieved from [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]

  • Begnaud, F., & Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Retrieved from [Link]

  • Sánchez-Lara, E., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Revista de la Sociedad Química de México. Retrieved from [Link]

  • NIST. (n.d.). 3-Octen-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • Gallegos, J., et al. (2022). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. Molecules. Retrieved from [Link]

  • Is it possible to validate a method without IS (Internal Standard)? (2014). ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Begnaud, F., & Chaintreau, A. (2016). Good quantification practices of flavours and fragrances by mass spectrometry. Philosophical Transactions of the Royal Society A. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2024). CliniSciences. Retrieved from [Link]

  • Cirlini, M., et al. (2024). Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. Foods. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Which aqueous internal standards can I use in GC-MS analyses? (2015). ResearchGate. Retrieved from [Link]

  • Liu, R. H., & Lin, D. L. (2001). Isotopic analogs as internal standards for quantitative analyses by GC/MS--evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard. Forensic Science International. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing Thermal Degradation of 3-Octen-2-ol in the GC Injector

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the analysis of 3-octen-2-ol. As a secondary, unsaturated alcohol, this compound is particularly susceptible to thermal degradation in conventional Gas Chromatography (GC) injectors, leading to inaccurate quantification and method variability. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your analysis.

Part 1: Frequently Asked Questions - Understanding the Degradation

This section addresses the fundamental "why" behind the analytical challenges associated with this compound.

Q1: What is this compound, and why is it considered thermally labile?

A1: this compound (C₈H₁₆O) is a volatile organic compound classified as a secondary unsaturated alcohol.[1][2] Its structure contains two features that contribute to its thermal instability in a high-temperature GC inlet:

  • Secondary Alcohol Group (-OH): The hydroxyl group is attached to a carbon that is bonded to two other carbon atoms. Under acidic conditions or at high temperatures, this group can be protonated, turning it into a good leaving group (water).[3][4][5]

  • Allylic Position: The C-O bond is adjacent to a carbon-carbon double bond, which can stabilize the resulting carbocation intermediate formed after the loss of water.

The primary degradation pathway is an acid- or heat-catalyzed dehydration reaction , an elimination reaction where a water molecule is lost to form one or more isomers of octadiene.[5][6] This process is often accelerated by active sites within the GC inlet system, such as exposed metal surfaces or acidic sites on a poorly deactivated liner.[7][8][9]

Q2: How can I identify thermal degradation of this compound in my chromatogram?

A2: Thermal degradation manifests in several distinct ways in your chromatographic data:

  • Appearance of New Peaks: You will observe one or more new peaks, typically eluting before the expected retention time of this compound. These correspond to the more volatile octadiene degradation products.[9]

  • Reduced Parent Peak Area: The peak corresponding to intact this compound will be significantly smaller than expected, or it may be absent altogether in cases of severe degradation.

  • Poor Reproducibility: You will notice poor precision (high %RSD) in peak areas across replicate injections. This is because the extent of degradation is highly sensitive to minor variations in injector conditions.[8]

  • Tailing or Split Peaks: While often associated with activity, severe degradation can also contribute to distorted peak shapes for the parent compound.[10]

Q3: What is the chemical mechanism of degradation occurring in the injector?

A3: The degradation of this compound in a hot GC inlet primarily follows an E1 (unimolecular elimination) mechanism, which is common for secondary and tertiary alcohols.[6] The process can be visualized in three key steps, as illustrated in the diagram below.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation (Rate-Limiting) cluster_2 Step 3: Deprotonation A This compound (Poor Leaving Group) B Protonated Alcohol (Good Leaving Group) A->B +H+ (from active site) C Allylic Carbocation (Intermediate) B->C - H₂O (Loss of Water) D Octadiene Isomers (Degradation Products) C->D - H+ (Proton Elimination)

Caption: Mechanism of this compound dehydration in the GC inlet.

Part 2: Troubleshooting and Optimization Guide

Follow this logical workflow to systematically diagnose and eliminate the thermal degradation of this compound.

G Start Problem: This compound Degradation Step1 Step 1: Optimize Injector Temperature (Is degradation still present?) Start->Step1 Step2 Step 2: Evaluate Inlet Liner (Is degradation still present?) Step1->Step2 Yes Solution Solution: Robust & Reproducible Analysis Step1->Solution No Step3 Step 3: Consider Advanced Injection (For trace analysis or maximum inertness) Step2->Step3 Yes Step2->Solution No Step3->Solution Yes

Caption: Troubleshooting workflow for preventing analyte degradation.

Q4: My chromatogram shows significant degradation. What is the first parameter I should adjust?

A4: The first and most impactful parameter to optimize is the injector temperature . The goal is to find the lowest possible temperature that allows for efficient and reproducible vaporization of your sample without providing enough thermal energy to initiate degradation.[11][12] Excessive heat is the primary driver for the degradation reaction.[9]

  • Establish a Baseline: If you are using a standard method, start with the recommended injector temperature (e.g., 250 °C). Inject a known concentration of this compound standard.

  • Analyze Baseline Chromatogram: Calculate the ratio of the degradation peak area(s) to the this compound peak area. This is your degradation index.

  • Stepwise Temperature Reduction: Decrease the injector temperature by 20 °C (e.g., to 230 °C). Allow the system to equilibrate for 10-15 minutes.

  • Inject and Analyze: Inject the same standard and recalculate the degradation index.

  • Repeat: Continue decreasing the temperature in 20 °C increments (e.g., 210 °C, 190 °C, 170 °C) and analyzing the result at each step.

  • Determine Optimal Temperature: Identify the temperature at which the degradation index is minimized or eliminated while maintaining a sharp, symmetrical peak for this compound.

Injector Temperature (°C) This compound Peak Area Degradation Peak(s) Area Observations
250150,00085,000Significant degradation, low parent peak response.
230280,00040,000Degradation reduced, parent peak area increases.
210450,0005,000Minimal degradation, good peak shape.
190480,000<1,000Degradation eliminated, excellent peak shape.
170465,000Not DetectedPeak shape begins to broaden due to slow vaporization.
Note: Data is illustrative. Your results will vary based on your specific instrument and conditions.
Q5: I've lowered the injector temperature, but I still observe some degradation. What should I investigate next?

A5: The next critical component to examine is the GC inlet liner . The liner is the surface your sample first contacts upon injection. If it is not sufficiently inert, it can provide active sites that catalyze the degradation of sensitive compounds like this compound, even at lower temperatures.[7][8]

Causality: Standard borosilicate glass liners have surface silanol groups (-Si-OH) that are acidic and can act as catalytic sites for dehydration. "Deactivated" or "silanized" liners have these active sites capped, presenting a much more inert surface to the sample.[7][9]

  • Always Use a Deactivated Liner: This is non-negotiable for thermally labile compounds. Liners with proprietary deactivations often provide superior inertness and durability.[7]

  • Choose the Right Geometry:

    • Single Taper (Bottom): This is the most recommended geometry for analyzing active compounds with splitless injection. The taper funnels the sample directly onto the column, minimizing contact with the metal inlet seal at the bottom of the injector, which is a common source of activity.[8][10]

    • Liners with Deactivated Glass Wool: Wool can aid in sample vaporization and improve reproducibility.[13] However, it dramatically increases the surface area. It is critical that the wool itself is properly deactivated. For highly sensitive compounds, it is often best to use a liner without wool to minimize risk.[7]

  • Perform Regular Maintenance: Liners are consumables and become dirty or active over time. Replace them regularly, especially when analyzing complex matrices. A contaminated liner is a primary cause of degradation.[14]

Liner Type Pros Cons Best For this compound?
Standard Borosilicate InexpensiveHighly active, will cause severe degradation.No
Deactivated Straight Liner Good inertness, simple flow path.Sample can contact the bottom metal seal.Acceptable
Deactivated Single Taper Excellent inertness, protects sample from the bottom seal.[8]Slightly more expensive.Highly Recommended
Deactivated Liner with Wool Aids vaporization, traps non-volatiles.[13]High surface area can be a source of activity if not perfectly deactivated.Use with Caution
Q6: My application requires very low detection limits, but splitless injection seems to be promoting degradation. Are there better injection techniques?

A6: Yes. For highly sensitive or thermally labile compounds, conventional hot split/splitless injection may not be ideal. The residence time of the analyte in a hot splitless injector is relatively long (30-90 seconds), increasing the opportunity for thermal degradation.[7] Advanced injection techniques can mitigate this entirely.

  • Programmed Temperature Vaporizer (PTV) Injection: This is an excellent alternative. The sample is injected into a cool liner, after which the liner is rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends at high temperatures, significantly reducing degradation.[14][15][16]

  • Cool On-Column (COC) Injection: This is the most inert injection technique available. The liquid sample is injected directly into the front of the GC column at a low oven temperature.[17] There is no hot injector and no liner, completely eliminating the primary sources of thermal stress and catalytic activity. This technique is ideal for trace analysis of extremely labile compounds.[14][17]

Injection Technique Principle Thermal Stress Best Use Case for this compound
Hot Splitless Sample vaporized in a hot inlet with split vent closed for ~1 min.High (prolonged exposure)Routine analysis where degradation can be controlled by temp/liner.
PTV Inject into a cool inlet, then rapidly heat to transfer.Low (brief exposure)Trace analysis, highly labile compounds.[14]
Cool On-Column (COC) Inject liquid directly onto a cool column.Minimal / NoneUltimate inertness, trace analysis of the most sensitive compounds.[17]

Part 3: Summary of Best Practices

For a robust and reliable analysis of this compound, adhere to the following core principles:

  • Minimize Injector Temperature: Use the lowest temperature that provides efficient vaporization (typically 180-210 °C).

  • Use Highly Deactivated Liners: A single-taper deactivated liner is the preferred choice to prevent catalytic degradation.

  • Perform Regular Inlet Maintenance: Replace the liner and septum frequently to prevent the buildup of active sites.

  • Increase Carrier Gas Flow: Higher flow rates reduce the analyte's residence time in the hot injector, decreasing the chance of degradation.

  • Consider Advanced Techniques: For demanding applications requiring the highest sensitivity and inertness, utilize PTV or Cool On-Column injection.[17]

By systematically applying these principles, you can effectively prevent the thermal degradation of this compound, leading to accurate, reproducible, and trustworthy results in your research and development efforts.

References

  • ALWSCI. (2025).
  • Phenomenex. (2025).
  • CHROMSERVIS. (n.d.). GC liners. CHROMSERVIS.EU.
  • Thermo Fisher Scientific. (n.d.).
  • Separation Science. (n.d.). Inlet Liners – Part 1.
  • Popp, P., Bauer, C., & Wennrich, L. (2003). Injectors for capillary gas chromatography and their application to environmental analysis. Analytica Chimica Acta.
  • BenchChem. (2025). This compound | 76649-14-4. BenchChem.
  • Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. Microbioz India.
  • National Center for Biotechnology Inform
  • National Center for Biotechnology Information. (n.d.). This compound, (3E)-. PubChem.
  • Agilent Technologies. (2024).
  • Pharma Growth Hub. (2023). Why Use Glass Wool in GC Inlet Liner. Pharma Growth Hub.
  • American Laboratory. (2016). Selecting a GC Inlet Liner.
  • WebAssign. (n.d.).
  • WebAssign. (n.d.).
  • BYJU'S. (n.d.).
  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Chemistry LibreTexts.
  • Separation Science. (n.d.). Hot Split Injections, Part 3 – Decomposition.

Sources

Technical Support Center: Optimal GC Column Selection for C8 Volatile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Gas Chromatography (GC) applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into selecting the optimal GC column for the separation of C8 volatile compounds. This resource will help you navigate common challenges and troubleshoot issues to achieve robust and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a GC column for C8 volatile compound analysis?

A1: The selection of a GC column is the most critical step in method development.[1][2] The four main factors to consider are stationary phase, column internal diameter (I.D.), film thickness, and column length.[1] For C8 volatile compounds, which include various isomers of alkanes, alkenes, and aromatic hydrocarbons, the choice of stationary phase is paramount as it dictates the selectivity of the separation.[1][3]

Q2: How does the stationary phase polarity impact the separation of C8 compounds?

A2: The general principle of "like dissolves like" applies.[2] Non-polar columns are best for separating non-polar compounds like C8 alkanes, where elution order generally follows boiling points.[2][4] For separating C8 compounds with varying degrees of unsaturation or aromaticity (e.g., separating octane from ethylbenzene or styrene), a more polar stationary phase is required.[4] Highly polar phases, often containing cyanopropyl functional groups, are effective for separating compounds based on differences in polarizability, such as alkenes and aromatic hydrocarbons.[4]

Q3: What is the role of column dimensions (length, I.D., film thickness) in separating volatile C8 compounds?

A3:

  • Length: Longer columns provide higher efficiency (more theoretical plates) and better resolution, but at the cost of longer analysis times.[5][6] Doubling the column length increases resolution by a factor of about 1.4.[5][7] For complex mixtures of C8 isomers, a longer column (e.g., 60 m or 100 m) may be necessary.[5][6]

  • Internal Diameter (I.D.): Smaller I.D. columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution.[5][7] Halving the I.D. can double the efficiency.[5] However, smaller I.D. columns have a lower sample loading capacity.[5][8] For most applications, a 0.25 mm I.D. column provides a good balance between efficiency and capacity.[2]

  • Film Thickness: For highly volatile compounds like C8s, a thicker film (e.g., 1.0 µm or greater) is recommended to increase retention and improve separation, potentially eliminating the need for sub-ambient oven temperatures.[1][2][3] Thicker films also increase sample capacity.[1][8]

Q4: Can you recommend a starting point for column selection for a general C8 volatile mix?

A4: A good starting point for a general mix of C8 volatile compounds, including alkanes and aromatics, would be a mid-polarity stationary phase. A column with dimensions of 30 m x 0.25 mm I.D. and a 1.0 µm film thickness is a versatile choice for many applications.[6][8] From there, the method can be optimized by adjusting the temperature program and other parameters.

Q5: How do I know if my column is overloaded?

A5: Column overload is indicated by distorted peak shapes, specifically fronting peaks, where the front of the peak is less steep than the back.[3][9] This can also lead to a loss of resolution and poor reproducibility.[3] To remedy this, you can reduce the injection volume, increase the split ratio, or choose a column with a higher sample capacity (larger I.D. or thicker film).[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of C8 volatile compounds.

Problem 1: Poor Resolution or Co-elution of C8 Isomers

Symptoms:

  • Peaks are not baseline separated.

  • Two or more compounds elute at the same retention time.

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: The selectivity of the stationary phase may not be suitable for the specific isomers you are trying to separate.

    • Solution: If separating non-polar alkanes from more polar aromatic C8 compounds, a column with intermediate or high polarity will provide better selectivity.[4] Consider a phase with phenyl or cyanopropyl functional groups to enhance interactions with polarizable analytes.[3][4]

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve closely eluting peaks.

    • Solution 1 (Increase Length): Increase the column length. Doubling the length will increase resolution by about 40%.[7]

    • Solution 2 (Decrease I.D.): Switch to a column with a smaller internal diameter. For example, moving from a 0.25 mm I.D. to a 0.18 mm I.D. column will significantly increase efficiency.[7][10]

  • Incorrect Oven Temperature Program: The temperature ramp rate may be too fast, not allowing sufficient time for separation.

    • Solution: Optimize the temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve the separation of critical pairs.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Tailing Peaks: Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Fronting Peaks: Asymmetrical peaks with a sloped front.

Possible Causes & Solutions:

  • Peak Tailing:

    • Active Sites: Active sites in the inlet liner or on the column itself can cause tailing for polar or active compounds.

      • Solution: Use a deactivated inlet liner and an inert GC column. If the column is old, it may need to be replaced.[9]

    • Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.

      • Solution: Reinstall the column according to the manufacturer's instructions.[9][11]

  • Peak Fronting:

    • Column Overload: Injecting too much sample onto the column is a common cause of fronting.[3][9]

      • Solution: Reduce the injection volume, increase the split ratio, or use a column with a higher capacity (thicker film or larger I.D.).[9]

    • Sample Condensation: If the injector temperature is too low, the sample may condense, leading to poor peak shape.

      • Solution: Ensure the injector temperature is appropriate for the volatility of the C8 compounds and the solvent.[9]

Problem 3: Shifting Retention Times

Symptoms:

  • Retention times for the same analytes are inconsistent between runs.

Possible Causes & Solutions:

  • Leaks in the System: Leaks in the carrier gas flow path will cause pressure and flow fluctuations, leading to retention time shifts.[11][12]

    • Solution: Perform a leak check of the system, paying close attention to the septum, ferrules, and column connections.[12]

  • Unstable Oven Temperature: Inconsistent oven temperature control will directly affect retention times.

    • Solution: Verify the oven temperature with a calibrated external thermometer.[11]

  • Changes in Carrier Gas Flow: Fluctuations in the carrier gas flow rate will cause retention times to shift.

    • Solution: Use a calibrated flow meter to verify the carrier gas flow rate. Ensure the gas supply is stable.[11]

Problem 4: Ghost Peaks or Baseline Noise

Symptoms:

  • Unexpected peaks appear in the chromatogram, especially during blank runs.

  • The baseline is noisy or shows significant drift.

Possible Causes & Solutions:

  • Contamination: Contamination can come from various sources, including the sample, solvent, carrier gas, or system components like the septum and inlet liner.[12][13]

    • Solution: Run a blank solvent injection to identify the source of contamination. Clean or replace the inlet liner and septum.[11] Ensure high-purity gases and solvents are used.[13]

  • Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline.

    • Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature.[9] Condition the column according to the manufacturer's instructions. Using low-bleed "MS" designated columns can also help.[14]

  • Oxygen in Carrier Gas: Oxygen can degrade the stationary phase, leading to increased bleed and noise.

    • Solution: Install and regularly replace oxygen traps on the carrier gas line.[9]

Data & Protocols

Table 1: GC Column Selection Guide for C8 Volatiles
Stationary Phase PolarityTypical Phase CompositionRecommended ForElution Order Primarily Based On
Non-Polar 100% DimethylpolysiloxaneSeparation of C8 alkanes and non-polar compounds.Boiling Point[4]
Intermediate Polarity (5%-Phenyl)-methylpolysiloxaneGeneral purpose, separation of a mix of C8 alkanes and aromatics.Boiling point and dipole-dipole interactions.[4]
Intermediate Polarity (50%-Phenyl)-methylpolysiloxaneIncreased selectivity for aromatic C8 compounds.Dipole-dipole and π-π interactions.[4]
Highly Polar (50%-Trifluoropropyl)-methylpolysiloxaneSelective for electron-rich compounds like halogenated C8s.Interactions with lone pair electrons.[3]
Highly Polar Polyethylene Glycol (WAX)Separation of polar C8 compounds like alcohols and aldehydes.Hydrogen bonding capacity.[7]
Experimental Protocol: Initial Column Selection and Method Development
  • Define Analytes: Identify the specific C8 volatile compounds in your sample mixture. Note their polarity and boiling points.

  • Select Stationary Phase: Based on the polarity of your target analytes, choose a stationary phase using Table 1 as a guide. For an unknown mixture, start with an intermediate polarity phase.

  • Choose Column Dimensions:

    • For routine analysis with good resolution, start with a 30 m x 0.25 mm I.D. column.[8]

    • For highly volatile C8 compounds, select a thicker film (≥ 1.0 µm) to ensure adequate retention.[2][3]

  • Install and Condition the Column:

    • Install the column in the GC according to the instrument manufacturer's instructions, ensuring clean cuts and proper ferrule placement.

    • Condition the column by heating it to a temperature slightly above the expected final analysis temperature (but below the maximum operating temperature) with carrier gas flowing for several hours to remove any contaminants.

  • Develop the Temperature Program:

    • Start with a broad temperature program, for example, 40°C (hold for 2 min) to 250°C at 10°C/min.

    • Inject a standard mixture of your target C8 compounds.

    • Based on the initial chromatogram, optimize the temperature program by adjusting the initial temperature, ramp rates, and final hold time to improve the separation of critical peak pairs.

Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow cluster_Problem Problem Identification cluster_Investigation Systematic Investigation cluster_Solution Resolution Problem Chromatographic Issue (e.g., Poor Resolution) Check_Method Review Method Parameters (Temp Program, Flow Rate) Problem->Check_Method Is the method appropriate? Check_Hardware Inspect Hardware (Inlet, Column, Detector) Problem->Check_Hardware Is the hardware sound? Check_Consumables Check Consumables (Septum, Liner, Gas Traps) Problem->Check_Consumables Are consumables fresh? Optimize_Method Optimize Method Check_Method->Optimize_Method Perform_Maintenance Perform Maintenance Check_Hardware->Perform_Maintenance Replace_Parts Replace Consumables Check_Consumables->Replace_Parts Resolution Problem Resolved Optimize_Method->Resolution Perform_Maintenance->Resolution Replace_Parts->Resolution

Caption: A logical workflow for troubleshooting common GC issues.

References

  • Restek Corporation. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]

  • LCGC International. (2015, February 1). Pragmatic Rules for GC Column Selection. [Link]

  • Krupčik, J., Repka, D., Hevesi, T., Mocák, J., & Kraus, G. (1986). Optimization of stationary phase selectivity for the gas-liquid chromatographic separation of C8 cyclic and aromatic hydrocarbons using squalane and liquid crystal glass capillary columns in series. Journal of Chromatography A, 355, 99–105. [Link]

  • Separation Science. Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full?[Link]

  • Scribd. Impact of GC Parameters On The Separation - 3 Column Length PDF. [Link]

  • Restek Corporation. GC Troubleshooting Guide. [Link]

  • SCION Instruments. (n.d.). Optimising GC Column Choice. [Link]

  • LabRulez GCMS. Impact of GC Parameters on the Separation. [Link]

  • Separation Science. (2024, December 4). C8 vs C18 Column: Which Should You Choose?[Link]

  • LCGC International. (2023, April 1). Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]

  • Researcher.Life. Selectivity of the stationary phase in gas chromatography. [Link]

  • Phenomenex. (2025, August 8). Stationary Phases in Gas Chromatography: Types and Key Insights. [Link]

  • Phenomenex. (2025, July 24). How to Choose the Right Column for Gas Chromatography: A Comprehensive Guide. [Link]

  • Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. [Link]

  • Unbranded. GC Column Selection Guide. [Link]

  • Shimadzu. (2021, June 29). Fundamentals of HPLC 2 - Role of column and Separation Modes in HPLC [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 5). Selectivity differences for C18 and C8 reversed-phase columns as a function of temperature and gradient steepness I. Optimizing selectivity and resolution. [Link]

  • SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. [Link]

  • LabRulez GCMS. Hydrocarbons, C1 – C8 - Analysis of air sample. [Link]

  • LCGC International. (2013, December 1). Optimizing GC–MS Methods. [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]

  • LCGC International. Application Notes: GC. [Link]

  • Agilent Technologies. GC Tips and Tricks. [Link]

  • Pragolab. Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). [Link]

  • Agilent Technologies. (2018, October 4). GC Tips and Tricks for Method Optimization [Video]. YouTube. [Link]

  • Agilent Technologies. GC & GC/MS Applications Overview. [Link]

  • Brookvale Groby Learning Trust. C8 Chemical Analysis. [Link]

  • Islam, M. R., Ali, M. A., & Choi, J. (2021). Extraction of volatile organic compounds from leaves of Ambrosia artemisiifolia L. and Artemisia annua L. by headspace-solid phase micro extraction and simultaneous distillation extraction and analysis by gas chromatography/mass spectrometry. Food science & nutrition, 9(2), 1085–1094. [Link]

  • Noble, R., Dobrovin-Pennington, A., Rodger, A., & Coventry, D. (2025, August 6). Volatile C8 compounds and pseudomonads influence primordium formation of Agaricus bisporus. ResearchGate. [Link]

  • de Fine Licht, H. H., Andersen, A., & Schiøtt, M. (2025, February 5). Volatile Organic Compounds of Diverse Origins and Their Changes Associated With Cultivar Decay in a Fungus-Farming Termite. Frontiers in Ecology and Evolution. [Link]

  • ResearchGate. (2025, August 7). Microextraction of volatile compounds from wine samples and their determination by GC-FID. The effect of the salts and extraction solvents used. [Link]

Sources

Technical Support Center: Minimizing Sample Carryover in Automated 3-Octen-2-ol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analysis of 3-octen-2-ol. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with sample carryover in automated Gas Chromatography (GC) systems. Here, we provide in-depth, field-proven insights and actionable protocols in a direct question-and-answer format to help you diagnose, troubleshoot, and prevent carryover, ensuring the integrity and accuracy of your analytical data.

Section 1: Frequently Asked Questions (FAQs) — Understanding the Root Causes of Carryover

This section addresses fundamental questions about the nature of sample carryover and the specific properties of this compound that can contribute to this common analytical issue.

Q1: What is sample carryover, and why is it a significant problem in the trace analysis of this compound?

A: Sample carryover is the contamination of a current sample analysis by a remnant of a preceding sample.[1] In chromatography, this typically manifests as "ghost peaks" — unexpected peaks that appear in the chromatogram of a blank or low-concentration sample, corresponding to the retention time of an analyte from a previous, high-concentration injection.[2][3]

This issue is particularly problematic for this compound analysis for two primary reasons:

  • Compromised Quantitation: The presence of a ghost peak artificially inflates the measured concentration of this compound in subsequent samples. This can lead to inaccurate results, causing a sample to fail when it should pass or misrepresenting its true concentration.[4]

  • False Positives: In trace-level analysis, a significant carryover can be mistaken for the actual presence of the analyte, leading to a false positive result. This undermines the reliability and sensitivity of the assay.

Q2: What are the primary sources of carryover in a typical automated GC system?

A: Carryover originates from any point in the sample flow path where the analyte can be temporarily retained and then released during a subsequent run. The most common sources are systematically ordered from the point of injection to the detector.[5]

  • Autosampler Syringe: This is the most frequent culprit. Residue can cling to the exterior of the syringe needle or the interior surfaces of the needle and glass barrel.[6][7]

  • Injection Port (Inlet): The inlet is a high-temperature environment where contamination can accumulate. Key areas include the inlet liner, the septum, and the metal surfaces of the inlet body itself. A critical issue here is "backflash," which occurs when the injected sample rapidly expands to a vapor volume that exceeds the internal volume of the liner.[7][8] This vapor can contaminate cooler, upstream components like the carrier gas lines and septum purge line, creating a persistent source of carryover.[7][8]

  • GC Column: While less common for a volatile compound like this compound, strong chemical interactions can occur between the analyte and active sites (e.g., exposed silanols) at the head of the column, leading to incomplete elution in a single run.[9][10]

  • Transfer Lines and Fittings: Improperly seated fittings can create "dead volumes" where sample can be trapped and slowly bleed out in later runs.[1]

cluster_Autosampler Autosampler cluster_Inlet GC Inlet cluster_Oven GC Oven Vial Sample Vial Syringe Syringe Needle/Barrel (Hotspot #1) Vial->Syringe Aspiration Liner Inlet Liner (Hotspot #2) Syringe->Liner Injection Septum Septum Septum->Liner Bleed Column Column Head (Hotspot #3) Liner->Column Transfer GasLines Carrier Gas Lines (Backflash Contamination) GasLines->Liner Bleed-back Detector Detector Column->Detector

Diagram 1: Key carryover hotspots in an automated GC system.
Q3: Are there specific properties of this compound that make it prone to carryover?

A: Yes, the physicochemical properties of this compound present a mixed profile that can contribute to carryover under suboptimal conditions.

This compound is a secondary alcohol, meaning it has a hydroxyl (-OH) group. This group can engage in hydrogen bonding, a relatively strong intermolecular force. If there are active sites within the GC system (e.g., free silanol groups on a dirty inlet liner or column), this compound can adsorb to these sites. While its overall volatility helps it move through the system, these specific interactions can cause it to be retained and elute slowly, contributing to carryover.[7] It is insoluble in water but miscible in organic solvents like ethanol, which is a key consideration for selecting appropriate wash solvents.[11][12]

PropertyValueImplication for Carryover
Molecular Formula C₈H₁₆ORelatively small and volatile.
Molecular Weight 128.21 g/mol [11]Contributes to its volatility.
Boiling Point ~175 °C (est.)Requires sufficient inlet and oven temperatures for complete vaporization and elution.
Solubility Insoluble in water; soluble in ethanol.[11][12]Dictates the choice of effective wash solvents for the autosampler. Aqueous washes are ineffective.
Chemical Class Secondary AlcoholThe hydroxyl group can form hydrogen bonds with active sites in the inlet or column, causing adsorption.
Table 1: Physicochemical properties of this compound and their relevance to carryover.
Section 2: Troubleshooting Guide — A Systematic Approach to Diagnosing Carryover

When carryover is suspected, a logical, step-by-step diagnostic process is essential to avoid unnecessary downtime and component replacement. This section provides a workflow to efficiently isolate the source of the contamination.

Q4: I see a peak for this compound in my blank injection right after a high-concentration standard. Where do I start?

A: Start with a systematic diagnostic sequence to isolate the problem. The goal is to determine if the source is the syringe/solvent, the inlet, or the column.[13] This requires running a series of specific injections and analyzing the results.

Start Ghost Peak Observed in Blank InjectSolvent Inject a clean solvent blank. (e.g., Ethanol) Start->InjectSolvent Decision1 Is the ghost peak still present? InjectSolvent->Decision1 NoInject Perform a 'no-injection' run. (Remove syringe from autosampler) Decision1->NoInject Yes SourceSample Source was the original sample/solvent. Decision1->SourceSample No Decision2 Is the ghost peak still present? NoInject->Decision2 SourceSyringe Source is likely Syringe or Wash Solvents. ACTION: Implement rigorous wash protocol (Q7). Decision2->SourceSyringe No SourceInletColumn Source is downstream of syringe. (Inlet or Column) Decision2->SourceInletColumn Yes Maintenance Perform inlet maintenance. (Replace liner, septum, seal) and trim column (Q9). SourceInletColumn->Maintenance Decision3 Is the ghost peak gone? Maintenance->Decision3 SourceInlet Source was the Inlet. ACTION: Review inlet parameters (Q8). Decision3->SourceInlet Yes SourceColumn Source is likely the Column. ACTION: Perform extended column bake-out (Q9) or replace. Decision3->SourceColumn No

Diagram 2: Logical workflow for troubleshooting this compound carryover.
Q5: How can I definitively determine if the carryover is from the autosampler syringe or the injection port?

A: A simple set of diagnostic injections can isolate these two common sources.[14][15]

  • Establish a Baseline: Inject a high-concentration standard of this compound to "contaminate" the system.

  • Run a Standard Blank: Immediately following the high standard, inject a vial of your clean solvent (e.g., ethanol). If you see the ghost peak, carryover is confirmed. Note the peak area.

  • Perform a "No-Injection" or "Air" Blank: Remove the syringe from the autosampler so it cannot perform an injection. Manually start a run of the same GC method.

    • If the ghost peak disappears or is significantly smaller: The source of the carryover is the autosampler syringe or the wash station.[15] The syringe is carrying residue into the inlet. Proceed to Q7 to optimize your wash protocol.

    • If the ghost peak persists with a similar area: The contamination is downstream of the syringe , most likely in the injection port (liner) or the head of the column . The heat from the inlet is causing residual analyte to bleed onto the column. Proceed to Q8 and Q9 for inlet and column maintenance.

Q6: My carryover issue seems random. The ghost peak doesn't always appear in the blank immediately after a high standard, but sometimes shows up several runs later. What could be the cause?

A: This insidious problem is a classic symptom of backflash .[7][16] When a sample injection vaporizes and expands beyond the liner's capacity, the vapor travels up the carrier gas and septum purge lines, which are typically unheated.[7][8] Higher-boiling or more polar components like this compound can condense and coat these lines.

This contamination doesn't get flushed out easily. It may require the solvent vapors from a subsequent injection to re-dissolve it and carry it back into the inlet, where it can then enter the column.[8] The appearance of carryover can seem random because it may depend on the specific solvent used in a later injection and the instrument's pressure dynamics at that moment. The solution is to prevent backflash in the first place by optimizing inlet parameters as described in Q8.

Section 3: Prevention and Mitigation Protocols

Effective carryover management relies on proactive prevention through optimized methods and regular maintenance.

Q7: What is an effective autosampler wash protocol for this compound?

A: An effective wash protocol uses solvents that can thoroughly dissolve this compound and is configured to clean both the inside and outside of the syringe needle, both before and after injection. Since this compound is an alcohol soluble in other organic solvents, a multi-solvent approach is often best.[16][17]

SolventRole and Rationale
Sample Solvent (e.g., Ethanol) Primary Wash: Using the same solvent as the sample is effective for initial rinsing.
Acetonitrile or Isopropanol Intermediate Polarity Wash: Good for removing a wide range of contaminants. Isopropanol is an excellent choice.[4]
Hexane Non-polar Rinse: Helps remove any non-polar co-extractants from a sample matrix that could trap the analyte.
Table 2: Recommended autosampler wash solvents for this compound analysis.

This protocol should be adapted to the capabilities of your specific autosampler.

  • Configure Wash Vials:

    • Wash Vial A: Sample Solvent (e.g., Ethanol)

    • Wash Vial B: Isopropanol

  • Set Pre-Injection Washes: Before aspirating the sample, clean the syringe to prevent contamination of the sample.

    • Perform 3 washes with Wash Vial B (Isopropanol).

    • Perform 3 washes with Wash Vial A (Sample Solvent). This primes the syringe with the sample solvent.

  • Aspirate and Inject Sample.

  • Set Post-Injection Washes: This is the most critical step for preventing carryover from the sample.

    • Perform 5 washes with Wash Vial A (Sample Solvent) to remove the bulk of the sample residue.

    • Perform 5 washes with Wash Vial B (Isopropanol) as a strong, final rinse.

  • Enable Sample Washes/Pumps (if available): Use 3-5 "sample pumps" or "sample washes." This involves aspirating and dispensing the sample back into the vial multiple times before the final aspiration for injection. This helps equilibrate the internal surfaces of the syringe with the sample, reducing adsorption.

Q8: How should I optimize my GC inlet parameters to minimize carryover, especially from backflash?

A: Inlet optimization is a balance between ensuring complete vaporization and preventing sample overload in the liner.[18]

ParameterRecommendation for this compoundRationale
Injection Volume ≤ 1 µL The single most effective way to prevent backflash. Smaller liquid volumes create smaller vapor volumes.[16]
Inlet Temperature 250 °C Sufficiently above the boiling point of this compound to ensure rapid vaporization but not so high as to cause degradation or excessive backflash pressure.[19]
Liner Type Deactivated, Tapered (e.g., Cyclo or Tapered FocusLiner®) Deactivation prevents active sites from adsorbing the analyte. A taper at the bottom helps focus the sample onto the column, while a taper at the top can help contain the vapor cloud.[7]
Injection Mode Pulsed Splitless Applying a high-pressure pulse during injection helps transfer the vaporized sample onto the column more rapidly and efficiently, reducing the time it spends in the inlet and minimizing the chance of backflash.[16]
Table 3: Recommended GC inlet parameters to reduce this compound carryover.
Q9: What routine GC oven and column maintenance procedures can prevent carryover buildup?

A: Regular maintenance ensures that less-volatile residues and adsorbed analytes are removed from the system before they can cause problems.

Part A: Post-Run Column Bake-out

  • Extend Run Time: After your last analyte of interest has eluted, add a post-run bake-out step to your oven temperature program.

  • Set Bake-out Temperature: Increase the oven temperature to 20-30 °C above the final temperature of your analytical method, but ensure you do not exceed the column's maximum isothermal temperature limit .

  • Set Hold Time: Hold at this temperature for 5-10 minutes. This helps to "strip" any strongly retained compounds, including residual this compound, from the column.[2][5]

Part B: Routine Inlet and Column Maintenance (Perform as needed based on diagnostic tests or at regular intervals)

  • Cool System: Cool the inlet and oven to a safe temperature (e.g., < 40 °C). Turn off carrier gas flow at the instrument (do not turn off the tank).

  • Perform Inlet Maintenance:

    • Remove the autosampler.

    • Open the inlet and carefully remove the septum and inlet liner.

    • Replace the septum and liner with new, clean parts. Do not attempt to reuse them. Handle new parts with clean forceps to avoid contamination.[3][6][20]

  • Trim the GC Column:

    • While the inlet is open, gently pull a length of the column up through the inlet.

    • Using a ceramic scoring wafer, score and break 10-15 cm from the inlet end of the column. This removes the section where most non-volatile residues and active sites accumulate.[6]

    • Wipe the trimmed end with a lint-free wipe dampened with methanol to remove any shards.

  • Reassemble and Leak Check:

    • Reinstall the column to the correct depth in the inlet.

    • Reassemble the inlet with the new liner and septum.

    • Restore carrier gas flow and perform an electronic leak check to ensure all connections are secure.

  • Condition System: After maintenance, run a blank solvent injection to confirm the system is clean and ready for analysis.

References
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Restek. (2018, January 2). GC Troubleshooting—Carryover and Ghost Peaks. Restek Resource Hub. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Lab Manager. (2024, July 11). Successfully Maintaining Automated Liquid Handlers. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part One: Ghost Peaks. Retrieved from [Link]

  • Agilent Technologies. (2016, April 5). Ghost Peaks - Part 1 - GC Troubleshooting Series. YouTube. Retrieved from [Link]

  • Choudhary, A. (n.d.). SOP for Cleaning of Gas Chromatograph (Head Space). Pharmaguideline. Retrieved from [Link]

  • LabRulez GCMS. (2021, April 22). GC & GC/MS Method Development Quick Reference Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Retrieved from [Link]

  • Waters Corporation. (2025, November 21). Reducing carryover. Waters Help Center. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). GC Carryover Problems. Retrieved from [Link]

  • ResearchGate. (2024, July 23). How to eliminate the carry-over effect in GC-MS/MS system?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Strategies to Maintain Sample Integrity Using a Liquid-Filled Automated Liquid-Handling System with Fixed Pipetting Tips. Retrieved from [Link]

  • Chromatography Today. (2013, September 3). Why do I have Carryover?. Retrieved from [Link]

  • Alwsci. (2025, February 27). Automatic Headspace Sampler Cleaning Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Hinshaw, J. V. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • Taylor, T. (2018, November 12). The LCGC Blog: Solve Carryover Problems in Gas Chromatography. LCGC International. Retrieved from [Link]

  • Anthias Consulting. (2016, January 19). Strategies for GC-MS Method Development. YouTube. Retrieved from [Link]

  • Artel. (n.d.). Minimizing Liquid Delivery Risk: Automated Liquid Handlers as Sources of Error. Retrieved from [Link]

  • ResearchGate. (2015, December 13). How can I avoid sample carry over from columns in a GC-MS instrument?. Retrieved from [Link]

  • Aijiren. (2024, February 23). How to Properly Clean and Maintain Chromatography Autosampler Vials. Retrieved from [Link]

  • Patsnap. (2025, September 19). How HPLC-MS Prevents Carryover In Sticky Analyte Methods?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound, (3E)-. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2016, March 10). Does injection port temperature affects compound separation of PAH in GCMS?. Retrieved from [Link]

  • Lotus Consulting. (2018, January 25). Effects of Temperature and Pressure on Sample Loop Volume in Gas Analysis. Retrieved from [Link]

  • Dolan, J. W. (2005). Autosampler Carryover. LCGC International. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-octen-2-one. Retrieved from [Link]

  • Department of Forensic Sciences. (2021, August 26). FCS09 – SOP for Operating and Maintaining GC-FID Instruments. Retrieved from [Link]

  • Chromatography Forum. (2022, August 18). 8270 - injection port temperature. Retrieved from [Link]

  • University of Texas at Arlington. (n.d.). Lecture 5: Gas Chromatography Injection. Retrieved from [Link]

  • ResearchGate. (2016, September 8). GC-MS washing solvents for the plunger needle?. Retrieved from [Link]

  • Department of Forensic Sciences. (2022, November 18). FCS09-SOP for Operating and Maintaining GC-MS and GC-FID Instruments. Retrieved from [Link]

  • Waters Corporation. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Waters Corporation. (n.d.). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Retrieved from [Link]

  • Lab Manager. (2018, October 11). Minimizing HPLC Carryover. Retrieved from [Link]

  • Broughton, P. M. G., & Gowenlock, A. H. (1979). Carry-over in automatic analysers. Annals of Clinical Biochemistry, 16(1), 59-62.
  • ResearchGate. (2015, January 19). What's the best wash solvent for cleaning the syringe used to inject BSTFA+TMCS in a GC-MS?. Retrieved from [Link]

Sources

Technical Support Center: Ion Source Contamination and 3-Octen-2-ol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to troubleshooting and resolving mass spectrometry performance issues for 3-Octen-2-ol analysis through meticulous ion source cleaning.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound signal intensity is decreasing over time, and my baseline is noisy. How do I know if a dirty ion source is the problem?

This is a classic symptom of ion source contamination. When analyzing semi-volatile compounds like this compound, a dirty ion source can manifest in several ways:

  • Gradual or Sudden Drop in Signal Intensity: Contaminants on the ion source lenses can create insulating layers, altering the electrostatic fields required to efficiently guide ions into the mass analyzer.[1][2] This leads to a loss of signal for your target analyte.

  • Increased Background Noise: Contaminants can slowly "bleed" off the source, creating a high chemical background that obscures low-level signals.[3][4][5]

  • Poor Peak Shape: Asymmetrical or broad peaks can indicate that the ion optics are compromised due to non-uniform charging on contaminated surfaces.

  • Erratic Tuning Results: If your instrument is failing its autotune or if the tuning report shows abnormally high repeller or electron multiplier voltages, it's a strong indicator that the ion source is dirty and the system is compensating for the loss of ion transmission.[6][7]

A simple diagnostic test is to inject a blank solvent. If you still observe significant background noise or ions that are characteristic of known contaminants, it confirms that the contamination is within the mass spectrometer itself, very likely in the ion source.[7]

Q2: Why is this compound analysis particularly sensitive to ion source contamination?

This compound, being a semi-volatile alcohol, has specific properties that make its analysis susceptible to issues from a contaminated ion source:

  • Active Sites Interaction: As an alcohol, this compound has an active hydroxyl group. Contaminants can create active sites on the ion source surfaces, leading to analyte adsorption, degradation, or inconsistent ionization, which can disproportionately affect polar or active compounds.

  • Thermal Lability: While this compound is volatile, it can still be sensitive to overly active or hot surfaces within the ion source. Contaminant buildup can alter the thermal properties of the source, potentially leading to in-source degradation of the analyte.

  • Co-elution with Matrix Contaminants: In complex matrices, non-volatile components can deposit on the ion source. When this compound enters the source, it may interact with this layer of "baked-on" matrix, leading to ion suppression.

Q3: What are the most common contaminants I should be aware of, and how can I identify them?

Contamination can originate from various sources, including the GC system, sample matrix, carrier gas, and even the lab environment.[4][5] Identifying the characteristic ions of these contaminants in your background spectra can help pinpoint the source of the problem.

Common Contaminants Characteristic Ions (m/z) Likely Source
Column Bleed 73, 207, 281, 355, 429Polysiloxane-based GC column stationary phase degradation.[3]
Pump Oil 69, 131, 219, 264, 414, 502Backstreaming from mechanical or diffusion pumps.[3][5]
Plasticizers (Phthalates) 149Common in plastic labware, vials, and seals.[3]
Cleaning Solvents 31 (Methanol), 43, 58 (Acetone), 78 (Benzene), 91 (Toluene)Residual solvents from previous cleaning or lab environment.[5]
Air Leak 18 (H₂O), 28 (N₂), 32 (O₂), 44 (CO₂)A poor seal in the vacuum system.[2][5]

Troubleshooting and Cleaning Workflow

The following diagram outlines a logical workflow for diagnosing and resolving issues related to poor this compound performance.

G start Start: Poor this compound Performance (Low Signal, High Noise, Poor Peaks) check_tune Review MS Tune Report start->check_tune tune_fail Tune Fails or Voltages High? check_tune->tune_fail check_leaks Check for Air Leaks (m/z 18, 28, 32, 44) tune_fail->check_leaks No vent_system Vent Mass Spectrometer (Follow Manufacturer Protocol) tune_fail->vent_system Yes leaks_found Leaks Present? check_leaks->leaks_found fix_leaks Fix Leaks: Replace Ferrules/Seals leaks_found->fix_leaks Yes analyze_background Analyze Background Spectrum (Inject Blank Solvent) leaks_found->analyze_background No pump_down Pump Down & Bake Out System fix_leaks->pump_down contaminants_present Contaminants Present? (See Table 1) analyze_background->contaminants_present contaminants_present->vent_system Yes other_issue Issue Persists: Investigate GC or Sample Prep contaminants_present->other_issue No remove_source Remove Ion Source for Cleaning vent_system->remove_source clean_source Execute Ion Source Cleaning Protocol remove_source->clean_source reassemble Reassemble & Reinstall Source clean_source->reassemble reassemble->pump_down retune Perform Autotune pump_down->retune system_ok System Performance Restored retune->system_ok

Caption: Troubleshooting workflow for ion source contamination.

Detailed Experimental Protocol: Ion Source Cleaning

This protocol provides a general guideline for cleaning a standard Electron Ionization (EI) source. Always consult your specific instrument's hardware manual for detailed instructions and diagrams. [8][9][10][11][12]

Safety Precautions:

  • Always wear powder-free nitrile gloves to avoid transferring oils and other contaminants to the source components.[5]

  • Work in a clean, well-ventilated area.

  • Use appropriate personal protective equipment (PPE), including safety glasses.

  • Allow the ion source to cool completely before handling to prevent burns.[11]

Materials:

  • Lint-free wipes and swabs

  • Abrasive powder (e.g., aluminum oxide)

  • Beakers for sonicating parts

  • Forceps for handling components

  • HPLC-grade or pesticide-grade solvents: Methanol, Acetone, Hexane

  • Deionized water

  • A sonicator

  • Dry, high-purity nitrogen for drying parts

Step-by-Step Methodology:

  • System Venting and Source Removal:

    • Vent the mass spectrometer according to the manufacturer's instructions.

    • Once the system is at atmospheric pressure, carefully open the analyzer chamber.

    • Disconnect any necessary cables and remove the ion source assembly. Take pictures at each step of disassembly to aid in reassembly.[13]

  • Disassembly:

    • Carefully disassemble the ion source on a clean, lint-free surface. Lay out the parts (repeller, ion focus lens, drawout lens, source body, etc.) in the order they were removed.[10]

    • Crucial Note: Handle ceramic insulators with care. Do not scratch them or clean them with abrasive materials. Usually, they only require rinsing with solvents.[14]

  • Abrasive Cleaning (Metal Parts Only):

    • Create a paste by mixing the abrasive powder with methanol.[6]

    • Using a swab, scrub the surfaces of the metal components that show discoloration or buildup. The most critical parts are those directly in the ion path.[6][10]

    • Causality: The abrasive scrubbing physically removes the non-volatile, baked-on contaminants that solvents alone cannot dissolve. Pay special attention to the repeller, source body, and lenses, as contamination here directly impacts the electric fields that guide the ions.

  • Solvent Rinsing and Sonication:

    • Thoroughly rinse all scrubbed parts with deionized water to remove all traces of the abrasive powder.[10]

    • Place the metal parts in a beaker with deionized water and sonicate for 5-10 minutes.

    • Sequentially sonicate the parts in methanol, then acetone, and finally hexane, for 5-10 minutes in each solvent.[6][10]

    • Causality: This sequence of solvents with decreasing polarity ensures the removal of a wide range of contaminants. Methanol removes salts and polar compounds, acetone removes a broad range of organic residues, and hexane removes non-polar substances like pump oil. Sonication uses cavitation to dislodge microscopic particles from the surfaces.

  • Drying and Reassembly:

    • After the final hexane rinse, carefully remove the parts with clean forceps and place them on a lint-free wipe.

    • Gently dry all components with a stream of high-purity nitrogen. Ensure all parts are completely dry before reassembly.

    • Carefully reassemble the ion source in the reverse order of disassembly. Ensure all screws are snug but not overtightened.

  • Reinstallation and System Startup:

    • Reinstall the ion source in the mass spectrometer.

    • Close the analyzer chamber and begin pumping down the system.

    • Once a stable vacuum is achieved, bake out the system according to the manufacturer's recommendations to remove any residual water and volatile contaminants.

    • After the bake-out, perform an autotune to verify performance and recalibrate the instrument. The tune report should now show improved sensitivity and lower voltages.

By following this structured troubleshooting and cleaning protocol, you can effectively restore your mass spectrometer's performance, leading to more accurate and reliable analysis of this compound and other challenging compounds.

References

  • Thermo Fisher Scientific. (n.d.). Orbitrap Excedion Pro Operating Manual - Maintenance of the internal calibrant discharge source.
  • Institute for Physiological Chemistry, University of Vienna. (2024, July 12). How to Clean the Agilent Jet Stream (AJS) Ion Source on LC-QTOF [Video]. YouTube.
  • LabRulez GCMS. (n.d.). How to clean an Agilent GCMS Ion Source: A comprehensive guide.
  • AB Sciex. (n.d.). Photospray Ion Source Operator Guide. Scribd.
  • SCIEX. (2024, May 28). SCIEX triple quad / QTRAP: Removing and installing the ion source [Video]. YouTube.
  • Agilent. (2022, October 3). Agilent GCMS Ion Source Maintenance | Part 2 of 3 [Video]. YouTube.
  • (n.d.). Common GCMS Contaminants Guide. Scribd.
  • Agilent. (n.d.). MSD EI and CI Source Cleaning and Installation Technical Overview.
  • CHROMacademy. (n.d.). GC-MS Contamination.
  • SCIEX. (n.d.). Turbo V Ion Source Operator Guide.
  • GenTech Scientific. (2021, September 7). TECH TIP: How to Clean an EI Source from an Agilent 5973 or 5975 MSD.
  • Thermo Fisher Scientific. (n.d.). Orbitrap Astral Zoom Mass Spectrometer Operating Manual - Maintenance of the internal calibrant discharge source.
  • Thermo Fisher Scientific. (n.d.). Orbitrap Astral Operating Manual - Maintenance of the API source - Remove, clean, and reinstall the ion transfer tube.
  • SCIEX. (n.d.). Parts and Equipment Guide - for Ion Sources and Mass Spectrometers.
  • Agilent. (n.d.). What are the common contaminants in my GCMS.
  • Thermo Fisher Scientific. (2009, November 30). Ion Trap Series - Hardware Manual.
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues.
  • Thermo Fisher Scientific. (2018, July 31). ISQ 7000 & TSQ 9000 GC-MS Systems: AEI Source Cartridge Disassembly, Cleaning & Reassembly [Video]. YouTube.
  • SCIEX. (n.d.). SCIEX Parts and Equipment Guide for Ion Sources and Mass Spectrometers. Manuals.plus.
  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?.
  • Reddit. (2019, August 12). any tips on cleaning out a mass spec ion source? (and how to put it back together? ). r/chemistry.
  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Signal Suppression in Mass Spectrometry.
  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories.
  • Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures.
  • Keller, B. O., Sui, J., Young, A. B., & Whittal, R. M. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 627(1), 71-81.
  • Koss, A. R., et al. (2018). Measurement of Atmospheric Volatile and Intermediate Volatility Organic Compounds: Development of a New Time-of-Flight Mass Spectrometer. Molecules, 23(11), 2947.
  • Vaikkinen, A., et al. (2017). Fizzy Extraction of Volatile Organic Compounds Combined with Atmospheric Pressure Chemical Ionization Quadrupole Mass Spectrometry. Journal of Visualized Experiments, (125), 55869.
  • ResearchGate. (2016, March 1). How can I confirmed the contamination of the ion source in GCMSD Agilent technology?.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Method Validation for 3-Octen-2-OL Analysis in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Octen-2-OL in Food Aroma and Quality

This compound is a volatile organic compound that contributes to the characteristic aroma profile of many food products, particularly those with earthy and mushroom-like notes.[1][2][3] As a secondary alcohol, its presence and concentration can significantly influence consumer perception and acceptance of foods such as mushrooms, certain dairy products, and some fruits. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and raised no safety concerns at current levels of intake when used as a flavouring agent.[4] Given its impact on food quality and its regulatory status, the ability to accurately and reliably quantify this compound in various food matrices is of paramount importance for food producers, quality control laboratories, and researchers.

This guide provides an in-depth comparison of analytical methodologies for the determination of this compound, with a primary focus on the industry-standard technique: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). We will delve into the principles of method validation, present supporting experimental data for a closely related compound, and provide a detailed, field-proven protocol that ensures scientific integrity and trustworthy results.

The Analytical Challenge: Navigating Complex Food Matrices

The analysis of volatile compounds in food is inherently complex.[5] Food matrices are diverse, ranging from high-fat dairy products to high-water-content fruits and protein-rich meats.[6] These matrix components can interfere with the extraction and analysis of target analytes, a phenomenon known as the "matrix effect."[6] Therefore, a robust analytical method must not only be sensitive and specific to this compound but also resilient to the influence of the surrounding food components. Method validation is the process that provides documented evidence that an analytical procedure is suitable for its intended purpose.[7][8] For food testing laboratories, adherence to international standards such as ISO/IEC 17025 is mandatory for accreditation and ensures the reliability of results.[7][9][10]

Comparative Analysis of Analytical Techniques for this compound

While various techniques can be employed for the analysis of volatile organic compounds, HS-SPME-GC-MS has emerged as the method of choice for this compound and other similar C8 compounds in food.[1][11][12] This is due to its solvent-free nature, high sensitivity, and ease of automation.[9] Alternative methods like solvent extraction or purge-and-trap can be more laborious and may introduce artifacts.[12]

The core of a reliable HS-SPME-GC-MS method lies in its validation. The following table summarizes typical performance characteristics for the analysis of a structurally similar C8 volatile, 1-octen-3-ol, in a complex food matrix (dry-cured ham), which serves as a strong benchmark for what can be expected for this compound analysis.

Validation Parameter Performance Characteristic Rationale and Significance
Linearity (R²) > 0.99Demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range. A high correlation coefficient is essential for accurate quantification.[9]
Limit of Detection (LOD) 0.03–1.13 mg kg⁻¹The lowest concentration of the analyte that can be reliably detected by the method. This parameter defines the sensitivity of the assay.[9]
Limit of Quantification (LOQ) 0.09–3.41 mg kg⁻¹The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The LOQ is a critical parameter for regulatory compliance and quality control.[9]
Accuracy (Recovery) 80 - 110%Measures the closeness of the experimental value to the true value. It is typically assessed by analyzing spiked samples at different concentrations. Acceptable recovery ensures that the method is free from significant bias.[8]
Precision (RSD) < 15%Expresses the degree of agreement among a series of measurements. It is evaluated at different levels (repeatability and intermediate precision) to ensure the method's reproducibility over time and by different analysts. A low relative standard deviation (RSD) indicates high precision.[8]
Specificity/Selectivity No interfering peaks at the retention time of the analyteThe ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. Mass spectrometry provides high selectivity.[7]

Data for 1-octen-3-ol in dry-cured ham, a proxy for this compound performance.[9]

Experimental Workflow and Logical Relationships

The analytical workflow for the determination of this compound in a food matrix using HS-SPME-GC-MS can be visualized as a series of interconnected steps, each critical for the final result's integrity.

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food Sample Homogenization Homogenization/ Weighing Sample->Homogenization Vial Transfer to Headspace Vial Homogenization->Vial IS Internal Standard Addition Vial->IS Incubation Incubation/ Equilibration IS->Incubation Extraction SPME Fiber Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Validation Method Validation Checks Quantification->Validation

Caption: HS-SPME-GC-MS workflow for this compound analysis.

Detailed Experimental Protocol: Quantification of this compound in a Food Matrix by HS-SPME-GC-MS

This protocol provides a comprehensive, step-by-step methodology for the validated analysis of this compound. The choices within this protocol are grounded in established principles of analytical chemistry to ensure robustness and reliability.

Materials and Reagents
  • This compound analytical standard: (Purity ≥ 98%)

  • Internal Standard (IS): e.g., 2-methyl-3-heptanone or a suitable labeled analog. The choice of IS is critical; it should have similar chemical properties to the analyte but not be present in the sample.

  • Solvent for stock solutions: Methanol or ethanol (HPLC grade).

  • Deionized water

  • Sodium chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample and promoting the release of volatiles.

  • SPME fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile compounds.[9]

  • Headspace vials: 20 mL, with magnetic screw caps and PTFE/silicone septa.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms or equivalent).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selective ion monitoring (SIM) or full scan mode.

  • Autosampler: With SPME capabilities.

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards ranging from the expected LOQ to the upper limit of the linear range (e.g., 0.1 to 10 µg/mL).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the analyte stock solution. A suitable working concentration for the IS should be determined during method development.

Sample Preparation
  • Homogenization: Homogenize the food sample to ensure uniformity. For solid samples, a food processor or blender may be used.

  • Aliquoting: Accurately weigh a representative portion of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial. The sample amount may need to be optimized depending on the expected concentration of this compound.

  • Salting-out: Add a known amount of NaCl (e.g., 1-2 g) to the vial. This increases the ionic strength of the aqueous phase, reducing the solubility of this compound and enhancing its partitioning into the headspace.

  • Internal Standard Spiking: Add a precise volume of the IS working solution to each vial.

  • Sealing: Immediately seal the vial with a magnetic screw cap.

HS-SPME and GC-MS Analysis
  • Incubation/Equilibration: Place the vial in the autosampler tray and incubate at a controlled temperature (e.g., 50-70°C) for a specific time (e.g., 15-30 minutes) with agitation. This step allows the volatile compounds to partition into the headspace and reach equilibrium.[9]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to allow for the adsorption of the analytes.[9]

  • Desorption and Injection: Retract the fiber and introduce it into the heated GC injector (e.g., 250°C) for a set time (e.g., 2-5 minutes) to desorb the analytes onto the GC column.

  • GC Separation: Utilize a temperature program to separate the analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5-10°C/minute to 240°C and hold for 5 minutes.

  • MS Detection: Operate the mass spectrometer in either full scan mode for initial identification or SIM mode for enhanced sensitivity and quantitative analysis. For quantification, monitor the most abundant and specific ions for this compound and the internal standard.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks corresponding to this compound and the internal standard.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their analyte/IS peak area ratios on the calibration curve.

Trustworthiness: A Self-Validating System

To ensure the ongoing validity of the method, a robust quality control (QC) system must be in place. This includes:

  • Regular Calibration: A calibration curve should be run with each batch of samples.

  • Quality Control Samples: Analyze QC samples at low, medium, and high concentrations within the linear range to monitor the accuracy and precision of the method over time.

  • Method Blanks: Analyze a blank sample with each batch to check for contamination.

  • Matrix Spikes: Periodically analyze a spiked sample matrix to assess for any changes in the matrix effect.

By implementing these measures, the laboratory can demonstrate continuous control over the analytical process, ensuring the trustworthiness of the generated data. This aligns with the principles of ISO/IEC 17025, which emphasize the importance of ongoing quality assurance.[7][10]

Conclusion: A Framework for Reliable this compound Analysis

The accurate quantification of this compound is essential for the quality control and development of a wide range of food products. The HS-SPME-GC-MS method, when properly validated, provides a sensitive, specific, and reliable tool for this purpose. This guide has outlined the critical parameters for method validation, provided a benchmark for expected performance, and detailed a robust experimental protocol. By adhering to these principles and incorporating a self-validating quality control system, researchers, scientists, and drug development professionals can generate high-quality, defensible data for the analysis of this compound in complex food matrices.

References

  • AOAC INTERNATIONAL Methods Committee Guidelines for Validation of Microbiological Methods for Food and Environmental Surfaces. (2012).
  • This compound | 76649-14-4. Benchchem.
  • Understanding Method Validation in Food Testing Labor
  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (2023). PubMed Central. [Link]

  • Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. (2022). MDPI. [Link]

  • International Accreditation Service GUIDELINES FOR FOOD TESTING LABORATORIES. (2015). International Accreditation Service. [Link]

  • How Is Method Verification / Validation Conducted in Food Testing Labor
  • Will ISO 17025 certification for food testing labs be valid in 2026?. (2025). ComplianceXL. [Link]

  • Analysis of Volatiles in Food Products. (2021). MDPI. [Link]

  • Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. (2013). Markes International. [Link]

  • Comparison of two quantitative GC-MS methods for analysis of tomato aroma based on purge-and-trap and on solid-phase microextraction. (2006). PubMed. [Link]

  • Showing Compound this compound (FDB016161). FooDB. [Link]

  • This compound | C8H16O | CID 42538. PubChem. [Link]

  • 3-OCTEN-2-ONE. PubChem. [Link]

  • Characterization of volatile compounds and physicochemical properties of Shiitake Mushrooms pickled using HS-SPME-GC-MS. (2025). Journal of Food Science and Technology. [Link]

  • Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. MDPI. [Link]

  • Recent analyses using solid phase microextraction in industries related to food made into or from liquids. (2014). ResearchGate. [Link]

  • Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. [Link]

  • Optimization and Validation of an Analytical Method for the Determination of Some Trace and Toxic Elements in Canned Fruit Juices Using Quadrupole Inductively Coupled Plasma Mass Spectrometer. (2018). PubMed. [Link]

  • Method Development and Validation for Food and Beverages. RSSL. [Link]

  • International Council for Harmonisation. Q2(R2) Validation of Analytical Procedures. [Link]

Sources

A Comparative Analysis of 3-Octen-2-ol and 1-Octen-3-ol in Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the intricate biochemical landscape of fungi, a vast array of volatile organic compounds (VOCs) are synthesized, playing pivotal roles in fungal ecology, communication, and interaction with their environment. Among these, the eight-carbon (C8) unsaturated alcohols, 3-octen-2-ol and 1-octen-3-ol, are of significant interest to researchers in mycology, chemical ecology, and flavor chemistry. Both compounds are well-known for their characteristic "mushroom-like" and earthy aromas and are often found co-existing in various fungal species.[1] However, their subtle structural differences lead to distinct chemical properties and biological activities. This guide provides an in-depth comparative analysis of this compound and 1-octen-3-ol, offering a valuable resource for researchers, scientists, and drug development professionals.

Chemical and Physical Properties: A Tale of Two Isomers

This compound and 1-octen-3-ol are structural isomers, both with the chemical formula C₈H₁₆O.[1] The key difference lies in the positions of the double bond and the hydroxyl group. In this compound, the double bond is between the third and fourth carbon atoms, and the hydroxyl group is on the second carbon. In 1-octen-3-ol, the double bond is between the first and second carbons, with the hydroxyl group on the third carbon. This seemingly minor structural variance has a significant impact on their physical and sensory properties.

PropertyThis compound1-Octen-3-ol
Molar Mass 128.21 g/mol [1]128.21 g/mol
Boiling Point 98 °C at 2.00 mm Hg[2]174 °C at 1 atm
Density 0.826 - 0.836 g/cm³ at 25 °C[2]0.837 g/mL
Flash Point 71.11 °C[2]Not specified in search results
Solubility in Water Insoluble[1]Sparingly soluble
Odor Profile Mushroom, earthy, green, waxy, creamy, buttery, lactone[1][3]Mushroom, earthy, green, moldy[4]
Taste Profile Mushroom, green melon rind, earthy, nutty[2]Meaty, green, moldy

Biosynthesis: A Shared Origin from Linoleic Acid

The primary biosynthetic pathway for both this compound and 1-octen-3-ol in fungi originates from the enzymatic oxidation of linoleic acid, a common polyunsaturated fatty acid.[1][5] This process is initiated by the enzyme lipoxygenase (LOX), which introduces a hydroperoxy group into the linoleic acid molecule. The resulting hydroperoxide is then cleaved by a hydroperoxide lyase (HPL) to produce C8 compounds. Specifically, the cleavage of a linoleic acid hydroperoxide can yield 1-octen-3-one, which is a key precursor. This ketone can then be enzymatically reduced to form both 1-octen-3-ol and its isomer, this compound.[1]

Biosynthesis cluster_enzymes Enzymatic Steps Linoleic Acid Linoleic Acid Linoleic Acid Hydroperoxide Linoleic Acid Hydroperoxide Linoleic Acid->Linoleic Acid Hydroperoxide O2 Lipoxygenase (LOX) Lipoxygenase (LOX) 1-Octen-3-one 1-Octen-3-one Linoleic Acid Hydroperoxide->1-Octen-3-one Cleavage Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) 1-Octen-3-ol 1-Octen-3-ol 1-Octen-3-one->1-Octen-3-ol Reduction This compound This compound 1-Octen-3-one->this compound Isomerization & Reduction Reductase Reductase

Figure 1. Simplified biosynthetic pathway of 1-octen-3-ol and this compound from linoleic acid in fungi.

Biological Functions: A Comparative Overview

Both this compound and 1-octen-3-ol are recognized for their significant biological activities, particularly in chemical communication and defense.

1-Octen-3-ol: The Archetypal "Mushroom Alcohol"

1-Octen-3-ol is arguably the more extensively studied of the two isomers. It is a potent semiochemical, a chemical messenger that carries information between organisms.[6] A key function of 1-octen-3-ol is as an attractant for various insects, including mosquitoes, which are drawn to its presence in the breath and sweat of mammals.[7] In the context of fungi, this can be a double-edged sword, potentially attracting fungivores but also vectors for spore dispersal.

Furthermore, 1-octen-3-ol exhibits notable antimicrobial properties. Studies have demonstrated its ability to inhibit the growth of both bacteria and other fungi.[8] This suggests a role in defending the fungal colony from competing microorganisms in its immediate environment. The mechanism of its antimicrobial action is thought to involve the disruption of cell membrane permeability.[8]

This compound: A Multifaceted Signaling Molecule

While less studied than its isomer, this compound also plays a crucial role as a semiochemical in insect-fungus and insect-plant interactions.[1] Its effects can be context-dependent, acting as either an attractant or a repellent to different insect species. This dual functionality highlights the complexity of chemical signaling in ecological systems.

The flavor and fragrance industry utilizes this compound for its distinct aroma profile, which contributes to the characteristic scent of many edible mushrooms.[2] Its presence, along with 1-octen-3-ol, is a key determinant of the sensory qualities of these fungi.

Biological FunctionThis compound1-Octen-3-ol
Role in Fungi Contributes to characteristic aroma; potential signaling molecule."Mushroom alcohol," key aroma component; antimicrobial agent; signaling molecule.[4][8]
Insect Semiochemical Attractant and repellent, species-dependent.[1]Potent attractant for many insects, including mosquitoes.[7]
Antimicrobial Activity Less documented in available search results.Demonstrated antibacterial and antifungal properties.[8]
Flavor/Fragrance Use Used for mushroom, watermelon, tomato, raspberry, and soybean notes.[3]Used for its characteristic mushroom and earthy aroma.

Experimental Protocols: Analysis of this compound and 1-Octen-3-ol in Fungal Samples

The accurate identification and quantification of this compound and 1-octen-3-ol in fungal cultures are essential for understanding their biological roles. The following provides a generalized workflow for their analysis.

I. Sample Preparation and Volatile Extraction

Objective: To extract volatile organic compounds, including this compound and 1-octen-3-ol, from fungal material.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME)

  • Culturing: Grow the fungal species of interest on a suitable solid or liquid medium under controlled conditions (temperature, light, humidity).

  • Sample Collection: Harvest a known amount of fungal mycelium or fruiting body.

  • Vial Preparation: Place the weighed sample into a headspace vial and seal it with a septum-containing cap.

  • Incubation: Incubate the vial at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

  • Extraction: Introduce an SPME fiber (e.g., with a DVB/CAR/PDMS coating) into the headspace of the vial and expose it for a set time (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Desorption: Retract the fiber and immediately insert it into the injection port of a gas chromatograph for thermal desorption of the analytes.

II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound and 1-octen-3-ol.

Methodology:

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

  • Column: Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) suitable for separating volatile compounds.

  • GC Oven Program:

    • Initial temperature: e.g., 40 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 5-10 °C/minute to a final temperature of e.g., 250 °C.

    • Hold: Maintain the final temperature for 5-10 minutes.

  • Carrier Gas: Use high-purity helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Identification:

    • Compare the retention times of the peaks in the sample chromatogram with those of authentic standards of this compound and 1-octen-3-ol.

    • Compare the mass spectra of the sample peaks with the mass spectra of the standards and with entries in a mass spectral library (e.g., NIST, Wiley).

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound and 1-octen-3-ol of known concentrations.

    • Use an internal standard to improve accuracy and precision.

    • Calculate the concentration of each analyte in the original fungal sample based on the peak area and the calibration curve.

Experimental_Workflow cluster_SPME HS-SPME Extraction cluster_GCMS GC-MS Analysis A Fungal Sample in Vial B Incubation A->B C SPME Fiber Exposure B->C D Thermal Desorption in GC Inlet C->D E Separation on GC Column D->E F Mass Spectrometry Detection E->F G Data Acquisition F->G H Compound Identification G->H I Quantification G->I

Figure 2. General experimental workflow for the analysis of fungal volatiles using HS-SPME-GC-MS.

Conclusion

This compound and 1-octen-3-ol represent a fascinating case of structural isomerism influencing biological function within the fungal kingdom. While both compounds originate from the same biosynthetic precursor, linoleic acid, and contribute to the characteristic aroma of many fungi, they exhibit distinct properties and ecological roles. 1-Octen-3-ol is a well-established insect attractant and antimicrobial agent, whereas this compound's role as a semiochemical appears to be more nuanced and species-dependent. For researchers in mycology, chemical ecology, and drug development, a thorough understanding of the subtle differences between these two important fungal volatiles is crucial for elucidating their full biological significance and potential applications.

References

  • The Good Scents Company. This compound, 76649-14-4. Available from: [Link]

  • The Good Scents Company. 3-octen-2-one 1-hexenyl methyl ketone. Available from: [Link]

  • Ponce-Valadez, M., & Wathelet, J. P. (2021). Distribution and Role of Oct-1-en-3-ol in Marine Algae. Marine Drugs, 19(10), 565.
  • Wikipedia. Mosquito. Available from: [Link]

  • Macedo, G. E., Vieira, P. D. B., Rodrigues, N. R., Gomes, K. K., Rodrigues, J. F., Franco, J. L., & Posser, T. (2022). Effect of fungal indoor air pollutant 1-octen-3-ol on levels of reactive oxygen species and nitric oxide as well as dehydrogenases activities in drosophila melanogaster males. Journal of Toxicology and Environmental Health, Part A, 85(14), 577–590.
  • Kim, D. W., Lee, H., Kim, S. H., Kim, J. H., & Park, H. (2018). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. Journal of Microbiology and Biotechnology, 28(11), 1874–1881.
  • Morawicki, R. O., & Beelman, R. B. (2008). Study of the Biosynthesis of 1-Octen-3-ol Using a Crude Homogenate of Agaricus bisporus in a Bioreactor. Journal of Agricultural and Food Chemistry, 56(22), 10834–10839.
  • Wang, S., Li, L., Fan, K., Qiao, Y., Liu, X., & Kong, W. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. Journal of Oleo Science, 66(9), 1041–1049.
  • Loizzo, M. R., Rosa, R., Menichini, F., & Tundis, R. (2021). Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients. Foods, 10(11), 2636.
  • PubChem. This compound. Available from: [Link]

  • PubChem. This compound, (3E)-. Available from: [Link]

  • Inamdar, A. A., Morath, S., & Bennett, J. W. (2020). Fungal Volatile Organic Compounds: More Than Just a Funky Smell?. Annual Review of Microbiology, 74, 101–116.
  • Beck, J. J., & Strobel, G. A. (2023). Exploiting volatile organic compounds in crop protection: A systematic review of 1‐octen‐3‐ol and 3‐octanone. Pest Management Science, 79(10), 3639-3648.
  • Pierce, A. M., Pierce, H. D., Oehlschlager, A. C., & Borden, J. H. (1990). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). Journal of Chemical Ecology, 16(10), 2841–2850.
  • Li, N., Alfiky, A., Wang, W., & Schal, C. (2023). Fungal volatile organic compounds: mechanisms involved in their sensing and dynamic communication with plants. Frontiers in Microbiology, 14, 1249339.
  • Chen, W., Liu, T., & Gao, P. (2019). pentenyl)-cyclopentane-1-octanoic Acid in the Fungus Aspergillus oryzae: A Step Towards Heterologous Production of Pyrethrins in Fungi. Molecules, 24(18), 3352.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Extraction Techniques for 3-Octen-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and efficient extraction of volatile organic compounds (VOCs) is a critical step in analysis. Among these, 3-Octen-2-ol, a C8 alcohol, is a molecule of significant interest. While its isomer, 1-octen-3-ol (mushroom alcohol), is well-studied for its characteristic aroma, this compound remains a more enigmatic component of the natural volatilome, contributing to the complex scent profiles of various fungi and some plants.[1] The choice of extraction technique can profoundly influence the qualitative and quantitative profile of the recovered volatiles. This guide provides an in-depth, objective comparison of common and emerging extraction methodologies for this compound, supported by established principles and experimental insights to aid in selecting the optimal method for your research needs.

Introduction to this compound

This compound is a naturally occurring secondary alcohol with a characteristic mushroom, green, and earthy aroma.[2][3] Its presence is a key contributor to the flavor and fragrance profiles of many edible mushrooms and is a metabolic byproduct of various fungal species, such as Penicillium cyclopium.[1] The accurate quantification of this compound is crucial for quality control in the food and fragrance industries, as well as for research into fungal metabolism and chemical ecology.

Core Extraction Methodologies: A Comparative Analysis

The selection of an appropriate extraction technique is paramount and is dictated by the physicochemical properties of this compound, the nature of the sample matrix (e.g., fungal culture, plant tissue), and the analytical objectives (qualitative profiling vs. quantitative analysis). Here, we compare several prevalent techniques.

Headspace-Solid Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and non-invasive technique that is widely used for the analysis of volatile and semi-volatile compounds.[4] It relies on the partitioning of analytes from the sample headspace onto a coated fused-silica fiber, followed by thermal desorption into a gas chromatograph (GC) for analysis.

Causality of Experimental Choices: The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a moderately polar compound like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its mixed-mode properties, allowing for the adsorption of a broad range of volatiles.[5] Optimization of extraction time and temperature is a trade-off between achieving sufficient analyte concentration on the fiber and minimizing the thermal degradation of labile compounds.

Experimental Workflow:

HS-SPME Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Fungal Culture/ Plant Material Vial Place in Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubate at Controlled Temperature Seal->Incubate Transfer to Autosampler/Heater Expose Expose SPME Fiber to Headspace Incubate->Expose Equilibrate Allow for Equilibration Expose->Equilibrate Desorb Thermally Desorb in GC Inlet Equilibrate->Desorb Transfer Fiber Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Steam_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_collection Collection & Separation Flask Sample in Distillation Flask Water Add Water Flask->Water Apparatus Assemble Distillation Apparatus Water->Apparatus Heat Heat Flask to Generate Steam Apparatus->Heat Vapor Volatiles Co-distill with Steam Heat->Vapor Condense Condense Vapor Vapor->Condense Collect Collect Distillate Condense->Collect Separate Separate Immiscible Oil Layer Collect->Separate Dry Dry Oil Separate->Dry

Caption: Steam distillation workflow for volatile oil extraction.

Protocol 2: Steam Distillation of this compound from Mushroom Fruiting Bodies

  • Sample Preparation: Finely chop fresh or dried mushroom fruiting bodies to increase the surface area for extraction.

  • Apparatus Setup: Place the chopped mushroom material into a round-bottom flask and add distilled water to cover the sample. Assemble the steam distillation apparatus. [6]3. Distillation: Heat the flask to boil the water and generate steam. The steam will pass through the mushroom material, carrying the volatile this compound with it.

  • Condensation and Collection: The steam-volatile mixture is then passed through a condenser, and the resulting distillate is collected in a receiving vessel.

  • Separation: Allow the distillate to cool and separate into an aqueous layer and an oil layer containing this compound. The oil layer can be physically separated.

  • Drying and Analysis: The collected oil is dried over anhydrous sodium sulfate and can then be analyzed by GC-MS.

Solvent Extraction

Solvent extraction is a conventional method that utilizes an organic solvent to dissolve and extract target compounds from a sample matrix. The choice of solvent is critical and is based on the principle of "like dissolves like."

Causality of Experimental Choices: For this compound, a moderately polar alcohol, solvents like ethanol, methanol, or ethyl acetate are suitable. [7]The extraction efficiency can be influenced by factors such as temperature, extraction time, and the solvent-to-sample ratio. Agitation is often employed to increase the contact between the solvent and the sample, thereby improving extraction efficiency.

Experimental Workflow:

Solvent_Extraction_Workflow cluster_extraction Extraction cluster_separation Separation Sample Homogenized Sample Solvent Add Solvent Sample->Solvent Agitate Agitate/Mix Solvent->Agitate Filter Filter to Remove Solid Residue Agitate->Filter Evaporate Evaporate Solvent Filter->Evaporate Concentrate Concentrated Extract Evaporate->Concentrate

Caption: Solvent extraction workflow for this compound.

Protocol 3: Solvent Extraction of this compound from Fungal Mycelia

  • Sample Preparation: Harvest fungal mycelia from a liquid culture by filtration and homogenize it.

  • Extraction: Suspend the homogenized mycelia in a suitable solvent (e.g., ethanol) in a flask.

  • Agitation: Agitate the mixture on an orbital shaker for a defined period (e.g., 1-2 hours) at room temperature.

  • Separation: Separate the solvent extract from the solid residue by filtration or centrifugation.

  • Concentration: Evaporate the solvent from the extract under reduced pressure using a rotary evaporator to obtain a concentrated extract containing this compound.

  • Analysis: The concentrated extract can be redissolved in a suitable solvent for GC-MS analysis.

Advanced Extraction Techniques: MAE and UAE

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are more recent techniques that can enhance extraction efficiency and reduce extraction time and solvent consumption.

  • Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and sample, leading to the disruption of cell walls and enhanced mass transfer of analytes into the solvent.

  • Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, facilitating cell disruption and solvent penetration. [8] Causality of Experimental Choices: These methods are chosen for their potential to offer faster and more efficient extractions compared to conventional methods. The choice of solvent and the optimization of power/frequency and time are crucial to maximize yield while avoiding degradation of the target compound. For thermally sensitive compounds, UAE may be preferred as it can be performed at lower temperatures.

Comparative Performance Analysis

Direct quantitative comparisons of extraction yields for this compound across all these methods are scarce in the literature. [1]However, based on the principles of each technique and data from related C8 volatiles, a qualitative and semi-quantitative comparison can be made.

FeatureHS-SPMESteam DistillationSolvent ExtractionMAE & UAE
Principle Headspace equilibrium partitioningCo-distillation with waterSolvent partitioningMicrowave/ultrasound-induced cell disruption
Selectivity High for volatilesHigh for steam-volatile compoundsModerate, co-extraction of other compoundsModerate to high, solvent dependent
Extraction Time Short (30-60 min)Long (several hours)Moderate (1-2 hours)Very short (minutes)
Solvent Usage NoneWaterOrganic solventsReduced organic solvent usage
Sample Throughput High (with autosampler)LowModerateHigh
Potential for Thermal Degradation Low to moderateModerate to highLow (at room temp)Moderate (MAE), Low (UAE)
Relative Yield (Estimated) Lower (headspace only)Moderate to HighHighHigh
Purity of Extract HighHighLow to moderateModerate

Note on Quantitative Data: The quantitative data for this compound specifically is limited. [1]One study comparing SPME with Simultaneous Distillation-Extraction (SDE) for fungal volatiles found that SDE yielded a higher proportion of oxygenated compounds, a class to which this compound belongs, while SPME was more efficient for sesquiterpene hydrocarbons. [5]This suggests that for obtaining a larger quantity of this compound, distillation or solvent-based methods might be more effective than headspace techniques. However, for high-throughput screening or analysis of trace amounts, HS-SPME remains a powerful tool.

Conclusion and Recommendations

The optimal extraction technique for this compound is contingent upon the specific research objectives.

  • For rapid, high-throughput, and qualitative or semi-quantitative analysis of the volatile profile from a large number of samples, HS-SPME is the recommended method due to its speed, sensitivity, and solvent-free nature.

  • For obtaining a higher yield of this compound for further characterization or use , traditional steam distillation or solvent extraction are more suitable, with the caveat of longer extraction times and potential for co-extraction of non-volatile compounds in the case of solvent extraction.

  • For researchers seeking a balance of high yield, reduced extraction time, and lower solvent consumption , Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) present compelling green alternatives. UAE, in particular, is advantageous for potentially thermolabile compounds.

It is imperative to validate the chosen method for your specific sample matrix and analytical instrumentation to ensure accurate and reproducible results. This guide serves as a foundational resource to inform the initial selection and optimization of an extraction strategy for the fascinating volatile compound, this compound.

References

  • Jeleń, H. H. (2003). Use of Solid Phase Microextraction (SPME) for Profiling Fungal Volatile Metabolites. Letters in Applied Microbiology, 36(5), 263–269. [Link]

  • Chemat, F., et al. (2017). Ultrasound assisted extraction of food and natural products. Mechanisms, techniques, combinations, protocols and applications. A review. Ultrasonics Sonochemistry, 34, 540-560. [Link]

  • Wikipedia. (n.d.). Steam distillation. [Link]

  • Roques, S. et al. (2020). Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry. Springer Nature Experiments. [Link]

  • Roques, S. et al. (2020). Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas chromatography/mass Spectrometry. PubMed. [Link]

  • (2020). Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry. Methods in Molecular Biology, 2147, 135-144. [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • Biorenewables Education Laboratory. (2011). Essential Oils from Steam Distillation. [Link]

  • Ferreira, I. C. F. R., et al. (2021). Comparison of Different Extraction Solvents for Characterization of Antioxidant Potential and Polyphenolic Composition in Boletus edulis and Cantharellus cibarius Mushrooms from Romania. PubMed Central. [Link]

  • Vargas-Sánchez, R. D., et al. (2021). Effect of extraction solvent on chemical composition, physicochemical and biological properties of edible mushrooms extracts. Nova Scientia, 13(2). [Link]

  • Vargas-Sánchez, R. D., et al. (2021). Effect of extraction solvent on chemical composition, physicochemical and biological properties of edible mushrooms extracts. SciELO México. [Link]

  • (2021). Effect of extraction solvent on chemical composition, physicochemical and biological properties of edible mushrooms extracts. ResearchGate. [Link]

  • Chemat, F., & Boutekedjiret, C. (2015). Extraction // Steam Distillation. ResearchGate. [Link]

  • Machado, C. A. T., et al. (2022). Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. MDPI. [Link]

  • Machado, C. A. T., et al. (2022). Steam Distillation for Essential Oil Extraction: An Evaluation of Technological Advances Based on an Analysis of Patent Documents. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • Vargas-Sánchez, R. D., et al. (2021). Effect of extraction solvent on chemical composition, physicochemical and biological properties of edible mushrooms extracts. Dialnet. [Link]

  • (2023). Extraction Yields of Mushrooms upon Isolation by Different Solvents. ResearchGate. [Link]

  • (2023). Emerging Ultrasound Assisted Extraction (UAE) Techniques as Innovative Green Technologies for the effective extraction of the active phytopharmaceuticals. ResearchGate. [Link]

  • (2023). steam distillation yield: Topics by Science.gov. Science.gov. [Link]

  • (2022). Comparison between Extraction Essential Oil by Steam Distillation and Microwave Assisted Extraction Processes. ResearchGate. [Link]

Sources

Comparing FID and MS detectors for 3-Octen-2-ol quantification

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've seen firsthand the critical importance of selecting the right analytical detector. The choice is not merely a technical detail; it's a foundational decision that dictates the quality, reliability, and depth of your quantitative data. This is particularly true when analyzing volatile organic compounds (VOCs) like 3-octen-2-ol, a key aroma compound in many natural products.[1]

This guide provides an in-depth, objective comparison of the two most common gas chromatography (GC) detectors for this task: the Flame Ionization Detector (FID) and the Mass Spectrometry (MS) detector. We will move beyond simple specifications to explore the causality behind experimental choices, empowering you to select the optimal detector for your specific research, quality control, or development needs.

The Analyte: Understanding this compound

This compound (C₈H₁₆O) is a volatile secondary alcohol that contributes significantly to the characteristic aroma of mushrooms, fungi, and various plants.[1][2] Its volatility makes it an ideal candidate for analysis by gas chromatography. However, its presence in complex biological or food matrices necessitates a robust analytical approach to ensure accurate and reliable quantification.

Chemical Properties Relevant to GC Analysis:

  • Molecular Weight: 128.21 g/mol [3]

  • Boiling Point: ~98°C at 2 mm Hg[2]

  • Solubility: Insoluble in water, soluble in alcohol[3][4]

These properties inform our choice of sample preparation—favoring headspace techniques to isolate the volatile analyte from non-volatile matrix components—and GC conditions designed to ensure proper vaporization and chromatographic separation.

Principles of Detection: A Tale of Two Technologies

The fundamental difference between FID and MS lies in how they "see" the analyte eluting from the GC column. This difference has profound implications for selectivity, sensitivity, and the type of information you can obtain.

The Flame Ionization Detector (FID): A Robust Workhorse

The FID is a classic, widely used detector renowned for its reliability and wide dynamic range.[5] Its operation is based on a simple yet effective principle: the combustion of organic compounds in a hydrogen-air flame.[6][7]

Mechanism of Action:

  • The effluent from the GC column, containing the separated analyte (this compound) and carrier gas, is mixed with hydrogen and air and directed into a flame jet.[7]

  • In the high-temperature flame, organic molecules like this compound undergo combustion, which produces ions and electrons.[8]

  • A polarizing voltage is applied between the flame jet and a collector electrode positioned above the flame.[6]

  • The generated ions are attracted to the collector, creating a small electrical current (in the picoampere range).[9]

  • This current is proportional to the number of carbon atoms entering the flame per unit of time, which is then amplified and recorded as a signal (a peak in the chromatogram).[6][7]

The key takeaway is that the FID is a mass-sensitive detector that responds to virtually any compound containing carbon-hydrogen bonds.[5][10] It does not, however, provide any structural information about the molecule it is detecting.

The Mass Spectrometry (MS) Detector: The Molecular Fingerprinter

The MS detector is a far more sophisticated device that provides rich qualitative information in addition to quantitative data. It acts as a "molecular scale," measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[11]

Mechanism of Action:

  • As analytes elute from the GC column, they enter the MS ion source, where they are bombarded with high-energy electrons (a common technique known as Electron Ionization or EI).[12][13]

  • This process creates a positively charged molecular ion (the intact molecule with one electron removed) and a series of characteristic fragment ions.

  • These ions are then accelerated into a mass analyzer, such as a quadrupole, which uses oscillating electric fields to filter the ions based on their m/z ratio.[11]

  • Only ions of a specific m/z will pass through the analyzer at any given moment to reach the detector (e.g., an electron multiplier).[11]

  • The detector records the abundance of each ion, generating a mass spectrum—a unique fragmentation pattern that serves as a molecular fingerprint for identification.[14][15]

For quantification, the MS can be operated in two primary modes:

  • Full Scan: The mass analyzer scans across a wide range of m/z values, collecting a full mass spectrum. This is excellent for identifying unknown compounds by comparing their spectra to a library.[14]

  • Selected Ion Monitoring (SIM): The mass analyzer is set to monitor only a few specific, characteristic m/z values for the target analyte. This dramatically increases sensitivity by ignoring all other background ions.

Head-to-Head Performance Comparison for this compound

The choice between FID and MS depends entirely on the analytical objective. A routine quality control lab has very different needs from a research lab identifying trace contaminants in a complex matrix.

Performance Metric Flame Ionization Detector (FID) Mass Spectrometry (MS) Detector Causality & In-Depth Insight
Selectivity Low. Relies solely on chromatographic retention time.High to Very High. Provides positive identification via mass spectrum (Full Scan) or highly selective filtering (SIM mode).[16]FID cannot distinguish between two different compounds that happen to co-elute from the GC column.[10] MS can often deconvolve co-eluting peaks based on their unique mass spectra, providing a much higher degree of confidence.[10][15]
Sensitivity (LOD/LOQ) High (typically low pg or high fg range).High (Full Scan) to Very High (SIM mode, often low fg range).[17][18]While both are sensitive, MS in SIM mode is purpose-built for trace analysis. By monitoring only the ions specific to this compound, it effectively eliminates chemical noise from the matrix, resulting in a superior signal-to-noise ratio and lower detection limits.
Linear Dynamic Range Excellent (typically >10⁷).[5]Good (typically 10⁵ - 10⁶).The FID's response is based on a simple physical process (ion collection) that remains proportional over a vast range of concentrations.[5] MS detectors can experience saturation at high concentrations, and complex algorithms are needed to extend their linear range.
Qualitative Information None. Provides only a quantitative signal.[18]Excellent. Provides a mass spectrum for structural elucidation and definitive identification.[19]This is the most significant difference. With MS, you can confirm you are quantifying this compound and not an interfering compound. With FID, you are assuming the peak at the correct retention time is your analyte.
Robustness & Ease of Use Very high. Simple design, less prone to contamination, easy to operate and troubleshoot.[20][21]Moderate to High. More complex, requires vacuum systems, and can be more susceptible to matrix contamination.[16]The FID is a rugged "workhorse" ideal for high-throughput labs where uptime and simplicity are paramount.[9] MS systems require more specialized knowledge for operation and maintenance.
Cost of Ownership Low initial purchase price and lower running costs (gases).[18][21]High initial purchase price and higher maintenance costs (vacuum pumps, ion source cleaning, etc.).[16][17]The complexity of the MS, with its high-vacuum system, sophisticated electronics, and software, naturally leads to a higher overall cost.

Experimental Design & Protocols

A self-validating analytical method is crucial for trustworthy results. The following protocols incorporate best practices, including the use of an internal standard (ISTD) for precise quantification. The use of Headspace Solid-Phase Microextraction (HS-SPME) is recommended for sample preparation, as it is a solvent-free technique ideal for extracting VOCs like this compound from complex matrices.[1]

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., food homogenate) Vial Add sample & ISTD to headspace vial Sample->Vial SPME HS-SPME Extraction (Adsorption of VOCs) Vial->SPME Injection SPME Fiber Desorption in GC Inlet SPME->Injection Separation Chromatographic Separation on Capillary Column Injection->Separation Detection Detection Separation->Detection FID FID Detection->FID MS MS Detection->MS Acquisition Data Acquisition (Chromatogram/Spectrum) Quant Quantification (Calibration Curve) Acquisition->Quant FID->Acquisition MS->Acquisition

Figure 1: General experimental workflow for this compound quantification.
Protocol 1: Sample Preparation & GC Method (Common for FID & MS)

This protocol is foundational for both detector types. The only difference will be the detector-specific settings.

  • Preparation of Standards: Prepare a stock solution of this compound in methanol. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) in a matrix blank (e.g., water or deodorized sample base). Spike each standard and sample with a fixed concentration of an internal standard (ISTD), such as 2-nonanol.[22]

  • Headspace Extraction (HS-SPME):

    • Place an aliquot (e.g., 5 mL) of the standard or sample into a 20 mL headspace vial and seal it.[1]

    • Incubate the vial at a controlled temperature (e.g., 50°C) for 15 minutes to allow the analytes to equilibrate into the headspace.[1]

    • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes to adsorb the volatile compounds.[1]

  • Gas Chromatography Parameters:

    • Injector: Splitless mode, 250°C. Desorb the SPME fiber for 2 minutes.

    • Column: A mid-polarity column like a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness. Rationale: This phase provides good selectivity for polar VOCs like alcohols.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min). Rationale: This program provides good separation of early-eluting volatiles while ensuring this compound is eluted with a sharp peak shape.

Protocol 2: Quantification with GC-FID
  • Detector Setup:

    • Temperature: 250°C.

    • Gas Flows: Hydrogen (~30 mL/min), Air (~400 mL/min), Makeup (Nitrogen, ~25 mL/min). Rationale: These flows are typical starting points; they should be optimized for your specific instrument to ensure maximum sensitivity and a stable flame.[23]

  • Data Acquisition: Collect the chromatogram. The signal is measured in picoamperes (pA) or volts (V).

  • Quantification:

    • Identify the peaks for this compound and the ISTD based on their retention times, confirmed by running a pure standard.

    • Calculate the ratio of the peak area of this compound to the peak area of the ISTD.

    • Plot this ratio against the concentration of the calibration standards to create a linear regression curve.

    • Determine the concentration of this compound in unknown samples using this calibration curve.

Protocol 3: Quantification with GC-MS
  • Detector Setup:

    • Transfer Line Temperature: 230°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition (Two Steps):

    • Step A (Identification): Inject a high-concentration standard in Full Scan mode (e.g., m/z 40-200). Identify the retention time of this compound and confirm its mass spectrum. Select a few abundant and specific ions for quantification (e.g., a quantifier and one or two qualifiers).

    • Step B (Quantification): Set up a time segment for SIM mode around the expected retention time of this compound. Monitor only the selected ions.

  • Quantification:

    • Extract the chromatograms for the quantifier ion of this compound and the quantifier ion of the ISTD.

    • Calculate the ratio of the peak area of the this compound quantifier ion to the peak area of the ISTD quantifier ion.

    • Construct the calibration curve and calculate sample concentrations as described for FID.

G cluster_fid FID Mechanism cluster_ms MS Mechanism Eluent_FID GC Eluent (this compound) Flame H2/Air Flame Eluent_FID->Flame Ions_FID Combustion & Ionization (CHO⁺ ions formed) Flame->Ions_FID Collector Collector Electrode Ions_FID->Collector Signal_FID Current Signal (Proportional to C atoms) Collector->Signal_FID Eluent_MS GC Eluent (this compound) IonSource Ion Source (70 eV) Eluent_MS->IonSource Ions_MS Ionization & Fragmentation (Molecular & Fragment Ions) IonSource->Ions_MS Quad Mass Analyzer (Filters by m/z) Ions_MS->Quad Signal_MS Mass Spectrum (Molecular Fingerprint) Quad->Signal_MS

Figure 2: Comparison of FID and MS detection mechanisms.

Conclusion: Making the Right Choice

Neither detector is universally "better"; they are different tools for different jobs. Your choice should be guided by your application's core requirements.

Choose the Flame Ionization Detector (FID) when:

  • High-throughput is key: You are running a large number of samples for routine QC where the identity of the analyte is already well-established.

  • Cost is a primary concern: You need a robust, reliable quantitative solution with a lower initial investment and minimal maintenance.[18][21]

  • Wide concentration range is expected: Your samples may vary from very low to very high concentrations of this compound, and you need to quantify them in a single run.[5]

  • Simplicity is valued: Your lab requires an instrument that is easy to operate and maintain without the need for highly specialized training.

Choose the Mass Spectrometry (MS) Detector when:

  • Absolute certainty is required: You need to definitively confirm the identity of the peak you are quantifying, especially in regulatory, research, or forensic contexts.[15]

  • Ultimate sensitivity is necessary: You are quantifying trace or ultra-trace levels of this compound in a complex sample matrix where chemical noise is a challenge.[17][18]

  • Method development or troubleshooting: You are analyzing for potential impurities or unknown compounds in addition to your target analyte. The Full Scan capability is invaluable here.[19]

  • The matrix is complex or "dirty": The high selectivity of SIM mode can provide accurate quantification even when co-eluting matrix components would saturate or interfere with an FID signal.

For researchers and drug development professionals, the additional layer of certainty provided by GC-MS is often the deciding factor. It transforms a quantitative result from a number into a confirmed, defensible piece of data. For routine process monitoring or quality control where the matrix is consistent and well-understood, the GC-FID remains an exceptionally powerful, efficient, and cost-effective tool.

References

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of MS-Based Relative Protein Quantification. Retrieved from [Link]

  • Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

  • Inst Tools. (2018, November 15). Flame Ionization Detector (FID) Principle. Retrieved from [Link]

  • askIITians. (2025, March 11). What are advantages and disadvantages of mass spectroscopy?. Retrieved from [Link]

  • Agilent. (n.d.). Flame ionization detector (FID), most popular GC detector. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is the Principle Behind GC-MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 1). Working Principle of GC-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Flame ionization detector. Retrieved from [Link]

  • brainly.com. (2023, April 25). [FREE] List the advantages and disadvantages of the Flame Ionization Detector (FID).. Retrieved from [Link]

  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

  • alwsci. (2025, March 6). Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C8H16O | CID 42538. PubChem. Retrieved from [Link]

  • Vedantu. (n.d.). What are advantages and disadvantages of mass spec class 11 chemistry CBSE. Retrieved from [Link]

  • Study.com. (n.d.). What are the advantages and disadvantages of flame ionization detector (FID) and thermal conductivity detector (TCD)?. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound, (3E)- | C8H16O | CID 5358336. PubChem. Retrieved from [Link]

  • MONAD. (2024, October 14). The Difference Between GC-MS and FID in Gas Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). Flame Ionization Detection. Retrieved from [Link]

  • ResearchGate. (n.d.). Major advantages and disadvantages of the mass spectrometry (MS) and NMR Spectroscopy. Retrieved from [Link]

  • American Laboratory Trading. (2024, October 18). Advantages vs Disadvantages of Mass Analyzers: A Buyer's Guide to Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (2025, August 5). Applications of Gas Chromatography Flame Ionization Detectors. Retrieved from [Link]

  • Los Alamos National Laboratory. (2013, June 10). SOP-5161, Routine Validation of Volatile Organic Compound (VOC)
  • JoVE. (2015, August 24). Video: Gas Chromatography GC with Flame-Ionization Detection. Retrieved from [Link]

  • Canada.ca. (2023, July 31). Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. Retrieved from [Link]

  • LCGC International. (n.d.). The Flame Ionization Detector. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Validation Of Sw-846 Methods 8010, 8015, and 8020.
  • Quora. (2022, October 28). What are the operating principles, advantages, and disadvantages of HPLC with FID detection and contrast this with GC-ECD?.
  • U.S. Environmental Protection Agency. (n.d.). Analysis of Volatile Organic Compounds in Air Contained in Canisters by Method TO-IS.
  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 76649-14-4. Retrieved from [Link]

  • Chromaleont. (n.d.). GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
  • Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB)

Sources

Inter-laboratory study for the analysis of volatile organic compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Inter-laboratory Studies for the Analysis of Volatile Organic Compounds

The Foundational Importance of Inter-laboratory Studies

In the realm of analytical science, particularly in the analysis of Volatile Organic Compounds (VOCs), the comparability and reliability of data are paramount. VOCs are ubiquitous, emitted from a vast range of natural and anthropogenic sources, and their accurate measurement is critical for environmental monitoring, public health, and industrial quality control. An inter-laboratory study, also known as a round-robin test or proficiency test, is the cornerstone of quality assurance, providing an objective means to assess and validate the performance of analytical methods and the competence of testing laboratories.[1][2]

These studies serve several critical functions:

  • Method Validation: They provide the ultimate test for an analytical method's robustness, demonstrating its suitability and reliability across different operators, instruments, and environments.[1][3][4]

  • Performance Evaluation: Laboratories can benchmark their performance against their peers, identify potential systematic biases, and take corrective actions to improve accuracy.[1][5]

  • Ensuring Comparability: For regulatory frameworks and product certification programs, such as those for indoor air quality or material emissions, it is essential that results from different laboratories are comparable.[2][6][7] Participation in these studies is often a prerequisite for accreditation under standards like ISO/IEC 17025.[8]

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the design, execution, and interpretation of inter-laboratory studies for VOC analysis, comparing common analytical techniques and detailing the necessary protocols for ensuring scientific integrity.

A Practical Guide to Designing and Executing a VOC Inter-laboratory Study

A successful inter-laboratory study requires meticulous planning and execution to yield meaningful results.[9] The process can be broken down into a logical workflow from conception to final analysis.

G cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting a Define Objectives b Recruit Participants a->b c Select & Prepare Test Material b->c d Distribute Samples & Protocol c->d e Laboratories Perform Analysis d->e f Standardized Data Reporting e->f g Collect & Verify Data f->g h Statistical Analysis (e.g., Z-Scores) g->h i Final Report & Feedback h->i

Caption: Workflow for a VOC Inter-laboratory Study.

Step 1: Planning and Design

The causality behind a rigorous design is to eliminate as many variables as possible, so that the primary variable being tested—laboratory performance or method precision—can be accurately assessed.

  • Defining Objectives: The primary goal must be clearly stated. Is the study intended to validate a new analytical method (e.g., an alternative to ISO 16000-6)? Or is it a proficiency test to evaluate the performance of laboratories using a standardized method?[10] This decision dictates the entire study design.

  • Participant Recruitment: A sufficient number of laboratories should be recruited to represent a reasonable cross-section of qualified facilities.[9] The criteria for participation should be clearly defined, covering aspects like accreditation status and experience with the specified analytical techniques.

  • Test Material Selection and Preparation: This is arguably the most critical step. The material must be homogenous and stable, ensuring every participant receives an identical sample.[7] A common practice is to use a stable matrix, like a water-based lacquer, and spike it with a known mixture and concentration of target VOCs.[2][11] This allows the organizing body to have a reference value for comparison, even if it is not disclosed to the participants initially.

Step 2: Sample Distribution and Analytical Protocol
  • Sample Handling: Samples must be packaged and shipped under conditions that prevent degradation or contamination. This may involve refrigerated shipping or using vials with airtight seals.

  • The Protocol: All participating laboratories must receive a detailed, unambiguous protocol. This document should specify:

    • Sample storage and preparation steps.

    • The exact analytical method to be used (e.g., ISO 16000-6 for VOC emissions).[12]

    • Parameters for the analytical instrument (e.g., GC column type, temperature program, mass spectrometer settings).

    • Quantification procedures (e.g., using pure standards as toluene equivalents).[11]

    • A standardized template for reporting results to ensure consistency.

Comparison of Key Analytical Methodologies for VOCs

The choice of analytical technique is fundamental to VOC analysis. While Gas Chromatography-Mass Spectrometry (GC-MS) is the most established and widely used method, other techniques offer different advantages.[13][14][15]

FeatureThermal Desorption-GC-MS (TD-GC-MS)Headspace-GC-MS (HS-GC-MS)Proton-Transfer-Reaction MS (PTR-MS)
Principle Thermal desorption of analytes from a sorbent tube, followed by GC separation and MS detection.[16]Analysis of the vapor phase (headspace) above a liquid or solid sample in a sealed vial.[17]Soft chemical ionization using H3O+ ions to protonate VOCs for direct MS analysis without chromatography.[18]
Primary Application Analysis of trace-level VOCs in air (indoor, outdoor, workplace).[12][16]Analysis of VOCs in liquid or solid samples (e.g., consumer products, biological fluids).[13][19]Real-time monitoring of VOC emissions from sources or in ambient air.[18]
Selectivity Excellent (separates isomers).Excellent (separates isomers).Limited (cannot distinguish isomers).[18]
Sensitivity Very High (ppt to ppb levels).[20]High (ppb to ppm levels).High (ppt to ppb levels).
Speed Slow (requires lengthy GC run times).Moderate.Very Fast (real-time data).[18]
Regulatory Acceptance High (basis for many ISO, EN, and EPA methods).[12][21]High (widely used for regulated substances).[13]Growing, but less established than GC-MS for compliance.

Experimental Protocol: VOC Analysis by TD-GC-MS (Based on ISO 16000-6)

This protocol outlines the key steps for the analysis of VOCs collected on sorbent tubes, a common procedure in inter-laboratory studies of air quality.

Objective: To identify and quantify VOCs in an air sample collected on a Tenax TA sorbent tube.

Methodology:

  • Sample Introduction (Thermal Desorption):

    • The sorbent tube containing the collected VOCs is placed in a thermal desorption unit.

    • The tube is heated (e.g., to 250°C) in a stream of inert gas (helium) to release the trapped VOCs. This is the primary desorption stage.

    • The released VOCs are swept into a cooled, secondary trap (the "focusing trap") containing an adsorbent. This step concentrates the sample into a small, sharp band.

    • The focusing trap is then rapidly heated, injecting the VOCs into the gas chromatograph. This two-stage process ensures sharp chromatographic peaks and high sensitivity.

  • Separation (Gas Chromatography):

    • The injected VOCs travel through a capillary column (e.g., a 60m DB-5ms).

    • The column is housed in an oven that follows a specific temperature program (e.g., start at 40°C, ramp up to 280°C).

    • Separation occurs based on the compounds' boiling points and their interaction with the column's stationary phase. More volatile compounds with weaker interactions elute first.

  • Detection (Mass Spectrometry):

    • As compounds elute from the GC column, they enter the mass spectrometer.

    • They are ionized (typically by electron impact), which breaks the molecules into charged fragments.

    • The mass spectrometer separates these fragments based on their mass-to-charge ratio.

    • The resulting fragmentation pattern (mass spectrum) acts as a chemical "fingerprint" for each compound.

  • Identification and Quantification:

    • Identification is achieved by comparing the measured mass spectrum of an unknown peak to a spectral library (e.g., NIST).

    • Quantification is performed by comparing the peak area of a target compound to a calibration curve generated from certified reference standards.

G cluster_0 Thermal Desorber cluster_1 Gas Chromatograph cluster_2 Mass Spectrometer A Sorbent Tube (Heated) B Focusing Trap (Cooled then Heated) A->B VOCs released & concentrated C GC Column (Separation) B->C Injection D Ionization C->D Elution E Mass Analyzer D->E F Detector E->F G Data System (Library Search & Quantification) F->G

Sources

A Senior Application Scientist's Guide to Volatile Organic Compounds in Insect Attraction: Evaluating 3-Octen-2-ol and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide for researchers, scientists, and drug development professionals on the efficacy of 3-octen-2-ol and its isomers as insect attractants compared to other volatile organic compounds (VOCs).

In the intricate world of chemical ecology, volatile organic compounds (VOCs) serve as the invisible language mediating interactions between organisms. For researchers in pest management and vector-borne disease control, deciphering this language is paramount. Kairomones, a class of semiochemicals emitted by one species that benefits another, are particularly crucial as they guide insects to their hosts, food sources, or oviposition sites.[1][2][3] The exploitation of these chemical cues offers a pathway to develop environmentally benign strategies for insect monitoring and control.[4][5]

This guide provides an in-depth comparison of the efficacy of this compound and its more widely studied isomer, 1-octen-3-ol (commonly known as octenol or mushroom alcohol), as insect attractants relative to other significant VOCs. We will delve into the experimental data that underpins our understanding, detail the methodologies used for evaluation, and provide insights into their practical application.

The Olfactory World of Insects: A Primer

An insect's perception of its chemical environment is a sophisticated process, primarily orchestrated by the olfactory system. This journey from chemical signal to behavioral response is fundamental to understanding attractant efficacy.

The process begins when VOCs enter pore kettle structures on the insect's antennae and come into contact with Olfactory Sensory Neurons (OSNs).[6] This interaction triggers a depolarization event, generating an electrical signal that travels to the antennal lobe and then to higher brain centers, ultimately eliciting a behavioral response such as upwind flight towards the source.[6] The magnitude of this initial electrical signal can be measured, providing a direct indication of the insect's peripheral sensitivity to a given compound.

Insect_Olfactory_Pathway cluster_0 Antennal Sensillum cluster_1 Insect Brain VOC Volatile Organic Compound (VOC) Pore Pore Kettle VOC->Pore Diffusion OSN Olfactory Sensory Neuron (OSN) Pore->OSN Binding & Activation AL Antennal Lobe OSN->AL Signal Transduction MB Mushroom Bodies & Lateral Horn AL->MB Signal Processing Behavior Behavioral Response (Attraction/Repulsion) MB->Behavior Decision Making

Caption: Simplified diagram of the insect olfactory signaling pathway.

Profiling the Octenol Isomers: 1-Octen-3-ol and this compound

While the user specified this compound, the vast majority of research in insect chemical ecology has focused on its structural isomer, 1-octen-3-ol . This C8 alcohol is a natural product found in the breath of vertebrates (like oxen) and is also emitted by certain fungi.[7][8] It is arguably one of the most well-known kairomones used in traps for blood-feeding insects.

The chirality of these molecules is critical. For 1-octen-3-ol, studies have shown that different enantiomers can elicit varied responses. For instance, while both enantiomers of 1-octen-3-ol attract various mosquito species, the (R)-(-)-enantiomer often attracts more species and in greater numbers, which corresponds to the isomer produced in the greatest proportion in nature.[9]

Data on this compound is less abundant in the context of insect attraction. However, related C8 compounds like 3-octanol and 3-octanone are known to be electrophysiologically active in many species. For example, male Aromia bungii (red-necked longhorn beetle) show significant electroantennographic (EAG) responses to 3-octanol, suggesting they can detect it.[10] The efficacy of this compound itself remains an area ripe for further investigation. For the remainder of this guide, we will focus on the extensive data available for 1-octen-3-ol as the primary comparator.

Comparative Efficacy: 1-Octen-3-ol vs. Other VOCs

The effectiveness of an attractant is rarely absolute; it is highly dependent on the target insect species, its physiological state, and the presence of other chemical cues.

3.1. The Indispensable Synergist: Carbon Dioxide (CO₂)

For most hematophagous (blood-feeding) insects, CO₂ is the primary long-range attractant, signaling the presence of a living, breathing host.[7][11] While 1-octen-3-ol can act as an attractant on its own, its efficacy is dramatically increased when combined with CO₂.[8] This synergistic effect is a cornerstone of modern trapping technology. Field studies have repeatedly shown that traps baited with both CO₂ and 1-octen-3-ol capture significantly more mosquitoes and other biting flies than traps baited with either component alone.[8][12]

3.2. Other Host-Related Kairomones

Beyond CO₂ and octenol, a complex bouquet of volatiles emanates from host skin, including lactic acid, acetone, nonanal, and sulcatone.[7][13]

  • Lactic Acid: This compound is a known attractant for Aedes aegypti.[14] However, its effectiveness can be species-dependent. Some studies have found that adding lactic acid to CO₂-baited traps may not significantly increase, or can even decrease, catches of other species like Culex nigripalpus.[15]

  • Acetone: Found in host breath, acetone can act as a synergist with CO₂ for some species, similar to 1-octen-3-ol.[16]

  • Nonanal & Aldehydes: Nonanal is a potent attractant for Culex quinquefasciatus.[7] Individuals infected with malaria have been shown to produce higher levels of aldehydes like heptanal, octanal, and nonanal, making them more attractive to mosquitoes.[7]

3.3. Plant-Derived Volatiles

For phytophagous (plant-eating) insects, plant volatiles are the key attractants. Compounds like (Z)-3-hexenol (green leaf volatile), linalool, and various terpenes guide these insects to their host plants.[10] Interestingly, some of these compounds can also elicit responses in non-herbivorous insects. For example, male Aromia bungii show strong EAG responses to (Z)-3-hexenol and linalool.[10]

Species-Specific Responses: A Critical Caveat

It is crucial to recognize that a compound that attracts one species may have a neutral or even repellent effect on another.[17] For instance, while 1-octen-3-ol is a proven attractant for many Aedes and Anopheles species, it has been shown to be a repellent for the southern house mosquito, Culex quinquefasciatus.[17] This underscores the necessity of empirical testing for each target species.

Data Synthesis: Quantitative Comparison of Attractant Efficacy

The following tables summarize data from various field studies, providing a quantitative look at the relative performance of 1-octen-3-ol.

Table 1: Synergistic Effect of 1-Octen-3-ol with CO₂ on Mosquito Trap Catches

Target Species Trap Bait Mean Trap Catch Fold Increase (vs. CO₂ alone) Source
Aedes taeniorhynchus CO₂ (200 ml/min) 150 - Takken & Kline, 1989[8]
1-Octen-3-ol only 165 1.1x Takken & Kline, 1989[8]
CO₂ + 1-Octen-3-ol 450 3.0x Takken & Kline, 1989[8]
Anopheles crucians CO₂ alone 45 - Kline et al., 1991 (cited in[15])
CO₂ + 1-Octen-3-ol 127 2.8x Kline et al., 1991 (cited in[15])
Tabanidae (Various) Dry Ice (CO₂) only 24.7 - Hribar et al., 1989[12]

| | Dry Ice + 1-Octen-3-ol | 72.1 | 2.9x | Hribar et al., 1989[12] |

Table 2: Comparison of Different Attractant Blends for Various Biting Insects

Target Species Bait Treatment (all with CO₂) Relative Efficacy Index* Source
Aedes taeniorhynchus Control (CO₂ alone) 1.00 Kline et al., 2007[16]
Red Blend (Acetone + Hexenol + Octenol ) 3.43 Kline et al., 2007[16]
Blue Blend (Acetone + Lactic Acid + Glycolic Acid) 0.49 Kline et al., 2007[16]
Culicoides furens Control (CO₂ alone) 1.00 Kline et al., 2007[16]
Red Blend (Acetone + Hexenol + Octenol ) 17.63 Kline et al., 2007[16]
Green Blend (Acetone + Lactic Acid + DMDS) 0.73 Kline et al., 2007[16]
Culex nigripalpus Control (CO₂ alone) 1.00 Kline et al., 2007[16]
Red Blend (Acetone + Hexenol + Octenol ) 0.33 Kline et al., 2007[16]

*Relative Efficacy Index = Mean catch with blend / Mean catch with control (CO₂ alone).

These data clearly illustrate the potent synergistic effect of 1-octen-3-ol with CO₂ for certain species (Aedes, Anopheles, Culicoides) and its comparative ineffectiveness or even antagonistic effect for others (Culex).[16]

Methodologies for Evaluating Attractant Efficacy

Rigorous, replicable methodologies are the bedrock of scientific integrity. Here we detail the core experimental protocols used to generate the data discussed.

5.1. Protocol: Electroantennography (EAG)

Principle: EAG measures the summated electrical potential from olfactory neurons across the entire antenna in response to an odor puff.[18] It is a rapid screening tool to determine if an insect can detect a specific compound, but it does not confirm the behavioral outcome (attraction or repulsion).[19]

Step-by-Step Methodology:

  • Insect Preparation: An adult insect is immobilized, often by placing it in a truncated pipette tip. The head is exposed.

  • Antenna Excision: One antenna is carefully excised at its base using micro-scissors.[18]

  • Electrode Mounting: The excised antenna is mounted between two electrodes. The basal end is placed in contact with the reference electrode, and the distal tip is connected to the recording electrode. A conductive gel ensures a stable electrical connection.[19]

  • Odor Delivery: A charcoal-filtered, humidified air stream is continuously passed over the antenna. Test compounds are loaded onto filter paper inside a Pasteur pipette. A puff of air is injected through the pipette, delivering the odor stimulus into the main air stream.

  • Signal Recording: The voltage difference between the two electrodes is amplified and recorded. A negative deflection in voltage upon stimulation indicates a response. The amplitude of this deflection is quantified.

  • Data Normalization: Responses are often normalized to a standard compound (e.g., a known attractant or a general odorant like hexanol) to allow for comparison across different preparations and experiments.

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation & Recording cluster_analysis Analysis Immobilize Immobilize Insect Excise Excise Antenna Immobilize->Excise Mount Mount Antenna on Electrodes Excise->Mount Airflow Continuous Airflow over Antenna Mount->Airflow Stimulus Inject Odor Puff (VOC) Airflow->Stimulus Record Amplify & Record Voltage Signal (EAG) Stimulus->Record Measure Measure Response Amplitude (mV) Record->Measure Normalize Normalize Data to Standard Measure->Normalize Compare Compare Responses Normalize->Compare

Caption: Experimental workflow for Electroantennography (EAG).

5.2. Protocol: Y-Tube Olfactometer Assay

Principle: This is a classic behavioral assay to assess an insect's preference between two odor choices in a controlled environment.[5][6][20]

Step-by-Step Methodology:

  • Apparatus Setup: A Y-shaped glass or acrylic tube is used.[21] Purified, humidified air is passed through each of the two arms at a constant flow rate.

  • Odor Introduction: The test compound (e.g., this compound) is introduced into the airflow of one arm (the "treatment" arm). The other arm receives only the clean air (the "control" arm).

  • Insect Acclimation & Release: A single insect (often a starved adult female for blood-feeding species) is placed in an introduction chamber to acclimate, then released at the base of the Y-tube.[21]

  • Behavioral Observation: The insect is given a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect walks or flies a predetermined distance into one of the arms.[21]

  • Data Collection: The number of insects choosing the treatment arm, the control arm, and those making no choice are recorded.

  • Controls & Replication: The positions of the treatment and control arms are swapped regularly to control for any positional bias. The experiment is replicated with a large number of insects to achieve statistical power.

  • Statistical Analysis: A Chi-squared test or similar statistical analysis is used to determine if the observed preference for the treatment arm is statistically significant.

Y_Tube_Workflow Air Purified Air Source Odor Test VOC (e.g., this compound) Air->Odor Control Solvent Control Air->Control Y_Tube Odor->Y_Tube Treatment Arm Control->Y_Tube Control Arm Release Release Insect at Base Y_Tube->Release Observe Observe Choice (Time Limit) Release->Observe Record Record Outcome: Treatment, Control, or No Choice Observe->Record Analyze Statistical Analysis (e.g., Chi-Square) Record->Analyze

Caption: Workflow for a Y-Tube olfactometer behavioral assay.

5.3. Protocol: Field Trapping Study

Principle: To validate laboratory findings and assess real-world efficacy, attractants are tested in traps under field conditions. This method evaluates the ability of a lure to draw insects from a natural population over a distance.

Step-by-Step Methodology:

  • Site Selection: Choose a suitable habitat for the target insect species.

  • Trap Deployment: Deploy multiple traps (e.g., CDC light traps, Mosquito Magnets) in a randomized block design to account for spatial variation in the environment. Traps should be spaced sufficiently far apart to avoid interference.

  • Baiting: Assign treatments to the traps. For example: (1) Control (no bait), (2) CO₂ only, (3) 1-Octen-3-ol only, and (4) CO₂ + 1-Octen-3-ol.

  • Trap Operation: Run the traps for a standardized period (e.g., 24 hours), typically encompassing the peak activity time of the target species.

  • Sample Collection & Identification: Collect the captured insects from each trap. Identify and count the target species and significant non-target species.

  • Treatment Rotation: Rotate the bait treatments among the trap locations over several nights to minimize the effect of trap position.

  • Data Analysis: Transform the count data (e.g., using a log(n+1) transformation) and analyze using ANOVA or a similar statistical model to compare the effectiveness of the different bait treatments.[8]

Practical Applications: From Data to Deployment

Understanding the comparative efficacy of VOCs like this compound and its isomers is not merely an academic exercise. This knowledge is directly applied in Integrated Pest Management (IPM) programs.[22]

  • Monitoring: Baited traps are essential tools for monitoring insect populations, detecting invasive species, and informing the timing of control measures.[23]

  • Mass Trapping: In some contexts, deploying a high density of baited traps can significantly reduce local pest populations.

  • Push-Pull Strategies: This sophisticated approach combines a repellent ("push") applied to the crop or host to be protected, with an attractant ("pull") deployed around the perimeter to lure pests away into traps.[22][24] 1-Octen-3-ol has been used as a "pull" agent in such strategies.

Push_Pull cluster_push cluster_pull Pest Insect Pest Crop Resource to Protect (e.g., Crop, Host) Pest->Crop Natural Attraction Attractant Attractant Volatiles (Kairomones like Octenol) Pest->Attractant Attracts Trap Attractant-Baited Trap Push Push Zone Zone Repellent Repellent Volatiles (Allomones) Repellent->Pest Repels Pull Pull

Caption: Diagram of a "Push-Pull" strategy in pest management.

Conclusion and Future Directions

The evidence overwhelmingly supports 1-octen-3-ol as a potent and effective insect attractant, particularly for a wide range of hematophagous Diptera, when used as a synergist with carbon dioxide. Its efficacy, however, is not universal, and for some important species like Culex quinquefasciatus, it can act as a repellent. This highlights the species-specific nature of chemical cues and the critical need for targeted research.

The role of This compound remains largely unexplored in comparison. While related C8 compounds show electrophysiological activity, dedicated behavioral and field studies are required to determine if this compound holds any potential as a practical insect attractant. Future research should focus on:

  • Screening this compound and its enantiomers against a broader range of insect pests and disease vectors using the standardized methodologies outlined here.

  • Investigating Blends: Exploring novel synergistic combinations of 1-octen-3-ol, this compound, and other kairomones to create more potent and selective lures.

  • Understanding Repellency: Further elucidating the mechanisms behind the repellent effect of octenol isomers on certain species, which could be exploited in "push-pull" systems.

By continuing to build on this foundation of rigorous comparative data, the scientific community can refine and develop the next generation of semiochemical-based tools for safer and more effective insect management.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Testing Insect Attractants in Olfactometers.
  • Murali-Baskaran, R. K., Sharma, K. C., Kaushal, P., Kumar, J., Parthiban, P., Senthil-Nathan, S., & Kalaivani, K. (2017). Role of kairomone in biological control of crop pests-A review. USDA ARS.
  • Kairu, T., Calatayud, P.-A., Cladiere, M., & Tonnang, H. (2021). Exploring the Kairomone-Based Foraging Behaviour of Natural Enemies to Enhance Biological Control: A Review. Frontiers.
  • Beroza, M., & Knipling, E. F. (n.d.). Role of phermones and kairmones for insect suppression systems and their possible health and environmental impacts. PubMed.
  • Various Authors. (2018). Can we use kairomones in pest management? ResearchGate.
  • Organic Materials Review Institute. (n.d.). Kairomones.
  • Jaworski, T., Hrabar, M., & Radecka, H. (2019). A Review of Interactions between Insect Biological Control Agents and Semiochemicals. MDPI.
  • Octenol. (n.d.). Octenol Mosquito Attractant.
  • Wallingford, A., et al. (2017). Semiochemicals for controlling insect pests. Journal of Plant Protection Research.
  • Microbe Investigations. (n.d.). Y-Tube Olfactometer Mosquito Repellent Testing Services.
  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
  • Yashika Solutions. (2023). Insect Olfactometers.
  • Rassati, D., et al. (2020). Electroantennographic Responses of Aromia bungii (Faldermann, 1835) (Coleoptera, Cerambycidae) to a Range of Volatile Compounds. MDPI.
  • Schal Lab. (2018). Bed Bug (Hemiptera: Cimicidae) Attraction to Human Odors: Validation of a Two-Choice Olfactometer.
  • Wikipedia. (n.d.). Mosquito.
  • Takken, W., & Kline, D. L. (1989). CARBON DIOXIDE AND I-OCTEN-3-OL AS MOSQUITO ATTRACTANTS. Biodiversity Heritage Library.
  • Kline, J. L., Bernier, U. R., & Posey, K. H. (2007). Efficacy Of Three Attractant Blends Tested In Combination With Carbon Dioxide Against Natural Populations Of Mosquitoes And Biting Flies. Journal of the American Mosquito Control Association.
  • Hoel, D. F., et al. (2007). Evaluation of Carbon Dioxide, 1-Octen-3-OL, and Lactic Acid as Baits in Mosquito Magnet (trademark) Pro Traps for Aedes albopictus. DTIC.
  • Vythilingam, I., et al. (1992). EVALUATION OF CARBON DIOXIDE AND 1-0CTEN-3-0L AS MOSQUITO ATTRACTANTS. Southeast Asian Journal of Tropical Medicine and Public Health.
  • Pelletier, J., & Leal, W. S. (2015). 1-Octen-3-ol – the attractant that repels. PMC - NIH.
  • Afify, A., et al. (2024). Smelly interactions: host-borne volatile organic compounds triggering behavioural responses in mosquitoes, sand flies, and ticks. PMC - NIH.
  • Cho, Y., et al. (2025). Differences in human skin volatiles between populations with high and low attraction to mosquitoes. PubMed Central.
  • Hribar, L. J., Leprince, D. J., & Foil, L. D. (1989). l-Octen-3-ol, an Effective Attractant for Tabanidae (Diptera). Oxford Academic.
  • Beck, J. J., & Higbee, G. G. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. PMC - NIH.
  • Various Authors. (2016). Management of insect pests using semiochemical traps. ResearchGate.
  • Kline, D. L., et al. (2007). Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, USA. ResearchGate.

Sources

A Comparative Guide to C8 Volatile Compounds in Edible Fungi: A Focus on 3-Octen-2-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the nuanced world of fungal volatile organic compounds (VOCs) offers a rich field of study. Among these, the eight-carbon (C8) aliphatic components are paramount, defining the characteristic "mushroom" aroma that is a key determinant of consumer preference and a potential indicator of bioactivity. This guide provides a quantitative comparison of key C8 aroma compounds, with a particular focus on 3-octen-2-ol and its more prevalent isomers, across various mushroom species. We will delve into the biosynthetic origins of these molecules, detail the analytical methodologies for their quantification, and present comparative data to inform future research and development.

The Significance of C8 Volatiles in Mushrooms

The aroma profile of mushrooms is a complex tapestry woven from numerous VOCs, including alcohols, ketones, and aldehydes. Within this complex mixture, C8 compounds derived from the enzymatic oxidation of linoleic acid are often the most dominant and characteristic. The so-called "mushroom alcohol," 1-octen-3-ol, is perhaps the most well-known of these, imparting a fresh, earthy, and distinctly fungal scent.[1][2] Its corresponding ketone, 1-octen-3-one, and other isomers such as 3-octanone and 3-octanol, also play crucial roles in the overall flavor profile.[3]

While 1-octen-3-ol has been extensively studied, its isomer, this compound, remains a more enigmatic component of the mushroom volatilome. Understanding the relative abundance of these C8 isomers across different species is critical for a number of applications, from flavor and fragrance development to the identification of novel bioactive compounds.

Biosynthesis of C8 Volatile Compounds

The production of C8 VOCs in fungi is a well-established biochemical pathway originating from the oxidative degradation of fatty acids, primarily linoleic acid. This process is initiated by the enzyme lipoxygenase (LOX), which catalyzes the introduction of molecular oxygen into the fatty acid chain, forming a hydroperoxide intermediate. Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves this intermediate, leading to the formation of C8 aldehydes and alcohols.[4][5] The specific C8 compounds produced are dependent on the enzymatic machinery of the particular fungal species.

Biosynthesis of C8 Volatile Compounds in Mushrooms Biosynthesis of C8 Volatiles Linoleic Acid Linoleic Acid Lipoxygenase (LOX) Lipoxygenase (LOX) Linoleic Acid->Lipoxygenase (LOX) Hydroperoxide Intermediate Hydroperoxide Intermediate Lipoxygenase (LOX)->Hydroperoxide Intermediate Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) Hydroperoxide Intermediate->Hydroperoxide Lyase (HPL) C8 Aldehydes & Alcohols C8 Aldehydes & Alcohols Hydroperoxide Lyase (HPL)->C8 Aldehydes & Alcohols 1-Octen-3-ol 1-Octen-3-ol C8 Aldehydes & Alcohols->1-Octen-3-ol This compound This compound C8 Aldehydes & Alcohols->this compound 3-Octanone 3-Octanone C8 Aldehydes & Alcohols->3-Octanone

Caption: Biosynthetic pathway of C8 volatile compounds from linoleic acid in fungi.

Quantitative Analysis of C8 Volatiles: A Step-by-Step Protocol

The accurate quantification of volatile compounds in mushrooms requires a robust and sensitive analytical methodology. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this application, often coupled with a pre-concentration technique such as headspace solid-phase microextraction (HS-SPME).[6][7]

Experimental Protocol: HS-SPME-GC-MS Analysis of Mushroom Volatiles
  • Sample Preparation:

    • Fresh mushroom fruiting bodies are cleaned and homogenized. For dried samples, a fine powder is prepared.

    • A known weight of the homogenized sample (typically 1-5 g) is placed into a headspace vial.

    • An internal standard (e.g., 2-octanol or a deuterated analog) of known concentration is added to the vial for accurate quantification.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • The sealed vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

    • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is then desorbed in the heated injection port of the GC-MS system.

    • The volatile compounds are separated on a capillary column (e.g., DB-5ms or equivalent) using a programmed temperature gradient.

    • The separated compounds are ionized (typically by electron impact) and detected by the mass spectrometer, which records their mass spectra.

  • Compound Identification and Quantification:

    • Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

    • Quantification is achieved by creating a calibration curve using known concentrations of authentic standards and the internal standard. The concentration of each target analyte in the mushroom sample is then calculated based on its peak area relative to the internal standard.

HS-SPME-GC-MS Workflow for Mushroom Volatiles Analytical Workflow cluster_0 Sample Preparation cluster_1 Volatile Extraction cluster_2 Analysis cluster_3 Data Processing Homogenized Mushroom Sample Homogenized Mushroom Sample Internal Standard Addition Internal Standard Addition Homogenized Mushroom Sample->Internal Standard Addition Headspace Vial Headspace Vial Internal Standard Addition->Headspace Vial Incubation & Equilibration Incubation & Equilibration Headspace Vial->Incubation & Equilibration HS-SPME HS-SPME Incubation & Equilibration->HS-SPME GC-MS System GC-MS System HS-SPME->GC-MS System Data Acquisition Data Acquisition GC-MS System->Data Acquisition Compound Identification Compound Identification Data Acquisition->Compound Identification Quantification Quantification Compound Identification->Quantification

Caption: Experimental workflow for the analysis of volatile compounds in mushrooms.

Comparative Quantitative Data of C8 Volatiles in Different Mushroom Species

The following table summarizes the quantitative data for key C8 volatile compounds in several edible mushroom species, compiled from various studies. It is important to note the variability in reported concentrations, which can be influenced by factors such as mushroom strain, growth conditions, and the analytical methodology employed. Direct quantitative data for this compound is notably scarce in the literature, with most studies focusing on its more abundant isomers.

Mushroom Species1-Octen-3-ol3-Octanone3-OctanolThis compoundReference(s)
Agaricus bisporus (Button Mushroom)19.3 - 37.2 ppmPresent, not quantifiedPresent, not quantifiedNot Reported[3]
Lentinula edodes (Shiitake)Major C8 compoundPresent, increases with maturityPresent, increases with maturityNot Reported[8]
Pleurotus ostreatus (Oyster Mushroom)Major C8 compound (up to 59.3%)Present (up to 5.3%)Present (up to 5.8%)Not Reported[9]
Tuber aestivum (Summer Truffle)4.2% of total volatilesPresent, not quantifiedPresent, not quantifiedNot Reported[10]
Tuber borchii12.67% of total volatilesPresent, not quantifiedPresent, not quantifiedNot Reported[11]
Tuber puberulum30.03% of total volatilesPresent, not quantifiedPresent, not quantifiedNot Reported[11]
Tricholoma matsutake (Pine Mushroom)Present, major C8 compoundPresent, major C8 compoundPresent, major C8 compoundNot Reported[12]

Note: "Not Reported" indicates that the compound was not detected or not quantified in the cited studies. "Present, not quantified" indicates that the compound was identified but its concentration was not reported.

Discussion and Future Perspectives

The compiled data clearly indicate that 1-octen-3-ol is a dominant C8 volatile across a wide range of edible mushroom species. Its corresponding ketone, 3-octanone, and the saturated alcohol, 3-octanol, are also consistently present, albeit generally in lower concentrations. The near-complete absence of quantitative data for this compound in the reviewed literature is a significant finding in itself. This suggests that this compound is likely a minor component of the mushroom volatilome, or that it is not easily resolved from its isomers using standard analytical methods.

For researchers in this field, this presents a clear opportunity. The development of more sensitive and selective analytical methods, potentially utilizing chiral chromatography to separate enantiomers of these C8 alcohols, could unveil the subtle but potentially significant role of this compound and other minor isomers in the complex aroma profiles of different mushroom species. Furthermore, a systematic, multi-species comparative study using a standardized analytical protocol would be invaluable for establishing a more definitive quantitative landscape of these important aroma compounds. Such research would not only advance our fundamental understanding of fungal biochemistry but also provide a robust knowledge base for the targeted development of novel flavors, fragrances, and bioactive products.

References

  • Noble, R., Dobrovin-Pennington, A., et al. (2009). Volatile C8 compounds and pseudomonads influence primordium formation of Agaricus bisporus. ResearchGate. [Link]

  • Quantification of newly identified C8 aroma compounds in musts and wines as an analytical tool for the early detection of Fresh Mushroom Off-Flavor. (2024). IVES. [Link]

  • Nyegue, M. A., Zollo, P. H. A., et al. (2003). Volatile components of fresh Pleurotus ostreatus and Termitomyces shimperi from Cameroon. ResearchGate. [Link]

  • Cho, I. H., Kim, Y. S., et al. (2007). Differentiation of Aroma Characteristics of Pine-Mushrooms (Tricholoma matsutake Sing.) of Different Grades Using Gas Chromatography−Olfactometry and Sensory Analysis. ResearchGate. [Link]

  • Combet, E., Henderson, J., et al. (2006). Eight-carbon volatiles in mushrooms and fungi: Properties, analysis, and biosynthesis. Mycoscience. [Link]

  • Cho, D. B., Seo, H. Y., et al. (2003). Analysis of the Volatile Flavor Compounds Produced during the Growth Stages of the Shiitake Mushrooms (Lentinus edodes). ResearchGate. [Link]

  • Inamdar, A. A., Morath, S., et al. (2020). Fungal Volatile Organic Compounds: More Than Just a Funky Smell? Annual Review of Microbiology. [Link]

  • Li, G., Wang, Y., et al. (2021). Analysis of Volatile Aroma Components in Different Parts of Shiitake Mushroom (Lentinus edodes) Treated with Ultraviolet C Light-Emitting Diodes Based on Gas Chromatography–Ion Mobility Spectroscopy. Foods. [Link]

  • Wang, Y., Liu, Y., et al. (2024). Characterization of Volatile Flavor Compounds and Aroma Active Components in Button Mushroom (Agaricus bisporus) across Various Cooking Methods. Foods. [Link]

  • Volatile organic compounds in wild fungi from Mediterranean forest ecosystems. (n.d.). ResearchGate. [Link]

  • Strobel, G. A., Strobel, S. A., et al. (2015). Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential. Fungal Diversity. [Link]

  • Mustafa, A. M., Tlili, I., et al. (2023). Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS and Classification by a Chemometric Approach. Journal of Agricultural and Food Chemistry. [Link]

  • This compound, 76649-14-4. (n.d.). The Good Scents Company. [Link]

  • Diamantopoulou, P., Papanikolaou, S., et al. (2021). Volatile Profiling of Pleurotus eryngii and Pleurotus ostreatus Mushrooms Cultivated on Agricultural and Agro-Industrial By-Products. Foods. [Link]

  • Main eight-carbon volatile compounds present in mushrooms (after Manning 1985). (n.d.). ResearchGate. [Link]

  • Šiškovič, N., Polak, T., et al. (2023). (PDF) Volatile Compound Profiling of Seven Tuber Species Using HS-SPME-GC-MS and Classification by a Chemometric Approach. ResearchGate. [Link]

  • Bąk, B., Wdowiak, K., et al. (2023). Studies on the Emission of Volatile Organic Compounds from Selected Forest Mushrooms of the Genus Lactarius Using Proton-Transfer Reaction Mass Spectrometry. Molecules. [Link]

  • Al-Ani, L. K. T., & Latgé, J. P. (2023). Diversity and functions of fungal VOCs with special reference to the multiple bioactivities of the mushroom alcohol. Applied Microbiology and Biotechnology. [Link]

  • Stanciu, O., Oprea, E., et al. (2021). Chemical Screening of Metabolites Profile from Romanian Tuber spp. Molecules. [Link]

  • Chen, X., & Zhang, Y. (2013). A GC-MS study of the volatile organic composition of straw and oyster mushrooms during maturity and its relation to antioxidant activity. Journal of Chromatographic Science. [Link]

  • Singh, R., & Kumar, M. (2024). GC-MS profiling and microscopic characterization of bioactive compounds in two edible Mushrooms. International Journal of Pharmacognosy and Life Science. [Link]

  • The Volatile Compounds Change during Fermentation of Saccharina japonica Seedling. (2024). MDPI. [Link]

Sources

Safety Operating Guide

Proper Disposal of 3-Octen-2-OL: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of 3-Octen-2-OL in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes key safety and logistical information to ensure the safe and compliant management of this chemical waste. The protocols outlined herein are grounded in established safety principles and regulatory frameworks, prioritizing the well-being of laboratory personnel and environmental protection.

Hazard Assessment and Regulatory Profile of this compound

This compound is a colorless liquid with a characteristic mushroom-like odor, sparingly soluble in water but soluble in organic solvents.[1][2] A critical first step in determining the appropriate disposal pathway for any chemical is a thorough hazard assessment.

Regulatory Classification:

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a liquid chemical with a flash point below 60°C (140°F) is classified as an ignitable hazardous waste (D001). The flash point of this compound has been reported to be 71.11°C (160°F).[3] Therefore, this compound does not meet the criteria for an ignitable hazardous waste under RCRA.

However, the absence of a comprehensive Safety Data Sheet (SDS) for this compound means that a full hazard profile, including its potential for corrosivity, reactivity, or toxicity, is not definitively established. As a matter of best practice and in accordance with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450), it is prudent to handle this compound with the care afforded to all laboratory chemicals, assuming the potential for unknown hazards.[4][5]

Physical and Chemical Properties Summary:

PropertyValueSource
CAS Number 76649-14-4[6][7]
Molecular Formula C8H16O[6][7]
Molecular Weight 128.21 g/mol [6][7]
Appearance Colorless liquid[8]
Odor Mushroom-like, earthy, waxy[1]
Solubility Insoluble in water; soluble in alcohol[3][8]
Flash Point 71.11°C (160°F)[3]

Personal Protective Equipment (PPE) and Handling

Given the incomplete hazard data for this compound, a cautious approach to personal protection is warranted. The following PPE should be considered standard when handling this chemical:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: While not generally required under normal, well-ventilated conditions, a respirator may be necessary if handling large quantities or in situations with a potential for significant aerosolization.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9]

Spill Management Protocol

In the event of a this compound spill, the following steps should be taken to ensure a safe and effective cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, increase ventilation in the area.

  • Control Ignition Sources: Although not classified as an ignitable hazardous waste, it is good practice to remove any potential ignition sources from the spill area.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill and prevent it from spreading.

  • Absorb the Spill: Apply the absorbent material to the spill, working from the outside in.

  • Collect and Containerize: Carefully scoop the absorbed material into a designated, labeled waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials should be placed in the same labeled waste container as the absorbed chemical.

For large spills, or if there is any uncertainty about the cleanup procedure, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Procedure

As this compound does not meet the RCRA criteria for ignitable hazardous waste, it can typically be disposed of as a non-hazardous chemical waste. However, institutional and local regulations may vary. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[9][10]

Protocol for the Disposal of this compound:

  • Waste Collection:

    • Collect waste this compound in a dedicated, chemically compatible, and sealable container.

    • Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and include the date of accumulation.

    • Ensure the label is legible and securely affixed to the container.[5]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.

  • Disposal Request:

    • When the container is full or ready for disposal, follow your institution's procedures for requesting a chemical waste pickup from the EHS department or a licensed hazardous waste contractor.

Disposal Decision Workflow:

DisposalWorkflow start Start: this compound Waste Generated assess_hazard Assess Hazard: Flash Point = 71.11°C (>60°C) start->assess_hazard rcra_check RCRA Ignitable Hazardous Waste? assess_hazard->rcra_check non_hazardous Classify as Non-Hazardous Chemical Waste rcra_check->non_hazardous No consult_chp Consult Institutional Chemical Hygiene Plan (CHP) non_hazardous->consult_chp collect_waste Collect in a Labeled, Compatible Container consult_chp->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste request_pickup Request Pickup by EHS or Licensed Contractor store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Decision workflow for the proper disposal of this compound.

Causality and Trustworthiness in Protocol Design

The procedures outlined in this guide are designed as a self-validating system, rooted in a conservative interpretation of available data and regulatory standards. The decision to treat this compound as a standard laboratory chemical, despite its non-hazardous classification for ignitability, is a deliberate choice to build in a margin of safety. This approach acknowledges the potential for uncharacterized hazards and aligns with the core principles of laboratory safety. By adhering to these protocols, laboratories can ensure they are operating in a manner that is both compliant and protective of their personnel.

References

  • Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. OSHA FactSheet. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Non-Hazardous Materials and Waste Management Hierarchy. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (n.d.). This compound.
  • U.S. Environmental Protection Agency. (n.d.). This compound - Substance Details. System of Registries.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Octen-2-one.
  • GHS 11 (Rev.11) SDS Word. (n.d.). CAS: 20125-84-2 Name: (Z)-oct-3-en-1-ol. XiXisys.
  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 3-Octen-2-one. National Institutes of Health. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-octen-2-one. Retrieved from [Link]

  • ChemicalBook. (n.d.). This compound CAS#: 76649-14-4.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Mycotoxin Database. (n.d.). This compound. Mycocentral.
  • ECHEMI. (n.d.). 76649-14-4, this compound Formula.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal.
  • Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone.
  • eSafety. (2023, March 1). 2 Minute Toolbox Talk: Basic Spill Clean-Up Procedures [Video]. YouTube. Retrieved from [Link]

  • Leonard Gelfand Center - Carnegie Mellon University. (n.d.). Oil Spill Cleanup.
  • RE-ABSORBENT OIL. (n.d.). How to use our granular sorbent.

Sources

A Proactive Defense: A Guide to Personal Protective Equipment for Handling 3-Octen-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the bedrock of innovation is a culture of safety. In handling novel or less-documented compounds like 3-Octen-2-OL, a proactive and informed approach to personal protective equipment (PPE) is not just a regulatory requirement, but a professional imperative. This guide provides a comprehensive, experience-driven framework for the safe handling of this compound, emphasizing the scientific rationale behind each procedural step and PPE recommendation.

Understanding the Risks: A Profile of this compound

This compound is a secondary unsaturated alcohol.[1][2] Based on data from analogous compounds such as 3-Octanol and other unsaturated alcohols, we can infer a likely hazard profile that necessitates careful handling.[3][4] The primary anticipated hazards include:

  • Flammability: Like many organic alcohols, this compound is expected to be a combustible liquid.[3]

  • Skin and Eye Irritation: Direct contact with skin and eyes is likely to cause irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation of vapors may lead to irritation of the respiratory system.[3][4]

Given these potential hazards, a multi-layered PPE strategy is essential to create a robust barrier between the researcher and the chemical, mitigating the risk of exposure.

Core Principles of PPE Selection for this compound

The selection of appropriate PPE is a risk-based decision. The following diagram illustrates a decision-making workflow for determining the necessary level of protection when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Task Assessment task_scale Scale of Operation? start->task_scale small_scale Small Scale (<100 mL) Benchtop Work task_scale->small_scale Small large_scale Large Scale (>100 mL) or Vigorous Agitation task_scale->large_scale Large aerosol_risk Risk of Aerosolization? low_aerosol Low Risk (e.g., weighing, gentle mixing) aerosol_risk->low_aerosol Low high_aerosol High Risk (e.g., sonicating, heating, vortexing) aerosol_risk->high_aerosol High ventilation Adequate Ventilation? fume_hood Chemical Fume Hood ventilation->fume_hood Yes open_bench Open Bench (Not Recommended) ventilation->open_bench No small_scale->aerosol_risk ppe_level_2 Enhanced PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Chemical-resistant Apron over Lab Coat - Face Shield (if splash risk is high) large_scale->ppe_level_2 low_aerosol->ventilation high_aerosol->ppe_level_2 ppe_level_1 Standard PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat - Closed-toe Shoes fume_hood->ppe_level_1 respiratory_protection Add Respiratory Protection: - NIOSH-approved respirator with organic vapor cartridges open_bench->respiratory_protection ppe_level_2->ventilation

Caption: Decision workflow for selecting appropriate PPE for handling this compound.

Essential Personal Protective Equipment for this compound

The following table summarizes the recommended PPE for handling this compound, with justifications rooted in the anticipated chemical properties.

Protection TypeRecommended EquipmentRationale
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standardsProtects against splashes and vapors which can cause serious eye irritation. Standard safety glasses are insufficient as they do not provide a seal around the eyes.[5]
Hand Protection Nitrile or neoprene gloves.[6]Provides a chemical-resistant barrier to prevent skin contact.[7][8] Given that solvents can remove natural oils from the skin, impervious gloves are critical.[7] Always inspect gloves for tears or punctures before use.
Body Protection A flame-retardant laboratory coat.Protects skin and personal clothing from incidental splashes. Flame-retardant material is recommended due to the anticipated flammability of the compound.
Respiratory Protection Work in a certified chemical fume hood.A fume hood is the primary engineering control to minimize inhalation of vapors. If a fume hood is not available, or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges should be used.[5]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills. Perforated shoes or sandals are not permissible in a laboratory setting.[8]
Procedural Guidance: Donning, Doffing, and Disposal of PPE

The efficacy of PPE is as much about its correct use as its selection. Follow this step-by-step protocol to ensure maximum protection.

1. Preparation and Donning of PPE

  • Inspect Your PPE: Before entering the laboratory, visually inspect all PPE for damage, including cracks in goggles, tears in gloves, and stains on the lab coat.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Don your chemical splash goggles.

  • Gloves: Put on your gloves, ensuring the cuffs of the gloves are pulled over the cuffs of your lab coat sleeves to create a seal.

2. Safe Handling and Doffing of PPE

  • Work Practices: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[6] Avoid skin and eye contact.[4]

  • Upon Exiting the Lab: The doffing process is critical to prevent cross-contamination.

  • Glove Removal: Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off, turning it inside out over the first glove.

  • Goggle and Lab Coat Removal: Remove your goggles and lab coat.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

3. Disposal of Contaminated PPE

  • Gloves: Dispose of used gloves in the designated chemical waste container. Do not reuse disposable gloves.

  • Lab Coats: If a lab coat becomes significantly contaminated, it should be professionally laundered by a service familiar with handling chemically contaminated clothing. Do not take contaminated lab coats home.

  • Spill Cleanup Materials: Any materials used to clean up a spill of this compound, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.[9]

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous safety protocols and understanding the rationale behind them, you can handle this compound with the confidence that comes from a position of informed preparedness. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.

References

  • This compound | C8H16O | CID 42538 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Is Personal Protective Equipment Required When Working with Solvents? - MicroCare. (n.d.). MicroCare. Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Ali Group. Retrieved from [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.